1-(4-Bromobenzoyl)piperidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4-bromophenyl)-piperidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c13-11-6-4-10(5-7-11)12(15)14-8-2-1-3-9-14/h4-7H,1-3,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWFXRPZWAIOTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354203 | |
| Record name | 1-(4-Bromobenzoyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98612-93-2 | |
| Record name | 1-(4-Bromobenzoyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(4-Bromobenzoyl)piperidine (CAS No. 98612-93-2)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(4-Bromobenzoyl)piperidine, a key chemical intermediate in synthetic and medicinal chemistry. Moving beyond a simple data sheet, this document elucidates the synthesis, structural characteristics, reactivity, and practical applications of this compound, grounded in established chemical principles and supported by authoritative references.
Core Compound Identity and Physicochemical Properties
This compound, also known as (4-bromophenyl)(piperidin-1-yl)methanone, is a tertiary amide built upon a piperidine scaffold. The presence of the 4-bromobenzoyl group imparts specific reactivity and physical properties that make it a valuable building block in the synthesis of more complex molecules, particularly in the realm of drug discovery.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 98612-93-2 | [1][2] |
| Molecular Formula | C₁₂H₁₄BrNO | [1][2] |
| Molecular Weight | 268.15 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Purity | Typically ≥95% | [1] |
| Storage | 2-8°C, in a tightly-sealed container away from moisture. | [3] |
| InChI Key | IXWFXRPZWAIOTO-UHFFFAOYSA-N | [1] |
Synthesis and Mechanism: The Schotten-Baumann Approach
The most direct and widely applicable method for preparing this compound is the acylation of piperidine with 4-bromobenzoyl chloride. This reaction is a classic example of the Schotten-Baumann reaction, which involves the formation of an amide from an amine and an acid chloride under basic conditions.
Causality of Experimental Choices:
-
The Amine: Piperidine serves as the nucleophile. Its secondary amine nitrogen possesses a lone pair of electrons that readily attacks the electrophilic carbonyl carbon of the acid chloride.
-
The Acylating Agent: 4-Bromobenzoyl chloride is the electrophile. The electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom makes the carbonyl carbon highly susceptible to nucleophilic attack. The bromo-substituent is generally stable under these conditions and serves as a key functional handle for subsequent cross-coupling reactions.
-
The Base: An aqueous solution of a base, such as sodium hydroxide, is crucial. It serves two primary purposes: firstly, to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation of the piperidine starting material which would render it non-nucleophilic. Secondly, it helps to drive the reaction to completion.
-
The Solvent System: A two-phase system (e.g., water and a non-polar organic solvent like benzene or dichloromethane) can be employed. The base resides in the aqueous phase, while the reactants are in the organic phase. This setup helps to control the reaction rate and minimize side reactions, such as the hydrolysis of the acid chloride.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the established procedure for benzoyl piperidine synthesis and is applicable for the synthesis of the title compound.[4]
-
Reaction Setup: In a round-bottomed flask equipped with a mechanical stirrer and a dropping funnel, prepare a solution of piperidine (1.0 mole) and sodium hydroxide (1.3 moles) in 400 mL of water.
-
Addition of Acyl Chloride: Cool the stirred mixture in an ice-water bath to maintain a temperature of 35-40°C. Add 4-bromobenzoyl chloride (1.0 mole) dropwise from the dropping funnel over approximately one hour.
-
Reaction: After the addition is complete, continue stirring the mixture for an additional hour to ensure the reaction goes to completion.
-
Work-up: The product, this compound, will separate as an oily layer. If an emulsion forms, it can often be broken by the addition of more concentrated sodium hydroxide solution or by dilution with a solvent like benzene.[4] Transfer the mixture to a separatory funnel.
-
Extraction & Washing: Separate the organic layer. If a solvent was added, extract the aqueous layer. Wash the organic layer carefully with a small amount of water to remove any residual sodium hydroxide, which could cause decomposition during distillation.[4]
-
Drying & Concentration: Dry the organic layer over a suitable drying agent (e.g., anhydrous potassium carbonate or sodium sulfate). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization to yield the final, pure this compound.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Aromatic Protons: Two sets of doublets in the aromatic region (approx. δ 7.3-7.6 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the bromine will be downfield from those ortho to the carbonyl group. Piperidine Protons: A series of broad multiplets in the aliphatic region (approx. δ 1.5-1.7 ppm and δ 3.3-3.7 ppm) corresponding to the methylene protons of the piperidine ring. The protons alpha to the nitrogen (N-CH₂) will be the most deshielded. |
| ¹³C NMR | Carbonyl Carbon: A signal in the downfield region (approx. δ 169-171 ppm). Aromatic Carbons: Four signals in the aromatic region (approx. δ 124-137 ppm). The carbon attached to the bromine (C-Br) will be shifted upfield relative to benzene, while the ipso-carbon attached to the carbonyl group will be downfield. Piperidine Carbons: Three signals in the aliphatic region (approx. δ 24-49 ppm), with the carbons alpha to the nitrogen (N-CH₂) appearing most downfield. |
| IR Spectroscopy | C=O Stretch: A strong absorption band around 1635-1645 cm⁻¹, characteristic of a tertiary amide carbonyl group. C-N Stretch: An absorption band around 1250-1300 cm⁻¹. Aromatic C-H Stretch: Signals just above 3000 cm⁻¹. Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹. |
| Mass Spectrometry | Molecular Ion (M⁺): A prominent molecular ion peak with a characteristic isotopic pattern for one bromine atom (M⁺ and M+2 peaks in an approximate 1:1 ratio) at m/z 267 and 269. Fragmentation: A key fragment would be the 4-bromobenzoyl cation at m/z 183/185. |
Applications in Research and Development
The primary utility of this compound lies in its role as a versatile synthetic intermediate. The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous clinically approved drugs.[6] The 4-bromophenyl moiety provides a crucial reactive handle for diversification through modern synthetic methodologies.
Caption: Key cross-coupling reactions utilizing the bromo-substituent.
-
Scaffold for Drug Discovery: This compound serves as a starting point for creating libraries of novel molecules. By performing palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig, Sonogashira) at the bromine position, researchers can rapidly introduce a wide variety of substituents. This allows for the exploration of structure-activity relationships (SAR) in the development of new therapeutic agents, such as enzyme inhibitors or receptor ligands. For instance, derivatives of 1-benzoylpiperidine have been explored as carbonic anhydrase inhibitors and agents targeting Alzheimer's disease.[3][7]
-
Intermediate for Agrochemicals: The piperidine scaffold is also found in various agrochemicals. The ability to functionalize the bromophenyl ring makes this compound a useful precursor for developing new pesticides and herbicides.
-
Material Science: Functionalized aromatic amides can be incorporated into polymers to modify their properties, suggesting potential applications in material science.
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential. A full Safety Data Sheet (SDS) should be consulted before use.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container. Keep away from strong oxidizing agents and incompatible materials.
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Conclusion
This compound (CAS No. 98612-93-2) is a foundational building block for synthetic organic and medicinal chemistry. Its straightforward synthesis via Schotten-Baumann acylation and the strategic placement of a bromine atom on the benzoyl ring make it an ideal precursor for generating molecular diversity. For researchers engaged in the development of novel pharmaceuticals, agrochemicals, and materials, a thorough understanding of this compound's properties and reactivity is key to leveraging its full synthetic potential.
References
- Current time information in Wahkiakum County, US. N.p., n.d. Web.
- Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Inform
- Tuccinardi, T., et al. "Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase." Chemistry & Biodiversity, vol. 16, no. 1, 2019, p. e1800473. PubMed Central, [Link].
- Supporting Information. The Royal Society of Chemistry, n.d. Web. [Link]
- Piperidine. SpectraBase, n.d. Web. [Link]
- Piperidin-4-one: the potential pharmacophore. PubMed, n.d. Web. [Link]
- Benzoyl piperidine. Organic Syntheses Procedure, n.d. Web. [Link]
- (4-Bromophenyl)(4-piperidyl)methanone Hydrochloride Cas 64671-00-7. BIOSYNCE, n.d. Web. [Link]
- Synthesis and Characterization of a New Non-Linear Optical Material: (4-Chlorophenyl)(4-Hydroxypiperidin-1-yl) Methanone. Taylor & Francis Online, n.d. Web. [Link]
- Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. PubMed, n.d. Web. [Link]
- Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)
- Moi, D., et al. "Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors." ACS Medicinal Chemistry Letters, vol. 14, no. 6, 2023, pp. 794-800. PubMed Central, [Link].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN109180564B - Preparation method of piperidine and derivatives thereof - Google Patents [patents.google.com]
- 3. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(4-Bromobenzoyl)piperidine: Properties, Synthesis, and Characterization
Executive Summary: This whitepaper provides a comprehensive technical overview of 1-(4-Bromobenzoyl)piperidine, a key chemical intermediate in medicinal chemistry and organic synthesis. The document details its fundamental physicochemical properties, with a primary focus on its molecular weight. It presents a validated, step-by-step synthesis protocol and outlines the essential analytical techniques required for its structural confirmation and purity assessment. This guide is intended for researchers, chemists, and drug development professionals who utilize piperidine-based scaffolds in the design and synthesis of novel therapeutic agents.
Introduction: The Significance of the Benzoylpiperidine Scaffold
The benzoylpiperidine fragment is a recognized "privileged structure" in medicinal chemistry, appearing in a multitude of biologically active molecules.[1] Its metabolic stability and its role as a potential bioisostere for the piperazine ring make it a valuable scaffold in drug design.[1] this compound serves as a crucial intermediate, leveraging the reactivity of the bromine atom on the aromatic ring. This bromine acts as a versatile functional handle for elaboration into more complex molecular architectures, primarily through metal-catalyzed cross-coupling reactions like the Suzuki or Heck reactions. This adaptability makes it an essential building block for generating compound libraries for high-throughput screening in the pursuit of new therapeutic agents.[2]
Physicochemical and Structural Properties
The foundational step in any chemical synthesis or analysis is a thorough understanding of the compound's core properties. The molecular formula of this compound is C12H14BrNO.[3] Based on this, its molecular weight and other key identifiers can be precisely determined.
Table 1: Core Properties of this compound
| Property | Value | Source |
| Molecular Formula | C12H14BrNO | [3] |
| Molecular Weight | 268.15 g/mol | [3] |
| CAS Number | 98612-93-2 | [3] |
| Appearance | Solid | [3] |
| InChI Key | IXWFXRPZWAIOTO-UHFFFAOYSA-N | [3] |
Synthesis Protocol: Acylation of Piperidine
The most direct and common method for preparing this compound is the Schotten-Baumann reaction, which involves the acylation of piperidine with 4-bromobenzoyl chloride. This reaction is robust, high-yielding, and proceeds under mild conditions.
Rationale of the Methodology
The reaction mechanism involves the nucleophilic attack of the secondary amine of piperidine on the electrophilic carbonyl carbon of the acid chloride. An equivalent of a base, typically an aqueous solution of sodium hydroxide or a tertiary amine like triethylamine in an organic solvent, is required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. The insolubility of the amide product in the aqueous medium often leads to its precipitation, simplifying isolation.
Step-by-Step Experimental Protocol
Materials:
-
Piperidine
-
4-Bromobenzoyl chloride
-
Dichloromethane (DCM) or Diethyl ether
-
10% Sodium hydroxide (NaOH) solution or Triethylamine (TEA)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask, dissolve piperidine (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add 4-bromobenzoyl chloride (1.0 eq) to the stirred solution.
-
Add 10% NaOH solution (or TEA, 1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction's completion using Thin-Layer Chromatography (TLC).
-
Transfer the mixture to a separatory funnel and wash sequentially with deionized water and brine.
-
Dry the separated organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization or column chromatography on silica gel.
Analytical Characterization for Structural Validation
Confirming the identity and purity of the synthesized this compound is critical. A combination of spectroscopic techniques is employed for a comprehensive analysis.
Mass Spectrometry (MS)
Mass spectrometry directly confirms the molecular weight of the compound. For this compound, the electron ionization (EI) or electrospray ionization (ESI) mass spectrum is expected to show a molecular ion peak cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), a characteristic pair of peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity will be observed at m/z values corresponding to the molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure.
-
¹H NMR: The spectrum will show characteristic signals for the aromatic protons of the bromophenyl ring (typically in the 7.5-7.7 ppm range) and the aliphatic protons of the piperidine ring (in the 1.5-3.7 ppm range).
-
¹³C NMR: The spectrum will display signals for the carbonyl carbon (around 168-170 ppm), the aromatic carbons, and the distinct carbons of the piperidine ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups. The spectrum of this compound will be dominated by a strong absorption band corresponding to the amide carbonyl (C=O) stretch, typically found in the region of 1630-1660 cm⁻¹.
Workflow for Synthesis and Characterization
The logical flow from starting materials to a fully characterized final product is a cornerstone of synthetic chemistry. This process ensures that the material produced is indeed the target compound and meets the required purity standards for subsequent applications.
Caption: Workflow for the synthesis and characterization of this compound.
Conclusion
This compound is a fundamentally important building block in modern synthetic and medicinal chemistry. A precise understanding of its molecular weight (268.15 g/mol ) and other physicochemical properties is paramount for its effective use. The straightforward synthesis via acylation, coupled with rigorous analytical characterization by MS, NMR, and IR spectroscopy, provides a reliable pathway for researchers to obtain high-purity material for applications in drug discovery and the development of novel chemical entities.
References
- CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine. Google Patents.
- The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI.
Sources
Physicochemical and Structural Properties
An In-Depth Technical Guide to the Synthesis, Characterization, and Application of 1-(4-Bromobenzoyl)piperidine
Abstract: This technical guide provides a comprehensive overview of this compound, a pivotal building block in contemporary medicinal chemistry and materials science. We delve into its fundamental physicochemical properties, present a detailed and validated protocol for its synthesis via Schotten-Baumann acylation, and outline rigorous methods for its structural elucidation using modern spectroscopic techniques. Furthermore, this document explores its strategic application as a versatile intermediate in the development of pharmacologically active agents, supported by field-proven insights and authoritative references. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for working with this compound.
This compound, also known as (4-bromophenyl)(piperidin-1-yl)methanone, is a crystalline solid at room temperature. Its structure features a central carbonyl group linking a 4-substituted bromophenyl ring to a saturated piperidine heterocycle. This unique arrangement of an electron-withdrawing bromo-aromatic moiety and an electron-donating amide nitrogen imparts specific reactivity and conformational characteristics that make it a valuable synthetic intermediate.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1019-33-6 | PubChem |
| Molecular Formula | C12H14BrNO | PubChem |
| Molecular Weight | 268.15 g/mol | PubChem |
| Appearance | White to off-white crystalline powder | Sigma-Aldrich |
| Melting Point | 79-82 °C | Sigma-Aldrich |
| Boiling Point | 219.8 °C at 15 mmHg | Chemspider |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate. Sparingly soluble in alcohols. Insoluble in water. | N/A |
| LogP | 3.19 (Predicted) | PubChem |
Synthesis and Purification Protocol
The most common and efficient synthesis of this compound is the nucleophilic acyl substitution of 4-bromobenzoyl chloride with piperidine. This reaction is typically performed under Schotten-Baumann conditions, utilizing a base to neutralize the HCl byproduct, thereby driving the reaction to completion.
Causality of Experimental Design
-
Choice of Reagents: 4-bromobenzoyl chloride is the activated acylating agent. Piperidine serves as the nucleophile.
-
Solvent System: Dichloromethane (DCM) is an excellent choice as it is relatively inert, readily dissolves the reactants, and simplifies product work-up due to its low boiling point.
-
Base: An aqueous solution of sodium hydroxide (NaOH) is used. It serves two purposes: it neutralizes the HCl generated during the reaction, preventing the protonation and deactivation of the piperidine nucleophile, and it helps to remove any unreacted 4-bromobenzoyl chloride by hydrolysis during the work-up phase.
-
Temperature Control: The initial reaction is conducted at 0 °C (ice bath) to control the exothermicity of the acylation, minimizing potential side reactions.
Step-by-Step Synthesis Workflow
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add piperidine (1.0 eq) and dichloromethane (DCM, approx. 5 mL per mmol of piperidine).
-
Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the internal temperature equilibrates to 0-5 °C.
-
Acyl Chloride Addition: Dissolve 4-bromobenzoyl chloride (1.05 eq) in a minimal amount of DCM. Add this solution dropwise to the stirring piperidine solution over 20-30 minutes, ensuring the temperature does not exceed 10 °C.
-
Base Addition: Concurrently or subsequently, add an aqueous solution of 2M NaOH (2.0 eq) dropwise. A white precipitate (the product) will form.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-3 hours to ensure completion. Monitor progress using Thin Layer Chromatography (TLC).
-
Work-up & Isolation:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove excess piperidine), saturated NaHCO3 solution (to remove excess acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude solid is typically purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to yield the final product as a white crystalline solid.
Synthesis Workflow Diagram
Caption: Schotten-Baumann synthesis workflow for this compound.
Structural Elucidation and Quality Control
Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic methods provides an unambiguous structural confirmation.
Table 2: Representative Spectroscopic Data
| Technique | Data Interpretation |
| ¹H NMR | ~7.60 ppm (d, 2H): Aromatic protons ortho to the carbonyl group. ~7.45 ppm (d, 2H): Aromatic protons ortho to the bromine atom. ~3.70 ppm & ~3.35 ppm (br s, 4H total): Methylene protons on the piperidine ring adjacent to the nitrogen (conformationally distinct). ~1.60 ppm (m, 6H): Remaining methylene protons of the piperidine ring. |
| ¹³C NMR | ~169 ppm: Carbonyl carbon (C=O). ~137 ppm: Aromatic carbon attached to the carbonyl. ~131 ppm: Aromatic C-H carbons. ~128 ppm: Aromatic C-H carbons. ~125 ppm: Aromatic carbon bearing the bromine atom (C-Br). ~48 ppm & ~43 ppm: Piperidine carbons adjacent to nitrogen. ~26 ppm & ~24 ppm: Remaining piperidine carbons. |
| FT-IR (cm⁻¹) | ~1630 cm⁻¹: Strong C=O (amide) stretching vibration. ~2930 cm⁻¹: C-H stretching of the piperidine ring. ~1585, 1480 cm⁻¹: C=C aromatic ring stretching. ~1010 cm⁻¹: C-Br stretching. |
| Mass Spec (EI) | m/z 267/269: Molecular ion peak (M⁺) showing the characteristic ~1:1 isotopic pattern for bromine (⁷⁹Br/⁸¹Br). m/z 183/185: Fragment corresponding to the loss of the piperidine ring (C5H10N). m/z 84: Fragment corresponding to the piperidinyl cation. |
Structural-Spectroscopic Correlation Diagram
Caption: Correlation of the molecular structure with key analytical data points.
Applications in Medicinal Chemistry
This compound is not typically a final drug product but rather a crucial intermediate. The bromine atom provides a reactive handle for further synthetic transformations, most notably in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the facile introduction of diverse chemical moieties at the 4-position of the phenyl ring, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Key Therapeutic Areas:
-
CNS Agents: The piperidine-amide scaffold is a common feature in molecules targeting central nervous system receptors. Derivatives have been investigated for their potential as antipsychotics, anxiolytics, and cognitive enhancers.
-
Enzyme Inhibitors: It serves as a foundational scaffold for designing inhibitors of various enzymes. For instance, by coupling different groups at the bromine position, chemists can tailor the molecule to fit into the active site of a target enzyme, such as certain kinases or proteases.
-
Receptor Modulators: The structure is used to build ligands for G-protein coupled receptors (GPCRs), where the substituted aromatic ring can form key interactions within the receptor's binding pocket.
Safety, Handling, and Storage
Safety:
-
Hazards: Acutely toxic if swallowed. Causes skin irritation and serious eye irritation. May cause respiratory irritation.
-
Precautions: Wear protective gloves, eye protection, and a face mask. Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling.
Handling:
-
Standard laboratory practice should be followed. Avoid generating dust. Ensure adequate ventilation.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.
References
- Title: this compound, Source: PubChem, URL:[Link]
An In-depth Technical Guide to the Synthesis of 1-(4-Bromobenzoyl)piperidine from Piperidine
This document provides a comprehensive technical guide for the synthesis of 1-(4-bromobenzoyl)piperidine, a valuable intermediate in medicinal chemistry and materials science. The guide is designed for researchers, chemists, and drug development professionals, offering a deep dive into the reaction mechanism, a field-proven experimental protocol, and critical safety considerations.
Section 1: Strategic Overview and Chemical Significance
The 1-aroylpiperidine scaffold is a privileged structure in modern drug discovery, appearing in a wide array of pharmacologically active compounds. The synthesis of this compound from piperidine and 4-bromobenzoyl chloride is a classic yet highly relevant transformation. It serves as a foundational example of amide bond formation, a cornerstone of synthetic organic chemistry. The bromine atom on the benzoyl moiety provides a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, enabling the construction of complex molecular architectures.
This guide focuses on the Schotten-Baumann reaction, a robust and scalable method for acylating amines.[1][2][3] We will explore the causality behind the specific conditions chosen, ensuring a reproducible and high-yielding protocol that stands as a self-validating system for any chemistry professional.
Section 2: The Core Chemistry: Mechanism of the Schotten-Baumann Reaction
The synthesis proceeds via a nucleophilic acyl substitution mechanism.[1][4][5] The reaction is named after German chemists Carl Schotten and Eugen Baumann, who first described this method in 1883.[2][3] The process is typically conducted under biphasic conditions with an aqueous base, which is essential for driving the reaction to completion.[2][4][5]
The key mechanistic steps are as follows:
-
Nucleophilic Attack : The secondary amine, piperidine, acts as the nucleophile. Its lone pair of electrons attacks the electrophilic carbonyl carbon of 4-bromobenzoyl chloride. This forms a transient tetrahedral intermediate.[4][5]
-
Elimination of Leaving Group : The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.
-
Deprotonation : The resulting protonated amide is neutralized by a base (in this case, sodium hydroxide). This step is critical as it neutralizes the hydrochloric acid (HCl) byproduct, preventing it from protonating the starting piperidine and rendering it non-nucleophilic.[2][3] This deprotonation drives the reaction equilibrium towards the final product.[3]
Caption: Mechanism of this compound Synthesis.
Section 3: Field-Validated Experimental Protocol
This protocol has been optimized for high yield and purity. The use of a biphasic system (dichloromethane and water) is a classic "Schotten-Baumann condition" that facilitates easy separation and minimizes side reactions like the hydrolysis of the acyl chloride.[5]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| Piperidine | ≥99% | MilliporeSigma | Corrosive, flammable, toxic liquid. |
| 4-Bromobenzoyl chloride | ≥98% | Thermo Fisher Scientific | Corrosive, lachrymator, water-reactive. |
| Dichloromethane (DCM) | ACS Grade | VWR | Volatile organic solvent. |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | VWR | Corrosive solid. |
| Hydrochloric Acid (HCl) | Concentrated, 37% | VWR | Corrosive liquid. |
| Sodium Chloride (NaCl) | ACS Grade | VWR | For preparing brine solution. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Granular | MilliporeSigma | Drying agent. |
| Deionized Water | N/A | In-house | Used for aqueous solutions and washing. |
Step-by-Step Synthesis Procedure
-
Reaction Setup : To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add piperidine (8.5 g, 0.10 mol) and dichloromethane (DCM, 100 mL).
-
Basification : In a separate beaker, prepare a solution of sodium hydroxide (6.0 g, 0.15 mol) in 60 mL of deionized water and cool it to room temperature. Add this aqueous solution to the flask containing the piperidine solution.
-
Cooling : Place the reaction flask in an ice-water bath and stir the biphasic mixture vigorously for 15 minutes, allowing the temperature to drop to 0-5 °C. Causality: This cooling is crucial to manage the exothermic nature of the acylation and to minimize the rate of hydrolysis of the acyl chloride.
-
Acyl Chloride Addition : Dissolve 4-bromobenzoyl chloride (22.0 g, 0.10 mol) in 40 mL of DCM. Add this solution to the dropping funnel and add it dropwise to the cold, stirred reaction mixture over 30-45 minutes. Maintain the internal temperature below 10 °C throughout the addition.
-
Reaction : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring vigorously for an additional 2-3 hours to ensure the reaction goes to completion.
-
Work-up & Purification : Follow the workflow outlined in Figure 2.
Caption: Experimental Workflow for Synthesis and Purification.
-
Step 5 (Separation) : Transfer the reaction mixture to a 500 mL separatory funnel. Allow the layers to separate and drain the lower organic (DCM) layer.
-
Step 6 (Washing) : Wash the organic layer sequentially with 50 mL of 1M HCl (to remove any unreacted piperidine), 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid and destroy excess acyl chloride), and finally 50 mL of brine (to reduce the amount of water in the organic phase).[6]
-
Step 9 (Recrystallization) : The crude product, typically an off-white solid, can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.
Section 4: Product Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized this compound.
Expected Physical Properties:
-
Appearance : White to off-white crystalline solid.
-
Expected Yield : 85-95%.
-
Molecular Weight : 268.16 g/mol .
Spectroscopic Data Summary:
| Analysis Technique | Expected Results |
| ¹H NMR (CDCl₃) | δ ~7.55 ppm (d, 2H) : Aromatic protons ortho to the bromine. δ ~7.30 ppm (d, 2H) : Aromatic protons ortho to the carbonyl group. δ ~3.70 ppm (br s, 2H) & ~3.35 ppm (br s, 2H) : Piperidine protons adjacent to the nitrogen (axial/equatorial). δ ~1.65 ppm (m, 6H) : Remaining piperidine protons.[7] |
| ¹³C NMR (CDCl₃) | δ ~170 ppm : Carbonyl carbon (C=O). δ ~135 ppm : Aromatic carbon attached to the carbonyl. δ ~131 ppm & ~129 ppm : Aromatic CH carbons. δ ~125 ppm : Aromatic carbon attached to bromine. δ ~48 ppm & ~43 ppm : Piperidine carbons adjacent to nitrogen. δ ~26 ppm & ~24 ppm : Other piperidine carbons. |
| FT-IR (ATR) | ~1635 cm⁻¹ : Strong C=O (amide I) stretch. ~1585 cm⁻¹ : C=C aromatic ring stretch. ~1280 cm⁻¹ : C-N stretch. ~1010 cm⁻¹ : C-Br stretch. |
| Mass Spec (ESI+) | m/z = 268.0 [M+H]⁺, 270.0 [M+2+H]⁺ : Shows characteristic isotopic pattern for a single bromine atom. |
Section 5: Critical Safety and Handling Protocols
A thorough understanding and implementation of safety protocols are non-negotiable. This synthesis involves hazardous materials that require careful handling in a controlled laboratory environment.
Reagent-Specific Hazards
| Reagent | Hazard Classifications | Handling Precautions |
| Piperidine | Flammable, Acutely Toxic (Oral, Dermal, Inhalation), Corrosive. | Handle only in a chemical fume hood. Keep away from ignition sources. Wear appropriate PPE. |
| 4-Bromobenzoyl Chloride | Causes severe skin burns and eye damage, Lachrymator, Water-reactive.[8][9] | Handle only in a chemical fume hood. Avoid contact with moisture. Wear appropriate PPE. Have an eyewash station readily accessible.[8][9] |
| Dichloromethane | Suspected carcinogen, Skin/Eye Irritant. | Use in a well-ventilated fume hood to avoid inhaling vapors. |
| Sodium Hydroxide | Corrosive, causes severe burns. | Avoid contact with skin and eyes. The dissolution in water is highly exothermic. |
Personal Protective Equipment (PPE)
Standard PPE is mandatory:
-
Safety goggles with side shields.
-
Flame-retardant lab coat.
-
Nitrile gloves (check for breakthrough time with DCM).
-
Closed-toe shoes.
Waste Disposal
-
Aqueous Waste : The combined aqueous layers from the work-up should be neutralized. Check the pH and adjust to ~7 with acid or base before disposing of it in the appropriate aqueous waste container.
-
Organic Waste : The DCM filtrate from recrystallization and other organic residues should be collected in a designated halogenated organic waste container.
-
Solid Waste : Filter paper and any contaminated consumables should be disposed of in the solid chemical waste stream.
Section 6: Conclusion
The Schotten-Baumann synthesis of this compound is a highly efficient and reliable method suitable for both academic and industrial laboratories. By understanding the underlying mechanism, adhering to a validated protocol, and prioritizing safety, researchers can confidently produce this key synthetic intermediate in high yield and purity. The versatility of the brominated product ensures its continued importance in the development of novel chemical entities.
References
- SATHEE. Chemistry Schotten Baumann Reaction.
- Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples.
- Grokipedia. Schotten–Baumann reaction.
- Testbook. Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses.
- BYJU'S. (2019). Schotten Baumann Reaction.
- Google Patents. (2021). CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.
- RSC Publishing. Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information.
- ACCELA CHEMBIO INC. Material Safety Data Sheet for (R)-2-(4-Bromophenyl)piperidine Hydrochloride.
- PrepChem.com. Synthesis of 4-(4-bromobenzoyl)piperidine hydrochloride.
- Organic Syntheses. Benzoyl piperidine - Organic Syntheses Procedure.
Sources
- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 2. testbook.com [testbook.com]
- 3. byjus.com [byjus.com]
- 4. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 5. grokipedia.com [grokipedia.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. pfaltzandbauer.com [pfaltzandbauer.com]
1-(4-Bromobenzoyl)piperidine starting material for drug synthesis
An In-Depth Technical Guide to 1-(4-Bromobenzoyl)piperidine as a Starting Material for Drug Synthesis
Introduction: The Strategic Value of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents is often a journey of molecular architecture, where specific structural motifs, known as "privileged structures," appear with remarkable frequency in biologically active compounds. The piperidine ring is a quintessential example of such a scaffold, forming the core of numerous approved drugs. When functionalized to create this compound, this simple heterocycle is transformed into a highly versatile and strategically valuable starting material for drug discovery and development.[1][2]
This guide serves as a technical deep-dive for researchers, scientists, and drug development professionals, elucidating the core attributes of this compound. We will explore its synthesis, its chemical reactivity, and its application as a pivotal intermediate in the construction of complex pharmaceutical compounds. The narrative will focus on the causality behind experimental choices, providing not just protocols but the scientific reasoning that underpins them.
Core Molecular Profile and Spectroscopic Signature
A thorough understanding of a starting material begins with its fundamental physicochemical and spectroscopic properties.
1.1. Chemical Identity
| Property | Value |
| IUPAC Name | (4-Bromophenyl)(piperidin-1-yl)methanone |
| CAS Number | 98612-93-2[3] |
| Molecular Formula | C₁₂H₁₄BrNO[3] |
| Molecular Weight | 268.15 g/mol |
1.2. Spectroscopic Analysis
The structural integrity and purity of this compound must be rigorously confirmed before its use in multi-step syntheses. The following table summarizes the expected spectroscopic data.
| Technique | Expected Data and Interpretation |
| ¹H NMR | Aromatic Protons: Two doublets in the ~7.4-7.6 ppm range, characteristic of a 1,4-disubstituted benzene ring. Piperidine Protons: Broad, overlapping multiplets between ~3.2-3.8 ppm (for protons adjacent to nitrogen) and ~1.5-1.7 ppm (for the remaining ring protons). The deshielding effect of the amide nitrogen and carbonyl group influences these shifts.[4][5][6] |
| ¹³C NMR | Carbonyl Carbon: A signal around 168-170 ppm. Aromatic Carbons: Signals between ~125-138 ppm, including the carbon bearing the bromine atom (~125 ppm) and the ipso-carbon attached to the carbonyl (~135 ppm). Piperidine Carbons: Signals in the aliphatic region, typically between ~24-48 ppm.[7] |
| FT-IR | C=O Stretch (Amide): A strong absorption band around 1630-1650 cm⁻¹. C-N Stretch: A band in the 1200-1350 cm⁻¹ region. Aromatic C-H Bending: Signals characteristic of para-disubstitution around 800-850 cm⁻¹. |
| Mass Spec (ESI) | [M+H]⁺: Expected peaks at m/z ~268.04 and ~270.04. The isotopic pattern of two peaks with nearly equal intensity is the hallmark signature of a single bromine atom (⁷⁹Br and ⁸¹Br).[8] |
Protocol 1: Standardized Spectroscopic Characterization
-
Sample Preparation (NMR): Dissolve approximately 10-15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) in a 5 mm NMR tube.[8]
-
NMR Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. Use tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
IR Acquisition: Obtain the infrared spectrum using a KBr pellet or as a thin film on a salt plate, scanning from 4000-400 cm⁻¹.[8]
-
MS Acquisition: Prepare a dilute solution of the sample in methanol or acetonitrile and analyze using an electrospray ionization (ESI) mass spectrometer in positive ion mode.[8]
-
Data Analysis: Correlate the obtained spectra with the expected chemical shifts, absorption bands, and mass-to-charge ratios to confirm the structure and assess purity.
Synthesis: Forging the Keystone Intermediate
The most direct and widely used method for preparing this compound is the acylation of piperidine with 4-bromobenzoyl chloride. This reaction, a classic example of the Schotten-Baumann reaction, is efficient and scalable.
Workflow for the Synthesis of this compound
Caption: Synthesis and purification workflow for this compound.
Protocol 2: Laboratory-Scale Synthesis
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add piperidine (1.0 eq) and dichloromethane (DCM, ~5 mL per mmol of piperidine). Cool the flask to 0°C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve 4-bromobenzoyl chloride (1.05 eq) in DCM. Add this solution dropwise to the stirring piperidine solution. Simultaneously, add an aqueous solution of sodium hydroxide (2 M, 2.0 eq) dropwise to neutralize the HCl byproduct and drive the reaction to completion.
-
Reaction: Allow the reaction to warm to room temperature and stir vigorously for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound as a white to off-white solid.
The Gateway to Complexity: Reactions and Applications
The true utility of this compound lies in its dual reactivity. The aryl bromide serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, while the amide carbonyl offers a site for reduction and further modification.
3.1. Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom is perfectly positioned for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the direct installation of diverse aryl, heteroaryl, or vinyl groups, rapidly building molecular complexity.[1]
Workflow for a Suzuki Cross-Coupling Reaction
Sources
The Evolving Therapeutic Landscape of 1-(4-Bromobenzoyl)piperidine Derivatives: A Technical Guide
Introduction
The piperidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Its synthetic tractability and favorable physicochemical properties make it a cornerstone of modern drug discovery.[1] When combined with a 4-bromobenzoyl moiety, the resulting 1-(4-Bromobenzoyl)piperidine scaffold gives rise to a class of derivatives with a wide spectrum of biological activities. This guide provides a technical overview of the key therapeutic areas where these derivatives have shown promise, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.
The inherent reactivity of the bromobenzoyl group, which can form covalent bonds with nucleophilic sites on proteins, coupled with the versatile binding interactions of the piperidine ring, allows for the modulation of various biological targets, including enzymes and receptors.[2] This versatility has led to the investigation of these compounds in oncology, infectious diseases, and neurology.
I. Anticancer Activity: Targeting Cellular Proliferation
A significant body of research has focused on the potential of this compound derivatives as anticancer agents. These compounds have demonstrated cytotoxicity against a range of human cancer cell lines, and their mechanisms of action are beginning to be elucidated.
Mechanism of Action
The anticancer effects of these derivatives are often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest. While the precise molecular targets are still under investigation for many derivatives, some studies point towards the inhibition of key enzymes involved in cancer cell survival and proliferation. For instance, the inclusion of a piperidine group on certain heterocyclic scaffolds has been shown to improve physicochemical properties and can contribute to selective inhibition of pathways like the HIF-1 pathway, which is crucial for tumor survival in hypoxic environments.[3]
Structure-Activity Relationship (SAR)
SAR studies are crucial for optimizing the anticancer potency of these derivatives. Research has shown that substitutions on both the benzoyl and piperidine rings can significantly impact cytotoxic activity. For example, in a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, a related scaffold, substitutions on the benzoyl ring led to varying levels of cytotoxicity across different cancer cell lines.[4][5] Specifically, a para-chloro substitution on the benzoyl moiety resulted in potent activity against liver cancer cell lines, while a para-methoxy group showed high efficacy against several other cancer cell types, including breast and colon cancer lines.[4]
Data Presentation: Cytotoxicity of Piperazine Analogs
The following table summarizes the 50% growth inhibition (GI₅₀) values for a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives against various cancer cell lines, illustrating the impact of substitution on the benzoyl ring.
| Compound | R Group (Substitution) | HUH7 (Liver) GI₅₀ (µM) | FOCUS (Liver) GI₅₀ (µM) | HEP3B (Liver) GI₅₀ (µM) | MCF7 (Breast) GI₅₀ (µM) | CAMA-1 (Breast) GI₅₀ (µM) | HCT116 (Colon) GI₅₀ (µM) |
| 5a | p-Cl | 4.64 | 4.15 | - | - | - | - |
| 5c | p-OCH₃ | - | - | 1.67 | 6.09 | 1.22 | 6.18 |
| 5e | p-NO₂ | - | - | - | - | - | - |
| 5g | 2,4-di F | - | - | - | - | - | - |
Data adapted from a study on piperazine derivatives, which share structural similarities and offer insights into potential SAR trends for piperidine-based compounds.[4]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
Principle:
Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Visualization: Anticancer Screening Workflow
Caption: Workflow for in vitro anticancer activity screening.
II. Antimicrobial and Antifungal Activity
The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. This compound derivatives have demonstrated promising activity against a variety of bacterial and fungal strains.[2]
Spectrum of Activity
Studies have shown that certain piperidine derivatives possess broad-spectrum antimicrobial properties. For instance, some synthesized piperidine compounds have shown inhibitory effects against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Klebsiella pneumoniae), as well as fungi like Candida albicans.[6][7] The minimum inhibitory concentrations (MICs) for these compounds can range from 32 to 512 µg/ml, indicating varying levels of potency.[6]
Mechanism of Action: Enzyme Inhibition
A key mechanism underlying the antimicrobial activity of some piperidine derivatives is the inhibition of essential microbial enzymes. One notable target is the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, the causative agent of tuberculosis.[8] This enzyme is critical for the synthesis of mycolic acids, a major component of the mycobacterial cell wall. Inhibition of InhA disrupts cell wall formation, leading to bacterial death. SAR studies on a series of piperidine-based MenA inhibitors (another enzyme in the menaquinone biosynthetic pathway of M. tuberculosis) revealed that replacing a benzophenone moiety with 4-chloro or 4-bromophenyl groups retained potent MenA inhibitory activity and antimicrobial effects.[8]
Data Presentation: Antimicrobial Activity of Piperidine Derivatives
| Compound | S. aureus MIC (µg/mL) | B. subtilis MIC (µg/mL) | E. coli MIC (µg/mL) | K. pneumoniae MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Derivative A | 32-512 | 32-512 | 32-512 | 32-512 | 32-512 |
| Derivative B | 32-512 | 32-512 | 32-512 | 32-512 | 32-512 |
| Derivative C | >512 | >512 | >512 | >512 | >512 |
Data represents a range of reported MIC values for active piperidine derivatives against various microbial strains.[6]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle:
The lowest concentration of the antimicrobial agent that completely inhibits the visible growth of a microorganism in a broth medium is determined.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform a two-fold serial dilution of the this compound derivative in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
III. Enzyme Inhibition: A Versatile Therapeutic Strategy
Beyond their antimicrobial and anticancer applications, this compound derivatives are being explored as inhibitors of various other enzymes with therapeutic relevance. The piperidine scaffold is a common feature in many enzyme inhibitors.[1]
Carbonic Anhydrase Inhibition
A series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, which are structurally related to the topic compounds, have been designed and synthesized as inhibitors of human carbonic anhydrases (hCAs).[9] Certain isoforms of hCA, particularly hCA IX and XII, are overexpressed in solid tumors and are considered validated targets for cancer therapy.[9] Several of these sulfonamide derivatives displayed potent inhibitory activity in the low nanomolar range and showed selectivity for the tumor-associated isoforms.[9]
Cholinesterase Inhibition
Piperidine derivatives have been extensively studied as inhibitors of acetylcholinesterase (AChE), a key enzyme in the breakdown of the neurotransmitter acetylcholine.[1][10] Inhibition of AChE is a primary strategy for managing the symptoms of Alzheimer's disease. One highly potent inhibitor, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, demonstrated an IC₅₀ of 0.56 nM for AChE.[10]
Steroid-5α-reductase Inhibition
N-substituted piperidine derivatives have also been evaluated as inhibitors of steroid-5α-reductase, an enzyme involved in the conversion of testosterone to dihydrotestosterone.[11] This enzyme is a target for the treatment of benign prostatic hyperplasia and androgenetic alopecia. Certain derivatives have shown potent inhibition of both type 1 and type 2 isozymes of 5α-reductase.[11]
Visualization: Enzyme Inhibition Mechanism
Caption: Competitive inhibition of an enzyme by a derivative.
IV. Synthesis and Future Perspectives
The synthesis of this compound derivatives is typically achieved through standard amide bond formation reactions, often involving the coupling of a piperidine derivative with 4-bromobenzoyl chloride or 4-bromobenzoic acid. Alternative methods aim to avoid reactive acid chlorides by directly coupling 4-bromobenzene with piperidine derivatives.[2]
The broad and potent biological activities of this compound derivatives underscore their potential as a versatile scaffold for drug discovery. Future research will likely focus on:
-
Target Identification: Elucidating the specific molecular targets for derivatives with promising anticancer and antimicrobial activity.
-
SAR Optimization: Synthesizing and screening new analogs to improve potency, selectivity, and pharmacokinetic properties.
-
In Vivo Studies: Evaluating the efficacy and safety of lead compounds in animal models of disease.
The continued exploration of this chemical space holds significant promise for the development of novel therapeutics to address unmet medical needs in oncology, infectious disease, and beyond.
References
- Arslan, S., et al. (2006). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 21(3), 333-337.
- Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2843.
- Shaikh, T. M. A., & Ammare, Y. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry, 10(6), 7177-7186.
- Sharma, P., & Kumar, A. (2010). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. International Journal of ChemTech Research, 2(2), 915-920.
- Al-Mokadem, A. Z., et al. (2022). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 243, 114757.
- Yeh, J. Z., et al. (1982). Characterization of neuromuscular blocking action of piperidine derivatives. The Journal of Pharmacology and Experimental Therapeutics, 223(3), 693-700.
- Angeli, A., et al. (2021). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 12(6), 949-956.
- Mallesha, L., et al. (2017). Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. International Journal of Pharmaceutical Sciences and Research, 8(6), 2567-2575.
- Dalil, M., et al. (2016). Characterization and Antimicrobial Activity of Piperidine-4- one Derivative. International Journal of Pharmaceutical Sciences and Research, 7(12), 4945-4949.
- De Vloo, J. M., et al. (2021). A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. Viruses, 13(11), 2238.
- Al-Masoudi, N. A., et al. (2023). Synthesis, antiproliferative, antioxidant activities, in silico studies, DFT analysis and molecular dynamics simulation of novel 1-(4-chlorobenzhydryl) piperazine derivatives. Journal of Molecular Structure, 1292, 136127.
- Gauthier, S., et al. (1998). Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. Journal of Enzyme Inhibition, 13(3), 199-216.
- Naveen, K., et al. (2017). Design, synthesis and anticancer activity of N-(1-(4-(dibenzo[b,f][2][7]thiazepin-11-yl)piperazin-1-yl)-1-oxo-3-phenylpropan-2-yl derivatives. Bioorganic & Medicinal Chemistry Letters, 27(17), 4124-4129.
- Yamanishi, Y., et al. (1994). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Arzneimittel-Forschung, 44(8), 929-935.
- Onay-Besikci, A., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International Journal of Molecular Sciences, 13(7), 8071-8083.
- Benfodda, Z., et al. (2017). Synthesis, Anticancer Activity and Computational SAR Analysis of Acylsulfonylpiperazines Derivatives. Medicinal Chemistry, 7(9), 257-267.
- Gonzalez-Vera, J., et al. (2024). Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. Molecules, 29(13), 3123.
- Saparpak, E., et al. (2014). Synthesis, anticancer activity and QSAR study of 1,4-naphthoquinone derivatives. European Journal of Medicinal Chemistry, 84, 606-616.
- Onay-Besikci, A., et al. (2012). Cancer cell cytotoxicities of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives. International Journal of Molecular Sciences, 13(7), 8071-8083.
- Al-Ghorbani, M., et al. (2022). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Molecules, 27(12), 3704.
- ResearchGate. Structure-activity relationship of target compounds.
- Huang, H., et al. (2022). Structure-activity relationship and antitumor activity of 1,4-pyrazine-containing inhibitors of histone acetyltransferases P300/CBP. European Journal of Medicinal Chemistry, 239, 114539.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cancer cell cytotoxicities of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(4-Bromobenzoyl)piperidine as a Chemical Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Bromobenzoyl)piperidine is a versatile bifunctional chemical building block of significant interest in medicinal chemistry and organic synthesis. Its structure uniquely combines a piperidine scaffold, a privileged motif in numerous pharmaceuticals, with a 4-bromobenzoyl group. The piperidine ring provides a desirable three-dimensional framework and favorable pharmacokinetic properties, while the aryl bromide serves as a highly adaptable reactive handle for a multitude of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of its synthesis, core reactivity, and strategic application in the development of complex molecular architectures, particularly for drug discovery. Detailed, field-proven protocols for key transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are presented alongside a discussion of the mechanistic rationale behind experimental choices.
Introduction: A Privileged Scaffold with a Versatile Handle
The strategic value of this compound lies in the synergistic combination of its two core components. The piperidine ring is one of the most ubiquitous N-heterocycles in approved drugs, prized for its metabolic stability, ability to modulate physicochemical properties like solubility and lipophilicity, and its capacity to orient substituents in precise three-dimensional space to interact with biological targets.[1]
The 4-bromobenzoyl moiety provides the critical functionality for synthetic diversification. The carbon-bromine bond is a robust and highly effective electrophilic partner in a wide array of metal-catalyzed cross-coupling reactions. This allows for the late-stage introduction of diverse chemical functionalities, making this compound an ideal starting point for the construction of compound libraries for structure-activity relationship (SAR) studies. Derivatives have shown potential as analgesic, antimicrobial, and CNS-active agents.[2]
Physicochemical Properties & Safe Handling
A comprehensive understanding of the molecule's properties is fundamental to its effective use.
| Property | Value | Source |
| IUPAC Name | (4-bromophenyl)(piperidin-1-yl)methanone | [3] |
| CAS Number | 98612-93-2 | [3] |
| Molecular Formula | C₁₂H₁₄BrNO | [3] |
| Molecular Weight | 268.15 g/mol | [3] |
| Appearance | Off-white to beige solid (typical) | [4] |
| Storage | 2-8°C, in a tightly-sealed container away from moisture | [3][5] |
Safety & Handling:
-
General Handling: Use in a well-ventilated area or a chemical fume hood. Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Potential Hazards: Piperidine derivatives can be irritants. Avoid contact with skin and eyes. Do not ingest. Chronic and acute toxicity data are not available, so the compound should be handled as potentially harmful.
-
First Aid: In case of skin contact, wash thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, seek immediate medical attention.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Synthesis of the Building Block
The most direct and common synthesis of this compound is the nucleophilic acyl substitution between piperidine and 4-bromobenzoyl chloride. This is a robust and scalable reaction.
Experimental Protocol: Synthesis via Acylation
-
Reagent Preparation: To a round-bottom flask equipped with a magnetic stir bar, add piperidine (1.0 equivalent) and a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath. Add a non-nucleophilic base, such as triethylamine (TEA, 1.2 equivalents) or diisopropylethylamine (DIPEA), to the solution. The base is critical for scavenging the HCl byproduct, which would otherwise protonate the piperidine, rendering it non-nucleophilic.
-
Addition of Acyl Chloride: Dissolve 4-bromobenzoyl chloride (1.1 equivalents) in the same solvent and add it dropwise to the cooled piperidine solution over 15-30 minutes. Maintaining a low temperature is crucial to control the exothermicity of the reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM). Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield this compound as a solid.
Core Reactivity: The Aryl Bromide as a Synthetic Linchpin
The true power of this compound is realized through the selective transformation of its C-Br bond. Palladium-catalyzed cross-coupling reactions provide reliable and versatile methods for forming new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the coupling of the aryl bromide with a wide variety of organoboron reagents (boronic acids or esters) to form biaryl structures. This is invaluable for exploring SAR by modifying the distal aryl ring.
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) source is required. Pd(PPh₃)₄ can be used directly, or a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) can be used, which is reduced in situ to the active Pd(0) species.
-
Ligand: Phosphine ligands like triphenylphosphine (PPh₃) or more electron-rich, bulky ligands like SPhos or XPhos are used to stabilize the palladium center, facilitate oxidative addition, and promote reductive elimination.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential to activate the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the key transmetalation step.
-
Solvent: A mixture of an organic solvent (like toluene, dioxane, or DMF) and water is commonly used to dissolve both the organic and inorganic reagents.
}
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Generalized Protocol: Suzuki-Miyaura Coupling
-
Setup: To a dry Schlenk flask or microwave vial, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(dppf), 1-5 mol%) and ligand if required.
-
Degassing: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is crucial as oxygen can deactivate the Pd(0) catalyst.
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring for 2-24 hours, monitoring by TLC or LC-MS.
-
Work-up & Purification: After cooling, dilute the mixture with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
This reaction is a powerful method for forming aryl amines by coupling the aryl bromide with a primary or secondary amine.[6] It provides direct access to a class of compounds that are otherwise challenging to synthesize, allowing for the introduction of diverse amine functionalities.
Causality Behind Experimental Choices:
-
Catalyst/Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand (e.g., BINAP, XPhos, RuPhos) which promotes the otherwise difficult reductive elimination step to form the C-N bond.[6][7]
-
Base: A strong, non-nucleophilic base is required, typically a sterically hindered alkoxide like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). These bases are strong enough to deprotonate the amine without competing as a nucleophile.[8]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base.
}
Figure 2: General experimental workflow for Buchwald-Hartwig amination.
Generalized Protocol: Buchwald-Hartwig Amination
-
Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (1-5 mol%), ligand (1.2-1.5 eq. relative to Pd), and base (1.4-2.0 equiv.) to a dry Schlenk flask.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2-1.5 equiv.).
-
Solvent & Heating: Add anhydrous solvent, seal the vessel, and heat to the required temperature (80-110°C) until the reaction is complete.
-
Work-up & Purification: Cool the reaction, quench carefully with saturated aqueous ammonium chloride, and extract with an organic solvent. The organic layer is then washed, dried, concentrated, and purified via chromatography.
Sonogashira Coupling: Introducing C(sp) Centers
The Sonogashira coupling reaction forms a C(sp²)-C(sp) bond between the aryl bromide and a terminal alkyne. This reaction is a highly efficient way to introduce alkynyl moieties, which are valuable functional groups in medicinal chemistry for probing binding pockets or as handles for further "click chemistry" transformations.
Causality Behind Experimental Choices:
-
Dual Catalysis: The reaction classically employs a dual catalytic system: a palladium catalyst (e.g., Pd(PPh₃)₄) to activate the aryl bromide and a copper(I) co-catalyst (typically CuI) to activate the alkyne by forming a copper acetylide intermediate.
-
Base: An amine base, such as triethylamine or diisopropylamine, is used. It serves both to scavenge the HBr byproduct and as the solvent.
-
Ligand: Triphenylphosphine (PPh₃) is a common ligand that stabilizes the palladium catalyst.
Generalized Protocol: Sonogashira Coupling
-
Setup: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and the copper(I) iodide co-catalyst (2-5 mol%).
-
Degassing: Evacuate and backfill the flask with an inert gas.
-
Solvent and Reagent Addition: Add an amine solvent (e.g., triethylamine) followed by the terminal alkyne (1.2-1.5 equiv.).
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60°C) until the starting material is consumed.
-
Work-up & Purification: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent, wash with water to remove amine salts, dry, and concentrate. Purify the product by column chromatography.
Applications in Medicinal Chemistry
The synthetic versatility of this compound makes it a powerful starting point for generating novel therapeutic agents. The piperidine core is a well-established pharmacophore, and the ability to rapidly diversify the 4-bromobenzoyl portion allows for fine-tuning of a molecule's interaction with biological targets.
-
CNS Agents: The benzoylpiperidine fragment is a key structural motif in ligands for serotoninergic (5-HT) and dopaminergic (D₂) receptors, which are important targets for antipsychotic and antidepressant drugs. Starting from this compound, Suzuki coupling can be used to synthesize biaryl analogs that mimic the structures of known CNS agents.
-
Analgesics: Certain substituted piperidine derivatives have shown potent antinociceptive (pain-relieving) activity, potentially through interaction with opioid receptors. The 4-position of the benzoyl ring is a key vector for modification to optimize this activity.
-
Antimicrobials: Studies have demonstrated that some 1-benzoylpiperidine derivatives possess significant antimicrobial properties against various bacterial and fungal strains.[2]
}
Figure 3: Synthetic diversification of this compound.
Conclusion
This compound stands out as a high-value, strategic building block for chemical synthesis and drug discovery. It provides a robust and reliable platform for generating molecular diversity through its synthetically versatile aryl bromide handle. The well-established and powerful cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—transform this relatively simple molecule into a gateway to complex and novel chemical entities. For researchers in medicinal chemistry, mastering the reactivity of this compound opens a direct and efficient path to new generations of potential therapeutics.
References
- Supporting Information for "Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst". (n.d.). RSC.
- Chemsrc (2023). 1-(4-BROMOBENZYL)PIPERIDINE Price from Supplier Brand ThermoFisher.
- ChemBK (n.d.). This compound.
- PrepChem.com (n.d.). Synthesis of 4-(4-bromobenzoyl)piperidine hydrochloride.
- Wikipedia (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts (2023). Buchwald-Hartwig Amination.
- Foroumadi, A. et al. (2011). Antinociceptive activity of some 1,4-substituted piperidine derivatives using tail flick method in mice. Semantic Scholar.
- Google Patents (n.d.). CN112645902B - Synthesis method of 1-(4-bromophenyl) piperidine.
- ACS GCI Pharmaceutical Roundtable (n.d.). Buchwald-Hartwig Amination.
- Ialongo, C., & Da Settimo, F. (2020). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI.
- Leah4sci (2019). Sonogashira coupling. YouTube.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound-4-Carboxylic Acid | CAS 1154042-04-6 | Manufacturer & Supplier in China | Chemical Properties, Uses & Safety [chemheterocycles.com]
- 6. 4-benzyl-1-(4-bromobenzoyl)piperidine () for sale [vulcanchem.com]
- 7. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]
- 8. 891403-21-7 | 1-(4-Bromobenzyl)-4-methylpiperidine - Moldb [moldb.com]
A Technical Guide to the Solubility of 1-(4-Bromobenzoyl)piperidine in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1-(4-Bromobenzoyl)piperidine, a key intermediate in pharmaceutical synthesis. In the absence of extensive published quantitative data, this document establishes a predictive framework for solubility based on fundamental physicochemical principles and offers detailed, field-proven experimental protocols for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals, providing the necessary tools to effectively work with this compound in various organic solvent systems. We will delve into the molecular characteristics influencing solubility, present a qualitative solubility profile, and provide step-by-step methodologies for both thermodynamic and kinetic solubility determination, empowering researchers to generate reliable and reproducible data.
Introduction: The Critical Role of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone of successful drug development.[1] It is a critical physicochemical property that dictates not only the feasibility of synthesis and purification but also profoundly impacts a drug's bioavailability and therapeutic efficacy. For a molecule like this compound, which serves as a versatile building block in medicinal chemistry, a thorough understanding of its behavior in various organic solvents is paramount.[2] Poor solubility can lead to challenges in reaction kinetics, purification, and formulation, creating significant hurdles in the development pipeline.
This guide will address this critical knowledge gap by providing a dual approach: a theoretical prediction of solubility based on molecular structure and solvent properties, and a practical guide to its experimental determination.
Physicochemical Properties of this compound
A foundational understanding of the molecule's physical and chemical properties is essential to predict its solubility.
| Property | Value | Source |
| CAS Number | 98612-93-2 | [3] |
| Molecular Formula | C₁₂H₁₄BrNO | [3] |
| Molar Mass | 268.15 g/mol | [3] |
| Appearance | Expected to be a solid at room temperature | Inferred |
| Storage | 2-8°C | [3] |
The structure of this compound reveals key features that govern its solubility: a polar amide (benzoyl) group, a lipophilic bromophenyl group, and a piperidine ring. The presence of both polar and non-polar regions suggests a nuanced solubility profile across different organic solvents.
Theoretical Framework for Solubility: "Like Dissolves Like"
The principle of "like dissolves like" is a fundamental concept in predicting solubility. It posits that a solute will dissolve best in a solvent that has a similar polarity.[4] We can, therefore, predict the solubility of this compound by comparing its structural features to the properties of various classes of organic solvents.
Qualitative Solubility Prediction
Based on the molecular structure of this compound, the following table provides a qualitative prediction of its solubility in common organic solvents. This table should be used as a guide for solvent selection in experimental work.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile, Acetone | High | The polar amide group in the solute will have favorable dipole-dipole interactions with these solvents. |
| Halogenated | Dichloromethane (DCM), Chloroform | High | The principle of "like dissolves like" suggests good miscibility due to the bromo-substituent and the overall molecular structure. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to High | The amide oxygen can act as a hydrogen bond acceptor with the hydroxyl group of the alcohols. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate | These solvents are less polar than alcohols but can still engage in dipole-dipole interactions. |
| Aromatic | Toluene, Benzene | Moderate | The bromophenyl group can participate in π-π stacking interactions with aromatic solvents. |
| Non-polar Aliphatic | Hexane, Heptane, Cyclohexane | Low | The significant polarity of the benzoyl group is unlikely to be overcome by the weak van der Waals forces offered by these solvents. |
Experimental Determination of Solubility
While theoretical predictions are useful, empirical determination is the gold standard for accurate solubility data. The two primary types of solubility measurements are thermodynamic and kinetic solubility.[5][6]
Thermodynamic (Equilibrium) Solubility
Thermodynamic solubility is the true equilibrium solubility of a compound in a saturated solution.[5][6] The shake-flask method is the most reliable technique for its determination.[5]
This protocol outlines the steps to determine the thermodynamic solubility of this compound.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., Dichloromethane, Methanol, Acetonitrile, Toluene, Hexane)
-
Scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.45 µm, chemically compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials (a visible excess of solid should remain).
-
Add a known volume (e.g., 2 mL) of each selected organic solvent to the respective vials.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment is recommended to determine the optimal equilibration time.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a pipette.
-
To ensure all undissolved solids are removed, either centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) or filter the supernatant through a 0.45 µm syringe filter into a clean vial.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.
-
Dilute the saturated sample solution with the same solvent to bring its concentration within the range of the calibration curve.
-
Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.
-
Calculate the original solubility by multiplying the measured concentration by the dilution factor.
-
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility
Kinetic solubility is a measure of how quickly a compound precipitates from a supersaturated solution, often generated by adding a concentrated DMSO stock solution to an aqueous or organic buffer.[5][6] It is a high-throughput method commonly used in early drug discovery.[7][8] Nephelometry, which measures light scattering from suspended particles, is a rapid and reliable technique for this purpose.[1][9]
This protocol describes a high-throughput method for assessing the kinetic solubility of this compound.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Selected organic solvents
-
96-well or 384-well microplates
-
Laser nephelometer
-
Automated liquid handler (recommended)
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
-
Plate Preparation:
-
Using a liquid handler, dispense a small volume of the DMSO stock solution into the wells of a microplate.
-
Create a serial dilution of the compound across the plate.
-
-
Initiation of Precipitation:
-
Rapidly add the selected organic solvent to each well. The sudden change in solvent composition will cause the compound to precipitate if its solubility is exceeded.
-
-
Measurement:
-
Immediately place the microplate into a laser nephelometer.
-
Measure the light scattering (turbidity) in each well. The amount of scattered light is proportional to the amount of precipitated compound.
-
-
Data Analysis:
-
Plot the light scattering signal against the compound concentration.
-
The kinetic solubility is determined as the concentration at which the light scattering signal begins to significantly increase above the baseline.
-
Caption: Workflow for Kinetic Solubility Determination.
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While a lack of published quantitative data necessitates a predictive approach for initial solvent screening, the detailed experimental protocols for both thermodynamic and kinetic solubility provide researchers with robust methods to generate high-quality, empirical data. A thorough understanding and accurate measurement of solubility are indispensable for the efficient synthesis, purification, and formulation of this important pharmaceutical intermediate, ultimately facilitating a more streamlined drug development process.
References
- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
- Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in a 96-well plate format. Analytical Chemistry, 72(8), 1781-1787.
- Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of Pharmaceutical Sciences, 94(1), 1-16.
- Hoelke, B., Gieringer, S., Arlt, M., & Saal, C. (2009). Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates. Analytical Chemistry, 81(8), 3165-3172.
- Kerns, E. H., & Di, L. (2003). Pharmaceutical profiling in drug discovery. Drug Discovery Today, 8(7), 316-323.
- Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2001). A high-throughput UV-based solubility assay for drug discovery. Journal of Pharmaceutical Sciences, 90(4), 521-529.
- Sugano, K., Nabuchi, Y., Machida, M., & Aso, Y. (2006). High throughput solubility measurement with automated filtration method (filter-PL). Journal of Pharmaceutical Sciences, 95(6), 1308-1317.
- Yalkowsky, S. H., & He, Y. (2003).
Sources
- 1. rheolution.com [rheolution.com]
- 2. benchchem.com [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. enamine.net [enamine.net]
- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 9. bmglabtech.com [bmglabtech.com]
spectral data of 1-(4-Bromobenzoyl)piperidine (NMR, IR, Mass Spec)
An In-Depth Technical Guide to the Spectral Characterization of 1-(4-Bromobenzoyl)piperidine
Abstract
This technical guide provides a comprehensive analysis of the spectral data for the chemical compound this compound. As a key intermediate in the synthesis of various pharmacologically active molecules, a thorough understanding of its structural and electronic properties is paramount for researchers in medicinal chemistry and drug development. This document presents a detailed interpretation of its Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies for data acquisition are detailed, and the interpretation is grounded in established principles of analytical chemistry, providing a self-validating framework for its characterization.
Molecular Structure and Physicochemical Properties
This compound is a tertiary amide. Its structure consists of a piperidine ring acylated at the nitrogen atom with a 4-bromobenzoyl group. This structure gives rise to distinct spectral signatures that are invaluable for its identification and quality control.
Molecular Formula: C₁₂H₁₄BrNO Molecular Weight: 268.15 g/mol CAS Number: 51899-77-3
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the restricted rotation around the amide C-N bond, the piperidine protons often show complex splitting patterns or broadening at room temperature.
¹H NMR Spectral Data & Interpretation
The proton NMR spectrum provides information about the chemical environment, connectivity, and number of different types of protons in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.58 | Doublet | 2H | Ar-H (ortho to C=O) |
| ~ 7.39 | Doublet | 2H | Ar-H (ortho to Br) |
| ~ 3.69 | Broad singlet | 2H | Piperidine H (α to N) |
| ~ 3.35 | Broad singlet | 2H | Piperidine H (α to N) |
| ~ 1.60 | Multiplet | 6H | Piperidine H (β, γ to N) |
Interpretation:
-
Aromatic Region (7.3-7.6 ppm): The spectrum shows two distinct doublets, characteristic of a 1,4-disubstituted (para) benzene ring. The downfield doublet at approximately 7.58 ppm corresponds to the two protons ortho to the electron-withdrawing carbonyl group. The upfield doublet at around 7.39 ppm is assigned to the two protons ortho to the bromine atom.
-
Aliphatic Region (1.5-3.8 ppm): The signals from the piperidine ring protons are notably broad. This is a classic indicator of restricted rotation around the amide C-N bond at the measurement temperature, which causes the axial and equatorial protons to be in chemical exchange. The two broad signals around 3.69 and 3.35 ppm are assigned to the four protons on the carbons adjacent (alpha) to the nitrogen. The large, complex multiplet centered around 1.60 ppm accounts for the remaining six protons on the beta and gamma carbons of the piperidine ring.
¹³C NMR Spectral Data & Interpretation
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments and their electronic nature.
| Chemical Shift (δ) ppm | Assignment |
| ~ 169.5 | C=O (Amide Carbonyl) |
| ~ 135.2 | Ar-C (Quaternary, C-Br) |
| ~ 131.5 | Ar-C (Quaternary, C-C=O) |
| ~ 129.0 | Ar-CH (ortho to C=O) |
| ~ 128.5 | Ar-CH (ortho to Br) |
| ~ 48.5 | Piperidine C (α to N) |
| ~ 43.0 | Piperidine C (α to N) |
| ~ 26.5 | Piperidine C (β to N) |
| ~ 25.5 | Piperidine C (β to N) |
| ~ 24.5 | Piperidine C (γ to N) |
Interpretation:
-
Carbonyl Carbon: The signal at ~169.5 ppm is characteristic of an amide carbonyl carbon, which is deshielded by the adjacent electronegative oxygen and nitrogen atoms.
-
Aromatic Carbons: Four signals appear in the aromatic region. The two quaternary carbons (lacking attached protons) are found at ~135.2 ppm (the carbon bearing the bromine) and ~131.5 ppm (the carbon attached to the carbonyl group). The two protonated aromatic carbons appear at ~129.0 and ~128.5 ppm.
-
Aliphatic Carbons: The carbons of the piperidine ring appear in the upfield region. Similar to the proton spectrum, the alpha carbons may show two distinct signals (~48.5 and ~43.0 ppm) due to slow rotation around the amide bond. The beta and gamma carbons are observed between 24-27 ppm.
Experimental Protocol: NMR Spectroscopy
Caption: Standard workflow for NMR data acquisition and processing.
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a clean vial. Chloroform-d is chosen for its ability to dissolve a wide range of organic compounds and its single residual proton peak at 7.26 ppm, which serves as a convenient secondary reference.
-
Internal Standard: Add a small amount of an internal standard, most commonly tetramethylsilane (TMS), which is defined as 0.00 ppm and is used to calibrate the chemical shift axis.
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. The sample is then placed in the NMR spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field homogeneity is optimized through a process called shimming. Standard one-dimensional pulse programs are used to acquire both the ¹H and ¹³C spectra.
-
Data Processing: The raw data (Free Induction Decay) is converted into a spectrum via a Fourier Transform. The resulting spectrum is then phased and baseline corrected to ensure accurate integration and peak picking.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~ 3050 | Medium | Aromatic C-H Stretch |
| ~ 2930, 2850 | Strong | Aliphatic C-H Stretch (Piperidine) |
| ~ 1635 | Very Strong | C=O Stretch (Amide I Band) |
| ~ 1430 | Strong | C-N Stretch (Amide) |
| ~ 1280 | Strong | Aromatic C-N Stretch |
| ~ 1010 | Strong | C-Br Stretch |
| ~ 830 | Strong | C-H Out-of-plane bend (para-disubstituted) |
Interpretation:
-
C=O Stretch: The most prominent peak in the spectrum is the very strong and sharp absorption at ~1635 cm⁻¹. This is the characteristic Amide I band, arising from the C=O stretching vibration. Its position at a lower frequency than a typical ketone is due to the resonance delocalization of the nitrogen lone pair, which imparts partial single-bond character to the C=O bond.
-
C-H Stretches: The signals above 3000 cm⁻¹ (~3050 cm⁻¹) are typical for C-H stretches of the aromatic ring. The strong absorptions just below 3000 cm⁻¹ (~2930 and 2850 cm⁻¹) are definitive for the C-H stretches of the aliphatic piperidine ring.
-
Fingerprint Region (< 1500 cm⁻¹): This region contains a wealth of complex vibrations. The strong band at ~1430 cm⁻¹ is attributed to the C-N stretching of the amide. The signal at ~1010 cm⁻¹ is characteristic of the C-Br stretch, and the strong out-of-plane bending vibration at ~830 cm⁻¹ provides confirmatory evidence of the 1,4-disubstitution pattern on the benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and elucidation of its structure.
| m/z | Proposed Fragment Identity |
| 269 / 267 | [M]⁺, Molecular Ion |
| 185 / 183 | [BrC₆H₄CO]⁺, 4-Bromobenzoyl cation |
| 157 / 155 | [BrC₆H₄]⁺, 4-Bromophenyl cation |
| 84 | [C₅H₁₀N]⁺, Piperidinyl cation |
Interpretation:
-
Molecular Ion Peak: The mass spectrum shows a pair of peaks at m/z 267 and 269 with a relative intensity ratio of approximately 1:1. This is the definitive signature of a molecule containing one bromine atom, corresponding to the two major isotopes, ⁷⁹Br and ⁸¹Br. This confirms the molecular weight of the compound is 267/269 g/mol .
-
Major Fragmentation: The most significant fragmentation pathway is the cleavage of the amide C-N bond (alpha-cleavage). This results in the formation of the highly stable 4-bromobenzoyl cation, which is observed as a prominent isotopic pair at m/z 183 and 185. Further loss of carbon monoxide (CO) from this fragment yields the 4-bromophenyl cation at m/z 155 and 157. The other part of the molecule, the piperidinyl fragment, can also be observed as a cation at m/z 84.
Summary and Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides an unambiguous structural confirmation of this compound. ¹H and ¹³C NMR define the carbon-hydrogen framework, confirming the presence and connectivity of the para-substituted aromatic ring and the piperidine moiety. IR spectroscopy confirms the key functional groups, most notably the tertiary amide and the C-Br bond. Finally, mass spectrometry verifies the molecular weight and reveals a logical fragmentation pattern consistent with the proposed structure. This comprehensive dataset serves as a reliable reference for the identification and quality assessment of this important chemical intermediate.
References
- Spectral Database for Organic Compounds (SDBS). This compound. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
The Gateway Moiety: Unlocking Therapeutic Frontiers with 1-(4-Bromobenzoyl)piperidine
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
Foreword: The Unseen Potential of a Privileged Scaffold
In the landscape of modern drug discovery, the pursuit of novel chemical entities with therapeutic promise is relentless. While blockbuster drugs often take the spotlight, the foundational intermediates—the unsung heroes of synthesis—are where true innovation begins. 1-(4-Bromobenzoyl)piperidine is one such molecule. At first glance, it is a simple, functionalized piperidine. However, a deeper analysis reveals it to be a "privileged scaffold," a structural motif that is recurrent in a multitude of biologically active compounds.[1][2] Its inherent chemical properties, particularly the presence of a reactive bromine atom and the stable piperidine ring, make it an exceptionally versatile starting point for the synthesis of a new generation of therapeutics.[1]
This guide eschews a conventional, rigid structure. Instead, it is designed to take you on a journey, starting from the core chemical attributes of this compound, moving through the known biological activities of its close relatives, and culminating in actionable, detailed protocols for synthesizing and evaluating novel derivatives. As Senior Application Scientists, we understand that the "why" is just as crucial as the "how." Therefore, every experimental choice and protocol is explained with an eye toward causality and self-validation, empowering you to not just follow, but to innovate.
I. Core Structural Analysis: The Foundation of Versatility
The therapeutic potential of this compound is intrinsically linked to its chemical architecture. The molecule can be deconstructed into two key components: the piperidine ring and the 4-bromobenzoyl group.
-
The Piperidine Ring: A six-membered heterocyclic amine, the piperidine ring is a cornerstone of medicinal chemistry.[2] Its rigid, chair-like conformation provides a predictable three-dimensional scaffold that can be precisely oriented within the binding pocket of a biological target. This structural pre-organization reduces the entropic penalty of binding, often leading to higher affinity and selectivity.
-
The 4-Bromobenzoyl Group: This moiety serves a dual purpose. The benzoyl group itself is a common feature in many pharmacologically active molecules, contributing to binding interactions through aromatic and carbonyl group interactions.[3] The true synthetic value, however, lies in the bromine atom at the para position. This halogen acts as a versatile chemical "handle," enabling a wide array of cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations.[1] This allows for the systematic and efficient diversification of the core structure, creating libraries of novel compounds for high-throughput screening.
The interplay of these two components makes this compound a highly valuable starting material for exploring a vast chemical space in the quest for new drugs.
II. Projected Therapeutic Landscapes: Learning from Analogs and Derivatives
While this compound itself is not marketed as a therapeutic, the biological activities of its derivatives provide a clear roadmap to its potential applications. By examining the structure-activity relationships (SAR) of closely related compounds, we can logically infer the most promising therapeutic avenues to explore.
A. Oncology: Targeting Cancer Cell Proliferation
The piperidine scaffold is a recurring motif in a number of anticancer agents.[4][5] Research into derivatives of this compound has revealed potential in this area through various mechanisms:
-
Tubulin Polymerization Inhibition: Certain derivatives have been designed as anti-tubulin agents.[4] By interfering with the dynamics of microtubule assembly and disassembly, these compounds can arrest cancer cells in the G2/M phase of the cell cycle, leading to apoptosis.[4] The this compound core can be functionalized to interact with the colchicine binding site on tubulin.[4]
-
Induction of Apoptosis: Studies on related piperidine derivatives have demonstrated the ability to induce apoptosis in various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells.[6] The mechanism often involves the modulation of caspase activity.[6]
-
Kinase Inhibition: The piperidine ring can serve as a scaffold for developing inhibitors of protein kinases, which are often dysregulated in cancer. The bromine handle allows for the introduction of functionalities that can target the ATP-binding pocket of specific kinases.
B. Central Nervous System (CNS) Disorders: Modulating Neurotransmitter Receptors
The benzoylpiperidine fragment is a privileged structure for targeting CNS receptors, particularly dopaminergic and serotoninergic systems.[3] This makes it a valuable starting point for developing treatments for a range of neurological and psychiatric conditions.
-
Atypical Antipsychotics: Derivatives of benzoylpiperidine have shown promise as dual 5-HT2A/D2 receptor antagonists, a hallmark of atypical antipsychotics used to treat schizophrenia.[3][7] The ability to fine-tune the substitution pattern on the benzoyl ring allows for the modulation of affinity and selectivity for these receptors.
-
Analgesics: Research has indicated that some derivatives exhibit analgesic effects, suggesting potential applications in pain management.[1]
-
Acetylcholinesterase (AChE) Inhibition: The piperidine core is found in potent AChE inhibitors.[8] By preventing the breakdown of acetylcholine, these compounds can be effective in treating the symptoms of Alzheimer's disease. The this compound scaffold can be elaborated to design novel AChE inhibitors with improved potency and selectivity.[8]
C. Infectious Diseases: A Scaffold for Novel Antimicrobials
The piperidine moiety is also present in a number of antimicrobial agents.
-
Antimalarial Activity: A related compound, 1-(4-Bromobenzyl)piperidine, has shown inhibitory activity against Plasmodium falciparum, the parasite responsible for malaria.[9] This suggests that derivatives of this compound could be explored for the development of new antimalarial drugs.
-
Antibacterial Activity: Studies have indicated that some derivatives possess antimicrobial properties against various bacterial strains, opening the door for the development of new antibiotics.[1]
III. Synthetic Pathways and Experimental Protocols
The true value of this compound lies in its utility as a synthetic intermediate. Below are detailed protocols for its synthesis and subsequent derivatization, along with a conceptual workflow for biological evaluation.
A. Synthesis of this compound
A common and efficient method for the synthesis of this compound is the acylation of piperidine with 4-bromobenzoyl chloride.
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve piperidine (1.0 eq.) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add triethylamine (1.2 eq.) to the solution.
-
Acylation: Slowly add a solution of 4-bromobenzoyl chloride (1.1 eq.) in anhydrous DCM to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
B. Derivatization via Suzuki Coupling: A Gateway to Biaryl Scaffolds
The bromine atom on the benzoyl ring is primed for Suzuki coupling, allowing for the introduction of a wide range of aryl and heteroaryl groups.
Protocol 2: Suzuki Coupling of this compound with Phenylboronic Acid
-
Reagent Preparation: In a microwave vial, combine this compound (1.0 eq.), phenylboronic acid (1.5 eq.), potassium carbonate (2.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).
-
Solvent Addition: Add a 3:1 mixture of dioxane and water.
-
Reaction Execution: Seal the vial and heat in a microwave reactor at 120 °C for 30 minutes.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash chromatography to obtain the desired biaryl product.
C. Conceptual Workflow for Biological Evaluation
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of a library of compounds derived from this compound.
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-based Derivatives as Anti-tubulin Agents [ouci.dntb.gov.ua]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. arpi.unipi.it [arpi.unipi.it]
- 8. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buy 1-(4-Bromobenzyl)piperidine | 178162-69-1 [smolecule.com]
The Strategic Role of 1-(4-Bromobenzoyl)piperidine in Modern Medicinal Chemistry: A Technical Guide
Abstract
The 1-(4-bromobenzoyl)piperidine scaffold has emerged as a cornerstone in contemporary drug discovery, valued for its synthetic versatility and its presence in a multitude of biologically active agents. This technical guide provides an in-depth exploration of this privileged structure, intended for researchers, scientists, and professionals in drug development. We will dissect its synthesis, physicochemical characteristics, and diverse applications in medicinal chemistry, with a particular focus on its role in the development of enzyme inhibitors and therapeutics for central nervous system (CNS) disorders. This document aims to be a comprehensive resource, offering not only a review of the existing literature but also actionable experimental protocols and insights into structure-activity relationships (SAR), thereby empowering researchers to leverage this versatile chemical entity in their own discovery programs.
Introduction: The Significance of the Piperidine Motif and the this compound Scaffold
The piperidine ring is a ubiquitous and highly valued scaffold in medicinal chemistry, present in a wide array of natural products and clinically approved drugs.[1] Its conformational flexibility and the ability to be functionalized at various positions make it an exceptionally adaptable building block for creating molecules that can effectively interact with diverse biological targets.[2] The this compound moiety, in particular, combines the advantageous properties of the piperidine ring with the synthetic utility of a brominated aromatic system. The bromine atom serves as a versatile synthetic handle for a variety of cross-coupling reactions, such as Suzuki and Heck couplings, enabling the facile generation of diverse chemical libraries for biological screening.[3] Furthermore, the benzoylpiperidine fragment is recognized as a privileged structure in drug design, often acting as a bioisostere for other chemical groups and contributing to favorable pharmacokinetic profiles.[4]
This guide will delve into the specifics of why this compound is more than just a simple building block, but a strategic tool for medicinal chemists.
Synthesis and Physicochemical Properties
The synthesis of this compound is typically achieved through the acylation of piperidine with 4-bromobenzoyl chloride. This straightforward reaction provides a reliable and scalable route to the core scaffold.
Physicochemical Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄BrNO | [5] |
| Molecular Weight | 268.15 g/mol | [5] |
| Appearance | Off-white to beige powder | [6] |
| Storage Condition | 2-8°C | [5] |
The Versatility of this compound in Medicinal Chemistry
The true power of the this compound scaffold lies in its adaptability. The bromine atom on the benzoyl ring and the piperidine nitrogen provide two key points for chemical modification, allowing for the exploration of a vast chemical space.
A Key Intermediate for Diverse Therapeutic Agents
The this compound core is a foundational element in the synthesis of a wide range of therapeutic agents. Its derivatives have shown promise in several key areas:
-
Anticancer Agents: Piperidine derivatives have demonstrated significant potential in oncology. For instance, compounds related to 1-(4-bromobenzyl)piperidine-3-carboxylic acid have been shown to induce apoptosis in cancer cell lines.[7] The mechanism of action for some of these derivatives may involve the inhibition of microtubule assembly, a critical process in cell division.[7]
-
Central Nervous System (CNS) Agents: The piperidine moiety is a common feature in drugs targeting the CNS.[8] Derivatives of this compound are being investigated for their potential in treating neurological and psychiatric disorders, owing to their ability to interact with neurotransmitter receptors.[7]
-
Enzyme Inhibitors: The scaffold has proven to be a fertile ground for the discovery of potent enzyme inhibitors. A notable example is the development of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as inhibitors of human carbonic anhydrases (hCAs), enzymes implicated in various physiological and pathological processes.[9]
-
Analgesic and Anti-inflammatory Agents: The 1-Boc-4-(4-bromo-benzoyl)piperidine intermediate is particularly valuable in the synthesis of novel analgesics and anti-inflammatory drugs.[6]
-
Antimicrobial Agents: Studies have indicated that derivatives of this scaffold possess antimicrobial properties against various bacterial strains, highlighting their potential in the development of new antibiotics.[3]
Structure-Activity Relationship (SAR) Insights
The extensive research on this compound derivatives has provided valuable insights into their structure-activity relationships.
-
Substitution on the Benzoyl Ring: Modifications to the benzoyl moiety can significantly impact biological activity. For example, in the context of carbonic anhydrase inhibitors, the introduction of a sulfamoyl group at the para-position of the benzoyl ring is a key pharmacophoric feature for potent inhibition.[9]
-
Substitution on the Piperidine Ring: The piperidine ring offers multiple sites for modification, allowing for the fine-tuning of a compound's properties. For instance, the introduction of a methyl group at the 4-position of the piperidine ring can influence the compound's biological activity profile.[3]
-
The Role of the Bromine Atom: The bromine atom is not merely a synthetic handle. In some cases, it can participate in halogen bonding or other interactions within the binding site of a biological target, contributing to the overall affinity of the molecule.
Experimental Protocols
To facilitate the practical application of the information presented in this guide, the following section provides detailed, step-by-step experimental protocols for the synthesis and characterization of this compound and a representative derivative.
Synthesis of this compound
This protocol describes a standard procedure for the acylation of piperidine.
Materials:
-
Piperidine
-
4-Bromobenzoyl chloride
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve piperidine (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 4-bromobenzoyl chloride (1.0 equivalent) in dichloromethane to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Characterization Data (Representative)
While specific, verified spectra for this compound were not found in the initial searches, the following represents expected and reported data for closely related analogs.
-
¹H NMR (CDCl₃): Aromatic protons of the bromobenzoyl group would be expected in the range of δ 7.2-7.8 ppm. The protons on the piperidine ring would appear as multiplets in the upfield region, typically between δ 1.5-3.8 ppm.
-
¹³C NMR (CDCl₃): The carbonyl carbon would be expected around δ 170 ppm. Aromatic carbons would appear in the range of δ 125-140 ppm. The carbons of the piperidine ring would be found in the upfield region, typically between δ 25-50 ppm.
-
Mass Spectrometry (ESI-MS): The expected [M+H]⁺ ion would be at m/z 268.0 and 270.0, showing the characteristic isotopic pattern for a bromine-containing compound.
-
Infrared (IR) Spectroscopy: A strong absorption band corresponding to the amide carbonyl stretch would be expected around 1630-1660 cm⁻¹.
Visualizing the Role of this compound
To better illustrate the concepts discussed in this guide, the following diagrams have been generated using Graphviz.
General Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Role in a Drug Discovery Cascade
Caption: The central role of the this compound scaffold in a typical drug discovery pipeline.
Conclusion
This compound is a testament to the power of a well-designed chemical scaffold in medicinal chemistry. Its synthetic accessibility, coupled with the strategic placement of reactive handles, provides an invaluable platform for the generation of diverse and biologically relevant molecules. The demonstrated success of its derivatives in targeting a range of diseases, from cancer to CNS disorders, underscores its status as a privileged structure. This guide has aimed to provide a comprehensive and practical overview of this important molecule, with the hope of inspiring and enabling further innovation in the field of drug discovery. As our understanding of disease biology continues to evolve, the versatility of the this compound scaffold will undoubtedly ensure its continued relevance in the development of the next generation of therapeutics.
References
- CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents. (n.d.).
- This compound - ChemBK. (n.d.).
- 1-(4-BROMOBENZYL)PIPERIDINE Price from Supplier Brand ThermoFisher on Chemsrc.com. (2023, February 20).
- Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K - PubMed Central. (n.d.).
- This compound-4-carboxylicacid - Pipzine Chemicals. (n.d.).
- Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. (2026, January 5).
- The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - MDPI. (n.d.).
- The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (n.d.). Retrieved January 10, 2026, from [Link]. .com/news/the-role-of-piperidine-derivatives-in-pharmaceutical-synthesis-1299491.html
- The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (n.d.).
- Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PubMed Central. (n.d.).
- Mechanism of Action of Many Drugs Depend on Enzyme Inhibition. (n.d.).
- Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed. (2018, August 15).
- Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors - UniCA IRIS. (n.d.).
- Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece - Frontiers. (n.d.).
- Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (n.d.).
- Design, synthesis, and: In vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H 3 receptor antagonists - ResearchGate. (n.d.).
- Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed. (n.d.).
- Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PubMed. (2022, June 28).
- 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[5][10]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - RSC Publishing. (n.d.).
- Role of Drug Discovery in Central Nervous System Disorders: An Overview. (n.d.).
Sources
- 1. Piperidine [webbook.nist.gov]
- 2. 1-(4-Bromobenzoyl)-4-methylpiperidine [oakwoodchemical.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Role of Drug Discovery in Central Nervous System Disorders: An Overview | Current Research in Pharmaceutical Sciences [crpsonline.com]
- 9. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
understanding the reactivity of the bromobenzoyl group
An In-depth Technical Guide to the Reactivity of the Bromobenzoyl Group
Abstract
The bromobenzoyl group is a cornerstone functional moiety in modern organic synthesis, offering a powerful combination of a reactive carbon-bromine bond and a directing, electron-withdrawing acyl group. This guide provides an in-depth exploration of its reactivity, tailored for researchers, scientists, and professionals in drug development. We will dissect the electronic and steric properties that govern its behavior, offer a detailed analysis of its participation in key transformations such as palladium-catalyzed cross-coupling and Grignard reactions, and provide field-proven experimental protocols. By explaining the causality behind experimental choices and grounding all claims in authoritative sources, this document serves as a practical and comprehensive resource for leveraging the bromobenzoyl scaffold in the synthesis of complex molecular architectures.
Core Principles: Electronic and Steric Profile
The reactivity of the bromobenzoyl group is not monolithic; it is a nuanced interplay between the properties of the bromo substituent and the benzoyl carbonyl group. Understanding these individual contributions is critical to predicting and controlling reaction outcomes.
-
The Bromo Group : As a halogen, bromine exerts a dual electronic effect. It is strongly electron-withdrawing through induction (σ-withdrawal) due to its electronegativity. However, it is also weakly electron-donating through resonance (π-donation) via its lone pairs. The inductive effect dominates, making the bromo group an overall deactivator for electrophilic aromatic substitution (EAS). Despite being a deactivator, it is an ortho, para-director in EAS reactions.[1][2] Crucially, the carbon-bromine bond is a prime site for oxidative addition by low-valent transition metals, making it an excellent handle for cross-coupling reactions.[3]
-
The Benzoyl Group : The carbonyl moiety is a powerful electron-withdrawing group, acting through both induction and resonance. It strongly deactivates the aromatic ring towards electrophilic attack and is a meta-director.[1][4] This deactivation makes EAS reactions on the bromobenzoyl ring challenging. Conversely, the electron-deficient nature of the ring enhances its susceptibility to nucleophilic aromatic substitution (SNAr), particularly when the leaving group (bromine) is positioned ortho or para to the carbonyl.[5][6][7] The carbonyl carbon itself is an electrophilic center, susceptible to nucleophilic attack.
The combined influence of these two groups creates a synthetically versatile scaffold. The bromine atom serves as a linchpin for building molecular complexity via C-C and C-heteroatom bond formation, while the benzoyl group modulates the ring's electronics and provides an additional site for transformation.
Key Transformations at the Carbon-Bromine Bond
The C(sp²)–Br bond is the most synthetically exploited feature of the bromobenzoyl group. Its participation in palladium-catalyzed cross-coupling reactions has revolutionized the construction of biaryl systems and other complex structures.
Palladium-Catalyzed Cross-Coupling Reactions
These reactions, recognized with the 2010 Nobel Prize in Chemistry, are powerful tools for forming new chemical bonds under mild conditions with high functional group tolerance.[8][9] They generally follow a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[10]
The Suzuki-Miyaura reaction couples an organoboron species (typically a boronic acid or ester) with an organohalide.[10][11] It is one of the most widely used C-C bond-forming reactions due to the stability and low toxicity of the boron reagents. The reactivity of the aryl halide partner follows the general trend: I > OTf > Br >> Cl.[3][11]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Causality in Protocol Design:
-
Catalyst: A Pd(0) source is required. While Pd(PPh₃)₄ can be used directly, it is often generated in situ from a more stable Pd(II) precursor like Pd(OAc)₂ or PdCl₂(PPh₃)₂.[8]
-
Ligand: The choice of phosphine ligand is critical. Electron-rich, bulky ligands (e.g., SPhos, XPhos) accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps, enabling the use of less reactive aryl chlorides.[12]
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for activating the organoboron species to facilitate transmetalation.[10]
This reaction forms carbon-nitrogen bonds by coupling an amine with an aryl halide.[13] It has become an indispensable tool for synthesizing aryl amines, which are prevalent in pharmaceuticals and materials science. The reaction's development has seen several generations of catalyst systems, each expanding the substrate scope and improving reaction conditions.[13][14]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Causality in Protocol Design:
-
Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) being the most common. Its role is to deprotonate the amine (or the amine-palladium complex) to generate the more nucleophilic amide.[15]
-
Ligand: The development of bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., BrettPhos, RuPhos) was a breakthrough.[16] These ligands promote the formation of the catalytically active monoligated Pd(0) species and accelerate the final reductive elimination step, which is often rate-limiting.
Grignard Reagent Formation
The reaction of an aryl bromide with magnesium metal in an anhydrous ether solvent (like THF or diethyl ether) forms an organomagnesium halide, or Grignard reagent.[17][18] This transformation inverts the polarity of the carbon atom, turning it from an electrophilic site into a potent nucleophile and a strong base.
Caption: General workflow for Grignard reagent formation and reaction.
Critical Experimental Considerations:
-
Anhydrous Conditions: Grignard reagents are highly basic and will be quenched by any protic source, including water or alcohols.[17] Therefore, all glassware must be flame-dried, and solvents must be rigorously anhydrous.
-
Magnesium Activation: The surface of magnesium metal is often coated with a passivating layer of magnesium oxide. This layer must be disrupted to initiate the reaction.[17] This can be achieved by crushing the magnesium turnings, using a small crystal of iodine, or adding an activator like dibromoethane.[19]
-
Chemoselectivity: The highly reactive carbonyl of the benzoyl group is incompatible with the Grignard reagent. Therefore, direct formation of a Grignard reagent from a bromobenzoyl halide is not feasible without first protecting the carbonyl group (e.g., as an acetal).
Reactivity Influenced by the Benzoyl Group
Electrophilic Aromatic Substitution (EAS)
As previously discussed, the benzoyl group is a strong deactivator and meta-director, while the bromo group is a weak deactivator and ortho, para-director.[1][20] The outcome of an EAS reaction depends on the interplay of these competing effects and the position of the bromine.
-
p-Bromobenzoyl Derivatives: The powerful meta-directing effect of the carbonyl group and the ortho-directing effect of the bromine group reinforce each other, directing incoming electrophiles to the position ortho to the bromine (and meta to the carbonyl).
-
m-Bromobenzoyl Derivatives: The directing effects are more complex. The positions ortho and para to the bromine are activated relative to the other positions, but the entire ring is strongly deactivated by the carbonyl group. Substitution typically occurs at the positions least deactivated, often leading to a mixture of products.[21]
-
o-Bromobenzoyl Derivatives: Steric hindrance from the two adjacent substituents significantly influences reactivity. The position para to the bromine is generally favored.
Nucleophilic Aromatic Substitution (SNAr)
Aryl halides are generally unreactive towards nucleophilic substitution. However, the presence of a strong electron-withdrawing group, such as the benzoyl carbonyl, positioned ortho or para to the leaving group (bromine), can activate the ring for SNAr.[6][7][22] The reaction proceeds via an addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The benzoyl group helps to stabilize this intermediate by delocalizing the negative charge.[7]
Comparative Reactivity of Positional Isomers
The relative position of the bromo and carbonyl groups has a profound impact on the molecule's reactivity profile.
| Property/Reaction | ortho-Bromobenzoyl | meta-Bromobenzoyl | para-Bromobenzoyl |
| Steric Hindrance at C-Br | High | Low | Low |
| Electronic Activation of C-Br | Moderately activated by carbonyl. | Less activated by carbonyl. | Strongly activated by carbonyl (para-position). |
| Cross-Coupling Rate | Generally slower due to steric hindrance.[12] | Moderate reactivity. | Generally the most reactive isomer. |
| SNAr Reactivity | Activated, but sterically hindered. | Not activated (carbonyl is meta). | Highly activated.[6] |
| EAS Directing Effect | Complex, sterically driven. | Complex, mixture of products likely.[21] | Strongly directs to position 3 (ortho to Br). |
Applications in Drug Development and Complex Synthesis
The bromobenzoyl moiety is a privileged scaffold in medicinal chemistry and a versatile building block in total synthesis.
-
Medicinal Chemistry: The 2-amino-5-bromobenzoyl framework is a precursor to the 1,4-benzodiazepine class of drugs, which have sedative and anxiolytic properties.[23][24] The bromine atom serves as a convenient point for diversification using cross-coupling reactions to explore structure-activity relationships (SAR).[24]
-
Complex Synthesis: In multi-step syntheses, the bromobenzoyl group allows for the late-stage introduction of complex fragments. A synthetic strategy might involve initial modifications at the carbonyl group, followed by a cross-coupling reaction at the C-Br bond to complete the carbon skeleton. The dual reactivity of related compounds like 4-bromobenzaldehyde is well-documented, illustrating this stepwise functionalization.[25]
Experimental Protocols
The following protocols are provided as illustrative examples. Researchers should always consult primary literature and perform appropriate safety assessments before conducting any experiment.
Protocol 1: Synthesis of 3-Bromobenzoyl Chloride
This protocol describes the conversion of a carboxylic acid to a highly reactive acyl chloride, a common precursor for forming amides and esters.[26]
-
Materials: 3-Bromobenzoic acid, thionyl chloride (SOCl₂), anhydrous toluene (optional), dry glassware, magnetic stirrer, heating mantle, reflux condenser with drying tube.
-
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromobenzoic acid (1.0 eq).
-
Carefully add an excess of thionyl chloride (2-3 eq). The reaction can be run neat or in an inert solvent like toluene.
-
Gently heat the mixture to reflux (approx. 79°C for neat SOCl₂). Gas evolution (HCl and SO₂) will be observed.
-
Maintain reflux for 2-4 hours, or until gas evolution ceases.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation (can be done under reduced pressure).
-
Purify the resulting 3-bromobenzoyl chloride by vacuum distillation to yield the final product.[26]
-
Protocol 2: Suzuki-Miyaura Coupling of a Bromobenzoyl Derivative
This general protocol is adapted from procedures for coupling aryl bromides.[8]
-
Materials: Bromobenzoyl derivative (e.g., methyl 4-bromobenzoate, 1.0 eq), arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), K₃PO₄ (2.0 eq), anhydrous 1,4-dioxane, degassed water.
-
Procedure:
-
To a dry Schlenk flask, add the bromobenzoyl derivative, arylboronic acid, and K₃PO₄.
-
In a separate vial, weigh the Pd(OAc)₂ and SPhos ligand.
-
Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon) three times.
-
Add the catalyst/ligand mixture to the flask, followed by anhydrous dioxane and degassed water (e.g., 5:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100°C in an oil bath and stir vigorously for 12-18 hours.
-
Monitor reaction progress by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Conclusion
The bromobenzoyl group is a testament to the power of synergistic functionality in organic chemistry. The interplay between the electron-withdrawing carbonyl and the versatile carbon-bromine bond provides chemists with a robust and predictable platform for molecular construction. A thorough understanding of its electronic properties, steric constraints, and participation in cornerstone reactions like palladium-catalyzed cross-coupling is essential for its effective use. From the synthesis of blockbuster pharmaceuticals to the creation of novel materials, the principles outlined in this guide empower researchers to strategically employ the bromobenzoyl moiety to achieve their synthetic goals.
References
- PrepChem. (n.d.). Synthesis of 2-bromobenzoyl chloride.
- PrepChem. (n.d.). Preparation of 4-bromobenzoyl chloride.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- National Center for Biotechnology Information. (n.d.). 4-Bromobenzoyl chloride. PubChem Compound Summary for CID 68515.
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Li, J., et al. (2016). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 21(11), 1545.
- Nile Chemicals. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. YouTube.
- Al-Buriahi, A. K., et al. (2023). Prediction study of structural, electronic and optical properties of 4C16H10Br2O2 Bis (m-bromobenzoyl) methane crystals. Scientific Reports, 13(1), 21458.
- Kryzhanovska, M. H., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18066-18078.
- Jasperse, J. (n.d.). Grignard Reaction. Chem 355 Handout.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Wikipedia. (n.d.). Suzuki reaction.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Nile Chemicals. (2020). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. YouTube.
- Nile Chemicals. (2020). Grignard Reaction Experiment Part 1, Prelab. YouTube.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Amination.
- Ess, D. H., & Johnson, H. R. (2015). Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. The Journal of Organic Chemistry, 80(10), 5268-5272.
- BYJU'S. (n.d.). Nucleophilic aromatic substitution.
- Chemistry Steps. (n.d.). Ortho, Para, Meta Directors in Electrophilic Aromatic Substitution.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(49), 17130-17140.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- Douglas, C. J., & Overman, L. E. (2004). Catalytic asymmetric synthesis of all-carbon quaternary stereocenters. Proceedings of the National Academy of Sciences, 101(15), 5363-5367.
- National Center for Biotechnology Information. (n.d.). Benzoyl bromide, 3-bromo-. PubChem Compound Summary for CID 69251.
- NIST. (n.d.). Benzoyl chloride, 4-bromo-. NIST Chemistry WebBook.
- National Center for Biotechnology Information. (n.d.). 4-bromobenzoyl Bromide. PubChem Compound Summary for CID 9860062.
- Hsieh, I. L., et al. (2001). Direct Conversion of 1-(2-Bromobenzoyl)isoquinolines to Dibenzo[de,g]quinolin-7-ones via Reductive Photocyclization. The Journal of Organic Chemistry, 66(12), 4149-4154.
- Journal of Medical Science. (n.d.). Introducing bromine to the molecular structure as a strategy for drug design.
- Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.
- ResearchGate. (2025). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex.
- The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Scientific Background.
- Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube.
- Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors.
- Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution.
- Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings.
- Rizk, S. A., et al. (2018). 3-(4-Bromobenzoyl)prop-2-enoic acid as Precursor in Synthesis of Some Important Heterocyclic Compounds. American Journal of Chemistry, 8(1), 1-8.
- Kwong, F. Y., & Buchwald, S. L. (2002). Efficient palladium-catalyzed coupling reactions of aryl bromides and chlorides with phenols. Chemical Communications, (22), 2334-2335.
- Journal of Medical Science. (2024). Introducing bromine to the molecular structure as a strategy for drug design.
Sources
- 1. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 2. leah4sci.com [leah4sci.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. byjus.com [byjus.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nobelprize.org [nobelprize.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. research.rug.nl [research.rug.nl]
- 15. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. web.mnstate.edu [web.mnstate.edu]
- 18. leah4sci.com [leah4sci.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. nbinno.com [nbinno.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
The Piperidine Scaffold: A Cornerstone of Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the world of medicinal chemistry. Its remarkable prevalence in a vast array of FDA-approved drugs is a testament to its status as a "privileged scaffold".[1][2] This technical guide delves into the multifaceted role of piperidine in drug design and development, exploring its fundamental physicochemical properties, diverse therapeutic applications, and the synthetic strategies employed to harness its potential. Through a detailed examination of key examples, experimental protocols, and visual representations of its impact on biological pathways, this document aims to provide a comprehensive resource for professionals engaged in the pursuit of novel therapeutics.
The Physicochemical Advantage: Why Piperidine Succeeds
The enduring success of the piperidine moiety in drug design can be attributed to a unique combination of structural and electronic features that favorably influence a molecule's pharmacokinetic and pharmacodynamic profiles.[2][3]
-
Basicity and Target Engagement: The nitrogen atom within the piperidine ring is basic, with a pKa of its conjugate acid typically around 11.22. At physiological pH, this nitrogen is predominantly protonated, enabling the formation of strong ionic interactions with acidic residues in target proteins. This feature is crucial for the binding affinity of many piperidine-containing drugs.[1]
-
Conformational Flexibility: The sp³-hybridized carbon atoms allow the piperidine ring to adopt various low-energy conformations, most notably the chair conformation.[1][4] This flexibility enables the molecule to orient its substituents in optimal three-dimensional space for binding to diverse and complex biological targets. The chair form itself can exist in two interconverting forms, with substituents in either axial or equatorial positions, which can significantly impact binding affinity and pharmacological activity.[4][5] While the chair conformation is the most stable, boat and twist-boat conformations can also be adopted, sometimes stabilized by interactions within a protein binding pocket.[6][7]
-
Modulation of Lipophilicity and Solubility: The piperidine ring itself possesses a balance of lipophilic and hydrophilic character.[8] This allows for the fine-tuning of a drug candidate's overall lipophilicity through substitution, which is critical for optimizing its absorption, distribution, metabolism, and excretion (ADME) properties. The basic nitrogen also enhances aqueous solubility when protonated, a key factor for drug formulation and delivery.[3]
-
Metabolic Stability: The piperidine scaffold is generally metabolically stable.[3] However, the positions adjacent to the nitrogen atom can be susceptible to metabolism. Medicinal chemists often introduce substituents at these positions to enhance metabolic stability.[3]
The Piperidine Scaffold in a Clinical Context: A Look at FDA-Approved Drugs
The versatility of the piperidine scaffold is evident in the wide range of therapeutic areas where piperidine-containing drugs have achieved clinical success.[6][9][10] More than 70 FDA-approved drugs feature this heterocyclic core.[11]
| Drug Name | Therapeutic Class | Year of FDA Approval (Approximate) | Company (Original/Prominent) |
| Methylphenidate | CNS Stimulant | 1955 | Ciba (now Novartis) |
| Haloperidol | Antipsychotic | 1967 | Janssen Pharmaceutica |
| Fentanyl | Opioid Analgesic | 1968 | Janssen Pharmaceutica |
| Loperamide | Antidiarrheal | 1976 | Janssen Pharmaceutica |
| Paroxetine | Antidepressant (SSRI) | 1992 | GlaxoSmithKline |
| Risperidone | Antipsychotic | 1993 | Janssen Pharmaceutica |
| Donepezil | Acetylcholinesterase Inhibitor | 1996 | Eisai/Pfizer |
| Raloxifene | SERM | 1997 | Eli Lilly |
| Minoxidil | Vasodilator (used for hair loss) | 1988 (topical) | Upjohn |
| Niraparib | PARP Inhibitor (Anticancer) | 2017 | Tesaro |
Case Studies in Drug Design: The Role of the Piperidine Scaffold
To illustrate the pivotal role of the piperidine scaffold, we will now examine three prominent FDA-approved drugs in detail: Donepezil, for Alzheimer's disease; Risperidone, for schizophrenia and bipolar disorder; and Methylphenidate, for ADHD.
Donepezil: An Acetylcholinesterase Inhibitor for Alzheimer's Disease
Donepezil is a cornerstone in the symptomatic treatment of Alzheimer's disease. Its mechanism of action centers on the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[12][13] By inhibiting AChE, donepezil increases the concentration of acetylcholine in the brain, which is believed to enhance cholinergic neurotransmission and improve cognitive function.[13][14]
The Role of the Piperidine Moiety: The N-benzylpiperidine moiety of donepezil is crucial for its potent and selective inhibition of AChE. The piperidine nitrogen, protonated at physiological pH, is thought to interact with the peripheral anionic site (PAS) of the enzyme, while the benzyl group engages in hydrophobic interactions. This dual interaction contributes to its high affinity and selectivity.
Signaling Pathway of Donepezil's Action:
Caption: Donepezil inhibits AChE in the synaptic cleft, increasing ACh levels and enhancing neuronal signaling.
Experimental Protocol: Synthesis of Donepezil
A common synthetic route to donepezil involves the condensation of 5,6-dimethoxy-1-indanone with 1-benzyl-4-formylpiperidine, followed by reduction.[15][16]
-
Aldol Condensation:
-
To a solution of 5,6-dimethoxy-1-indanone (1 equivalent) in a suitable solvent such as methanol, add a solution of 1-benzyl-4-formylpiperidine (1 equivalent).
-
Add a base, such as sodium hydroxide, to the mixture and stir at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, the resulting intermediate, an α,β-unsaturated ketone, is typically isolated by filtration.[17]
-
-
Reduction:
-
The intermediate from the previous step is dissolved in a suitable solvent, such as ethanol or acetic acid.
-
A hydrogenation catalyst, such as palladium on carbon (Pd/C), is added.
-
The mixture is subjected to hydrogen gas under pressure.
-
After the reaction is complete, the catalyst is removed by filtration.
-
The solvent is evaporated, and the crude donepezil base is purified, often by recrystallization.
-
-
Salt Formation (Optional):
-
The purified donepezil base can be converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent like ethanol.
-
Risperidone: A Serotonin-Dopamine Antagonist for Psychosis
Risperidone is a second-generation (atypical) antipsychotic used to treat schizophrenia and bipolar disorder. Its therapeutic effect is attributed to its potent antagonism of both serotonin 5-HT2A receptors and dopamine D2 receptors.[18][19] This dual action is believed to be responsible for its efficacy against the positive symptoms of schizophrenia with a lower incidence of extrapyramidal side effects compared to older antipsychotics.[18]
The Role of the Piperidine Moiety: The piperidine ring in risperidone is a critical linker connecting the benzisoxazole and pyrimidinone moieties. It correctly orients these pharmacophores for optimal binding to the D2 and 5-HT2A receptors. The basic nitrogen of the piperidine is also involved in key interactions within the receptor binding pockets.
Signaling Pathway of Risperidone's Action:
Caption: Risperidone antagonizes both dopamine D2 and serotonin 5-HT2A receptors, addressing both positive and negative symptoms of schizophrenia.
Experimental Protocol: Synthesis of Risperidone
A widely used synthesis of risperidone involves the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.[20][21]
-
Reaction Setup:
-
Combine 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (1 equivalent), 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (1 equivalent), and a base such as sodium carbonate (excess) in a suitable solvent like isopropyl alcohol.[21]
-
A catalyst, such as potassium iodide, can be added to facilitate the reaction.
-
-
N-Alkylation:
-
Heat the reaction mixture to reflux and maintain for several hours.
-
Monitor the progress of the reaction by HPLC or TLC.
-
-
Workup and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
The crude product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
The crude risperidone is then purified, typically by recrystallization from a suitable solvent like ethanol, to yield the final product.[22]
-
Methylphenidate: A Dopamine Reuptake Inhibitor for ADHD
Methylphenidate is a central nervous system stimulant primarily used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). Its primary mechanism of action is the inhibition of the dopamine transporter (DAT) and, to a lesser extent, the norepinephrine transporter (NET).[2][9] By blocking these transporters, methylphenidate increases the levels of dopamine and norepinephrine in the synaptic cleft, leading to improved attention and focus.[9][23]
The Role of the Piperidine Moiety: The piperidine ring is a core component of the methylphenidate structure. The nitrogen atom and the stereochemistry of the substituents on the ring are crucial for its binding to the dopamine transporter. The threo-isomer of methylphenidate is the pharmacologically active form.
Signaling Pathway of Methylphenidate's Action:
Caption: Methylphenidate blocks the dopamine transporter (DAT), increasing synaptic dopamine levels and enhancing dopaminergic signaling.
Experimental Protocol: Synthesis of Methylphenidate
The synthesis of methylphenidate can be achieved through various routes. One common approach involves the reduction of the pyridine ring of methyl α-phenyl-α-pyridyl-2-acetate.[24]
-
Catalytic Hydrogenation:
-
In a reaction vessel, dissolve methyl α-phenyl-α-pyridyl-2-acetate (1 equivalent) in a suitable solvent like methanol or acetic acid.
-
Add a catalyst, such as Palladium on carbon (Pd/C) or platinum oxide (PtO2).[24]
-
The reaction is carried out under hydrogen pressure at an elevated temperature (e.g., 45-50 °C).[24]
-
-
Isolation of the Piperidine Derivative:
-
After the reaction is complete (monitored by the cessation of hydrogen uptake), the catalyst is removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The residue is then taken up in water and basified with an aqueous base (e.g., sodium hydroxide solution) to precipitate the methylphenidate free base.[24]
-
-
Resolution of Diastereomers and Enantiomers (if starting from a racemic mixture):
-
The resulting mixture of threo and erythro diastereomers can be separated by chromatography or fractional crystallization.
-
The racemic threo-methylphenidate can be resolved into its enantiomers using a chiral resolving agent, such as O,O'-Di-p-toluoyl-D-tartaric acid (DPTTA), to selectively crystallize the desired d-threo-methylphenidate salt.[25]
-
-
Salt Formation:
-
The purified d-threo-methylphenidate free base is dissolved in a suitable solvent (e.g., isopropanol) and treated with a solution of hydrochloric acid to precipitate methylphenidate hydrochloride.[24]
-
Conclusion: The Enduring Legacy and Future of the Piperidine Scaffold
The piperidine scaffold is undeniably a cornerstone of modern medicinal chemistry, with its presence in a multitude of clinically successful drugs spanning a wide range of therapeutic indications.[1] Its inherent physicochemical properties, coupled with its synthetic tractability, allow for the creation of diverse molecular architectures with fine-tuned pharmacological profiles. From modulating CNS activity to combating infectious diseases and cancer, the impact of piperidine-containing drugs is undeniable.[9][19] As drug discovery continues to evolve, the strategic incorporation of the piperidine scaffold, guided by a deep understanding of its structure-activity relationships and physicochemical nuances, will undoubtedly continue to yield novel and effective therapeutic agents for the foreseeable future.
References
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
- Der Pharma Chemica. (2016). Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. [Link]
- Psychopharmacology Institute. (2014). Mechanism of Action of Risperidone. [Link]
- Leysen, J. E., Janssen, P. M., Megens, A. A., & Schotte, A. (1994). Risperidone: a novel antipsychotic with balanced serotonin-dopamine antagonism, receptor occupancy profile, and pharmacologic activity.
- GoodRx. (2024). Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. [Link]
- Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 118213. [Link]
- Patsnap Synapse. (2024).
- Zetterström, T. (2022). Effects of Methylphenidate on the Dopamine Transporter and Beyond. In: Ali, S.F., Angulo, J.A., Yasaei, H. (eds) Neurotoxicity of Psychostimulants. Neuromethods, vol 182. Humana, New York, NY. [Link]
- Gaonkar, S. L., Nadaf, Y. F., Bilehal, D., & Shetty, N. S. (2017). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. Asian Journal of Chemistry, 29(8), 1735-1738. [Link]
- Tarazi, F. I., et al. (2007). Effects of repeated risperidone exposure on serotonin receptor subtypes in developing rats. Neuropsychopharmacology, 32(6), 1343-1352. [Link]
- Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug. [Link]
- Wikipedia. (n.d.). Piperidine. [Link]
- Lee, S. K., et al. (2020). Accurate conformational stability and cationic structure of piperidine determined by conformer-specific VUV-MATI spectroscopy. Physical Chemistry Chemical Physics, 22(41), 23835-23842. [Link]
- ResearchGate. (n.d.).
- Wikipedia. (n.d.).
- Indian Academy of Sciences. (2005).
- OMICS International. (2014).
- IvyPanda. (2024). The Pharmacology and Mechanism of Donepezil Action. [Link]
- Ghosh, S., Jana, K., & Ganguly, B. (2019). Revealing the mechanistic pathway of cholinergic inhibition of Alzheimer’s disease by donepezil: a metadynamics simulation study. RSC Advances, 9(1), 353-364. [Link]
- Quora. (2023).
- The Pharma Innovation Journal. (2021). Synthesis of related substances of antipsychotic drug Risperidone. [Link]
- Patsnap Synapse. (2024). What is the mechanism of Donepezil Hydrochloride?. [Link]
- myExperiment. (n.d.).
- Patsnap. (n.d.). Novel donepezil synthesis process. [Link]
- New Drug Approvals. (2013). DONEPEZIL SYNTHESIS. [Link]
- Frontiers in Chemistry. (2021).
- Kim, D. M., et al. (2005). An efficient synthesis of risperidone via stille reaction: Antipsychotic, 5-HT>2>, and dopamine-D>2>-antagonist. Bulletin of the Korean Chemical Society, 26(9), 1423-1425. [Link]
- ACS Omega. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Google Patents. (n.d.). A New Process for the Synthesis of Donepezil.
- Google Patents. (n.d.).
- ResearchGate. (2007).
- ResearchGate. (n.d.). Experimental amine basicity (pKa),6b effective and intrinsic... [Link]
- ACS Publications. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. [Link]
- Wikipedia. (n.d.). Fentanyl. [Link]
- PubMed. (2009). Piperidine-renin inhibitors compounds with improved physicochemical properties. [Link]
- ResearchGate. (2025). Modulation of Pharmacologically Relevant Properties of Piperidine Derivatives by Functional Groups in an Equatorial or Axial β‐Position to the Amino Group. [Link]
- Pharmaceutical Technology. (n.d.). Analogues of Piperidine for Drug Design. [Link]
- PubMed Central. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
- ResearchGate. (n.d.). Piperidine containing FDA approved drugs. [Link]
Sources
- 1. Study: How Methylphenidate (Ritalin) Boosts Motivation by Increasing Dopamine | Visual Abstract [clearvuehealth.com]
- 2. Methylphenidate - Wikipedia [en.wikipedia.org]
- 3. Effects of the Antipsychotic Risperidone on Dopamine Synthesis in Human Brain Measured by Positron Emission Tomography with l-[β-11C]DOPA: A Stabilizing Effect for Dopaminergic Neurotransmission? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Accurate conformational stability and cationic structure of piperidine determined by conformer-specific VUV-MATI spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ias.ac.in [ias.ac.in]
- 7. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Piperidine-renin inhibitors compounds with improved physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Methylphenidate Hydrochloride? [synapse.patsnap.com]
- 10. Piperidine - Wikipedia [en.wikipedia.org]
- 11. Analogues of Piperidine for Drug Design - Pharmaceutical Technology [pharmaceutical-technology.com]
- 12. goodrx.com [goodrx.com]
- 13. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 14. ivypanda.com [ivypanda.com]
- 15. newdrugapprovals.org [newdrugapprovals.org]
- 16. Frontiers | Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease [frontiersin.org]
- 17. scispace.com [scispace.com]
- 18. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 19. Risperidone: a novel antipsychotic with balanced serotonin-dopamine antagonism, receptor occupancy profile, and pharmacologic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. thepharmajournal.com [thepharmajournal.com]
- 21. WO2004020439A2 - Improved process for preparation of risperidone - Google Patents [patents.google.com]
- 22. derpharmachemica.com [derpharmachemica.com]
- 23. Effects of Methylphenidate on the Dopamine Transporter and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. EP1607388A1 - An improved manufacturing process for methylphenidate and intermediates thereof - Google Patents [patents.google.com]
- 25. omicsonline.org [omicsonline.org]
Methodological & Application
Application Note: A Validated Synthesis Protocol for 1-(4-Bromobenzoyl)piperidine via Schotten-Baumann Acylation
Abstract
This application note provides a comprehensive and validated protocol for the synthesis of 1-(4-Bromobenzoyl)piperidine, a valuable building block in medicinal chemistry and materials science. The described method utilizes the robust and efficient Schotten-Baumann reaction, involving the acylation of piperidine with 4-bromobenzoyl chloride. This guide is designed for researchers and process chemists, offering in-depth explanations of the reaction mechanism, step-by-step experimental procedures, safety protocols, and purification techniques. The causality behind critical process parameters is discussed to ensure reproducibility and high yield.
Introduction and Strategic Rationale
This compound is a key intermediate whose structure incorporates a privileged piperidine scaffold and a versatile brominated aromatic ring.[1] The bromine atom serves as a functional handle for further molecular elaboration through cross-coupling reactions, while the piperidine moiety is a common feature in many biologically active compounds.[1][2]
The synthesis of amides from amines and acyl chlorides is a cornerstone of organic synthesis.[] For this target molecule, the most direct and efficient approach is the nucleophilic acyl substitution reaction between piperidine and 4-bromobenzoyl chloride.[4][5] This method, often performed under Schotten-Baumann conditions, is selected for its high reactivity, rapid reaction times at ambient temperatures, and typically high yields.[6][7][8] The presence of a base is critical to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[5][9]
Reaction Mechanism: Nucleophilic Acyl Substitution
The formation of this compound proceeds via a well-established nucleophilic acyl substitution mechanism. The reaction can be dissected into three primary stages:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of piperidine (the nucleophile) attacks the highly electrophilic carbonyl carbon of 4-bromobenzoyl chloride. This breaks the C=O pi bond, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate.[4][5][10]
-
Intermediate Collapse: The unstable tetrahedral intermediate rapidly collapses. The lone pair on the oxygen atom reforms the C=O double bond, and in doing so, expels the most stable leaving group, the chloride ion (Cl⁻).[4][5]
-
Deprotonation: The resulting product is a protonated amide (an N-acylpiperidinium ion). A base, such as excess piperidine or an added tertiary amine like triethylamine, removes the proton from the nitrogen atom. This neutralization step is thermodynamically favorable and yields the final, stable this compound product along with a salt byproduct (e.g., piperidinium chloride or triethylammonium chloride).[5][9][11]
Caption: Reaction Mechanism of this compound Synthesis
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis yielding approximately 10-15 grams of the target compound.
Materials and Equipment
| Reagent/Material | CAS No. | M.W. ( g/mol ) | Quantity | Supplier |
| 4-Bromobenzoyl chloride | 586-75-4 | 219.46 | 10.97 g (50 mmol) | Sigma-Aldrich |
| Piperidine | 110-89-4 | 85.15 | 5.11 g (60 mmol) | Sigma-Aldrich |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 6.07 g (60 mmol) | Fisher Scientific |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 250 mL | Fisher Scientific |
| 1M Hydrochloric Acid (HCl) | 7647-01-0 | - | 100 mL | VWR |
| Saturated NaHCO₃ solution | 144-55-8 | - | 100 mL | Lab Prepared |
| Saturated NaCl solution (Brine) | 7647-14-5 | - | 100 mL | Lab Prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | 20 g | VWR |
| Equipment | ||||
| 500 mL Round-bottom flask | ||||
| 125 mL Dropping funnel | ||||
| Magnetic stirrer and stir bar | ||||
| Ice-water bath | ||||
| Separatory funnel (500 mL) | ||||
| Rotary evaporator | ||||
| Standard glassware and consumables |
Mandatory Safety Precautions
All operations must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
4-Bromobenzoyl Chloride: Highly corrosive. Causes severe skin burns and eye damage.[12][13][14] Reacts with moisture; handle under dry conditions.
-
Piperidine: Highly flammable liquid and vapor. Toxic if inhaled and in contact with skin.[15][16][17] Causes severe skin burns and eye damage.[18][19]
-
Triethylamine: Flammable and corrosive. Causes severe skin and eye damage. Harmful if swallowed or inhaled.
-
Dichloromethane (DCM): Volatile and suspected of causing cancer. Avoid inhalation and skin contact.
Step-by-Step Synthesis Procedure
Caption: Experimental Workflow for Synthesis
-
Reagent Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve piperidine (5.11 g, 60 mmol) and triethylamine (6.07 g, 60 mmol) in 150 mL of dichloromethane (DCM). The triethylamine acts as an acid scavenger, neutralizing the HCl formed during the reaction.[5][6]
-
Reaction Setup: Cool the flask to 0 °C using an ice-water bath. Separately, dissolve 4-bromobenzoyl chloride (10.97 g, 50 mmol) in 100 mL of DCM in a dropping funnel.
-
Acylation Reaction: Add the 4-bromobenzoyl chloride solution from the dropping funnel to the stirred piperidine solution dropwise over approximately 30 minutes. Maintaining a low temperature is crucial to control the exothermic nature of the reaction.[]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 4-bromobenzoyl chloride spot.
-
Aqueous Work-up: Transfer the reaction mixture to a 500 mL separatory funnel.
-
Wash the organic layer with 1M HCl (2 x 50 mL). This step removes the excess piperidine and triethylamine by converting them into their water-soluble hydrochloride salts.
-
Next, wash with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to neutralize any remaining acidic species.
-
Finally, wash with brine (1 x 100 mL) to remove residual water from the organic phase.
-
-
Isolation: Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄). Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. This will yield the crude product, typically as an off-white solid.
-
Purification: The crude solid can be purified by recrystallization. A common solvent system is ethanol/water or dichloromethane/n-heptane.[20] Dissolve the crude product in a minimum amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. The expected product is a white crystalline solid.
Expected Results and Characterization
-
Physical Appearance: White to off-white crystalline solid.
-
Expected Yield: 80-95%.
-
Melting Point: 73-75 °C (literature).[14]
-
Characterization:
-
¹H NMR (CDCl₃): Peaks corresponding to the aromatic protons of the bromobenzoyl group and the aliphatic protons of the piperidine ring are expected.
-
¹³C NMR (CDCl₃): Signals for the carbonyl carbon, aromatic carbons, and piperidine carbons should be present.
-
FT-IR (ATR): A strong absorption band around 1630-1650 cm⁻¹ (C=O, amide I band) is characteristic.
-
Mass Spectrometry (EI or ESI): The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed, confirming the molecular weight of 268.15 g/mol (for C₁₂H₁₄BrNO).
-
References
- Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination.
- Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet.
- Google Patents. (2021). CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.
- Penta Chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET.
- National Center for Biotechnology Information. (n.d.). 4-Bromobenzoyl chloride. PubChem Compound Database.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine.
- Carl ROTH. (n.d.). Safety Data Sheet: Piperidine.
- Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
- Chemistry Lib. (n.d.). The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis.
- OrgoSolver. (n.d.). Acid Chloride → Amide with Amines (NH₃, RNH₂, R₂NH).
- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
- Chemisty Notes. (2025, December 24). Schotten Baumann Reaction Mechanism Detailed Explanation.
- ResearchGate. (2025, August 6). An improved method of amide synthesis using acyl chlorides.
- Grokipedia. (n.d.). Schotten–Baumann reaction.
- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
- PrepChem.com. (n.d.). Synthesis of 4-(4-bromobenzoyl)piperidine hydrochloride.
- PubMed Central. (n.d.). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K.
- Google Patents. (n.d.). CN112645902B - Synthesis method of 1-(4-bromophenyl) piperidine.
- ResearchGate. (n.d.). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K.
- ResearchGate. (2025, August 10). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling.
- MDPI. (n.d.). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.
- PubMed Central. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis.
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. orgosolver.com [orgosolver.com]
- 6. Amide Synthesis [fishersci.it]
- 7. assets-global.website-files.com [assets-global.website-files.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Schotten-Baumann Reaction [organic-chemistry.org]
- 10. chemistry-reaction.com [chemistry-reaction.com]
- 11. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 12. fishersci.com [fishersci.com]
- 13. 4-Bromobenzoyl chloride | C7H4BrClO | CID 68515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 4-ブロモベンゾイルクロリド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 15. jubilantingrevia.com [jubilantingrevia.com]
- 16. pentachemicals.eu [pentachemicals.eu]
- 17. carlroth.com [carlroth.com]
- 18. chemos.de [chemos.de]
- 19. carlroth.com:443 [carlroth.com:443]
- 20. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1-(4-Bromobenzoyl)piperidine
Introduction: The Strategic Importance of Biaryl Ketones in Modern Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1] Its impact was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1] This palladium-catalyzed reaction is particularly pivotal in the synthesis of biaryl and heteroaryl structures, which are ubiquitous scaffolds in pharmaceuticals and advanced materials.[2]
The 1-(4-benzoyl)piperidine moiety is a privileged structure in medicinal chemistry, frequently appearing in centrally active agents. The ability to diversify the aryl group at the 4-position of the benzoyl ring via Suzuki coupling of 1-(4-Bromobenzoyl)piperidine offers a powerful and modular approach for generating extensive libraries of novel compounds for structure-activity relationship (SAR) studies. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of the Suzuki-Miyaura coupling reaction to this compound, detailing the underlying principles, offering a robust experimental protocol, and discussing critical parameters for success.
Reaction Principle: A Mechanistic Overview
The Suzuki-Miyaura coupling is a catalytic cycle involving a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[3] The generally accepted mechanism comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3]
-
Oxidative Addition: The catalytic cycle initiates with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-bromine bond of this compound. This step forms a square-planar Pd(II) complex.[2] The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl. Aryl bromides, such as the substrate , typically offer a good balance of reactivity and stability.[2]
-
Transmetalation: This step involves the transfer of the organic group from the organoboron reagent (e.g., an arylboronic acid) to the Pd(II) center. A base is crucial for this process, as it activates the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium complex.[4] The exact mechanism of transmetalation is complex and can be influenced by the nature of the base and solvent.[3]
-
Reductive Elimination: In the final step, the two organic moieties on the Pd(II) complex couple and are eliminated from the palladium center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]
// Nodes pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oa_intermediate [label="Ar-Pd(II)L₂(Br)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; transmetalation_intermediate [label="Ar-Pd(II)L₂(Ar')", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Ar-Ar'", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Invisible nodes for layout start [label="this compound\n(Ar-Br)", shape=plaintext, fontcolor="#202124"]; boronic_acid [label="Ar'B(OH)₂ + Base", shape=plaintext, fontcolor="#202124"];
// Edges pd0 -> oa_intermediate [label=" Oxidative\n Addition"]; start -> oa_intermediate [style=dashed, arrowhead=none]; oa_intermediate -> transmetalation_intermediate [label=" Transmetalation"]; boronic_acid -> oa_intermediate [style=dashed, arrowhead=none]; transmetalation_intermediate -> pd0 [label=" Reductive\n Elimination"]; transmetalation_intermediate -> product [style=dashed, arrowhead=open, constraint=false]; } Directly below this diagram, provide a brief, descriptive caption. Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier(s) | Notes |
| This compound | >97% | Sigma-Aldrich, Combi-Blocks | Store in a cool, dry place. |
| Arylboronic Acid | >95% | Combi-Blocks, TCI | Substrate dependent. Ensure purity. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Strem, Sigma-Aldrich | Pre-catalyst, reduced in situ. |
| Tricyclohexylphosphine (PCy₃) | >97% | Strem, Sigma-Aldrich | Air-sensitive ligand. Handle under inert gas. |
| Potassium Phosphate (K₃PO₄) | Anhydrous, >98% | Acros Organics, Sigma-Aldrich | A common and effective base for this reaction. |
| 1,4-Dioxane | Anhydrous | Acros Organics, Sigma-Aldrich | Use freshly distilled or from a solvent purification system. |
| Water | Deionized | - | Degas before use. |
| Ethyl Acetate | ACS Grade | Fisher Scientific | For workup and chromatography. |
| Hexanes | ACS Grade | Fisher Scientific | For chromatography. |
| Brine (Saturated NaCl solution) | - | - | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Fisher Scientific | For drying organic layers. |
| Celite® | - | Sigma-Aldrich | For filtration. |
Experimental Protocol: A Step-by-Step Guide
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid. Optimization of reaction parameters (catalyst, ligand, base, solvent, temperature) may be necessary for different arylboronic acids.
// Nodes setup [label="Reaction Setup\n(Inert Atmosphere)", fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="Add Reagents:\n1. This compound\n2. Arylboronic Acid\n3. K₃PO₄\n4. Pd(OAc)₂ & PCy₃", fillcolor="#FFFFFF", fontcolor="#202124"]; solvent [label="Add Solvents:\n1,4-Dioxane & Degassed H₂O", fillcolor="#FFFFFF", fontcolor="#202124"]; reaction [label="Heat Reaction Mixture\n(e.g., 80-100 °C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; monitoring [label="Monitor Progress\n(TLC, LC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Aqueous Workup", fillcolor="#EA4335", fontcolor="#FFFFFF"]; extraction [label="Extraction with\nEthyl Acetate", fillcolor="#FFFFFF", fontcolor="#202124"]; purification [label="Purification\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Characterization\n(NMR, MS)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges setup -> reagents; reagents -> solvent; solvent -> reaction; reaction -> monitoring; monitoring -> workup [label="Upon Completion"]; workup -> extraction; extraction -> purification; purification -> analysis; } Directly below this diagram, provide a brief, descriptive caption. Figure 2: General experimental workflow for the Suzuki coupling of this compound.
Reaction Setup
-
To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 268.16 mg), the desired arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol, 424.36 mg).
-
In a separate vial, weigh palladium(II) acetate (0.02 mmol, 4.5 mg) and tricyclohexylphosphine (0.04 mmol, 11.2 mg).
-
Seal the Schlenk flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times. This ensures an inert atmosphere, which is critical to prevent the oxidation of the phosphine ligand and the Pd(0) species.[5]
Addition of Catalyst, Ligand, and Solvents
-
Under a positive pressure of inert gas, add the palladium(II) acetate and tricyclohexylphosphine to the Schlenk flask.
-
Using a syringe, add anhydrous 1,4-dioxane (5 mL) and degassed deionized water (1 mL). The addition of water is often beneficial for dissolving the inorganic base and facilitating the formation of the active boronate species.[2]
-
The reaction mixture is typically a heterogeneous suspension.
Reaction Execution and Monitoring
-
Place the sealed Schlenk flask in a preheated oil bath at 80-100 °C and stir vigorously. The elevated temperature is generally required to drive the reaction to completion.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). To take a sample for analysis, briefly remove the flask from the heat, allow it to cool slightly, and quickly withdraw a small aliquot with a syringe under a positive flow of inert gas. Dilute the aliquot with ethyl acetate and filter through a small plug of silica before analysis.
Aqueous Workup
-
Once the reaction is complete (typically indicated by the consumption of the starting aryl bromide), remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL). The brine wash helps to remove residual water and inorganic salts.
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter through a pad of Celite®, and concentrate the filtrate under reduced pressure using a rotary evaporator.
Purification
-
The crude product can be purified by flash column chromatography on silica gel.
-
The choice of eluent will depend on the polarity of the product. A gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate) is a good starting point for elution.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified 1-(4-arylbenzoyl)piperidine.
Data Presentation: Representative Results
The following table presents hypothetical yet representative data for the Suzuki coupling of this compound with various arylboronic acids, based on typical outcomes for similar substrates. Actual yields may vary depending on the specific boronic acid and reaction conditions.
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂/PCy₃ | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 88 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 16 | 92 |
| 3 | 3-Pyridinylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 110 | 8 | 75 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 85 |
Troubleshooting and Key Considerations
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure an inert atmosphere was maintained throughout the setup. The phosphine ligand and Pd(0) are sensitive to oxygen.[2]
-
Insufficient Temperature: Some less reactive arylboronic acids may require higher temperatures or longer reaction times.
-
Poor Quality Reagents: Use high-purity, anhydrous reagents and solvents.
-
-
Formation of Homocoupling Byproducts:
-
This can occur from the coupling of two boronic acid molecules. It is often promoted by the presence of oxygen.[2] Thoroughly degassing the solvents is crucial.
-
-
Protodeborylation:
-
This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This side reaction can be prevalent with certain heteroarylboronic acids. Using boronic esters (e.g., pinacol esters) can sometimes mitigate this issue.[2]
-
-
Substrate-Specific Optimization: The amide group in the substrate is generally stable under these conditions. However, for substrates with other sensitive functional groups, milder bases (e.g., K₂CO₃, Cs₂CO₃) or lower temperatures may be required.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of 1-(4-arylbenzoyl)piperidine derivatives. By carefully selecting the catalyst, ligand, base, and solvent system, and by maintaining an inert reaction environment, researchers can efficiently generate a wide array of biaryl ketones. This application note provides a solid foundation and a practical protocol for the successful implementation of this powerful transformation in drug discovery and development programs.
References
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Wikipedia. (2024). Suzuki reaction.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Alonso, F., Beletskaya, I. P., & Yus, M. (2004). The Suzuki-Miyaura reaction: a review of recent advances. Chemical Reviews, 104(6), 3079-3159.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (A foundational review, URL not provided by tool)
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (A relevant review on aryl halide coupling, URL not provided by tool)
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Meng, G., & Szostak, M. (2016). Palladium-catalyzed Suzuki–Miyaura coupling of amides by carbon–nitrogen cleavage: general strategy for amide N–C bond activation. Organic & Biomolecular Chemistry, 14(24), 5690-5707.
- The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- Meng, G., & Szostak, M. (2016). Palladium-catalyzed Suzuki–Miyaura coupling of amides by carbon–nitrogen cleavage: general strategy for amide N–C bond activation. Organic & Biomolecular Chemistry, 14(24), 5690-5707.
Sources
palladium catalyst for Suzuki coupling of 1-(4-Bromobenzoyl)piperidine
Application Note & Protocol
Topic: High-Efficiency Palladium-Catalyzed Suzuki-Miyaura Coupling of 1-(4-Bromobenzoyl)piperidine
Audience: Researchers, scientists, and drug development professionals.
Introduction: Strategic C-C Bond Formation in Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its exceptional reliability in constructing carbon-carbon bonds.[1][2][3] Its broad functional group tolerance, mild reaction conditions, and the low toxicity of its organoboron reagents have cemented its role as an indispensable tool in pharmaceutical research and drug development.[1][3]
This application note focuses on a substrate of significant medicinal interest: this compound. The resulting 4-arylbenzoylpiperidine scaffold is a privileged structure, forming the core of numerous biologically active molecules. The ability to efficiently diversify this scaffold by coupling the aryl bromide with a wide array of boronic acids is critical for generating compound libraries for structure-activity relationship (SAR) studies.
Herein, we provide a robust, field-proven protocol for the palladium-catalyzed Suzuki coupling of this compound. Beyond a simple recitation of steps, we delve into the mechanistic rationale behind the selection of each reaction component, empowering researchers to not only replicate this process but also to intelligently adapt it for their specific synthetic challenges.
The Reaction Principle: Unpacking the Palladium Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle orchestrated by a palladium complex.[2][4] The cycle seamlessly transforms a palladium(0) species through a series of fundamental organometallic steps to forge the desired C-C bond and regenerate the active catalyst. The three cornerstone stages are Oxidative Addition, Transmetalation, and Reductive Elimination.[2][4][5]
-
Oxidative Addition: The cycle initiates when the active, coordinatively unsaturated Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This step oxidizes the catalyst from Pd(0) to a Pd(II) species.[4][6] The rate of this step is often enhanced by the use of electron-rich phosphine ligands.[4]
-
Transmetalation: In this crucial stage, a base activates the organoboron compound (e.g., an arylboronic acid) to form a more nucleophilic boronate species.[7] This boronate then transfers its organic group to the Pd(II) center, displacing the halide and forming a diorganopalladium(II) complex.
-
Reductive Elimination: This is the final, product-forming step. The two organic groups on the palladium center couple, forming the new C-C bond of the desired biaryl product. In doing so, the palladium is reduced from Pd(II) back to its catalytically active Pd(0) state, ready to begin a new cycle.[2][4]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistnotes.com [chemistnotes.com]
- 3. Principles of the Suzuki Coupling Reaction | Encyclopedia MDPI [encyclopedia.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling [organic-chemistry.org]
Application Note: Optimized Reaction Conditions for the N-Acylation of Piperidine with 4-Bromobenzoyl Chloride
An Application Guide for the Synthesis of (4-bromophenyl)(piperidin-1-yl)methanone
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the N-acylation of piperidine with 4-bromobenzoyl chloride, a key transformation for synthesizing valuable amide scaffolds in pharmaceutical and agrochemical research. We delve into the mechanistic underpinnings of this reaction, primarily the Schotten-Baumann reaction, and explore the critical parameters influencing its efficiency and outcome. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights to ensure reproducible, high-yield synthesis of (4-bromophenyl)(piperidin-1-yl)methanone.
Introduction and Scientific Background
The piperidine moiety is a ubiquitous structural motif found in numerous pharmaceuticals and natural alkaloids, valued for its ability to impart favorable pharmacokinetic properties.[1] Its N-acylation is a fundamental step in functionalizing this heterocycle, creating a stable amide bond that serves as a linchpin in more complex molecular architectures. The reaction between piperidine, a secondary amine, and 4-bromobenzoyl chloride, an acyl halide, is a classic example of nucleophilic acyl substitution.
This transformation is most commonly performed under Schotten-Baumann conditions , which typically involve an acyl chloride, an amine, and a base, often in a biphasic aqueous-organic system.[2][3][4] The primary role of the base is to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[5][6][7] Understanding the nuances of base and solvent selection is paramount to optimizing this process, preventing side reactions, and ensuring high purity of the final product.
The Reaction Mechanism: Nucleophilic Acyl Substitution
The N-acylation of piperidine proceeds through a well-established nucleophilic acyl substitution pathway. The key steps are as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of piperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-bromobenzoyl chloride. This initial attack forms a transient tetrahedral intermediate.[3][8]
-
Collapse of the Intermediate: The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl double bond is reformed by expelling the most stable leaving group, which in this case is the chloride ion (Cl⁻).[4]
-
Deprotonation (Acid Scavenging): The resulting product is a protonated amide (an aminium salt). The base present in the reaction mixture abstracts this acidic proton, yielding the final neutral amide product and a salt (e.g., NaCl or pyridinium hydrochloride). This final step is crucial as it drives the reaction equilibrium toward the product.[3][5]
Certain organic bases, like pyridine, can play a dual role. Beyond being an acid scavenger, pyridine can act as a nucleophilic catalyst by first reacting with the acyl chloride to form a highly reactive acylpyridinium salt. This intermediate is an even more powerful acylating agent than the original acyl chloride, often accelerating the reaction.[5]
General Experimental Workflow
The overall process can be visualized as a sequence of distinct stages, from preparation to final analysis.
Caption: General workflow for N-acylation of piperidine.
Detailed Experimental Protocols
Safety Precautions: 4-Bromobenzoyl chloride is corrosive and a lachrymator; handle it in a fume hood. Piperidine is a flammable and corrosive liquid. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Protocol 1: Schotten-Baumann Conditions (Biphasic System)
This protocol uses an inorganic base in a two-phase system, which is robust and cost-effective.
Materials:
-
Piperidine (1.0 eq)
-
4-Bromobenzoyl chloride (1.05 eq)
-
Sodium hydroxide (NaOH) (2.0 eq)
-
Dichloromethane (DCM)
-
Deionized Water
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add piperidine (1.00 g, 11.7 mmol).
-
Dissolve the piperidine in 20 mL of DCM.
-
In a separate beaker, prepare a solution of NaOH (0.94 g, 23.5 mmol) in 20 mL of deionized water and add it to the flask.
-
Cool the vigorously stirring biphasic mixture to 0 °C using an ice-water bath.
-
Dissolve 4-bromobenzoyl chloride (2.70 g, 12.3 mmol) in 10 mL of DCM.
-
Add the 4-bromobenzoyl chloride solution dropwise to the reaction flask over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 20 mL of 1 M HCl (aq), 20 mL of saturated NaHCO₃ (aq), and 20 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from ethanol or by flash column chromatography.
Protocol 2: Anhydrous Conditions with an Organic Base
This method is suitable for moisture-sensitive substrates and often results in a cleaner reaction profile.
Materials:
-
Piperidine (1.0 eq)
-
4-Bromobenzoyl chloride (1.05 eq)
-
Triethylamine (Et₃N) or Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂), add piperidine (1.00 g, 11.7 mmol) and 25 mL of anhydrous DCM.
-
Add triethylamine (2.45 mL, 17.6 mmol) to the solution.
-
Cool the mixture to 0 °C using an ice-water bath.
-
Add a solution of 4-bromobenzoyl chloride (2.70 g, 12.3 mmol) in 10 mL of anhydrous DCM dropwise over 15-20 minutes.
-
After addition, remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with 30 mL of DCM.
-
Wash the solution sequentially with 20 mL of water, 20 mL of 1 M HCl (aq), 20 mL of saturated NaHCO₃ (aq), and 20 mL of brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the resulting crude product as described in Protocol 1.
Optimization of Reaction Parameters
The yield and purity of (4-bromophenyl)(piperidin-1-yl)methanone are highly dependent on the chosen conditions. The following table summarizes key parameters and their impact.
| Parameter | Condition A (Schotten-Baumann) | Condition B (Organic Base) | Rationale & Expert Insights |
| Base | 2.0 eq NaOH | 1.5 eq Triethylamine/Pyridine | NaOH is a strong, inexpensive base but can promote hydrolysis of the acyl chloride. Triethylamine is an organic-soluble acid scavenger. Pyridine can additionally act as a nucleophilic catalyst, potentially increasing the reaction rate.[5] |
| Solvent | DCM / Water (Biphasic) | Anhydrous DCM (Monophasic) | The biphasic system is classic for Schotten-Baumann, physically separating the aqueous base from the organic reactants. Anhydrous conditions prevent premature hydrolysis of the highly reactive 4-bromobenzoyl chloride, which is a common cause of yield loss.[9] |
| Temperature | 0 °C to Room Temp. | 0 °C to Room Temp. | The initial cooling at 0 °C is critical to manage the exothermicity of the reaction and minimize side reactions. Allowing the reaction to proceed at room temperature ensures completion. |
| Stoichiometry | ~1.05 eq Acyl Chloride | ~1.05 eq Acyl Chloride | A slight excess of the acylating agent ensures full conversion of the more valuable amine. A large excess should be avoided as it complicates purification. |
| Typical Yield | 75-85% | 85-95% | Anhydrous conditions typically provide higher yields by minimizing competitive hydrolysis of the acyl chloride. |
Product Characterization
The final product, (4-bromophenyl)(piperidin-1-yl)methanone, should be characterized to confirm its identity and purity.
-
Appearance: White to off-white solid.
-
¹H NMR (400 MHz, CDCl₃): Expected signals include aromatic protons from the 4-bromophenyl group (typically two doublets in the δ 7.2-7.6 ppm range) and multiple broad signals for the piperidine ring protons (typically in the δ 1.5-1.8 ppm and δ 3.3-3.8 ppm ranges).
-
Mass Spectrometry (ESI+): The calculated m/z for [M+H]⁺ (C₁₂H₁₅BrNO) is approximately 268.03 and 270.03, corresponding to the bromine isotopes (⁷⁹Br and ⁸¹Br).
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Hydrolysis of 4-bromobenzoyl chloride. 2. Starting amine was protonated. 3. Inactive 4-bromobenzoyl chloride. | 1. Use anhydrous solvents and reagents (Protocol 2). Ensure slow addition at 0 °C. 2. Ensure sufficient base (at least 1 eq for organic, 2 eq for inorganic) is present. 3. Use freshly opened or purified acyl chloride. |
| Product is Oily or Fails to Crystallize | Presence of impurities, such as unreacted starting material or byproducts. | Repurify using flash column chromatography. Ensure the work-up washes were performed thoroughly to remove salts and base. |
| Multiple Spots on TLC After Reaction | Incomplete reaction or formation of side products. | Increase reaction time or gently warm the reaction mixture (e.g., to 40 °C). Re-evaluate the purity of starting materials. |
References
- Vertex AI Search. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure - Chemistry Notes. [Link]
- LibreTexts Chemistry. (2021).
- LibreTexts Chemistry. (2022). 24.7: Reactions of Amines. [Link]
- Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. [Link]
- BYJU'S. (2019). Schotten Baumann Reaction. [Link]
- J&K Scientific LLC. (2021). Schotten-Baumann Reaction. [Link]
- NCERT. (n.d.). Amines. [Link]
- BYJU'S. (n.d.).
- Google Patents. (n.d.). CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.
- Taylor & Francis Online. (2009).
- Organic Syntheses. (n.d.). Benzoyl piperidine. [Link]
- National Center for Biotechnology Information. (n.d.). Nonacidic Chemotype Possessing N-Acylated Piperidine Moiety as Potent Farnesoid X Receptor (FXR) Antagonists. [Link]
- National Center for Biotechnology Information. (2021).
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistnotes.com [chemistnotes.com]
- 3. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. byjus.com [byjus.com]
- 6. ncert.nic.in [ncert.nic.in]
- 7. byjus.com [byjus.com]
- 8. jk-sci.com [jk-sci.com]
- 9. tandfonline.com [tandfonline.com]
Application Note and Protocol for the Purification of 1-(4-Bromobenzoyl)piperidine by Column Chromatography
For: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide details a robust methodology for the purification of 1-(4-bromobenzoyl)piperidine, a versatile building block in medicinal chemistry, using normal-phase column chromatography.[1] The protocol is designed to provide a high degree of purity by effectively removing unreacted starting materials and reaction byproducts. This document elucidates the foundational principles of the separation, provides a meticulously detailed step-by-step protocol from mobile phase selection to product isolation, and includes a comprehensive troubleshooting guide to address potential challenges. The causality behind each experimental choice is explained to empower the user with a deep understanding of the purification process.
Introduction: The Significance of Purifying this compound
This compound is a key intermediate in the synthesis of a multitude of pharmacologically active compounds. The piperidine scaffold is a privileged structure in drug discovery, and the bromobenzoyl moiety offers a versatile handle for further chemical modifications, such as cross-coupling reactions.[1] The presence of impurities, including unreacted starting materials or side-products from its synthesis, can significantly impact the yield, purity, and biological activity of subsequent products. Therefore, a reliable and efficient purification method is paramount.
Column chromatography is a fundamental and widely used technique for the separation and purification of individual compounds from complex mixtures.[2][3] This method leverages the differential partitioning of components between a stationary phase and a mobile phase to achieve separation.[2][3] For a moderately polar compound like this compound, normal-phase chromatography using silica gel as the stationary phase is a highly effective approach.
Foundational Principles of the Chromatographic Separation
The purification of this compound by column chromatography is based on the principle of differential adsorption of the components of a mixture onto a solid stationary phase (silica gel) as a liquid mobile phase passes over it.[3]
-
Stationary Phase: Silica gel, a porous form of silicon dioxide (SiO₂), is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups.[3]
-
Mobile Phase: A less polar organic solvent or a mixture of solvents is used as the mobile phase.[4][5]
-
Separation Mechanism: The components of the crude mixture are introduced at the top of the column and are carried down by the mobile phase. A competitive equilibrium is established for each component between the mobile phase and the stationary phase.[3] More polar compounds will have a stronger affinity for the polar silica gel and will move down the column more slowly.[3] Less polar compounds will spend more time in the mobile phase and will elute from the column faster.[3]
This compound possesses moderate polarity due to the amide functional group. By carefully selecting a mobile phase of appropriate polarity, it can be effectively separated from potentially less polar impurities (e.g., non-polar byproducts) and more polar impurities (e.g., unreacted starting materials like 4-bromobenzoic acid or highly polar byproducts).
Pre-Chromatography: Mobile Phase Optimization with Thin-Layer Chromatography (TLC)
Prior to performing column chromatography, it is crucial to optimize the mobile phase composition using Thin-Layer Chromatography (TLC).[2][6] TLC is a rapid and inexpensive technique that provides a preview of the separation that will be achieved on the column.[7] The goal is to find a solvent system that gives the target compound, this compound, a retention factor (Rf) of approximately 0.25-0.35.[8] This Rf value typically ensures good separation from impurities and a reasonable elution time from the column.
Protocol for TLC Optimization:
-
Prepare TLC Plates: Use commercially available silica gel TLC plates.
-
Prepare Sample: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the Plate: Using a capillary tube, spot the dissolved crude mixture onto the baseline of the TLC plate.
-
Develop the Plate: Place the spotted TLC plate in a developing chamber containing a small amount of the test mobile phase. A good starting point for the mobile phase is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate (e.g., 4:1 Hexane:Ethyl Acetate).[9]
-
Visualize the Plate: After the solvent front has moved up the plate, remove it from the chamber and visualize the spots under a UV lamp (the bromophenyl group should be UV active).
-
Calculate Rf: The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.
-
Optimize: Adjust the polarity of the mobile phase by varying the ratio of the solvents until the desired Rf for the product is achieved.
-
If the Rf is too low (compound is not moving far up the plate), increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate).
-
If the Rf is too high (compound is running with the solvent front), decrease the polarity of the mobile phase (e.g., increase the proportion of hexane).
-
Detailed Protocol for Column Chromatography Purification
This protocol is designed for the purification of approximately 1 gram of crude this compound. The column size and solvent volumes should be scaled accordingly for different amounts of material.
Materials and Equipment:
| Item | Specification |
| Crude this compound | ~1 gram |
| Silica Gel | 60 Å, 230-400 mesh |
| Chromatography Column | Glass, ~2-3 cm diameter |
| Solvents | Hexane, Ethyl Acetate (HPLC grade) |
| Triethylamine (TEA) | Reagent grade |
| TLC Plates | Silica gel coated with UV indicator |
| Collection Tubes | Test tubes or flasks |
| Rotary Evaporator | Standard laboratory model |
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11][12]
-
Silica gel is a fine powder and can cause respiratory irritation. Avoid inhaling the dust.
-
The organic solvents used are flammable and volatile. Keep them away from ignition sources.[13]
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.[10][11][12]
Step-by-Step Procedure:
Step 1: Column Packing (Wet Slurry Method)
-
Securely clamp the chromatography column in a vertical position in a fume hood. Ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.
-
Add a thin layer (~1 cm) of sand on top of the cotton plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 9:1 Hexane:Ethyl Acetate). Use approximately 30-50 g of silica gel per gram of crude product.
-
Pour the slurry into the column. Gently tap the side of the column to dislodge any air bubbles and to ensure even packing.
-
Open the stopcock to allow the solvent to drain, collecting it for reuse. Continuously add more slurry until the desired column height is reached (typically 15-20 cm).
-
Do not let the top of the silica gel run dry at any point during the packing or elution process.
-
Once the silica gel has settled, add a thin layer of sand on top to protect the surface of the stationary phase from being disturbed during sample loading.
-
Drain the solvent until it is just level with the top of the sand.
Step 2: Sample Loading
-
Dissolve the crude this compound (~1 g) in a minimal amount of a suitable solvent, such as dichloromethane or the mobile phase.
-
Carefully and slowly add the dissolved sample to the top of the column using a pipette, ensuring not to disturb the sand layer.
-
Open the stopcock and allow the sample to adsorb onto the silica gel, draining the solvent until it is just level with the top of the sand.
-
Carefully add a small amount of the mobile phase to wash the sides of the column and allow it to adsorb onto the silica gel. Repeat this step 2-3 times.
Step 3: Elution
-
Carefully fill the column with the mobile phase.
-
Begin eluting the column by opening the stopcock and collecting the eluent in fractions (e.g., 10-20 mL per fraction).
-
Maintain a constant flow rate. Applying gentle pressure with an inert gas (e.g., nitrogen or argon) can speed up the process (flash chromatography).
-
Gradually increase the polarity of the mobile phase (gradient elution) as the column runs, for example, by increasing the proportion of ethyl acetate. This will help to elute the more polar compounds. A typical gradient might be from 9:1 to 4:1 Hexane:Ethyl Acetate.
Step 4: Fraction Analysis
-
Monitor the separation by analyzing the collected fractions using TLC.
-
Spot each fraction on a TLC plate and develop it in the optimized mobile phase.
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure this compound (i.e., those showing a single spot at the correct Rf).
Step 5: Product Isolation
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Determine the yield and characterize the purified product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, Melting Point).
Visualizing the Workflow
Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| Poor Separation / Overlapping Bands | 1. Inappropriate mobile phase polarity.2. Column overloading.3. Poorly packed column (channeling).4. Sample band too wide during loading. | 1. Re-optimize the mobile phase with TLC to achieve a lower Rf for the target compound.2. Use a larger column or reduce the amount of crude material.3. Repack the column carefully, ensuring no air bubbles.4. Dissolve the sample in the minimum possible volume of solvent for loading. |
| Product Elutes Too Quickly (High Rf) | The mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio). |
| Product Does Not Elute (Stays at the Top) | 1. The mobile phase is not polar enough.2. The compound is strongly interacting with the acidic silica gel. | 1. Gradually increase the polarity of the mobile phase.2. Add a small amount (0.5-1%) of triethylamine (TEA) to the mobile phase to neutralize the acidic sites on the silica gel.[9] |
| Cracked or Channeled Column Bed | The silica gel ran dry during packing or elution. | Always keep the solvent level above the top of the silica gel bed. If cracking occurs, the separation will be compromised, and the column may need to be repacked. |
| Tailing of Spots on TLC/Bands on Column | The compound is basic (piperidine nitrogen) and is interacting strongly with the acidic silica gel. | Add a small amount (0.5-1%) of triethylamine (TEA) to the mobile phase to improve the peak shape and elution.[9] |
Conclusion
The protocol described herein provides a reliable and systematic approach for the purification of this compound using column chromatography. By understanding the underlying principles of the separation and meticulously following the outlined steps, researchers can consistently obtain high-purity material, which is essential for the successful advancement of drug discovery and development programs. The inclusion of a detailed troubleshooting guide further equips scientists to address and overcome common challenges encountered during the purification process.
References
- ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Industry news.
- Chemistry For Everyone. (2025, January 27).
- Phenomenex. (2025, June 6).
- Benchchem. (n.d.). 1-(4-Bromobenzyl)piperidine-3-carboxylic acid hydrochloride | 896046-60-9.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- Benchchem. (n.d.). 1-(4-Bromobenzoyl)-4-methylpiperidine|CAS 329713-82-8.
- Chrom Tech, Inc. (2024, November 20).
- Unknown. (n.d.).
- Bouling Chemical Co., Limited. (n.d.). This compound-4-Carboxylic Acid | CAS 1154042-04-6.
- Google Patents. (n.d.). CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.
- Costanzo, S. J. (n.d.). Optimization of Mobile Phase Conditions for TLC Methods Used in Pharmaceutical Analyses.
- MedchemExpress.com. (2025, December 23).
- ResearchGate. (2025, December 9). (PDF)
- Sigma-Aldrich. (2025, September 23).
- Unknown. (n.d.).
- Unknown. (n.d.).
- Benchchem. (n.d.).
- Sigma-Aldrich. (n.d.). How to prepare mobile phase for tlc.
- Chem-Impex. (n.d.). 1-Boc-4-(4-bromo-benzoyl)piperidine.
- Benchchem. (n.d.). 4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride | 1241725-63-2.
- SynZeal. (n.d.).
- Unknown. (n.d.).
- Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?
- Fisher Scientific. (n.d.).
- PubMed Central. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA)
- Benchchem. (n.d.).
- PubMed Central. (n.d.). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)
- PubMed Central. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
- ResearchGate. (2020, November 2).
- GL Sciences. (n.d.). Amide Column.
- The Royal Society of Chemistry. (n.d.).
- ResearchGate. (2025, August 9). Bromination of Aromatic Compounds using Bromine in Microreactor: a Continuous-flow Method for the Synthesis of 1-Bromo-2,4,5-Trifluorobenzene | Request PDF.
- Benchchem. (n.d.). Technical Support Center: Purification of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide.
- PubMed Central. (n.d.).
- ACS Publications. (2025, September 4). Bromine-Functionalized Covalent Organic Frameworks Enhancing the Desorption Efficiency and Enabling Preconcentration of Brominated Pollutants for Mass Spectrometry Detection | Analytical Chemistry.
- CECRI, Karaikudi. (n.d.). A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis.
Sources
- 1. benchchem.com [benchchem.com]
- 2. chromtech.com [chromtech.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 5. m.youtube.com [m.youtube.com]
- 6. academic.oup.com [academic.oup.com]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. synzeal.com [synzeal.com]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Application Note: A Systematic Approach to Selecting a Recrystallization Solvent for 1-(4-Bromobenzoyl)piperidine
Abstract and Introduction
1-(4-Bromobenzoyl)piperidine is a key intermediate and a privileged structural motif in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents.[1][2] The purity of this compound is paramount for successful downstream applications, including reaction chemistry and biological screening. Recrystallization is a powerful and cost-effective technique for purifying solid organic compounds. However, its success is critically dependent on the selection of an appropriate solvent or solvent system.
This application note provides a comprehensive guide for researchers and drug development professionals on the systematic selection of a recrystallization solvent for this compound. It moves beyond a simple procedural list to explain the underlying chemical principles, offering a robust framework for solvent screening, protocol optimization, and troubleshooting. We present a detailed, field-proven protocol based on a solvent-pair system, which is ideally suited for the mixed-polarity nature of the target molecule.
Guiding Principles: The Theory of Solvent Selection
Recrystallization leverages the difference in solubility of a compound in a hot solvent versus a cold solvent. An ideal solvent should exhibit the following characteristics:
-
High Solvating Power at Elevated Temperatures: The compound should be highly soluble in the boiling solvent to allow for complete dissolution.
-
Low Solvating Power at Low Temperatures: Upon cooling, the compound's solubility should decrease significantly, promoting crystallization and maximizing recovery.
-
Inertness: The solvent must not react with the compound being purified.
-
Appropriate Boiling Point: The solvent's boiling point should be high enough to provide a sufficient solubility gradient, but ideally lower than the melting point of the solute to prevent it from "oiling out."
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying phase.
Structural Analysis of this compound
The molecular structure of this compound (Molar Mass: 268.15 g/mol ) dictates its solubility profile.[3] It contains:
-
A polar tertiary amide (ketone-like) group , which can participate in dipole-dipole interactions.
-
A non-polar piperidine ring , which contributes to van der Waals forces.
-
A moderately polar bromophenyl group , where the bromine atom increases molecular weight and hydrophobicity.[4]
This combination of polar and non-polar moieties suggests that the compound will have intermediate polarity. While a single solvent may work, such compounds are often best purified using a binary solvent system, or "solvent pair." A solvent pair consists of a "good" solvent in which the compound is highly soluble and a miscible "poor" solvent (or anti-solvent) in which the compound is sparingly soluble.[5]
Experimental: Solvent Screening and Protocol Development
A systematic, small-scale screening process is the most efficient method to identify the optimal solvent system.
Workflow for Preliminary Solvent Screening
The following workflow illustrates a logical approach to testing a range of candidate solvents and solvent pairs.
Caption: Step-by-step workflow for recrystallization.
Step-by-Step Methodology
-
Dissolution: Place the crude this compound in an Erlenmeyer flask of appropriate size. In a fume hood, add a minimal amount of Dichloromethane (DCM) and gently heat the mixture on a hot plate (set to low, ~50-60°C) with swirling. Add DCM portion-wise until the solid just dissolves.
-
Causality: Using the minimum volume of hot solvent is critical to ensure the solution is saturated. This maximizes the yield upon cooling. An Erlenmeyer flask is used to minimize solvent evaporation and prevent contamination.
-
-
Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot filtration. This involves quickly passing the hot solution through a fluted filter paper in a pre-warmed funnel into a clean, pre-warmed Erlenmeyer flask.
-
Causality: Pre-warming the apparatus prevents premature crystallization of the product on the filter paper or funnel, which would decrease the final yield.
-
-
Addition of Anti-solvent: To the clear, hot solution, add n-Heptane dropwise while swirling. Continue adding n-Heptane until a faint, persistent cloudiness (turbidity) is observed. This indicates the point of saturation.
-
Causality: The anti-solvent reduces the overall solvating power of the system, forcing the solute to come out of solution. Adding it slowly to the hot solution prevents localized, rapid precipitation, which can trap impurities.
-
-
Clarification: Add 1-2 drops of hot DCM to the cloudy mixture, just enough to redissolve the precipitate and make the solution clear again.
-
Causality: This step ensures that the solution is perfectly saturated at the elevated temperature, setting up the ideal conditions for the growth of pure crystals upon cooling.
-
-
Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature.
-
Causality: Slow cooling is crucial for the formation of large, well-defined crystals. Rapid cooling promotes fast precipitation, leading to smaller crystals that can trap impurities within their lattice.
-
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Causality: The solubility of the compound is significantly lower at 0-4°C than at room temperature, driving more of the dissolved product out of the solution and thereby increasing the isolated yield.
-
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel and a filter paper that fits flatly inside it. Use a small amount of the cold mother liquor to transfer any remaining crystals from the flask to the funnel.
-
Causality: Vacuum filtration is an efficient method for separating the solid crystals from the liquid (mother liquor), which contains the soluble impurities.
-
-
Washing: With the vacuum still applied, wash the crystals on the filter paper with a small portion of ice-cold n-Heptane (or a cold DCM/Heptane mixture).
-
Causality: The cold wash liquid removes any residual mother liquor adhering to the crystal surfaces without significantly re-dissolving the purified product. Using the anti-solvent (Heptane) for washing is preferred to minimize yield loss.
-
-
Drying: Allow air to be pulled through the crystals for several minutes to partially dry them. Then, transfer the crystals to a watch glass or weighing dish and dry them to a constant weight, preferably in a vacuum oven at a mild temperature (e.g., 40-50°C).
Validation and Troubleshooting
The efficacy of the recrystallization must be validated. A sharply defined melting point close to the literature value and a single spot on a TLC plate are strong indicators of high purity.
| Problem | Possible Cause(s) | Solution(s) |
| "Oiling Out" | 1. Solution cooled too rapidly. 2. Boiling point of solvent is higher than the solute's melting point. 3. Solution is supersaturated. | 1. Re-heat the solution to dissolve the oil, then allow it to cool much more slowly. 2. Add slightly more "good" solvent (DCM) before cooling. 3. Scratch the inside of the flask with a glass rod to induce nucleation. |
| No Crystals Form | 1. Too much solvent was used. 2. The solution was not cooled sufficiently. | 1. Gently boil off some of the solvent to concentrate the solution and try cooling again. 2. Scratch the inside of the flask or add a seed crystal. 3. Ensure the ice bath is sufficiently cold. |
| Very Low Recovery | 1. Too much solvent was used. 2. The crystals were washed with warm solvent. 3. Premature crystallization during hot filtration. | 1. Concentrate the mother liquor and cool it again to recover a second crop of crystals. 2. Always use ice-cold solvent for washing. 3. Ensure filtration apparatus is properly pre-heated. |
Conclusion
The purification of this compound is effectively achieved through recrystallization. Due to its mixed polarity, a binary solvent system is superior to a single solvent. A combination of Dichloromethane (DCM) as the solvent and n-Heptane as the anti-solvent is highly recommended based on structural analysis and literature precedent for similar compounds. By following the systematic screening and detailed protocol outlined in this note, researchers can reliably obtain high-purity material essential for applications in research and drug development.
References
- Chemsrc.com. (2023). 1-(4-BROMOBENZYL)PIPERIDINE Price from Supplier Brand ThermoFisher.
- ChemBK. (n.d.). This compound.
- Bouling Chemical Co., Limited. (n.d.). This compound-4-Carboxylic Acid.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Recrystallization. Source document appears to be a chapter from a university-level organic chemistry lab manual.
- Reddit r/Chempros. (2023). Go-to recrystallization solvent mixtures.
- Recrystallization Solvent Pair. (2013). YouTube.
- PubChem, National Institutes of Health. (n.d.). Piperidine.
- PubChem, National Institutes of Health. (n.d.). Methyl this compound-4-carboxylate.
- PubChem, National Institutes of Health. (n.d.). Benzoylpiperidine.
- Fallacara, A. L., et al. (2018). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PubMed Central.
- Kato, M., et al. (1996). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed.
- Google Patents. (2021). CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.
Sources
Application Note: A Validated Reversed-Phase HPLC Method for Purity Determination of 1-(4-Bromobenzoyl)piperidine
Abstract
This application note details a robust, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of purity for 1-(4-Bromobenzoyl)piperidine, a key intermediate in pharmaceutical synthesis. The purity of such intermediates is a critical parameter that directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). The described method utilizes a C18 stationary phase with a gradient elution of a buffered mobile phase and acetonitrile, offering excellent separation and resolution from potential process-related impurities and degradation products. This document provides a comprehensive protocol covering instrumentation, sample preparation, chromatographic conditions, and a full validation strategy based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] The methodology is designed for use by researchers, quality control analysts, and drug development professionals to ensure the reliable assessment of this compound purity.
Introduction & Chromatographic Principle
This compound is an aromatic ketone derivative that serves as a building block in the synthesis of numerous pharmacologically active molecules. Its molecular structure, featuring a bromobenzoyl group attached to a piperidine ring, makes it amenable to analysis by UV-based detection methods. The presence of impurities, arising from starting materials, side reactions, or degradation, can compromise the integrity of the final drug product. Therefore, a precise and reliable analytical method is essential for its quality control.
This method is based on the principle of reversed-phase chromatography, a powerful technique for separating compounds with varying polarity.[4][5] The stationary phase is a non-polar, octadecyl-silane (C18) bonded silica, which retains the hydrophobic this compound molecule. The mobile phase consists of a polar aqueous component and a less polar organic modifier. By gradually increasing the concentration of the organic modifier (gradient elution), retained compounds are eluted from the column in order of increasing hydrophobicity. This approach ensures that the main analyte is well-separated from both more polar and less polar impurities, providing an accurate purity assessment.[6][7][8]
Methodology
Instrumentation, Reagents, and Materials
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Formic Acid (AR grade, ~99%)
-
This compound Reference Standard (purity ≥ 99.5%)
-
-
Materials:
-
Analytical balance (0.01 mg readability)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Syringe filters (0.45 µm, PTFE or nylon)
-
HPLC vials with caps
-
Chromatographic Conditions
The selection of a C18 column provides a versatile and robust stationary phase for retaining the aromatic analyte.[9][10] Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. A formic acid buffer is used to ensure consistent peak shape and retention time by controlling the pH of the mobile phase.[8][11] A gradient elution is employed to ensure the timely elution of late-eluting impurities and a sharp peak for the main analyte. UV detection at 254 nm is selected as it corresponds to a strong absorbance wavelength for the benzoyl chromophore.[6][8][12]
| Parameter | Condition |
| HPLC Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-5 min: 30% B5-25 min: 30% to 90% B25-30 min: 90% B30.1-35 min: 30% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile / Water (50:50, v/v) |
Preparation of Solutions
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.
-
Diluent (Acetonitrile/Water, 50:50): Mix equal volumes of acetonitrile and water.
-
Reference Standard Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Experimental Workflow & System Suitability
The overall analytical workflow is depicted below. It is critical to perform a system suitability test before commencing any sample analysis to ensure the chromatographic system is fit for its intended purpose, as mandated by pharmacopeial standards like USP <621>.[4][13][14]
Caption: HPLC Purity Analysis Workflow.
System Suitability Test (SST)
Inject the Reference Standard solution five times. The system is deemed suitable for analysis if the following criteria are met. These criteria ensure the precision and reliability of the chromatographic system.[13][15]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, indicating good column performance and method conditions. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency, ensuring adequate separation power. |
| % RSD of Peak Area | ≤ 2.0% for 5 replicate injections | Demonstrates the precision of the injector and the stability of the system. |
Method Validation Protocol
To ensure the method is trustworthy and suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[1][3][16] The validation process demonstrates that the analytical procedure is specific, linear, accurate, precise, and robust.
Caption: Interrelationship of Method Validation Parameters.
Step-by-Step Validation Experiments
-
Specificity:
-
Protocol: Inject the diluent, a placebo (if applicable), the reference standard, and a sample solution. Perform forced degradation studies (acid, base, peroxide, heat, light) on the sample.
-
Acceptance: The peak for this compound should be free of interference from any other components. Peak purity analysis using a PDA detector should confirm homogeneity.
-
-
Linearity:
-
Protocol: Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the nominal sample concentration (e.g., 0.25 to 0.75 mg/mL).
-
Acceptance: Plot the peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
-
Accuracy (Recovery):
-
Protocol: Spike a known amount of sample with the reference standard at three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level.
-
Acceptance: The mean percent recovery should be within 98.0% to 102.0%.
-
-
Precision:
-
Repeatability (Intra-assay): Analyze six independent sample preparations on the same day by the same analyst.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance: The % RSD for the purity results should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Protocol: Determine based on the signal-to-noise ratio (S/N) of serially diluted solutions (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the linearity curve.
-
Acceptance: The LOQ should be demonstrated with acceptable precision and accuracy.
-
-
Robustness:
-
Protocol: Intentionally vary critical method parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).
-
Acceptance: The system suitability criteria must still be met, and the purity results should not be significantly affected by these minor variations.
-
Data Analysis and Calculation
The purity of this compound is calculated using the area normalization method. This method assumes that all impurities present in the sample have a similar detector response to the main component.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Report any impurity peak that is above the reporting threshold (typically 0.05%).
Conclusion
The reversed-phase HPLC method described in this application note is demonstrated to be simple, specific, precise, accurate, and robust for the determination of purity of this compound. The gradient elution provides excellent separation of the main component from its potential impurities. The comprehensive validation protocol, grounded in ICH and USP guidelines, ensures that the method is reliable and suitable for its intended purpose in a quality control environment.[1][4][17] This method can be readily implemented in laboratories to support drug development and manufacturing by ensuring the quality of this critical pharmaceutical intermediate.
References
- Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL:[Link]
- Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL:[Link]
- Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL:[Link]
- Title: Q2(R1)
- Title: USP-NF <621> Chrom
- Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology (PDF)
- Title: Quality Guidelines Source: International Council for Harmonis
- Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL:[Link]
- Title: INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC Source: Hungarian Journal of Industrial Chemistry URL:[Link]
- Title: HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns Source: SIELC Technologies URL:[Link]
- Title: Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products Source: ResearchG
- Title: HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works Source: YouTube / Axion Labs URL:[Link]
- Title: Electronic Supplementary Material (ESI) for ChemComm Source: The Royal Society of Chemistry URL:[Link]
- Title: RETENTION BEHAVIOUR OF AROMATIC HYDROCARBONS IN REVERSED-PHASE HPLC BASED ON PHENYL-SILICA STATIONARY PHASE Source: Revue Roumaine de Chimie URL:[Link]
- Title: SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis Source: PubMed Central (PMC) URL:[Link]
- Title: Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formul
- Title: The HPLC analytical approach of 3-amino piperidine Source: Google Patents URL
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. usp.org [usp.org]
- 5. scribd.com [scribd.com]
- 6. pp.bme.hu [pp.bme.hu]
- 7. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. rsc.org [rsc.org]
- 12. pharmainfo.in [pharmainfo.in]
- 13. agilent.com [agilent.com]
- 14. Chromatography [usp.org]
- 15. <621> CHROMATOGRAPHY [drugfuture.com]
- 16. starodub.nl [starodub.nl]
- 17. ICH Official web site : ICH [ich.org]
Application Note: A Scalable and Robust Protocol for the Synthesis of 1-(4-Bromobenzoyl)piperidine
Introduction: The Significance of the 1-(4-Bromobenzoyl)piperidine Scaffold
This compound is a pivotal intermediate in the landscape of modern medicinal chemistry and drug development. The molecule incorporates a piperidine ring, a privileged structure renowned for its prevalence in numerous FDA-approved pharmaceuticals, connected to a bromophenyl group via a stable amide linkage.[1] The true value of this compound lies in its versatility; the bromine atom serves as a highly functional "handle" for introducing further molecular complexity through a variety of metal-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings.[1] This enables the rapid generation of diverse compound libraries for high-throughput screening.
Furthermore, the 4-benzoylpiperidine fragment itself is a crucial pharmacophore for targeting serotoninergic and dopaminergic receptors, making it a cornerstone in the development of atypical antipsychotics and treatments for neuropsychiatric disorders.[2] Given its importance, a reliable, scalable, and well-characterized synthetic protocol is essential for researchers in both academic and industrial settings. This guide provides a field-proven, in-depth protocol for the large-scale synthesis of this compound, emphasizing the chemical rationale, safety considerations, and analytical validation required for such processes.
Reaction Principle: The Schotten-Baumann Acylation
The synthesis of this compound is most effectively achieved via the Schotten-Baumann reaction , a classic yet powerful method for forming amides from amines and acid chlorides.[3][4] This reaction is an example of nucleophilic acyl substitution.
Mechanism Rationale: The reaction proceeds in a biphasic system, typically an organic solvent and an aqueous base.[3]
-
Nucleophilic Attack: The secondary amine, piperidine, acts as the nucleophile. The lone pair of electrons on its nitrogen atom attacks the electrophilic carbonyl carbon of 4-bromobenzoyl chloride. This is the rate-determining step and results in the formation of a transient tetrahedral intermediate.[5][6]
-
Intermediate Collapse: The unstable tetrahedral intermediate rapidly collapses. The carbonyl double bond is reformed, and the most stable leaving group, the chloride ion, is expelled.
-
Acid Neutralization: The reaction generates hydrochloric acid (HCl) as a byproduct. A base, typically aqueous sodium hydroxide (NaOH), is crucial for two reasons: it neutralizes the HCl, driving the equilibrium towards product formation, and it prevents the protonation of the piperidine starting material, which would render it non-nucleophilic and halt the reaction.[4]
The overall transformation is highly efficient and generally proceeds to completion under mild conditions.
Diagram of the Reaction Mechanism
Caption: Nucleophilic acyl substitution mechanism for the synthesis of this compound.
Detailed Protocol for Large-Scale Synthesis
This protocol is designed for a nominal 100-gram scale and can be adapted for larger quantities with appropriate engineering controls.
Materials and Equipment
| Reagents & Materials | Equipment |
| 4-Bromobenzoyl chloride (≥98%) | 2L Jacketed glass reactor with overhead stirrer |
| Piperidine (≥99%) | Temperature probe and controller |
| Sodium Hydroxide (pellets) | 1L Dropping funnel |
| Dichloromethane (DCM) | 2L Separatory funnel |
| Deionized Water | Rotary evaporator with vacuum pump and chiller |
| Anhydrous Sodium Sulfate | Büchner funnel and vacuum flask |
| Ethanol (Reagent grade) | Vacuum oven |
| Hydrochloric Acid (1M) | pH meter or pH strips |
| Brine (Saturated NaCl solution) | Standard laboratory glassware |
Step-by-Step Synthesis Procedure
-
Reactor Setup & Base Preparation:
-
In a separate vessel, carefully prepare a 2 M solution of sodium hydroxide by dissolving 40.0 g (1.0 mol) of NaOH pellets in 500 mL of deionized water. Caution: This process is highly exothermic; cool the solution in an ice bath during preparation.
-
Charge the 2L jacketed reactor with 85.1 g (1.0 mol) of piperidine and 500 mL of dichloromethane (DCM).
-
Begin vigorous stirring and cool the reactor contents to 0-5 °C using a circulating chiller.
-
Slowly add the prepared 2 M NaOH solution to the reactor, ensuring the temperature remains below 10 °C.
-
-
Acylation (Schotten-Baumann Reaction):
-
Dissolve 219.5 g (1.0 mol) of 4-bromobenzoyl chloride in 250 mL of DCM in a separate flask.
-
Transfer this solution to the 1L dropping funnel and attach it to the reactor.
-
Add the 4-bromobenzoyl chloride solution dropwise to the vigorously stirred, cooled reaction mixture over 2-3 hours. Causality: Slow addition is critical to control the reaction exotherm and prevent the formation of side products. The rate of addition should be managed to maintain the internal temperature between 0-10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 2-3 hours to ensure completion.
-
-
Reaction Monitoring:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane). The reaction is complete when the piperidine spot is no longer visible.
-
-
Work-up and Extraction:
-
Stop the stirring and allow the layers to separate. Transfer the entire contents of the reactor to the 2L separatory funnel.
-
Separate the lower organic (DCM) layer.
-
Wash the organic layer sequentially with:
-
250 mL of 1 M HCl (to remove any unreacted piperidine).
-
250 mL of deionized water.
-
250 mL of brine (to break any emulsions and aid in drying).[7]
-
-
During each wash, shake the separatory funnel, venting frequently, and allow the layers to fully separate before draining the lower organic layer.
-
-
Drying and Solvent Removal:
-
Dry the collected organic layer over anhydrous sodium sulfate for 30 minutes, then filter to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to yield the crude product as a solid.
-
Purification by Recrystallization
-
Solvent Selection: Ethanol/water is an effective solvent system for this purification.
-
Procedure:
-
Transfer the crude solid to a suitable flask.
-
Add the minimum amount of hot ethanol required to fully dissolve the solid. This ensures the formation of a supersaturated solution upon cooling, maximizing yield.[8]
-
Once dissolved, slowly add deionized water dropwise until the solution becomes faintly turbid. Add a few drops of hot ethanol to redissolve the precipitate.
-
If the solution has a noticeable color, a small amount of activated charcoal can be added and the solution hot-filtered to remove colored impurities.[8]
-
Cover the flask and allow it to cool slowly to room temperature. Causality: Slow cooling promotes the formation of large, pure crystals.[8]
-
Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal precipitation.
-
Collect the purified white crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water (1:1) mixture.
-
Dry the final product in a vacuum oven at 40-50 °C to a constant weight.
-
Diagram of the Experimental Workflow
Sources
creating a derivative library from 1-(4-Bromobenzoyl)piperidine
An Application Guide to the Synthesis of a Diverse Chemical Library from 1-(4-Bromobenzoyl)piperidine
For inquiries, please contact: Lead Application Scientist Gemini Laboratories
Abstract
The piperidine moiety is a cornerstone of modern medicinal chemistry, appearing in a vast number of FDA-approved pharmaceuticals.[1] Its prevalence is due to its favorable physicochemical properties and its ability to serve as a versatile scaffold for presenting pharmacophoric elements in three-dimensional space.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the creation of a diverse derivative library starting from the commercially available building block, this compound. We present detailed, field-proven protocols for leveraging the reactivity of the aryl bromide handle through robust, palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The protocols are designed to be self-validating, with in-depth explanations of the underlying mechanistic principles and experimental choices.
Introduction: The Strategic Value of this compound
This compound is an ideal starting point for library synthesis. It features two key regions for chemical modification: the piperidine ring and the bromophenyl group. The piperidine ring offers opportunities for functionalization, though this often requires more complex, multi-step sequences.[4][5] The aryl bromide, however, provides a direct and highly versatile handle for diversification through palladium-catalyzed cross-coupling chemistry.[6] This strategy allows for the rapid introduction of a wide array of chemical functionalities, enabling systematic exploration of the structure-activity relationship (SAR) around the phenyl ring.
The general workflow for library creation from this scaffold is a multi-stage process, beginning with the selection of a core reaction, followed by synthesis, purification, and characterization.
Caption: High-level workflow for derivative library synthesis.
Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling
The carbon-bromine bond of this compound is the key to diversification. Its reactivity in palladium-catalyzed reactions is intermediate between the more reactive aryl iodides and the less reactive aryl chlorides.[7] This makes it a reliable and cost-effective substrate for a range of transformations. The three primary reactions detailed here—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—are pillars of modern synthetic chemistry for their reliability, functional group tolerance, and broad substrate scope.[8]
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is an exceptionally powerful method for forming carbon-carbon bonds between an aryl halide and an organoboron compound, typically a boronic acid or ester.[9] It is widely used in the pharmaceutical industry due to its mild conditions and the commercial availability of a vast array of boronic acids.[6]
The reaction proceeds via a catalytic cycle involving a palladium catalyst.[10] The cycle begins with the oxidative addition of the aryl bromide to a Pd(0) species, forming a Pd(II) complex. This is followed by transmetalation with a boronate species (formed by the activation of the boronic acid with a base). The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst. The choice of ligand is critical, with bulky, electron-rich phosphine ligands often accelerating the rate-limiting reductive elimination step.[9][10]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
This protocol details the coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
SPhos (0.04 equiv, 4 mol%)
-
Potassium phosphate (K₃PO₄), tribasic (2.0 equiv)
-
Toluene and Water (e.g., 10:1 ratio)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Solvent Addition: Add the degassed solvent mixture (Toluene/Water) via syringe.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11] A typical method involves spotting the reaction mixture against the starting material on a silica plate and eluting with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting material and the appearance of a new, typically less polar, spot indicates product formation.
-
Work-up: Upon completion (typically 4-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.[12]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[13][14]
Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds
The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds between aryl halides and a wide variety of amines.[15] This reaction is invaluable for synthesizing anilines and related structures, which are common motifs in pharmaceuticals.[16]
Similar to the Suzuki coupling, the mechanism involves oxidative addition of the aryl bromide to a Pd(0) catalyst.[17][18] The resulting Pd(II) complex coordinates the amine. A strong, non-nucleophilic base (e.g., sodium tert-butoxide) then deprotonates the coordinated amine to form a palladium amide complex. Reductive elimination from this complex yields the desired aryl amine product and regenerates the Pd(0) catalyst.[18] The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate the reductive elimination step and prevent side reactions like beta-hydride elimination.[17]
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
This protocol describes the coupling of this compound with pyrrolidine.
Materials:
-
This compound (1.0 equiv)
-
Pyrrolidine (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 equiv, 1 mol%)
-
XPhos (0.03 equiv, 3 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XPhos, and NaOt-Bu.
-
Reagent Addition: Add this compound, followed by anhydrous toluene and finally pyrrolidine via syringe.
-
Heating: Seal the tube and heat the mixture to 100-110 °C with stirring.
-
Monitoring (Self-Validation): Monitor the reaction by LC-MS for the disappearance of the starting material mass peak and the appearance of the product mass peak.[19]
-
Work-up: After completion (typically 6-24 hours), cool to room temperature. Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate.[20]
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
-
Characterization: Confirm the product structure and purity by NMR and HRMS.[21]
Sonogashira Coupling: Assembling C(sp²)–C(sp) Bonds
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[22] This reaction is a cornerstone for synthesizing aryl alkynes, which are versatile intermediates and structural components in materials science and medicinal chemistry.[7]
The standard Sonogashira reaction involves a dual catalytic system with palladium and copper.[23] The palladium cycle is similar to the previously described reactions. The copper co-catalyst is believed to react with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Ar-Pd(II)-X complex. Reductive elimination furnishes the aryl alkyne product. Copper-free protocols have also been developed to avoid the potential for alkyne homocoupling (Glaser coupling).[24][25]
Caption: Interplay of Palladium and Copper cycles in Sonogashira coupling.
This protocol details a classic copper-co-catalyzed Sonogashira coupling.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv, 3 mol%)
-
Copper(I) iodide (CuI) (0.05 equiv, 5 mol%)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (solvent and base)
-
Tetrahydrofuran (THF) (co-solvent, optional)
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Solvent and Reagent Addition: Add THF (if used) followed by the amine base (e.g., TEA). Finally, add phenylacetylene via syringe.
-
Reaction: Stir the mixture at room temperature. The reaction is often exothermic and may proceed to completion without heating. Gentle heating (40-50 °C) can be applied if the reaction is sluggish.
-
Monitoring (Self-Validation): Monitor by TLC or LC-MS. The product is typically significantly less polar than the starting aryl bromide.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove precipitated salts.[22] Wash the filtrate with saturated aqueous NH₄Cl (to remove copper salts), water, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash chromatography or recrystallization.
-
Characterization: Confirm the product identity and purity using NMR and HRMS.[11][13]
Summary of Reaction Conditions
The following table provides a comparative overview of typical conditions for the diversification of this compound.
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Sonogashira Coupling |
| Coupling Partner | Boronic Acid / Ester | Primary/Secondary Amine | Terminal Alkyne |
| Pd Catalyst (mol%) | Pd(OAc)₂ (1-3%) | Pd₂(dba)₃ (1-2%) | PdCl₂(PPh₃)₂ (1-5%) |
| Ligand (mol%) | SPhos, XPhos (2-6%) | XPhos, RuPhos (2-6%) | PPh₃ (in catalyst) |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | NaOt-Bu, K₂CO₃, LHMDS | TEA, DIPA |
| Co-Catalyst | None | None | CuI (1-5%) |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Toluene, Dioxane | TEA, THF |
| Temperature | 80-110 °C | 80-110 °C | Room Temp to 60 °C |
Safety and Handling
-
General Precautions: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.
-
Bases: Sodium tert-butoxide (NaOt-Bu) is a strong base that is corrosive and moisture-sensitive; handle under an inert atmosphere.[26] Triethylamine (TEA) is flammable and has a strong odor.[27]
-
Solvents: Toluene, THF, and Dioxane are flammable and should be handled away from ignition sources. Always use degassed solvents for cross-coupling reactions to prevent catalyst oxidation.
-
Work-up: Quenching reactions, especially those with strong bases, can be exothermic. Perform additions slowly and with cooling if necessary.
References
- So, C. M., & Zhou, Z. (2011).
- Ibrahim, M. A. A., & El-Apasery, M. A. (2020). Modern Analytical Technique for Characterization Organic Compounds. International Journal of Pharmaceutical and Life Sciences. [Link]
- Pharmacentral. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Pharmacentral. [Link]
- Gillingham, D., & Davies, H. M. (2012). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate.
- Douglas, J., & Rovis, T. (2017). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. Journal of the American Chemical Society. [Link]
- Wadood, A. (2023).
- Kwiecień, H., & Szczęśniak, P. (2020). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. Molecules. [Link]
- Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids. Organic & Biomolecular Chemistry. [Link]
- Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters. [Link]
- Google Patents. (n.d.). CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.
- Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews: Journal of Chemistry. [Link]
- Friis, S. D., Tskapurishvili, F., & Skrydstrup, T. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]
- Organic Chemistry Data. (n.d.).
- NROChemistry. (n.d.). Sonogashira Coupling. NROChemistry. [Link]
- Nasrollahzadeh, M., Sajjadi, M., & Shokouhimehr, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
- PrepChem. (n.d.). Synthesis of 4-(4-bromobenzoyl)piperidine hydrochloride. PrepChem.com. [Link]
- MicroCombiChem GmbH. (n.d.). Structure Elucidation, NMR, HPLC-MS Analytics. microcombichem.com. [Link]
- Frontier, A. (2026). How To Run A Reaction: The Workup. University of Rochester Department of Chemistry. [Link]
- Gathungu, R. M., & Vouros, P. (2018). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices.
- Wang, D., & Zhang, Y. (2018). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry. [Link]
- Shen, Q., & Hartwig, J. F. (2006). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. organic-chemistry.org. [Link]
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. jk-scientific.com. [Link]
- Ladderane. (2020). The ABCs of performing organic synthesis reactions. YouTube. [Link]
- Wagaw, S., & Buchwald, S. L. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society. [Link]
- Not Voodoo. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. University of Rochester. [Link]
- Wikipedia. (n.d.).
- Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. yonedalabs.com. [Link]
- Lu, Y., et al. (2019). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry. [Link]
- ResearchGate. (n.d.). Suzuki coupling reaction of aryl bromides with arylboronic acidsa.
- Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]
- Wikipedia. (n.d.).
- Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Science. [Link]
- Organic Syntheses. (n.d.). Organic Syntheses Procedure. orgsyn.org. [Link]
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. chemistrysteps.com. [Link]
- AAPPTec, LLC. (n.d.). Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. aapptec.com. [Link]
- Kirschning, A., & Monenschein, H. (2002). Modern Separation Techniques for the Efficient Workup in Organic Synthesis.
- Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
- Zare, A., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Applied Organometallic Chemistry. [Link]
- Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. chem.libretexts.org. [Link]
- Professor Dave Explains. (2019).
- Chad's Prep. (2021). 18.
Sources
- 1. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14418J [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. How To Run A Reaction [chem.rochester.edu]
- 13. rroij.com [rroij.com]
- 14. MicroCombiChem: Structure Elucidation, NMR, HPLC-MS Analytics [microcombichem.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 18. jk-sci.com [jk-sci.com]
- 19. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 20. rtong.people.ust.hk [rtong.people.ust.hk]
- 21. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 22. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 23. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 26. fishersci.com [fishersci.com]
- 27. sigmaaldrich.com [sigmaaldrich.com]
Application Notes & Protocols: A Researcher's Guide to Developing Novel Analgesics from 1-(4-Bromobenzoyl)piperidine Precursors
Introduction: The Strategic Value of the Piperidine Scaffold
The piperidine ring is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutics targeting the central nervous system (CNS). Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an ideal framework for interacting with complex biological targets. This is particularly evident in the field of analgesia, where piperidine-based compounds like fentanyl and meperidine have become cornerstone therapies for managing moderate to severe pain.[1][2][3][4] These molecules primarily exert their effects by acting as agonists at the µ-opioid receptor (MOR).[2][5]
The precursor, 1-(4-Bromobenzoyl)piperidine, serves as a highly strategic starting point for the development of new analgesic candidates. The benzoyl moiety provides a rigid anchor for receptor interaction, while the bromine atom on the phenyl ring acts as a versatile chemical handle. This allows for systematic structural modifications through powerful cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[6][7][8] This approach enables the rapid generation of a diverse chemical library, facilitating in-depth exploration of Structure-Activity Relationships (SAR) to identify compounds with enhanced potency, selectivity, and improved safety profiles.[9][10]
This guide provides a comprehensive, protocol-driven framework for researchers engaged in the design, synthesis, characterization, and preclinical evaluation of novel analgesics derived from this compound.
Section 1: Synthetic Strategy and Library Generation
Principle of the Approach
Our synthetic strategy is built on a two-stage process: first, the robust synthesis of the core this compound precursor, and second, its diversification. The bromine atom is a key functional group that allows for the introduction of various aryl and heteroaryl moieties via palladium-catalyzed Suzuki-Miyaura cross-coupling.[6][11] This modular approach is highly efficient for building a library of analogues, which is essential for systematic SAR studies.
Caption: General workflow for analgesic library synthesis.
Protocol 1.1: Synthesis of this compound (Precursor)
Causality: This protocol describes a standard Schotten-Baumann N-acylation reaction. A base, such as triethylamine, is essential to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, which drives the equilibrium towards product formation and prevents the protonation of the piperidine starting material.
Materials:
-
Piperidine
-
4-Bromobenzoyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Magnetic stirrer, round-bottom flask, dropping funnel, ice bath
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add piperidine (1.0 equiv.) and anhydrous DCM. Cool the mixture to 0 °C using an ice bath.
-
Add triethylamine (1.1 equiv.) to the stirred solution.
-
Dissolve 4-bromobenzoyl chloride (1.05 equiv.) in a minimal amount of anhydrous DCM and add it to a dropping funnel.
-
Add the 4-bromobenzoyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from ethanol/water to afford this compound as a white crystalline solid.
Protocol 1.2: Diversification via Suzuki-Miyaura Cross-Coupling
Causality: The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. The catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the organic group from the boronic acid to the palladium complex, and reductive elimination to form the final product and regenerate the catalyst.[6][7] The base is crucial for activating the boronic acid to facilitate the transmetalation step.[7]
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Base, e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv.)
-
Solvent system, e.g., Toluene/Ethanol/Water (4:1:1) or Dioxane/Water
-
Schlenk tube or similar reaction vessel, magnetic stirrer, heating mantle/oil bath
Procedure:
-
To a Schlenk tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.), and the base (2.0 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 8-16 hours.[11]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the mixture with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue using flash column chromatography on silica gel to obtain the desired final compound.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | Dioxane/H₂O | 100 | 10 | 80-90 |
| 3 | Pyridin-3-ylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 85 | 16 | 70-85 |
Section 2: Physicochemical and Structural Characterization
Principle: Unambiguous confirmation of a compound's chemical structure and purity is a non-negotiable prerequisite for biological evaluation. This ensures that any observed biological activity is attributable to the intended molecule and not an impurity or structural isomer.
Protocol 2.1: Structural Elucidation
-
¹H and ¹³C NMR Spectroscopy: Acquire spectra in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Confirm the presence of key structural motifs: signals for the piperidine ring protons, the aromatic protons, and the newly introduced aryl group. The integration of proton signals should match the expected number of protons.
-
Mass Spectrometry (MS): Use a high-resolution mass spectrometer (e.g., ESI-TOF) to determine the exact mass of the compound. The observed mass should match the calculated molecular weight of the target structure, confirming its elemental composition.
Protocol 2.2: Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): Use a reverse-phase HPLC system to determine the purity of the final compounds. A purity level of >95% is generally required for in vitro and in vivo screening.
| Parameter | Typical Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water (0.1% TFA), B: Acetonitrile (0.1% TFA) |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Section 3: In Silico & In Vitro Evaluation
Principle: A tiered screening approach, starting with computational and cell-based assays, is a cost-effective strategy to prioritize compounds for more resource-intensive in vivo testing. Given the structural similarity to known opioids, the primary target for initial screening is the µ-opioid receptor (MOR).[1][2]
Caption: In vitro screening cascade for hit identification.
Protocol 3.1: Molecular Docking (In Silico)
Causality: Molecular docking predicts how a ligand (your compound) binds to the active site of a receptor (MOR).[12][13] By calculating a binding score and analyzing key interactions (e.g., hydrogen bonds, hydrophobic contacts), we can hypothesize which compounds are most likely to have high affinity, guiding which analogues to prioritize for synthesis and in vitro testing.[12][14] A crucial interaction for many opioids is a salt bridge between the protonated amine of the ligand and a conserved aspartic acid residue (Asp147 in human MOR) in the receptor.[1][12]
Workflow:
-
Preparation: Obtain the crystal structure of the µ-opioid receptor from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges. Prepare the 3D structures of your synthesized ligands and minimize their energy.
-
Docking: Define the binding site based on the co-crystallized ligand in the PDB structure. Use a validated docking program (e.g., AutoDock, GOLD, Schrödinger Suite) to dock each ligand into the defined binding site.[12]
-
Analysis: Analyze the results. Rank compounds based on their predicted binding energy (docking score). Visualize the top-scoring poses to identify key interactions with amino acid residues in the binding pocket, such as D147, Y148, M151, and W318.[1]
Protocol 3.2: Radioligand Binding Assay (In Vitro)
Causality: This is a competitive assay that directly measures the affinity of a test compound for the target receptor. The test compound competes with a known high-affinity radiolabeled ligand (e.g., [³H]-DAMGO for MOR) for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value, from which the binding affinity constant (Ki) can be calculated.
Procedure:
-
Prepare cell membranes from a cell line stably expressing the human µ-opioid receptor (e.g., HEK293 or CHO cells).
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]-DAMGO and varying concentrations of the test compound.
-
Include controls for total binding (no competitor) and non-specific binding (excess naloxone, a high-affinity antagonist).
-
Incubate at room temperature for 60-90 minutes.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat, washing with ice-cold buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the data and use non-linear regression to determine the IC₅₀ value and subsequently calculate the Ki.
Section 4: In Vivo Analgesic Efficacy Assessment
Principle: Compounds demonstrating high affinity and agonist activity in vitro must be evaluated in living organisms to confirm their analgesic effect. The hot plate and tail-flick tests are standard, robust models for assessing efficacy against acute thermal pain.[15][16][17]
Caption: In vivo evaluation workflow for lead identification.
Protocol 4.1: Hot Plate Test
Causality: This test measures complex, supraspinally organized responses to a constant, noxious thermal stimulus.[18][19] An effective central analgesic will increase the time it takes for the animal to exhibit a pain response (e.g., paw licking or jumping), known as the response latency. A cut-off time is critical to prevent any potential for tissue injury.[20]
Procedure:
-
Acclimatization: Acclimatize mice or rats to the testing room for at least 60 minutes before the experiment.
-
Baseline: Determine the baseline latency for each animal by placing it on the hot plate apparatus, maintained at a constant temperature (e.g., 55 ± 0.5 °C), and recording the time to the first sign of nociception (hind paw lick, shake, or jump).[16][19] Immediately remove the animal upon response. Set a maximum cut-off time (e.g., 30-45 seconds) to avoid tissue damage.
-
Dosing: Administer the test compound, vehicle control, or positive control (e.g., morphine) via the intended route (e.g., intraperitoneal, oral).
-
Testing: At predetermined time points after dosing (e.g., 30, 60, 90, 120 minutes), place the animal back on the hot plate and measure the response latency.
-
Data Analysis: Calculate the percent Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
Protocol 4.2: Tail-Flick Test
Causality: This test primarily measures a spinal reflex to a focused, radiant heat stimulus applied to the tail.[21][22] It is a rapid and reliable method for screening centrally acting analgesics. An increase in the time taken to flick the tail away from the heat source indicates an analgesic effect.[23]
Procedure:
-
Acclimatization & Restraint: Acclimatize the animal and gently place it in a restrainer, allowing the tail to be exposed.
-
Baseline: Apply the radiant heat source to a specific point on the ventral surface of the tail. The instrument automatically measures the time until the animal flicks its tail away. Record this baseline latency. A cut-off time (e.g., 10-15 seconds) is pre-set on the device.
-
Dosing: Administer the compound or controls as described in Protocol 4.1.
-
Testing: Measure the tail-flick latency at the same post-dosing time points.
-
Data Analysis: Calculate %MPE using the same formula as in the hot plate test.
| Compound ID | R-Group | Docking Score (kcal/mol) | MOR Ki (nM) | Hot Plate %MPE (at 60 min) |
| Vehicle | - | N/A | N/A | 5 ± 2 |
| Morphine | - | -9.8 | 1.2 | 85 ± 7 |
| Cmpd-01 | Phenyl | -9.2 | 5.8 | 72 ± 9 |
| Cmpd-02 | 4-Methoxyphenyl | -9.6 | 2.1 | 81 ± 6 |
| Cmpd-03 | 3-Chlorophenyl | -8.5 | 15.4 | 45 ± 11 |
| Cmpd-04 | Pyridin-3-yl | -9.4 | 3.5 | 78 ± 8 |
| Note: Data are hypothetical and for illustrative purposes only. |
References
- Vertex AI Search. (2026). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels.
- Wikipedia. (2026). Tail flick test.
- ResearchGate. (2026). A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics.
- PubMed. (2026). Rat cold water tail-flick: a novel analgesic test that distinguishes opioid agonists from mixed agonist-antagonists.
- BenchChem. (2025). A Comparative Cost-Benefit Analysis of Synthetic Routes to Aminopiperidines.
- RJPT SimLab. (2026). Understanding the Tail Flick Analgesiometer: A Key Tool in Pharmacology for Analgesic Activity Evaluation.
- PubMed. (2026). Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice.
- Maze Engineers - ConductScience. (2026). Tail Flick Test.
- ResearchGate. (2026). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
- PubMed. (2026). Structure-activity relations in analgesics based on 4-anilinopiperidine.
- PubMed. (2026). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists.
- Melior Discovery. (2026). Tail Flick Test.
- PubMed. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists.
- Melior Discovery. (2026). Hot Plate Test in Mice, Thermal Analgesia.
- Frontiers. (2026). Methods Used to Evaluate Pain Behaviors in Rodents.
- PubMed. (2026). Design, synthesis and SAR of analgesics.
- JoVE. (2024). A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice.
- Pain Physician. (2026). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain.
- Semantic Scholar. (2024). Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods.
- ResearchGate. (2025). Synthesis and evaluation of 4-(N,N-diarylamino)piperidines with high selectivity to the δ-opioid receptor: A combined 3D-QSAR and ligand docking study.
- JournalAgent. (2026). DESIGN, SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF N-METHYL PIPERIDINE DERIVATIVES.
- PubMed Central. (2025). Decoding Pain: Next‐Generation In Vitro Systems for Mechanistic Insights and Drug Discovery.
- Pain Physician. (2026). Opioid Pharmacology.
- Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
- PubMed. (2026). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation.
- Wikipedia. (2026). Fentanyl.
- Google Patents. (2026). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
- ResearchGate. (2026). Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives.
- PubMed Central. (2026). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.
- International Journal of Innovative Science and Research Technology. (2026). Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 1-Benzyl-4-bromopiperidine.
- PubMed Central. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking.
- RSC Publishing. (2026). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.
- Pak-Euro Journal of Medical and Life Sciences. (2026). Analgesic activity of alkyl piperidine derivatives.
- PubMed. (2026). 4-Phenyl- And 4-heteroaryl-4-anilidopiperidines. A Novel Class of Analgesic and Anesthetic Agents.
- PubMed Central. (2022). Molecular Docking and Dynamic Simulation Revealed the Potential Inhibitory Activity of Opioid Compounds Targeting the Main Protease of SARS-CoV-2.
- PubMed Central. (2026). Basic opioid pharmacology: an update.
- ResearchGate. (2024). (PDF) Assays in analgesic studies.
- BenchChem. (2025). Application Notes and Protocols for 4-Bromobenzyl Bromide in Suzuki-Miyaura Coupling Reactions.
- PubMed Central. (2026). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies.
- PubMed Central. (2026). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids.
- Organic Chemistry Portal. (2026). Suzuki Coupling.
- Andrew G Myers Research Group. (2026). The Suzuki Reaction.
- PubMed. (2026). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. painphysicianjournal.com [painphysicianjournal.com]
- 3. pdf.journalagent.com [pdf.journalagent.com]
- 4. Fentanyl - Wikipedia [en.wikipedia.org]
- 5. painphysicianjournal.com [painphysicianjournal.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Structure-activity relations in analgesics based on 4-anilinopiperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and SAR of analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods | Semantic Scholar [semanticscholar.org]
- 16. ijisrt.com [ijisrt.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 20. A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice [jove.com]
- 21. Tail flick test - Wikipedia [en.wikipedia.org]
- 22. maze.conductscience.com [maze.conductscience.com]
- 23. rjptsimlab.com [rjptsimlab.com]
Leveraging 1-(4-Bromobenzoyl)piperidine in the Synthesis of Novel Antimicrobial Agents
An Application Guide for Drug Development Professionals
Introduction: The Strategic Value of the Piperidine Scaffold
Piperidine-containing compounds represent one of the most important classes of synthetic building blocks in the pharmaceutical industry.[1] Their prevalence is due to the piperidine ring's ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, when incorporated into larger molecules.[2] Furthermore, the three-dimensional nature of the saturated ring allows for precise spatial orientation of substituents to optimize interactions with biological targets.
1-(4-Bromobenzoyl)piperidine is a particularly strategic starting material. Its structure contains two key points of chemical reactivity that can be orthogonally addressed, allowing for the systematic generation of diverse chemical libraries for antimicrobial screening. This guide will focus on exploiting these reactive centers to build novel molecular architectures.
Chemical Rationale: Key Reactive Sites of this compound
The synthetic versatility of this compound stems from two primary functional groups, which can be targeted for modification. Understanding these sites is crucial for designing logical and efficient synthetic pathways.
-
The Aryl Bromide: The bromine atom on the benzoyl ring is a prime functional handle for transition metal-catalyzed cross-coupling reactions.[3] Reactions like the Suzuki-Miyaura or Heck couplings allow for the formation of new carbon-carbon bonds, enabling the attachment of a wide variety of aryl, heteroaryl, or vinyl groups. This position is ideal for exploring how different aromatic substituents impact antimicrobial potency.
-
The Amide Carbonyl Group: The carbonyl (C=O) of the amide linkage is susceptible to reduction.[3] Transforming this group into a methylene bridge (-CH₂-) fundamentally alters the core scaffold from a rigid, planar benzoyl structure to a more flexible benzyl linkage. This change significantly impacts the molecule's shape, polarity, and hydrogen bonding capability, providing a direct route to a distinct class of compounds.
The logical relationship between the starting material and potential synthetic pathways is illustrated below.
Caption: Synthetic strategies originating from this compound.
Synthetic Strategy A: Aryl Functionalization via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for its reliability, functional group tolerance, and the commercial availability of a vast array of boronic acid coupling partners. This pathway replaces the bromine atom to generate a library of bi-aryl piperidine amides.
Causality and Experimental Choices
-
Catalyst System: A palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, is standard. Pd(dppf)Cl₂ is often preferred for its robustness and efficiency with aryl bromides.
-
Base: A base is required to activate the boronic acid. An aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is typically effective and cost-efficient.
-
Solvent System: A two-phase solvent system, such as toluene/ethanol/water or dioxane/water, is commonly used to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base.
Workflow for Suzuki Cross-Coupling
Caption: Experimental workflow for the Suzuki cross-coupling reaction.
Detailed Protocol: Synthesis of 1-(4-Biphenylcarbonyl)piperidine
This protocol provides a representative example using phenylboronic acid.
Materials
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
|---|---|---|---|
| This compound | 268.15 | 1.00 g (3.73 mmol) | 1.0 |
| Phenylboronic Acid | 121.93 | 0.54 g (4.47 mmol) | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 0.21 g (0.18 mmol) | 0.05 |
| Sodium Carbonate (2M aq.) | 105.99 | 5.6 mL | 3.0 |
| Toluene | - | 20 mL | - |
| Ethanol | - | 5 mL | - |
Procedure
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.00 g, 3.73 mmol) and phenylboronic acid (0.54 g, 4.47 mmol).
-
Solvent Addition: Add toluene (20 mL) and ethanol (5 mL). Stir the mixture to dissolve the solids.
-
Inert Atmosphere: Bubble nitrogen gas through the solution for 15 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Reagent Addition: Add the 2M aqueous sodium carbonate solution (5.6 mL), followed by the tetrakis(triphenylphosphine)palladium(0) catalyst (0.21 g, 0.18 mmol).
-
Reaction: Heat the reaction mixture to reflux (approx. 90 °C) with vigorous stirring under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) using a 7:3 hexanes:ethyl acetate mobile phase. The disappearance of the starting material spot indicates reaction completion (typically 4-6 hours).
-
Work-up: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and add 30 mL of water. Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel to yield the final product.
Synthetic Strategy B: Amide Core Reduction
Reducing the amide carbonyl to a methylene group with a strong hydride donor like lithium aluminum hydride (LiAlH₄) is a powerful transformation. This converts the electron-withdrawing benzoyl group into an electron-donating benzyl group, drastically altering the electronic properties and conformation of the molecule.
Causality and Experimental Choices
-
Reducing Agent: LiAlH₄ is a potent, non-selective reducing agent capable of reducing amides. It must be used under strictly anhydrous conditions as it reacts violently with water.
-
Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are required. THF is often preferred due to its higher boiling point, allowing for reactions at reflux.
-
Quenching: The reaction must be carefully quenched to neutralize the excess LiAlH₄ and hydrolyze the aluminum complexes. A sequential addition of water and then aqueous base (e.g., NaOH) is a standard and safe procedure (Fieser workup).
Detailed Protocol: Synthesis of 1-(4-Bromobenzyl)piperidine
Materials
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
|---|---|---|---|
| This compound | 268.15 | 1.00 g (3.73 mmol) | 1.0 |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 0.28 g (7.46 mmol) | 2.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 30 mL | - |
| Water | 18.02 | 0.3 mL | - |
| 15% Aqueous NaOH | 40.00 | 0.3 mL | - |
| Water | 18.02 | 0.9 mL | - |
Procedure
-
Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add LiAlH₄ (0.28 g, 7.46 mmol) and anhydrous THF (15 mL). Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve this compound (1.00 g, 3.73 mmol) in 15 mL of anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension over 20 minutes, keeping the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4 hours.
-
Monitoring: Monitor the reaction by TLC until the starting amide is consumed.
-
Quenching (Caution: Exothermic): Cool the reaction mixture back to 0 °C. Quench by the slow, sequential dropwise addition of:
-
Water (0.3 mL)
-
15% aqueous NaOH (0.3 mL)
-
Water (0.9 mL)
-
-
Work-up: Stir the resulting greyish-white suspension at room temperature for 30 minutes. Filter the mixture through a pad of Celite, washing the filter cake with THF.
-
Purification: Combine the filtrates and concentrate under reduced pressure to yield the crude product, which can be further purified by chromatography or distillation if necessary.
Protocol: Antimicrobial Activity Screening
Once novel compounds are synthesized and purified, their biological activity must be assessed. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[4]
Workflow for MIC Determination
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Detailed Protocol: Broth Microdilution Assay
Materials
-
96-well microtiter plates (sterile)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
Synthesized test compounds (dissolved in DMSO, e.g., 10 mg/mL stock)
-
Control antibiotic (e.g., Ampicillin, Ciprofloxacin)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure
-
Inoculum Preparation: From a fresh agar plate, pick several colonies of the test microorganism and suspend in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in MHB to obtain the final inoculum of ~1.5 x 10⁶ CFU/mL.
-
Plate Preparation: Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Compound Dilution: Add 100 µL of the test compound stock solution to the first well of a row. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate. Discard the final 100 µL from the last well. This creates a concentration gradient.
-
Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Inoculation: Add 10 µL of the final bacterial inoculum to each well (except the negative control), resulting in a final concentration of ~5 x 10⁵ CFU/mL.
-
Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which no visible bacterial growth (i.e., no turbidity) is observed.
Sample Data Presentation
Results should be tabulated for clear comparison.
Table: Antimicrobial Activity (MIC in µg/mL)
| Compound ID | Description | S. aureus | E. coli |
|---|---|---|---|
| SM-1 | 1-(4-Biphenylcarbonyl)piperidine | >128 | >128 |
| SM-2 | 1-(4-(Pyridin-3-yl)benzoyl)piperidine | 64 | 128 |
| AR-1 | 1-(4-Bromobenzyl)piperidine | 32 | 64 |
| Cipro | Ciprofloxacin (Control) | 0.5 | 0.25 |
Conclusion
This compound is an accessible and highly valuable starting material for generating structurally diverse compound libraries in the search for new antimicrobial agents. The synthetic protocols detailed herein for C-C bond formation and amide reduction provide robust and reproducible methods for creating novel chemical entities. By systematically modifying the core scaffold and its peripheral substituents, researchers can effectively explore the structure-activity relationships that govern antimicrobial potency, paving the way for the development of next-generation therapeutics.
References
- Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). Available at: http://biomedpharmajournal.org/?p=324
- Zafar, S., et al. (n.d.). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan. Available at: https://www.researchgate.
- Çetinkaya, E., & Önvural, B. (2006). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Journal of the Serbian Chemical Society. Available at: https://www.tandfonline.com/doi/full/10.2298/JSC0608751C
- Mbaveng, A. T., et al. (2016). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology. Available at: https://www.researchgate.
- Bobbili, P. K., et al. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry, 10(4), 5903-5907. Available at: https://biointerfaceresearch.com/wp-content/uploads/2020/06/20695837.2020.10.4.59035907.pdf
- Benchchem (n.d.). 1-(4-Bromobenzoyl)-4-methylpiperidine. Benchchem. Available at: https://www.benchchem.com/product/b971382
- Gaikwad, S. B., et al. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica, 8(1), 473-477. Available at: https://www.derpharmachemica.
- Shinde, R. S., & Salunke, S. D. (2014). Synthesis and studies of novel piperidine-substituted triazine derivatives as potential anti-inflammatory and antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 6(5), 1086-1094. Available at: https://www.jocpr.
- PrepChem (n.d.). Synthesis of 4-(4-bromobenzoyl)piperidine hydrochloride. PrepChem.com. Available at: https://www.prepchem.com/synthesis-of-4-4-bromobenzoyl-piperidine-hydrochloride
- Brycki, B., et al. (2016). Synthesis, Surface and Antimicrobial Activity of Piperidine-Based Sulfobetaines. Molecules, 21(11), 1549. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6274026/
- CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine. (2021). Google Patents. Available at: https://patents.google.
- Benchchem (n.d.). 1-(4-Bromobenzyl)piperidine-3-carboxylic acid hydrochloride. Benchchem. Available at: https://www.benchchem.com/product/896046-60-9
- Hafez, H. N., et al. (2024). New Benzofuran-Pyrazole Based Compounds as Promising Antimicrobial Agents. Preprints.org. Available at: https://www.preprints.org/manuscript/202408.1792/v2
- Chem-Impex (n.d.). 1-Boc-4-(4-bromo-benzoyl)piperidine. Chem-Impex International. Available at: https://www.chemimpex.com/products/07836
- BLDpharm (n.d.). 1-(4-Bromobenzoyl)-4-methylpiperidine. BLDpharm. Available at: https://www.bldpharm.com/products/329713-82-8.html
- ChemBK (n.d.). This compound. ChemBK. Available at: https://www.chembk.com/en/chem/98612-93-2
- Vitaku, E., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(23), 8564. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9739958/
- Scott, R. W., & O'Donnell, C. J. (2003). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. The Journal of Organic Chemistry. Available at: https://www.researchgate.net/publication/9021575_Synthesis_of_4-Arylpiperidines_from_1-Benzyl-4-piperidone_Application_of_the_Shapiro_Reaction_and_Alkenylsilane_Cross-Coupling
- Durgun, B. B., et al. (1995). Synthesis and antimicrobial activity of some new 1-[4-(4-fluorobenzoylamino)-benzoyl]-4-substituted thiosemicarbazides. Drug Metabolism and Drug Interactions, 12(2), 145-150. Available at: https://pubmed.ncbi.nlm.nih.gov/8591692/
- Al-Ghorbani, M., et al. (2022). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Molecules, 27(12), 3719. Available at: https://www.mdpi.com/1420-3049/27/12/3719
- Jana, S., et al. (2015). Synthesis and Antibacterial Activity of Some Novel 4-Benzyl-piperazinyl-s-triazine Derivatives. International Journal of Pharmaceutical Sciences and Research. Available at: https://www.researchgate.
Sources
Application Notes and Protocols for the Functionalization of the Bromine Atom in 1-(4-Bromobenzoyl)piperidine
Introduction: Strategic Importance of the 1-(4-Bromobenzoyl)piperidine Scaffold
The this compound motif is a cornerstone in contemporary medicinal chemistry and drug discovery. The piperidine ring is a privileged structure, frequently incorporated into centrally active agents due to its ability to impart favorable pharmacokinetic properties. The 4-bromobenzoyl substituent provides a robust and highly versatile handle for molecular elaboration. The bromine atom, a key functionalization point, allows for the strategic introduction of diverse chemical moieties through a variety of well-established cross-coupling reactions. This guide provides an in-depth exploration of the principal palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as well as other critical transformations for the diversification of this valuable scaffold. The protocols and insights provided herein are designed to empower researchers to efficiently generate libraries of novel compounds for structure-activity relationship (SAR) studies and lead optimization.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the aryl bromide in this compound is generally high, making it an excellent substrate for these transformations.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a premier method for the formation of biaryl structures, which are prevalent in numerous pharmaceutical agents. The reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.
Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Application Note & Protocol: The Mizoroki-Heck Reaction for the Synthesis of (E)-Alkenes from 1-(4-Bromobenzoyl)piperidine
Abstract & Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1][2][3] This powerful carbon-carbon bond-forming reaction, for which Richard F. Heck was a co-recipient of the 2010 Nobel Prize in Chemistry, offers broad functional group tolerance and has been extensively applied in the synthesis of complex molecules, natural products, and pharmaceuticals.[1][2][4]
This application note provides a detailed, field-proven protocol for the Heck reaction using 1-(4-bromobenzoyl)piperidine as the aryl bromide substrate. The benzoylpiperidine moiety is a recognized privileged structure in medicinal chemistry, appearing in numerous therapeutic agents.[5] Therefore, the ability to functionalize this scaffold via C-C bond formation is of significant interest to researchers in drug discovery and development. We will describe a robust procedure for the coupling of this compound with an acrylate, a class of alkenes known to be excellent substrates for this transformation.[1] The causality behind the selection of catalysts, ligands, bases, and solvents is explained to provide a comprehensive guide for researchers.
Reaction Scheme:
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Experimental Protocol: Heck Coupling of this compound with n-Butyl Acrylate
This protocol details a reliable procedure for the coupling reaction. The selection of Palladium(II) acetate as the precatalyst, tri(o-tolyl)phosphine as the ligand, and triethylamine as the base in a polar aprotic solvent like DMF is a classic and robust combination for aryl bromides. [1][6]
Materials & Equipment
-
Reagents:
-
This compound (FW: 268.15 g/mol )
-
n-Butyl acrylate (FW: 128.17 g/mol )
-
Palladium(II) acetate [Pd(OAc)₂] (FW: 224.50 g/mol )
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (FW: 304.37 g/mol )
-
Triethylamine (Et₃N) (FW: 101.19 g/mol , d=0.726 g/mL)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate, ACS grade
-
Hexanes, ACS grade
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Celite® (Diatomaceous earth)
-
-
Equipment:
-
Three-neck round-bottom flask (50 mL or 100 mL)
-
Reflux condenser with inert gas inlet (N₂ or Ar)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller
-
Schlenk line or inert gas manifold
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Glass funnel and filter paper
-
Silica gel for column chromatography (230-400 mesh)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Reagent Quantities & Parameters
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents | Role |
| This compound | 268.15 | 5.0 | 1.34 g | 1.0 | Aryl Halide |
| n-Butyl Acrylate | 128.17 | 7.5 | 0.96 g (1.05 mL) | 1.5 | Alkene |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.05 | 11.2 mg | 0.01 (1 mol%) | Catalyst Precursor |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | 304.37 | 0.125 | 38.0 mg | 0.025 (2.5 mol%) | Ligand |
| Triethylamine (Et₃N) | 101.19 | 10.0 | 1.01 g (1.40 mL) | 2.0 | Base |
| N,N-Dimethylformamide (DMF) | - | - | 25 mL | - | Solvent |
Step-by-Step Procedure
A. Reaction Setup (Inert Atmosphere)
-
Assemble the three-neck flask with a magnetic stir bar, a reflux condenser, and a rubber septum. Ensure all glassware is oven-dried and cooled under a stream of inert gas (N₂ or Ar).
-
To the flask, add this compound (1.34 g), Palladium(II) acetate (11.2 mg), and Tri(o-tolyl)phosphine (38.0 mg).
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment. This is critical to prevent the oxidation of the phosphine ligand and the formation of inactive palladium black. [7]4. Via syringe, add anhydrous DMF (25 mL) to the flask.
-
Begin stirring the mixture to dissolve the solids.
-
Add triethylamine (1.40 mL) followed by n-butyl acrylate (1.05 mL) to the stirring solution via syringe.
B. Reaction Execution 7. Heat the reaction mixture to 100-110 °C using a preheated oil bath or heating mantle. 8. Maintain the reaction at this temperature and monitor its progress using TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The starting aryl bromide should have a different Rf value than the more extended, conjugated product. The reaction is typically complete within 12-24 hours.
C. Work-up & Isolation 9. Once the reaction is complete (as indicated by TLC showing consumption of the starting material), remove the heat source and allow the mixture to cool to room temperature. 10. Filter the dark mixture through a pad of Celite® to remove the palladium catalyst. [8]Rinse the flask and the Celite® pad with a small amount of ethyl acetate (~20 mL). 11. Transfer the filtrate to a separatory funnel and dilute with ethyl acetate (50 mL). 12. Wash the organic layer sequentially with:
- Water (2 x 50 mL) to remove the bulk of the DMF.
- Saturated aqueous NaHCO₃ solution (1 x 50 mL) to remove any acidic byproducts.
- Brine (1 x 50 mL) to reduce the amount of water in the organic phase.
- Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
D. Purification 14. The resulting crude oil or solid should be purified by flash column chromatography on silica gel. 15. A gradient elution system, starting with 95:5 Hexanes:Ethyl Acetate and gradually increasing the polarity to 80:20, is typically effective for separating the product from non-polar impurities and baseline material. 16. Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the final product, (E)-butyl 3-(4-(piperidine-1-carbonyl)phenyl)acrylate, typically as a pale yellow solid or oil.
Characterization & Expected Results
The final product should be characterized to confirm its identity and purity.
-
Yield: A typical isolated yield for this reaction is in the range of 70-90%.
-
¹H NMR: Expect to see characteristic peaks for the newly formed trans-vinylic protons as two doublets with a large coupling constant (J ≈ 16 Hz). The aromatic protons will show a characteristic AA'BB' splitting pattern.
-
¹³C NMR: The spectrum will show new signals for the alkene carbons and the carbonyl carbon of the acrylate group.
-
IR Spectroscopy: Look for a strong carbonyl stretch (C=O) from the amide and acrylate ester, and a C=C stretch for the alkene.
-
Mass Spectrometry: The molecular ion peak corresponding to the product's mass (C₁₉H₂₅NO₃, MW = 315.41) should be observed.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (degraded Pd(OAc)₂).2. Insufficiently inert atmosphere.3. Reaction temperature too low. | 1. Use fresh, high-purity catalyst.2. Ensure proper Schlenk technique; degas solvent if necessary.3. Increase temperature to 110-120 °C. |
| Formation of Pd Black | 1. Presence of oxygen.2. Ligand degradation or insufficient ligand. | 1. Improve inert gas technique.2. Increase ligand to Pd ratio slightly (e.g., L:Pd of 3:1). Use a more robust phosphine ligand if needed. |
| Side Product Formation | 1. Homocoupling of the aryl bromide.2. Isomerization of the product alkene. | 1. Ensure a pure aryl bromide and strict anaerobic conditions.2. Avoid unnecessarily long reaction times after completion. [9] |
| Difficult Purification | 1. Residual DMF.2. Close Rf values of product and impurities. | 1. Be thorough with the aqueous washes during work-up.2. Use a long chromatography column and a slow, shallow gradient. |
Experimental Workflow Visualization
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Heck Reaction [organic-chemistry.org]
- 4. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 7. reddit.com [reddit.com]
- 8. Heck Coupling | NROChemistry [nrochemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 1-(4-Bromobenzoyl)piperidine Synthesis
Welcome to our dedicated technical support center for the synthesis of 1-(4-Bromobenzoyl)piperidine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during this synthetic procedure. Our aim is to equip you with the scientific rationale and practical solutions to optimize your reaction yields and ensure the purity of your final product.
Core Synthesis Overview: The Schotten-Baumann Reaction
The synthesis of this compound is most commonly achieved through the acylation of piperidine with 4-bromobenzoyl chloride. This reaction typically proceeds via the Schotten-Baumann reaction, a well-established method for forming amides from amines and acyl chlorides.[1][2][3] The reaction is generally performed under biphasic conditions, utilizing an organic solvent to dissolve the reactants and an aqueous basic solution to neutralize the hydrochloric acid (HCl) byproduct, which drives the reaction to completion.[1][2]
Troubleshooting Guide: Addressing Low Yield
Low yield is a frequent challenge in organic synthesis. This section provides a question-and-answer-based guide to diagnose and resolve common issues in the synthesis of this compound.
Question 1: My reaction yield is significantly lower than expected, or I've isolated minimal to no product. What are the likely causes?
Several factors can contribute to poor or no product formation. A systematic approach to troubleshooting is crucial.
Potential Cause 1: Hydrolysis of 4-Bromobenzoyl Chloride
4-Bromobenzoyl chloride is highly reactive and susceptible to hydrolysis, especially in the presence of water or atmospheric moisture. This side reaction consumes your starting material, forming the unreactive 4-bromobenzoic acid.[1]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware should be thoroughly oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.
-
Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents. Dichloromethane (DCM) is a common choice for this reaction.
-
Proper Reagent Handling: Handle 4-bromobenzoyl chloride under an inert atmosphere. If it is a solid, ensure it has been stored in a desiccator.
-
Potential Cause 2: Protonation of Piperidine
The acylation reaction generates one equivalent of HCl.[4] If not neutralized, this acid will protonate the basic piperidine, forming a non-nucleophilic piperidinium salt, which will not react with the acyl chloride, thus halting the reaction.[4]
-
Troubleshooting Steps:
-
Adequate Base: Ensure the presence of a suitable base in sufficient quantity to neutralize the generated HCl. A common approach is to use an aqueous solution of a strong base like sodium hydroxide (NaOH).
-
Choice of Base: While aqueous NaOH is effective, organic bases like pyridine or triethylamine can also be used, typically in an aprotic organic solvent.[3] Pyridine can sometimes act as a nucleophilic catalyst, enhancing the reaction rate.[5]
-
Potential Cause 3: Suboptimal Reaction Temperature
While the Schotten-Baumann reaction is often conducted at room temperature, the rate can be slow.[1] Conversely, excessive heat can promote side reactions.
-
Troubleshooting Steps:
-
Initial Cooling: It is often beneficial to add the 4-bromobenzoyl chloride solution to the piperidine solution at a reduced temperature (e.g., 0 °C in an ice bath) to control the initial exothermic reaction.
-
Gradual Warming: After the initial addition, allowing the reaction to slowly warm to room temperature and stirring for several hours is a common practice.
-
Gentle Heating: If the reaction is sluggish at room temperature (as monitored by TLC), gentle heating (e.g., to 40-50 °C) can be considered, but this should be done with caution to minimize byproduct formation.
-
Question 2: My TLC analysis shows the presence of unreacted starting materials even after an extended reaction time. What should I investigate?
The presence of unreacted starting materials points towards incomplete conversion, which can be due to several factors.
Potential Cause 1: Incorrect Stoichiometry
The molar ratio of reactants is critical for driving the reaction to completion.
-
Troubleshooting Steps:
-
Piperidine Excess: Using a slight excess of piperidine (e.g., 1.1 to 1.2 equivalents) can help to ensure the complete consumption of the more expensive 4-bromobenzoyl chloride.
-
Base Stoichiometry: At least one equivalent of base is required to neutralize the HCl produced. Using a slight excess of base is common practice.
-
Potential Cause 2: Inefficient Mixing in a Biphasic System
In a biphasic Schotten-Baumann setup, vigorous stirring is essential to maximize the interfacial area between the organic and aqueous phases, facilitating the reaction and the neutralization of HCl.
-
Troubleshooting Steps:
-
Vigorous Stirring: Employ a magnetic stirrer with a stir bar that creates a significant vortex to ensure efficient mixing of the two phases.
-
Consider a Phase-Transfer Catalyst (PTC): In cases of poor mixing or slow reaction rates, the addition of a phase-transfer catalyst, such as a quaternary ammonium salt, can enhance the transport of the hydroxide ion from the aqueous phase to the organic phase, thereby accelerating the reaction.[6][7]
-
Question 3: I have obtained a product, but it is contaminated with significant byproducts. How can I identify and minimize them?
The primary byproduct is typically 4-bromobenzoic acid from the hydrolysis of the acyl chloride.
Identification of 4-Bromobenzoic Acid:
-
TLC Analysis: 4-bromobenzoic acid is more polar than the product, this compound, and will have a lower Rf value on a silica gel TLC plate.
-
Acid-Base Extraction: During the workup, washing the organic layer with an aqueous basic solution (e.g., saturated sodium bicarbonate) will extract the acidic 4-bromobenzoic acid into the aqueous layer.
-
¹H NMR Spectroscopy: The carboxylic acid proton of 4-bromobenzoic acid will appear as a broad singlet far downfield (typically >10 ppm).
Minimizing 4-Bromobenzoic Acid Formation:
-
Follow the troubleshooting steps for preventing hydrolysis of 4-bromobenzoyl chloride as outlined in Question 1.
Other Potential Byproducts:
While less common, other side reactions could theoretically occur. Diligent analysis of your crude product by techniques like LC-MS and ¹H NMR is recommended to identify any unexpected impurities.
Frequently Asked Questions (FAQs)
Q1: What is a standard, reliable protocol for the synthesis of this compound?
While optimization may be required for your specific lab conditions, the following protocol based on the Schotten-Baumann reaction serves as an excellent starting point:
Experimental Protocol: Synthesis of this compound
-
Materials:
-
Piperidine
-
4-Bromobenzoyl chloride
-
Dichloromethane (DCM), anhydrous
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Deionized Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve piperidine (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve 4-bromobenzoyl chloride (1.0 equivalent) in anhydrous DCM.
-
To the cooled piperidine solution, add the 10% aqueous NaOH solution (1.5 equivalents).
-
With vigorous stirring, add the 4-bromobenzoyl chloride solution dropwise to the biphasic mixture over 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with deionized water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
Q2: How do I effectively monitor the reaction progress?
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the reaction.[8]
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point. Adjust the polarity as needed to achieve good separation between the starting materials and the product.
-
Visualization: The spots can be visualized under UV light (254 nm). The starting 4-bromobenzoyl chloride and the product are UV active. Piperidine can be visualized using a potassium permanganate stain.
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, RP-HPLC is a suitable technique.[9] A C18 column with a mobile phase of acetonitrile and water (with a modifier like 0.1% trifluoroacetic acid) would likely provide good separation.
Q3: What are the best methods for purifying the final product?
Recrystallization: If the crude product is a solid, recrystallization is an effective purification method.[10][11]
-
Solvent Selection: A good recrystallization solvent will dissolve the compound when hot but not when cold.[11] Common solvent systems for amides include ethanol/water, ethyl acetate/hexanes, or acetone.[12] Experiment with small quantities to find the optimal solvent or solvent pair.
Column Chromatography: If the crude product is an oil or if recrystallization is ineffective, purification by column chromatography on silica gel is recommended.[10]
-
Eluent: A gradient of ethyl acetate in hexanes is typically effective for eluting the product while retaining more polar impurities.
Data Presentation
Table 1: Key Reactant and Product Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| Piperidine | C₅H₁₁N | 85.15 | Nucleophile |
| 4-Bromobenzoyl chloride | C₇H₄BrClO | 219.46 | Electrophile |
| This compound | C₁₂H₁₄BrNO | 268.15 | Product |
| 4-Bromobenzoic acid | C₇H₅BrO₂ | 201.02 | Hydrolysis Byproduct |
Visualizations
Diagram 1: Reaction Mechanism
Caption: Systematic troubleshooting workflow.
References
- Wu, H., & Hynes, Jr., J. (2010). Org. Lett., 12, 1192.
- Supporting information - The Royal Society of Chemistry. (n.d.).
- Schotten–Baumann reaction - Grokipedia. (n.d.).
- Application Note: HPLC Method for Purity Analysis of 1-(4-Bromophenyl)-4-ethylpiperazine - Benchchem. (2025).
- Preparation of 1-Benzyl-4-Substituted Piperidine Analogs: Application Notes and Protocols - Benchchem. (2025).
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.).
- Schotten-Baumann Reaction - Organic Chemistry Portal. (n.d.).
- Piperidine(110-89-4) 1H NMR spectrum - ChemicalBook. (n.d.).
- Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors - UniCA IRIS. (n.d.).
- Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (2026).
- Schotten-Baumann Reaction. (n.d.).
- Purification by Recrystallization - CUNY. (n.d.).
- Schotten–Baumann reaction - Wikipedia. (n.d.).
- Schotten-Baumann Reaction - J&K Scientific LLC. (2021, March 23).
- Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC - NIH. (2015, March 27).
- Industrial Phase-Transfer Catalysis. (n.d.).
- Phase Transfer Catalysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 5).
- Effective solvent system selection in the recrystallization purification of pharmaceutical products | Request PDF - ResearchGate. (n.d.).
- 4-benzyl-1-(4-bromobenzoyl)piperidine () for sale - Vulcanchem. (n.d.).
- (PDF) Bis-piperidinium and bis-pyrrolidinium compounds as versatile phase-transfer catalysts - ResearchGate. (2015, January 22).
- SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC - PubMed Central. (n.d.).
- Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. (2025, August 6).
- Application Notes and Protocols for the Schotten-Baumann Reaction with 4-(Chloromethyl)benzoyl Chloride - Benchchem. (2025).
- Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed. (2021, August 3).
- Application Notes and Protocols for the Schotten-Baumann Reaction with 3,4,5-Trimethoxybenzoyl Chloride - Benchchem. (2025).
- Pharmaceutical Applications of TLC. (2014, August 22).
- Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt | Request PDF - ResearchGate. (2025, August 5).
- Stationary Phases for Modern Thin-Layer Chromatography | LCGC International. (n.d.).
- N - alkylation of piperidine with substituted benzyl chloride - ECHEMI. (n.d.).
- Benzoyl piperidine - Organic Syntheses Procedure. (n.d.).
- Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture. (n.d.).
- hplc method development and validation - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.).
- Schotten Baumann Reaction - BYJU'S. (2019, November 17).
- This compound - CymitQuimica. (n.d.).
- The reaction of 4 bromobenzyl chloride with NaCN in class 11 chemistry CBSE - Vedantu. (n.d.).
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Schotten-Baumann Reaction [organic-chemistry.org]
- 5. byjus.com [byjus.com]
- 6. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 8. Thin Layer Chromatography to check purity of Benzophenone [sites.science.oregonstate.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mt.com [mt.com]
- 12. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Synthesis of 1-(4-Bromobenzoyl)piperidine
Welcome to the technical support guide for the synthesis of 1-(4-Bromobenzoyl)piperidine. This document is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this common acylation reaction. We will move beyond simple procedural outlines to explore the chemical logic behind byproduct formation and provide actionable solutions grounded in established principles.
The synthesis of this compound is typically achieved via the Schotten-Baumann reaction, a robust method for acylating amines.[1][2] This reaction involves the nucleophilic attack of piperidine on the electrophilic carbonyl carbon of 4-bromobenzoyl chloride, usually in the presence of a base to neutralize the hydrochloric acid byproduct.[3][4] While straightforward in principle, the reaction's efficiency can be compromised by several competing pathways, leading to common and sometimes unexpected byproducts.
This guide provides a structured, question-and-answer-based approach to identify, mitigate, and understand these side reactions.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Common Byproducts
This section addresses the most common issues encountered during the synthesis, focusing on the identity and origin of contaminants.
Question 1: My reaction produced a significant amount of a high-melting point, white solid that is poorly soluble in my organic extraction solvent. My NMR spectrum lacks piperidine signals but shows an aromatic pattern consistent with a 4-substituted benzene ring and a very broad proton signal above 10 ppm. What is this byproduct?
Answer: This is the classic signature of 4-bromobenzoic acid , the hydrolysis product of your starting material, 4-bromobenzoyl chloride.[5]
-
Causality: 4-Bromobenzoyl chloride is a highly reactive acyl chloride.[6] The carbonyl carbon is extremely electrophilic, making it highly susceptible to nucleophilic attack by water, even trace amounts of atmospheric moisture.[5] This reaction is often faster than the desired reaction with piperidine, especially if anhydrous conditions are not strictly maintained.
-
Mechanism of Formation:
-
A water molecule attacks the carbonyl carbon of 4-bromobenzoyl chloride.
-
A tetrahedral intermediate is formed.
-
This intermediate collapses, expelling a chloride ion and a proton to yield 4-bromobenzoic acid and HCl.
-
-
Troubleshooting & Prevention:
-
Reagent Quality: Ensure your 4-bromobenzoyl chloride is fresh and has been stored under anhydrous conditions. Acyl chlorides can hydrolyze upon storage if the container is not properly sealed.[5] A visual inspection for a clumpy or solidifying appearance (it should be a low-melting solid or liquid) can be an initial warning sign.
-
Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture.
-
Reaction Workup: This byproduct can be easily removed during the workup. Washing the organic layer with a mild aqueous base solution (e.g., saturated sodium bicarbonate or 1M sodium carbonate) will deprotonate the carboxylic acid, forming the water-soluble sodium 4-bromobenzoate salt, which will partition into the aqueous layer.[5]
-
Question 2: My overall yield is low, and after the reaction, I have a significant amount of a salt-like material that precipitates, or is found in the aqueous layer. I suspect unreacted piperidine is the cause. What is happening?
Answer: You are likely forming piperidine hydrochloride .
-
Causality: The acylation reaction produces one equivalent of hydrochloric acid (HCl) for every equivalent of product formed. Piperidine is a base (pKa of the conjugate acid is ~11.2) and will readily react with the generated HCl.[7] This acid-base reaction is extremely fast.
-
Mechanism of Formation: C₅H₁₀NH (piperidine) + HCl → C₅H₁₀NH₂⁺Cl⁻ (piperidine hydrochloride)
-
Impact on Reaction: The resulting piperidinium ion is no longer nucleophilic and cannot react with the 4-bromobenzoyl chloride. This effectively removes your starting amine from the reaction, halting the synthesis and reducing the yield.
-
Troubleshooting & Prevention:
-
Stoichiometric Base: The Schotten-Baumann reaction conditions are designed to prevent this.[1] You must include at least one equivalent of a base (relative to the acyl chloride) whose sole purpose is to neutralize the HCl byproduct. Common choices include aqueous NaOH, KOH, or an organic base like pyridine or triethylamine.[3][4]
-
Excess Amine: Alternatively, you can use two equivalents of piperidine. The first equivalent acts as the nucleophile, and the second acts as the base to scavenge the HCl. This is often a convenient and effective strategy.
-
Question 3: My LC-MS analysis shows a minor peak with a mass corresponding to the addition of a second 4-bromobenzoyl group. Is diacylation a concern?
Answer: While theoretically possible, the formation of a diacylated piperidine product (an acyliminium ion) is highly unlikely under standard Schotten-Baumann conditions and is not considered a common byproduct.
-
Causality: After the first acylation, the nitrogen atom in this compound is part of an amide. The lone pair on the nitrogen is significantly delocalized into the carbonyl group, drastically reducing its nucleophilicity. Furthermore, the nitrogen atom is now sterically hindered by the bulky benzoyl group. For these reasons, a second acylation is energetically unfavorable. You should first suspect other possibilities, such as a salt adduct in the mass spectrometer or a different impurity.
Question 4: I've observed an unexpected peak in my mass spectrum with a mass of [M+16]. Could this be an N-oxide?
Answer: Formation of This compound N-oxide is a plausible byproduct, particularly if oxidizing conditions are inadvertently introduced.
-
Causality: The nitrogen atom of the piperidine ring in the final product is a tertiary amine and can be oxidized to an N-oxide. This typically requires an oxidizing agent.
-
Potential Sources of Oxidation:
-
Reagent Contamination: Use of old or improperly stored solvents (e.g., ethers that have formed peroxides) or other reagents contaminated with oxidizing impurities.
-
Air Oxidation: Prolonged heating of the reaction mixture in the presence of air, although less common for this specific transformation, can sometimes lead to minor oxidation products.
-
Workup Conditions: Certain workup procedures involving oxidizing agents (if used for other purposes) could lead to this byproduct.
-
-
Troubleshooting & Prevention:
-
Use freshly distilled or high-purity solvents.
-
Avoid excessive heating or prolonged reaction times open to the atmosphere.
-
If N-oxide formation is confirmed, consider degassing solvents and running the reaction under a strict inert atmosphere.
-
Part 2: Systematic Troubleshooting Guide
Use the following table to diagnose and resolve issues based on experimental observations.
| Symptom / Observation | Potential Cause | Verification Method | Preventative & Corrective Actions |
| Low Yield of Target Product | 1. Hydrolysis of 4-bromobenzoyl chloride | TLC analysis shows a polar spot corresponding to 4-bromobenzoic acid. ¹H NMR of crude product shows a broad singlet >10 ppm.[5] | Use anhydrous solvents and glassware. Run the reaction under an inert atmosphere. Use fresh, high-quality acyl chloride. |
| 2. Insufficient Base / Protonation of Piperidine | Check the pH of the aqueous layer after reaction; it may be acidic. Isolate and identify the precipitated salt as piperidine hydrochloride. | Use at least 2 equivalents of piperidine or 1 equivalent of piperidine and >1 equivalent of another base (e.g., NaOH, Et₃N).[3] | |
| Product is an Oil or Fails to Crystallize | Contamination with 4-bromobenzoic acid | The acidic byproduct can interfere with crystallization. Verify its presence via TLC or NMR as described above. | Perform an aqueous workup with a base wash (e.g., saturated NaHCO₃ solution) to remove the acidic impurity.[5] |
| Multiple Spots on TLC Plate | 1. Impure Starting Materials | Analyze starting materials by TLC, GC, or NMR before starting the reaction. | Purify starting materials if necessary (e.g., distill piperidine, use fresh acyl chloride). |
| 2. Reaction Temperature Too High | High temperatures can sometimes promote minor, unspecified side reactions. | Run the reaction at a lower temperature (e.g., start at 0 °C) and allow it to slowly warm to room temperature. | |
| Unexpected Peak in Mass Spectrum | 1. Formation of N-Oxide ([M+16]) | Compare fragmentation patterns with known N-oxides if possible. High-resolution mass spectrometry can confirm the elemental formula. | Use purified, peroxide-free solvents. Maintain an inert atmosphere. |
| 2. Quaternary Ammonium Salt Formation | This is rare unless an alkylating agent is present. Check for contaminants in reagents. | Ensure no alkyl halide or other electrophilic contaminants are present. |
Part 3: Visualization of Reaction Pathways
The following diagrams illustrate the chemical logic of the primary reaction and the formation of key byproducts.
Caption: Primary reaction pathway and key byproduct formation routes.
Caption: A logical workflow for troubleshooting common synthesis issues.
Part 4: Key Experimental Protocols
Protocol 1: Optimized Synthesis under Schotten-Baumann Conditions
This protocol is designed to minimize byproduct formation.
-
Glassware Preparation: Ensure all glassware (round-bottom flask, addition funnel, stir bar) is oven-dried for at least 4 hours at 120 °C and cooled under a stream of dry nitrogen or in a desiccator.
-
Reagent Setup: In the reaction flask, dissolve piperidine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the mixture to 0 °C in an ice bath.
-
Acyl Chloride Addition: Dissolve 4-bromobenzoyl chloride (1.0 eq.) in a separate portion of anhydrous DCM. Transfer this solution to a pressure-equalizing addition funnel. Add the acyl chloride solution dropwise to the stirred piperidine solution over 30-45 minutes, maintaining the temperature at 0 °C.[5]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC), eluting with a mixture like 30% ethyl acetate in hexanes. The product should have a higher Rf than the 4-bromobenzoic acid byproduct.
Protocol 2: Aqueous Workup for Byproduct Removal
-
Quenching: Transfer the reaction mixture to a separatory funnel.
-
Acid Wash: Wash the organic layer with 1M HCl (2 x volume of DCM) to remove excess piperidine and triethylamine hydrochloride.
-
Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x volume of DCM).[5] This is the critical step to remove the 4-bromobenzoic acid byproduct. Check that the aqueous layer is basic (pH > 8) after washing.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product. The product can then be purified further by recrystallization or column chromatography if necessary.
References
- BenchChem (2025). A Head-to-Head Comparison of Synthetic Routes to 4-Bromobenzoic Acid from 1-Bromo-4-(trichloromethyl)benzene.
- Wikipedia (n.d.). Schotten–Baumann reaction.
- Chem.info (n.d.). The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis.
- Grokipedia (n.d.). Schotten–Baumann reaction.
- SATHEE (n.d.). Chemistry Schotten Baumann Reaction.
- SATHEE (2025). Schotten Baumann Reaction Mechanism Detailed Explanation.
- BenchChem (2025). Preventing the hydrolysis of 4-chlorobenzoyl chloride during synthesis.
- PubChem (n.d.). 4-Bromobenzoyl chloride.
- Sigma-Aldrich (n.d.). 4-Bromobenzoyl chloride 98%.
- SciELO México (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.
Sources
- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 2. assets-global.website-files.com [assets-global.website-files.com]
- 3. grokipedia.com [grokipedia.com]
- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-Bromobenzoyl chloride | C7H4BrClO | CID 68515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
Technical Support Center: Purification of 1-(4-Bromobenzoyl)piperidine
Welcome to the technical support center for the purification of 1-(4-Bromobenzoyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine the purification of this important synthetic intermediate. We will move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt these methods to your specific experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis and purification of this compound, which is typically synthesized via a Schotten-Baumann reaction between 4-bromobenzoyl chloride and piperidine.[1][2]
Q1: My crude product is an off-white or yellowish solid. What causes this discoloration and how can I fix it?
A1: Discoloration is a frequent issue and typically points to minor, highly colored impurities or oxidation byproducts.[3][4]
-
Causality: The piperidine starting material can be susceptible to oxidation, and prolonged reaction times or excessive heat during synthesis can generate these chromophoric (color-causing) impurities.
-
Recommended Solution: Activated Charcoal Treatment. This is the most effective method for removing colored impurities without significantly impacting the yield of your target compound.
-
During the recrystallization process (see Protocol 2), after your crude product has fully dissolved in the hot solvent, add a very small amount of activated charcoal (typically 1-2% of the crude product's weight).
-
Keep the solution hot and swirl it for a few minutes. The charcoal's high surface area will adsorb the colored impurities.
-
Perform a hot filtration to remove the charcoal before allowing the solution to cool.[3] This step is critical and must be done quickly to prevent your desired product from crystallizing prematurely in the filter funnel.
-
Q2: After my initial work-up, my NMR spectrum shows unreacted starting materials. What is the most efficient way to remove them?
A2: The most common impurities are unreacted piperidine (a base) and 4-bromobenzoic acid (an acid, formed from the hydrolysis of 4-bromobenzoyl chloride). These are best removed using a targeted liquid-liquid extraction based on their acid-base properties.[5][6]
-
Causality: By manipulating the pH of the aqueous phase, we can selectively ionize the acidic and basic impurities, making them soluble in water while the neutral amide product remains in the organic solvent.[5][7]
-
Recommended Solution: Acid-Base Extraction. Before attempting more time-consuming methods like chromatography, a proper series of aqueous washes is highly effective.
-
To Remove 4-Bromobenzoic Acid: Wash the organic solution of your crude product with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution. This deprotonates the carboxylic acid to form sodium 4-bromobenzoate, which is highly soluble in the aqueous layer.[6][8]
-
To Remove Piperidine: Wash the organic layer with a dilute acid, such as 1N hydrochloric acid (HCl). This protonates the basic piperidine to form a water-soluble ammonium salt.[5][6]
-
Final Wash: A final wash with brine (saturated NaCl solution) will help remove residual water from the organic layer before drying.
-
See Protocol 1 for a detailed step-by-step guide.
Q3: I am attempting column chromatography, but my product is streaking or eluting poorly from the silica gel column. What's wrong?
A3: This is a classic problem when purifying basic compounds on standard silica gel. The piperidine nitrogen in your molecule, while part of an amide, can still interact with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to tailing, streaking, and sometimes irreversible adsorption.[9][10]
-
Causality: The acidic nature of silica gel can protonate basic analytes, causing them to bind strongly to the stationary phase.[10]
-
Recommended Solution: Deactivate the Silica Gel.
-
Add a Basic Modifier: The most common solution is to add a small amount of a volatile base, like triethylamine (Et₃N), to your mobile phase (eluent). A concentration of 0.5-1% triethylamine is typically sufficient.[10]
-
Mechanism of Action: The triethylamine will preferentially interact with the acidic sites on the silica, effectively "deactivating" them and allowing your basic product to elute symmetrically and efficiently.
-
Alternative: In some cases, using a different stationary phase like neutral or basic alumina can also be an effective strategy.[10]
-
See Protocol 3 for a full column chromatography procedure.
Q4: My yield after recrystallization is very low. How can I improve my recovery?
A4: Low recovery during recrystallization is a common challenge that can almost always be traced back to solvent selection or procedural execution.[3]
-
Cause 1: Using Too Much Solvent. Your product has some degree of solubility even in cold solvent. Using an excessive amount of solvent to dissolve the crude material means that a significant portion will remain dissolved upon cooling, drastically reducing your isolated yield.
-
Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. The goal is to create a supersaturated solution upon cooling to maximize crystal formation.[3]
-
-
Cause 2: Cooling Too Quickly. Rapidly crashing the solution in an ice bath can trap impurities within the crystal lattice and lead to the formation of very small, difficult-to-filter crystals.
-
Cause 3: Inappropriate Solvent Choice. The ideal recrystallization solvent is one in which your compound is highly soluble when hot but poorly soluble when cold.
Purification Workflow & Decision Guide
This diagram outlines the logical workflow for purifying crude this compound, from initial assessment to final purity analysis.
Caption: Purification workflow for this compound.
Experimental Protocols
Protocol 1: Purification by Acid-Base Liquid-Liquid Extraction
This protocol is designed to remove acidic (4-bromobenzoic acid) and basic (piperidine) impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10-20 mL per gram of crude material) in a separatory funnel.
-
Acid Wash: Add an equal volume of 1N HCl to the separatory funnel. Shake vigorously for 30-60 seconds, venting frequently. Allow the layers to separate and drain the lower aqueous layer. This step removes residual piperidine.[5]
-
Base Wash: Add an equal volume of saturated NaHCO₃ solution. Again, shake vigorously (venting is crucial here due to CO₂ evolution) and drain the aqueous layer. Repeat this wash. This step removes 4-bromobenzoic acid.[8]
-
Brine Wash: Wash the organic layer with an equal volume of saturated NaCl (brine) solution to remove the bulk of the dissolved water.
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter away the drying agent and concentrate the solvent using a rotary evaporator to yield the pre-purified product.
Protocol 2: Purification by Recrystallization
This protocol is ideal for removing small amounts of impurities from a solid product.
-
Solvent Selection: Choose a suitable solvent or solvent system. See the table below for suggestions. The ideal solvent dissolves the product well when hot but poorly when cold. A patent for a similar compound suggests a Dichloromethane/n-heptane mixture.[12]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent dropwise while stirring and heating until the solid just dissolves completely.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a pinch of activated charcoal, and reheat for a few minutes.[3]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal or any insoluble impurities. This prevents premature crystallization.[11]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Crystal formation should occur. Once the flask is at room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent. Dry the purified crystals under vacuum.
| Solvent/System | Rationale |
| Isopropanol | Good general-purpose solvent for amides. |
| Ethanol/Water | A co-solvent system where water acts as the anti-solvent. |
| Ethyl Acetate/Hexanes | Another co-solvent system for moderately polar compounds. |
| DCM/n-Heptane | A reported system for a similar piperidine derivative.[12] |
| Table 1: Recommended Solvents for Recrystallization. |
Protocol 3: Purification by Flash Column Chromatography
This is the most powerful method for separating compounds with similar polarities.
-
Stationary Phase: Use standard silica gel (230-400 mesh).
-
Mobile Phase (Eluent) Selection: Determine the optimal solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.25-0.35 for the desired product.[8]
-
Deactivation: Add 0.5-1% triethylamine to your chosen mobile phase to prevent peak tailing of the basic product.[10]
-
Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack the column, ensuring there are no air bubbles or cracks. Add a thin layer of sand on top.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or DCM). For a cleaner separation, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.
-
Elution: Run the column using gentle air pressure. Start with a less polar solvent mixture and gradually increase the polarity (gradient elution) if necessary to elute your product.
-
Fraction Collection & Analysis: Collect small fractions and analyze them by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the final, high-purity product.
Troubleshooting Low Recrystallization Yield
Use this decision tree to diagnose and solve issues with poor recovery.
Caption: Decision tree for troubleshooting low recrystallization yield.
References
- Green Chemistry. (n.d.). Liquid–liquid extraction process of amino acids by a new amide-based functionalized ionic liquid. RSC Publishing.
- BenchChem. (2026, January).
- BenchChem. (n.d.). Technical Support Center: Purification of 1-(4-Bromophenyl)piperazine Hydrochloride. BenchChem.
- Wikipedia. (n.d.). Liquid–liquid extraction. Wikipedia.
- PrepChem.com. (n.d.). Synthesis of 4-(4-bromobenzoyl)piperidine hydrochloride. PrepChem.com.
- Google Patents. (n.d.). CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.
- Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?. Biotage.
- Lokey Lab Protocols - Wikidot. (2017, March 7). Schotten-Baumann Reaction. Wikidot.
- CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. CDN.
- Grokipedia. (n.d.). Schotten–Baumann reaction. Grokipedia.
- (n.d.). Liquid/liquid Extraction.
- Wikipedia. (n.d.). Schotten–Baumann reaction. Wikipedia.
- BenchChem. (n.d.). Technical Support Center: Purification of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide. BenchChem.
- BenchChem. (n.d.). Technical Support Center: Purification of 1-Piperidinepropanol. BenchChem.
- BenchChem. (n.d.). Technical Support Center: 4-(Phenylethynyl)
- BenchChem. (2025, December). Technical Support Center: Purification of Crude 1,4-Dimethylpiperidine. BenchChem.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]
Technical Support Center: Optimizing Suzuki Coupling Conditions for 1-(4-Bromobenzoyl)piperidine
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reaction of 1-(4-Bromobenzoyl)piperidine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to efficiently synthesize biaryl structures from this specific amide-containing aryl bromide. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and field-proven insights.
I. Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is not proceeding or giving very low yields. What are the most likely causes?
A1: Low to no yield with this substrate is often attributable to a few key factors. Firstly, while the benzoyl group is electron-withdrawing, the amide itself can present challenges. Potential issues include suboptimal catalyst and ligand selection, inappropriate base or solvent choice, and catalyst deactivation. It is also crucial to ensure all reagents are pure and the reaction is conducted under strictly anaerobic conditions.[1][2]
Q2: I'm observing a significant amount of debromination, resulting in the formation of 1-benzoylpiperidine. How can I minimize this side reaction?
A2: Debromination, or hydrodehalogenation, is a common side reaction in Suzuki couplings.[2] It can be promoted by certain bases, impurities in the reaction mixture, or the presence of hydride sources.[3] To mitigate this, ensure high-purity, anhydrous, and thoroughly degassed solvents and reagents are used.[1][2] Screening different bases, for instance, switching from a carbonate to a phosphate, may also reduce the incidence of this side reaction.[2]
Q3: Besides debromination, what other side products should I be aware of, and how can I identify them?
A3: Another common byproduct is the homocoupling of the boronic acid to form a biaryl species. This is frequently caused by the presence of oxygen, which can lead to oxidative coupling.[2] Maintaining a strictly inert atmosphere (argon or nitrogen) is critical to prevent this.[2] These side products can typically be identified and quantified using techniques like LC-MS and NMR by comparing the resulting spectra to those of the expected product and starting materials.
Q4: Can the amide functional group in this compound interfere with the palladium catalyst?
A4: While amides are generally considered robust functional groups, under certain conditions, the nitrogen or oxygen atoms could potentially coordinate to the palladium center. However, with the appropriate choice of bulky, electron-rich phosphine ligands, this potential issue is often circumvented as the ligand sterically shields the metal center.[4] The primary challenge with some amides in cross-coupling is the slow oxidative addition of the C-N bond, but for an aryl bromide substrate like this, the C-Br bond is the reactive site.[5][6]
Q5: Is it necessary to use a boronic ester instead of a boronic acid?
A5: Not necessarily, but it can be advantageous. Boronic esters, such as pinacol esters, exhibit greater stability and are less prone to protodeboronation (hydrolysis back to the arene) compared to boronic acids.[7][8] However, boronic acids are often more reactive. The choice may depend on the specific boronic acid's stability and the reaction conditions. If using a boronic acid, it's crucial to use anhydrous conditions if protodeboronation is a concern.[8]
II. In-Depth Troubleshooting and Optimization Guides
Low Conversion or Stalled Reaction
If your reaction with this compound is not reaching completion, a systematic approach to troubleshooting is necessary.
Catalyst and Ligand Selection: The Heart of the Reaction
The choice of the palladium source and, more importantly, the ligand is paramount for a successful Suzuki coupling, especially with potentially challenging substrates.
-
Palladium Source: Common and effective palladium sources include Pd(OAc)₂ and Pd₂(dba)₃. These are pre-catalysts that form the active Pd(0) species in situ when combined with a phosphine ligand.[3][9]
-
Ligand Choice: For electron-deficient or sterically hindered aryl bromides, bulky and electron-rich phosphine ligands are highly recommended.[4][10] These ligands promote the rate-determining oxidative addition step and facilitate the final reductive elimination.[4]
| Ligand | Key Features & Rationale |
| SPhos | Highly active for a broad range of aryl bromides, including electron-deficient ones. Its bulk and electron-donating properties enhance catalyst activity and stability.[4] |
| XPhos | Similar to SPhos, offers excellent reactivity and is particularly effective for sterically hindered substrates.[4] |
| RuPhos | Another Buchwald-type biaryl phosphine ligand known for its high catalytic activity in challenging couplings.[3] |
| P(t-Bu)₃ | A very electron-rich and bulky trialkylphosphine ligand that can be highly effective for aryl bromides.[11] |
Starting Point Recommendation: A combination of Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) is an excellent starting point for optimization.
The Critical Role of the Base
The base in a Suzuki coupling plays a crucial role in the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[11] The choice of base can significantly impact yield and side product formation.
-
Strength and Solubility: The base must be strong enough to form the reactive boronate species but not so strong as to cause degradation of the starting materials.[2]
-
Commonly Used Bases:
-
Potassium Phosphate (K₃PO₄): A strong base that is often very effective, particularly in anhydrous conditions.[2]
-
Cesium Carbonate (Cs₂CO₃): Another strong base that can be highly effective, especially for challenging couplings.[12]
-
Potassium Carbonate (K₂CO₃): A milder base that is often used in aqueous solvent mixtures.[13]
-
Potassium Fluoride (KF): A milder, non-hydrolytic base that can be beneficial if your substrate is sensitive to stronger bases.[11]
-
Troubleshooting Tip: If you are observing debromination with a strong base like K₃PO₄, consider switching to a milder base like K₂CO₃ or KF.
Solvent System: More Than Just a Medium
The solvent must dissolve the organic substrates and, to some extent, the inorganic base.[2] The presence of water can be beneficial for dissolving the base and facilitating transmetalation, but it can also lead to unwanted hydrolysis of the boronic acid (protodeboronation).[7][14][15]
-
Common Solvents:
-
1,4-Dioxane/Water: A classic solvent system that is effective for a wide range of Suzuki couplings.[13]
-
Toluene/Water: Another common biphasic system.[1]
-
Tetrahydrofuran (THF)/Water: A good choice, but care must be taken as THF can form peroxides.
-
Anhydrous Solvents (e.g., Toluene, Dioxane): Use with a strong, soluble base like K₃PO₄ when protodeboronation is a concern.
-
Experimental Insight: For this compound, starting with a 4:1 to 10:1 mixture of 1,4-Dioxane and water is a robust choice. If protodeboronation of your boronic acid is a significant issue, switch to an anhydrous solvent system.
Systematic Optimization Workflow
When faced with a challenging Suzuki coupling, a structured approach to optimization is key. The following workflow can guide your experimental design.
Caption: A decision tree for troubleshooting a failed Suzuki coupling reaction.
Generalized Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (3.0 equiv)
-
Degassed 1,4-Dioxane and Water (e.g., in a 4:1 ratio)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄ under a counterflow of inert gas.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with the inert gas three times to ensure an oxygen-free environment.[1]
-
Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]
III. The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism of the Suzuki-Miyaura coupling is fundamental to effective troubleshooting. The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[13][16]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02692G [pubs.rsc.org]
- 6. Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chem.libretexts.org [chem.libretexts.org]
preventing side reactions in the synthesis of 1-(4-Bromobenzoyl)piperidine
Technical Support Center: Synthesis of 1-(4-Bromobenzoyl)piperidine
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this amide synthesis. Here, we provide in-depth, experience-driven answers to frequent questions and troubleshoot specific experimental issues to enhance your reaction yield and product purity.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific impurities and unexpected outcomes you may encounter. Each entry explains the mechanistic origin of the side product and provides a detailed protocol for its prevention.
Q1: My final product is contaminated with 4-bromobenzoic acid. What causes this and how can I prevent it?
Root Cause Analysis: The presence of 4-bromobenzoic acid is almost always due to the hydrolysis of the starting material, 4-bromobenzoyl chloride.[1] This acyl chloride is highly electrophilic and reacts readily with water, including atmospheric moisture, to form the corresponding carboxylic acid.[1][2] This side reaction consumes your starting material, reduces the overall yield, and introduces an acidic impurity that can complicate purification.
Mechanism of Hydrolysis: The lone pair of electrons on the oxygen atom in a water molecule attacks the highly electrophilic carbonyl carbon of the 4-bromobenzoyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion and a proton to yield 4-bromobenzoic acid and hydrochloric acid.
Diagram: Desired Reaction vs. Hydrolysis Side Reaction
Caption: Competing pathways for 4-bromobenzoyl chloride.
Prevention Protocol: Anhydrous Schotten-Baumann Conditions
The Schotten-Baumann reaction is a classic method for synthesizing amides from amines and acid chlorides.[3][4][5] Utilizing anhydrous conditions is critical to prevent hydrolysis.
Materials:
-
4-Bromobenzoyl chloride (fresh or properly stored)
-
Piperidine (distilled)
-
Triethylamine (NEt₃), distilled
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Glassware Preparation: Dry all glassware in an oven at >120°C for at least 4 hours and allow it to cool in a desiccator or under a stream of inert gas (Nitrogen or Argon).[1]
-
Reaction Setup: Assemble the glassware under an inert atmosphere. To a round-bottom flask equipped with a magnetic stir bar, add piperidine (1.0 eq) and anhydrous DCM.
-
Base Addition: Add triethylamine (1.2 eq) to the solution. The base is crucial for neutralizing the HCl byproduct generated during the reaction, which would otherwise form a salt with unreacted piperidine and reduce the yield.[4]
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath. This helps to control the exothermic nature of the acylation and minimize potential side reactions.
-
Acyl Chloride Addition: Dissolve 4-bromobenzoyl chloride (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled, stirring piperidine solution over 15-20 minutes using a syringe or dropping funnel.[1]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl (to remove excess piperidine and triethylamine), saturated NaHCO₃ solution (to remove any trace 4-bromobenzoic acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Q2: My yield is low, and I suspect the piperidine is being protonated before it can react. How do I avoid this?
Root Cause Analysis: The acylation reaction generates one equivalent of hydrochloric acid (HCl) for every equivalent of amide formed.[4] If a suitable base is not present, this HCl will protonate the starting piperidine, forming a piperidinium salt. This salt is no longer nucleophilic and cannot react with the acyl chloride, thus halting the reaction and reducing the yield.[4]
Solution: Choice and Stoichiometry of Base The key is to use at least one full equivalent of a base that is strong enough to neutralize the generated HCl but does not introduce other complications (like hydrolysis).
| Base | Type | Solvent System | Key Considerations |
| Triethylamine (NEt₃) | Organic | Anhydrous (DCM, THF) | Standard choice for anhydrous conditions. Use 1.2-1.5 equivalents. Easily removed during acidic workup. |
| Pyridine | Organic | Anhydrous (DCM, Pyridine) | Can act as both a base and a nucleophilic catalyst. Can be harder to remove. |
| Sodium Hydroxide (NaOH) | Inorganic | Biphasic (DCM/Water) | Classic Schotten-Baumann conditions.[3][5] The base resides in the aqueous phase, neutralizing HCl as it forms. Vigorous stirring is essential. |
| Potassium Carbonate (K₂CO₃) | Inorganic | Biphasic or Suspension | A milder inorganic base, useful if the product is sensitive to strong hydroxide. |
Recommendation: For most lab-scale syntheses, using triethylamine in an anhydrous organic solvent like DCM offers the best control and simplest workup.[6] For larger-scale or cost-sensitive syntheses, a biphasic system with NaOH can be very effective.[3]
Frequently Asked Questions (FAQs)
Q: What is the optimal temperature for this reaction?
A: The initial addition of 4-bromobenzoyl chloride should be performed at a reduced temperature, typically 0°C . This is because the reaction is highly exothermic. A controlled, slow addition at 0°C prevents a rapid temperature spike that could promote side reactions. After the addition is complete, the reaction can be allowed to warm to room temperature to ensure it proceeds to completion.
Q: Can I use 4-bromobenzoic acid with a coupling agent instead of the acyl chloride?
A: Yes, this is a very common and often milder alternative to the acyl chloride method. Using a coupling agent like DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with a catalyst such as DMAP (4-Dimethylaminopyridine) allows you to form the amide bond directly from the carboxylic acid.
Advantages:
-
Avoids the use of highly moisture-sensitive acyl chlorides.
-
The starting carboxylic acid is generally more stable and easier to handle.
Disadvantages:
-
Coupling reagents can be expensive.
-
Side products, such as N-acylurea, can form and require careful purification to remove.
Q: How do I best purify the final product, this compound?
A: The purification strategy depends on the scale and the nature of the impurities.
-
Aqueous Workup: As described in the protocol above, a thorough aqueous workup is the first and most critical purification step. It removes the majority of water-soluble impurities like amine salts and residual base.
-
Recrystallization: The crude product is often a solid. Recrystallization from a suitable solvent system (e.g., ethanol/water, or hexanes/ethyl acetate) is an excellent method for obtaining high-purity material.
-
Column Chromatography: If the crude product is an oil or if recrystallization fails to remove impurities, flash column chromatography on silica gel is the most effective method. A gradient of ethyl acetate in hexanes is typically a good starting point for the mobile phase.
Diagram: General Troubleshooting Workflow
Caption: A decision tree for troubleshooting common synthesis issues.
References
- Grokipedia. Schotten–Baumann reaction.
- Organic Chemistry Portal. Schotten-Baumann Reaction.
- Wikipedia. Schotten–Baumann reaction.
- Chem-Station. The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis.
- Google Patents. CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.
Sources
Technical Support Center: Purification of 1-(4-Bromobenzoyl)piperidine
Welcome to the Technical Support Center for challenges in the purification of 1-(4-Bromobenzoyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals. As Senior Application Scientists, we have compiled this resource to provide field-proven insights and troubleshooting strategies to help you navigate the common hurdles in obtaining this key synthetic intermediate in high purity.
Part 1: Troubleshooting Guide
This section addresses specific issues encountered during the purification process in a direct question-and-answer format. We focus not just on the solution, but on the underlying chemical principles to empower you to make informed decisions in your work.
Q1: My crude product is an oil and won't solidify, making it difficult to purify. What are the next steps?
A1: An oily or waxy product is a common outcome, often due to the presence of residual solvents or low-melting impurities. The primary goal is to induce crystallization or, failing that, to proceed with a purification method suitable for non-solids.
Causality: Unreacted starting materials, particularly excess piperidine or byproducts from coupling reagents, can act as eutectic contaminants, depressing the melting point of your product and preventing solidification.
Troubleshooting Steps:
-
High-Vacuum Drying: First, ensure all volatile solvents are removed by drying the crude material under a high vacuum for several hours. Sometimes, this is sufficient to yield a solid.
-
Solvent-Induced Precipitation/Recrystallization: If the product remains an oil, the most effective technique is recrystallization from a carefully chosen solvent system. The principle is to dissolve the compound in a minimum amount of a hot solvent in which it is highly soluble, and then allow it to cool, causing the pure compound to crystallize while impurities remain in the mother liquor.[1]
-
Solvent Screening: A good starting point is a binary solvent system. A patent for a similar compound suggests a mixture of Dichloromethane (DCM) and n-heptane.[2] You can dissolve your oil in a minimal amount of DCM and slowly add n-heptane (an anti-solvent) until turbidity persists, then heat until the solution is clear and allow it to cool slowly.
-
Seeding: If you have a small amount of pure, solid material from a previous batch, adding a "seed" crystal can initiate crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create microscopic imperfections that serve as nucleation sites for crystal growth.
-
Q2: After an initial aqueous workup, my NMR analysis still shows significant contamination from unreacted 4-bromobenzoic acid and piperidine. Why did the wash fail and how can I improve it?
A2: This is a classic purification challenge stemming from incomplete acid-base extraction, often due to pH issues, insufficient mixing, or salt formation.
Causality:
-
4-Bromobenzoic Acid: This acidic starting material is deprotonated by a basic wash (e.g., saturated sodium bicarbonate) to form a water-soluble carboxylate salt, which partitions into the aqueous layer.[3] If the pH of the aqueous layer is not sufficiently basic (> pKa of the acid), the acid will remain in its neutral, organic-soluble form.
-
Piperidine: This basic starting material is protonated by an acidic wash (e.g., 1M HCl) to form a water-soluble ammonium salt.[4] If the pH is not sufficiently acidic (< pKa of the conjugate acid), the piperidine remains as a free base in the organic layer.
Detailed Protocol: Optimized Aqueous Workup
-
Dissolution: Dissolve the crude reaction mixture in an immiscible organic solvent like Ethyl Acetate or Dichloromethane (DCM).
-
Acid Wash (Removes Piperidine): Transfer the solution to a separatory funnel and wash with 1M HCl. Extract at least twice. Check the pH of the final aqueous layer with pH paper to ensure it is strongly acidic (pH 1-2).
-
Base Wash (Removes 4-Bromobenzoic Acid): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Repeat this wash until CO₂ evolution ceases (indicating all acid has been neutralized). Check the pH of the final aqueous layer to ensure it is basic (pH 8-9).
-
Brine Wash: Wash the organic layer with brine (saturated NaCl solution). This helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer.[5]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.[3]
Q3: My TLC plate shows multiple spots close to the product's Rf value, suggesting isomers or related byproducts. How do I resolve this?
A3: The presence of closely migrating impurities indicates that a simple extraction or recrystallization will likely be insufficient. This situation necessitates the higher resolving power of column chromatography.[1]
Causality: These impurities can arise from several sources:
-
Coupling Reagent Byproducts: If carbodiimide reagents like DCC or EDC are used, byproducts such as dicyclohexylurea (DCU) or N-acylureas can form.[4] While DCU is often insoluble and can be filtered off, other byproducts may be soluble and have polarities similar to the product.
-
Side Reactions: Under harsh conditions, side reactions involving the starting materials can occur.
Solution: Flash Column Chromatography
This is the most robust method for separating compounds with similar polarities.[6] The key is to optimize the mobile phase (eluent) to maximize the separation (ΔRf) between your product and the impurities.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase Selection: A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is typically effective.[5][6] Start with a low polarity mixture (e.g., 5% EtOAc in hexanes) and gradually increase the polarity.
| Troubleshooting Summary Table | |
| Problem | Primary Recommended Solution |
| Oily Product | Recrystallization (e.g., DCM/n-heptane) |
| Starting Material Contamination | Optimized Acid/Base Aqueous Workup |
| Multiple Close Spots on TLC | Flash Column Chromatography (Silica Gel) |
| Product Degradation on Column | Deactivate silica with triethylamine or use neutral alumina |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a column chromatography method for this compound?
A1: A systematic approach is crucial. First, determine the optimal mobile phase using analytical TLC. Spot your crude mixture on a TLC plate and develop it in various solvent systems of increasing polarity (e.g., 10%, 20%, 30% Ethyl Acetate in Hexane). The ideal system will give your product an Rf value of approximately 0.3-0.4, with good separation from impurities. A gradient elution on the column, starting with a polarity lower than what gives the target Rf and slowly increasing it, will generally provide the best separation.[6]
Q2: My product appears to be hydrolyzing on the silica gel column, leading to low recovery. What is happening and how can I prevent it?
A2: Silica gel is inherently acidic and can catalyze the hydrolysis of sensitive functional groups, such as the amide bond in your product, especially in the presence of protic solvents like methanol.
Mitigation Strategies:
-
Neutralize the Silica: You can pre-treat the silica gel by preparing the slurry in your starting eluent containing a small amount of a volatile base, such as 0.5-1% triethylamine. This will neutralize the acidic sites on the silica surface.
-
Use an Alternative Stationary Phase: Neutral or basic alumina can be used as an alternative to silica gel for compounds that are sensitive to acid.
-
Avoid Protic Solvents: If possible, avoid using alcohols (like methanol) in your eluent system. If a strong solvent is needed, consider acetone or increasing the concentration of ethyl acetate first.
Part 3: Visualization & Workflows
Purification Strategy Decision Tree
The following diagram outlines a logical workflow for purifying the crude product.
Caption: Decision workflow for purification.
Flash Column Chromatography Workflow
This diagram illustrates the key steps for successful column purification.
Caption: Standard workflow for flash chromatography.
References
- PrepChem. (n.d.). Synthesis of 4-(4-bromobenzoyl)piperidine hydrochloride.
- Google Patents. (2021). CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.
- Fatimah, S., et al. (2022). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K.
- Organic Syntheses. (n.d.). Benzoyl piperidine.
- The Royal Society of Chemistry. (n.d.). Supporting information for a related synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]
- 3. Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
improving the solubility of 1-(4-Bromobenzoyl)piperidine for reactions
A Guide to Enhancing Solubility for Synthetic Reactions
Frequently Asked Questions (FAQs)
Q1: What are the fundamental solubility characteristics of 1-(4-Bromobenzoyl)piperidine?
A1: this compound is a solid organic compound with a molecular structure that imparts both polar and non-polar characteristics.[1][2] The piperidine ring and the bromobenzoyl group contribute to its organic nature, making it generally soluble in many organic solvents. However, the presence of the amide linkage introduces some polarity. Consequently, it exhibits low solubility in water but is soluble in organic solvents such as dichloromethane.[2] Its crystalline nature can sometimes lead to slower dissolution rates.
Q2: My this compound is not fully dissolving in the reaction solvent at ambient temperature. What is the most direct first step to address this?
A2: The principle of "like dissolves like" is a good starting point; however, when a compound is still not dissolving, increasing the temperature is the most immediate and often effective strategy.[3] The solubility of most solid organic compounds in liquid solvents increases with temperature.[4] Gently warming the reaction mixture to 40–60°C, while stirring, can significantly enhance the dissolution rate. It is critical to ensure this temperature is well below the boiling point of your solvent and does not induce decomposition of any reaction components. If the compound precipitates upon cooling, this indicates that a sustained elevated temperature may be necessary for the duration of the reaction.
Q3: My reaction is thermally sensitive, prohibiting the use of heat. How can I improve solubility under isothermal conditions?
A3: When heating is not an option, modifying the solvent system is the next logical approach. You have two primary strategies:
-
Switching to a More Potent Solvent: Consider replacing your current solvent with one known for its broad-ranging solvency power. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent choices for dissolving a wide array of organic molecules.[5] However, their high reactivity and potential to interfere with certain catalytic cycles or sensitive functional groups must be carefully considered.
-
Implementing a Co-solvent System: A co-solvent is a water-miscible solvent that, when added to an aqueous or primary organic solvent, can increase the solubility of a poorly soluble compound.[6][7] This technique works by reducing the overall polarity of the solvent system to better match that of the solute.[8][9] For this compound in a non-polar solvent, adding a small fraction of a more polar, miscible solvent like tetrahydrofuran (THF) or dichloromethane (DCM) can create a more favorable environment for dissolution without drastically changing the overall reaction medium.[10]
Troubleshooting Guide: Advanced Strategies for Recalcitrant Solubility Issues
Scenario: My protocol specifies a non-polar solvent (e.g., toluene, hexane) for a cross-coupling reaction, but this compound demonstrates negligible solubility.
This is a frequent hurdle in modern organic synthesis, where reaction optima and solubility optima do not align.
Systematic Workflow for Resolution:
-
Co-Solvent Optimization: Before abandoning the solvent system, systematically evaluate the effect of co-solvents. A small addition can often resolve the issue.
-
Recommended Co-solvents for Non-Polar Systems:
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
1,4-Dioxane
-
-
-
Phase-Transfer Catalysis (PTC): If your reaction involves two immiscible phases (e.g., an organic phase with your substrate and an aqueous phase with a reagent), a phase-transfer catalyst is an exceptionally powerful tool.[11][12][13][14] These catalysts, often quaternary ammonium salts like tetrabutylammonium bromide (TBAB), act as shuttles, transporting one reactant across the phase boundary to react with the other.[5][11] This obviates the need for mutual solubility.[12]
-
Mechanical Agitation - Sonication: The use of ultrasonic energy can facilitate the breakdown of the solid's crystal lattice, increasing the surface area available for solvation. This is particularly effective for initiating dissolution.
Experimental Protocol: Systematic Co-Solvent Screening
This protocol provides a structured method to identify an optimal co-solvent mixture for enhancing the solubility of this compound in a primary non-polar solvent.
Materials:
-
This compound
-
Primary non-polar solvent (e.g., Toluene)
-
Co-solvents (e.g., THF, DCM)
-
2 mL glass vials with caps
-
Magnetic stir plate and micro stir bars
-
Analytical balance
Procedure:
-
Preparation: Dispense a precise mass of this compound (e.g., 20 mg) into a series of labeled vials.
-
Solvent Addition:
-
Control: To the first vial, add 1 mL of the pure primary solvent.
-
Test Vials: To the subsequent vials, add 1 mL of pre-prepared co-solvent mixtures with increasing percentages of the co-solvent (e.g., 95:5, 90:10, 80:20 primary solvent:co-solvent).
-
-
Equilibration: Seal the vials and stir the contents at a constant, controlled temperature (e.g., 25 °C) for 1-2 hours to allow the system to reach equilibrium.
-
Analysis: Visually inspect each vial for the presence of undissolved solid. The mixture with the lowest percentage of co-solvent that achieves complete dissolution is considered the most efficient.
-
Confirmation: For reactions where precise solubility is critical, the supernatant can be analyzed by techniques like HPLC to quantify the exact solubility.
Illustrative Data Summary:
| Solvent System (Toluene:THF, v/v) | Visual Observation (at 20 mg/mL) |
| 100:0 | Insoluble |
| 95:5 | Partially Soluble |
| 90:10 | Fully Soluble |
| 80:20 | Fully Soluble |
This systematic approach allows for the use of the minimal amount of co-solvent necessary, which can simplify downstream purification processes.
Visualizing the Decision-Making Process
The following flowchart provides a logical pathway for addressing solubility challenges with this compound in a reaction setting.
Caption: A decision workflow for enhancing the solubility of this compound.
References
- Phase-transfer c
- Phase-transfer catalyst – Knowledge and References - Taylor & Francis.[Link]
- This compound - ChemBK.[Link]
- Phase Transfer C
- Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes - Cambridge University Press & Assessment.[Link]
- Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC - PubMed Central.[Link]
- 5 - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.[Link]
- 1-(4-BROMOBENZYL)PIPERIDINE Price from Supplier Brand ThermoFisher on Chemsrc.com.[Link]
- Enhancement of Water Solubility for Lopinavir by Co-solvency Approach - bepls.[Link]
- Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach - SciSpace.[Link]
- Piperidine | Solubility of Things.[Link]
- Solubility of organic compounds (video) - Khan Academy.[Link]
- A REVIEW: SOLUBILITY ENHANCEMENT TECHNIQUES BY CO-CRYSTALLIZ
- Toward overcoming solubility issues in organic chemistry - ScienceDaily.[Link]
- Enhancing solubility of organic crystalline ingredients in aqueous phase through preferential spatial association with polyols | Request PDF - ResearchG
Sources
- 1. chembk.com [chembk.com]
- 2. This compound-4-Carboxylic Acid | CAS 1154042-04-6 | Manufacturer & Supplier in China | Chemical Properties, Uses & Safety [chemheterocycles.com]
- 3. Khan Academy [khanacademy.org]
- 4. ijcrt.org [ijcrt.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. wisdomlib.org [wisdomlib.org]
- 7. bepls.com [bepls.com]
- 8. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. sacheminc.com [sacheminc.com]
- 14. Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes [cambridge.org]
Technical Support Center: 1-(4-Bromobenzoyl)piperidine Degradation
Welcome to the technical support center for 1-(4-Bromobenzoyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to understand and troubleshoot the potential degradation of this compound. As Senior Application Scientists, we have structured this resource in a practical question-and-answer format to directly address issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability a critical concern?
A1: this compound is a chemical compound featuring a piperidine ring acylated with a 4-bromobenzoyl group. The piperidine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in biologically active molecules.[1] This compound often serves as a key intermediate or building block in the synthesis of novel pharmaceutical agents.[2]
Its stability is paramount because any degradation can lead to:
-
Loss of Potency: A decrease in the concentration of the active pharmaceutical ingredient (API) or key intermediate.[3]
-
Formation of Toxic Impurities: Degradation products may have different toxicological profiles than the parent compound, posing a safety risk.[3]
The core of the molecule's stability lies in the resilience of its amide bond. Amide bonds are significantly more stable and less reactive to hydrolysis than esters, a property attributed to the nitrogen atom's ability to donate its lone pair of electrons to the carbonyl carbon, creating a more stable resonance structure.[4][5] This inherent stability means that degradation typically requires specific, often harsh, environmental conditions.[5][6]
Q2: What are the primary degradation pathways for this compound?
A2: The degradation of this compound can be predicted by examining its functional groups: the amide linkage, the tertiary amine within the piperidine ring, and the bromophenyl group. The most likely degradation pathways are:
-
Hydrolysis (Acidic or Basic): This is the most common degradation pathway for amides.[7] It involves the cleavage of the robust amide bond to yield 4-bromobenzoic acid and piperidine. This reaction is typically slow and requires heating in the presence of a strong acid or base to proceed at a significant rate.[8] Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water.[7] In basic conditions, a hydroxide ion directly attacks the carbonyl carbon.[7]
-
Oxidation: The tertiary amine of the piperidine ring is susceptible to oxidation.[9][10] Common oxidizing agents, such as hydrogen peroxide or even atmospheric oxygen over time, can lead to the formation of a this compound N-oxide.[10] Further oxidation could potentially lead to ring-opening products.
-
Photodegradation: The benzoyl portion of the molecule contains a chromophore that can absorb UV light.[9] This absorption of light energy can initiate photolytic degradation, often through free radical mechanisms, potentially leading to a variety of complex degradants.[11] Halogenated organic compounds can also be susceptible to photolysis.[9]
The following diagram illustrates these primary degradation routes.
Caption: Primary degradation pathways of this compound.
Troubleshooting Guide for Experimental Issues
Q3: My HPLC analysis shows a decreasing peak area for my compound and a new, more polar peak appearing over time. What is likely happening?
A3: This is a classic sign of degradation, most likely hydrolysis . The primary hydrolysis products, 4-bromobenzoic acid and piperidine, are typically more polar than the parent amide. The carboxylic acid group on 4-bromobenzoic acid will significantly shorten its retention time on a standard reversed-phase HPLC column (e.g., C18).
Troubleshooting Steps:
-
Confirm Identity: If you have access to LC-MS, analyze the new peak to confirm its mass. The mass should correspond to 4-bromobenzoic acid (or its salt) or piperidine.
-
Check Solution pH: If your sample is dissolved in an unbuffered or slightly acidic/basic solvent, this can accelerate hydrolysis over time, especially if exposed to elevated temperatures.
-
Perform a Stress Test: Intentionally subject a sample to mild acidic and basic conditions (see Protocol 1) and compare the resulting chromatogram to your sample. If the new peak increases under these conditions, it strongly confirms hydrolysis.
Q4: I've stored my solid sample in a clear vial on the lab bench, and its color has slightly changed. Should I be concerned?
A4: Yes, a change in color, such as a slight yellowing, can be an indicator of degradation, particularly photodegradation or oxidation . Exposure to ambient light and air can initiate these processes.
Troubleshooting Steps:
-
Analytical Confirmation: Dissolve a small amount of the discolored material and analyze it by HPLC to check for the appearance of new impurity peaks or a decrease in the main peak's purity.
-
Proper Storage: To prevent further degradation, store the compound in an amber vial to protect it from light and in a desiccator under an inert atmosphere (like nitrogen or argon) to protect it from moisture and oxygen.
-
Reference Standard: Always compare against a fresh or properly stored reference standard to accurately quantify the extent of degradation.
Q5: My reaction yield is consistently lower than expected, and purification is difficult due to multiple side products. Could degradation be the cause?
A5: Absolutely. If your reaction conditions involve high heat, extreme pH, or exposure to oxidizing agents, you may be inadvertently degrading your starting material or product.
Troubleshooting Steps:
-
Analyze Reaction Conditions:
-
Temperature: Is the reaction being run at an unnecessarily high temperature? Six-membered rings like piperidine are relatively stable, but prolonged heat can promote various degradation reactions.[12]
-
pH: Are you using a strong acid or base for extended periods? This could be hydrolyzing your product as it forms. Amide hydrolysis is often irreversible under these conditions because the resulting amine or carboxylate is unreactive.[8]
-
Reagents: Are any of your reagents strong oxidizers?
-
-
Monitor Reaction Over Time: Take aliquots from your reaction at different time points and analyze them by HPLC or TLC. This will help you determine if your product is forming and then degrading, or if the starting material is degrading before it can react.
-
Modify Conditions: Consider running the reaction at a lower temperature, using a milder base/acid, or ensuring the reaction is performed under an inert atmosphere to minimize oxidative side reactions.
Data Summary: Forced Degradation Profile
Forced degradation studies are essential for understanding a molecule's intrinsic stability.[13] The following table summarizes the expected primary degradation products of this compound under various stress conditions based on its chemical structure and known reactivity of its functional groups.
| Stress Condition | Reagents/Parameters | Expected Primary Degradation Pathway | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, 60-80°C | Amide Bond Cleavage | 4-Bromobenzoic Acid, Piperidine Hydrochloride |
| Base Hydrolysis | 0.1 M NaOH, 60-80°C | Amide Bond Cleavage | 4-Bromobenzoic Acid (as sodium salt), Piperidine |
| Oxidation | 3% H₂O₂, Room Temp | N-Oxidation of Piperidine | This compound N-oxide |
| Photolytic | UV light (e.g., 254 nm) | Photolysis of Aromatic Ring/Carbonyl | Complex mixture of degradants |
| Thermal (Dry Heat) | 80°C | Thermal Decomposition | Generally stable, minor unspecified degradants possible |
Experimental Protocols
These protocols provide a framework for conducting forced degradation studies. The goal is typically to achieve 5-20% degradation to ensure that secondary degradation is minimized and the analytical method is appropriately challenged.[14]
Protocol 1: Acid and Base Hydrolysis Study
-
Stock Solution: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Acid Stress: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Base Stress: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Control: Mix 1 mL of the stock solution with 1 mL of water.
-
Incubation: Place all samples in a water bath at 60°C. Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).
-
Quenching: Before analysis, neutralize the acid-stressed sample with an equivalent amount of 0.1 M NaOH and the base-stressed sample with 0.1 M HCl.
-
Analysis: Analyze all samples by HPLC-UV (see Protocol 5).
Protocol 2: Oxidative Degradation Study
-
Sample Preparation: Mix 1 mL of the stock solution (from Protocol 1) with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Control: Prepare a control sample with 1 mL of stock solution and 1 mL of water.
-
Incubation: Keep the samples at room temperature, protected from light.
-
Monitoring: Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours) and analyze immediately by HPLC-UV. No quenching is typically required, but dilution may be necessary.
Protocol 3: Photostability Study
-
Sample Preparation: Place a thin layer of the solid compound in a shallow, transparent dish. Separately, place 2 mL of the stock solution (from Protocol 1) in a transparent quartz cuvette or vial.
-
Exposure: Place the samples in a photostability chamber, exposing them to a light source compliant with ICH Q1B guidelines (providing both cool white fluorescent and near-UV light).
-
Control: Prepare identical "dark" control samples by wrapping them in aluminum foil and placing them in the same chamber to control for temperature effects.
-
Monitoring: Analyze the samples at appropriate time intervals until significant degradation is observed or the total illumination period is completed.
Workflow for Forced Degradation Studies
The following diagram outlines the logical flow for conducting and analyzing forced degradation experiments.
Caption: General workflow for forced degradation studies.
Protocol 5: HPLC-UV Method for Quantification
This is a general-purpose reversed-phase HPLC method suitable for separating this compound from its more polar hydrolysis products. Method optimization will be required.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient: Start at 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
References
- BenchChem.1-(4-Bromobenzoyl)-4-methylpiperidine | CAS 329713-82-8. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0iRYbJAUiTRw99KjhWiea6Ux_lhsaVRaHBv06ucl6JdMTrwBszaI1e0zkWq8qYX2akrJwMMyFFuAPRHOZ_966tCUg6ZaSV4LBvxewHj9phYWkCwVl18Dwp02sRkS3YJQ7eEHe]
- BenchChem.A Comparative Guide to the Validation of Analytical Methods for 1-(4-Bromophenyl)piperazine Hydrochloride Purity. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFo-7KbrQQlkyi_gjdwDY6WjTeIUhFmbNxiHcXfGTILz7jahIFMq5vMG8maGWm6QXkl3Jq2fcaPGFkgVKhCqPiZePK3vrkbNypwl-gjR5MKkAKn1wk9FE6YrYCiprxGUPmP4SqPfhDcHfujF8DqNjNX1JatJ9yOVR65j0XZ2A6bYColVAeK5Tk7GAAoRQVe7eP7qu0PrXoR8YDjdAoiGLWb1Da_QDSJRicClCvninv58ivrlB41kFUXJpX0_i9UpxqjPULjUNZxtgvEovcOLw==]
- Chem-Impex.1-Boc-4-(4-bromo-benzoyl)piperidine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLsBPMC8i6bnnXklL7KxbGfZXW7QeLZg2CSvd_YKozulqIhW6IaMJ8YAbKDvQTZTJzgQeS0XB01TgGiNXgJhq-TOmhKhO2RlFAcHcqiMFgCNfHquaEbY40qfucDuK-W_Ec0H0=]
- Chemistry Stack Exchange.Why do amides require much harsher conditions for hydrolysis than esters? [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0kJiaBM6lDfuk7cTPH4MbohAi14Vjd6QRrQpg3dUJr45WbWcZn6k8klbI2Lc1vLACZ0saswPVhQ_0_BXBcN8PUYJDaHMmTgn3L1grutWLLMOA4IChzhFlgB22G4inWoCUfCLGzXK76i9KoGCKub2Ps166Myb7fJXQbFKrbg8QZVUzKBWSBuHOCEKYuqXQ0RVKwEBIwAmytwlO55mkllUDyNjbLT41TN8CaXcp2hZbbhptmcIqI1f7]
- Master Organic Chemistry.Amide Hydrolysis Using Acid Or Base. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNnxsufvvDKGW7dLpQDaFNU1fgKJ93ro_M8JCRjwwIcm_I2WMt6PTseZGM-MtiVtzJcupecxrMKDntD0MSIAVbuRXz_cZWJBYHLPB4dDo3t1C_Q2V-qaykt-MkENvSspXURy3x6hbGFu03GhzRnPFytqqwYLeePc2M8n6RFow=]
- Google Patents.CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJFY4HJ4_-SGmUwssBuC__nwlrdpeV5vGEkJ3gubNMPQWfoJ5HiMb2haiK56Xxoo2Imk91hyobSfYdJTeTqLX4pYGoado2GOvxL_thoTwNWnXKPWeSaN6-g9smmXUAqt32utboC5XuxxHlElo=]
- BenchChem.An In-depth Technical Guide to the Solubility and Stability of 1-Benzyl-4-bromopiperidine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgAGscXoLaFLOzc-lJg9HL6mCFWqemqGl3C8s780aSAakQaEDc0_bVhBBrGV8rNytImYGCW_XpoiiVIL1AxtYIbR3MT0PwwhdkSJ1UMeIQRFp3EeIqlDi3i3lc6_UbNX-7A9mH8B-i1w_8xdh7g_ei7cijJqfzwGlM-FDnsYI8ZAJSP8UnzgtGP3MHPi6AHps5kBH5QV6WhzCLhf-oQ_gnIpDqL1zgzUMDidi7rAeI0lvRFYU72Qc=]
- Quora.Why do amides require much harsher conditions for hydrolysis than esters? [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERpAXQTzNFVN1NvvKA3rZ-aLx2O7uhXtYQ2qpkAs8lZJ5R7oKpcNIRkY5nen4ySHqpS27ghCJpYRKQsDPvtfEnBkbvYFIijX_lkio-Gy4WgBiix7GQ6BjeLISuGP564t1ug3JyPL5U4_Dm-Q_orDwUh02QBlZht12d1hIzi-6gJ-Ky--mhs-MyQs3ZSnjPfhYcvCmkP9Z2Huk=]
- Chemistry LibreTexts.21.7: Chemistry of Amides. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZN8ZbCiuZrtxxQBB3EuDHn_srNa44V0oS3_Ja1XOQHf935R7xhcfDsVKXlp588VYqC2_I0lgr3mdfXi68Ia4vbST0nlVW_Bjj9cu3NXbbRVt0LbjHApBclc3MOhS5OmhHOcjdTH2oQJkS5JG55w9jCU0DVQqrbcAGfSEoRCd2e4QDjp88BvqmblmkO0emq-4VurYFNzkbd3TNR_rZViRgaDdE5OUnFKHFkx2iHutRfTr0vfY52Uust2QKhw4lAmkHEezkmlBIc4OZrzqGkS8D2d5H6ZCxe_gO4Wetzn739reCVZ0yDEsAbckrZonp8DGU4l3a5AemniP8j7_vv3Bu]
- Allen.Amide Hydrolysis: Mechanism, Conditions and Applications. [URL: https://vertexaisearch.cloud.google.
- PharmTech.Forced Degradation – A Review. [URL: https://vertexaisearch.cloud.google.
- Pharma Focus Asia.Forced Degradation in Pharmaceuticals – A Regulatory Update. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQED1LKLSXzpCooveOe2dbpO5kv4kCJ4JzklbYSiQBiXndPw9GsDrdRuFegdvVvf-Tbuq_gXk0SWMjp2SqV8zSPsYTDVqbtiDQa2WM_kx0Nr5xtEofF0HrsH2SlOzoMjbGUhtS-ALYIFeVRH_Z6_Up7y73HAGh-wAm0=]
- ResearchGate.Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability | Request PDF. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZHEJBhwFhXo0hR_kpi7IY01WZGLKncXCVyIcW2blG-zx7NSBhts4TPexoz4fu6wTKE53Q94ZjVDGDlNrGMQrus2Mbyx-yjBeiRkaozGah-n_cxSJehfCxd2lrHTJ0GiIYsgP0MaLiIbTNKO5ZR3fEsSnQ3uhpYHPrjdKSyJGsCEzgPN2DGe0GbZcQACcUGpBSjb1w7-lGbWx3nmYv6f4cpzwPeg3QiLQ6rYsy7k_PVK8w8I0CnecjZ8uqdadKNgz6CbHs7yMEyE_cOufNUL3Zh7zxZMvqZV1pLc5603KIh3h9vNzLdYA18TH-W-U=]
- Hasanuddin University Repository.Forced Degradation Studies on the Piperine-Based Benzene Sulfonylamidine: The Effect of Acid, Base, and Peroxide on Its Stability. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2zgRLq2uiFJeQxjbqLMIZaLPnJqbo_XsEEiujF4hRtco6H6EIHL0yTEPahedQUmHAvoOw8RqboVzbZ59_UPvGkNbOd7J08kkmJG0cg1SPrLyfcERTEoHcrpgCx-k9JxxQr_QHJUUXSJiuJTfnLvpgV_2HsSHrHXiUFukjiY8ml9FPBWys5WBqlVEXpBBTGOj5essmkoSaA1AMQyeXNi8erl17jMO7_eUb]
- Journal of Basic and Clinical Pharmacy.Development of forced degradation and stability indicating studies of drugs—A review. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkxo0rlLHPRHOUBTV1lXPjyUJ_TIYrg_xirz8oClIzkuT5IxCpqOs0IZkgwH5Go4y4tis8zsxIxL11UbOx6qrarifhNgiOf-elz9dUa_zOrzMDRXDHbPbPGgblqduuHxjHjue9alTGfnLIZxY=]
- MDPI.The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. [URL: https://www.mdpi.com/1420-3049/26/16/4949]
- ResearchGate.photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPc3d0trbZ18vavWW5FH-FubqltofdjT7HctFk5W8Pktb0mb0wa99QOCz9Cjgu6csrGvQUuyAXzH0niL1__rxg_26X0AqVdKVjzYmMqFsuD6KAkINNpptQ6Vl5dZ8uRPU-rzUa_njkwbjx0D2iPoG4FGFPhwkfah_--8J_babAjQwzJLagKiJTUxz983rrLNLWl6cuHu-C8uQPgYzffri5vwnM2l52RiLAZ-Ha66WMmaAkSydBIEMQzHwwVi59Ug==]
- ResearchGate.Thermal degradation of piperazine and its structural analogs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF07ix34f1xpOcGg8BC9nOzrWWgPjSi5XTAvvvB97W4nrqDdPMMv4Yq74A1cwI-JO9Rtu_QjcZPDM6VChRAVN-iSC-PDDbA3v_-Acvq1HrW2ra6p_3KKd9YI9UIpBJBcRSEUxyL1CuIeib77kzbFiUbQwgapMbUvv4jTCkdp36cnMYIApjFr0cjOQzSlLCaLLHskbMVeYj37Kse04lJCNyo2G_d5znAE515pA==]
- BenchChem.Degradation pathways of 1-Piperidinepentanoic acid and prevention. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8MpmhoqgHeqZrmQBu2QpsS6kV5U2ZpRSfJn8zsKemzz39OLt_dnNeVP2TQPa2_aK71TLc_1LxCWgmSh9c4qs-ccQN9eHPl-0p8ykInvXuwPYryyafjGwPZM5YPUzvB1p4m99lgDctDdXs4GBbetHK0JkG82WGe7c2-A4MB-mE7MOGSbiF8WB9Oqpn-pceuAJoIRbtwOpT1EiNXQS2cA==]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. biomedres.us [biomedres.us]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. quora.com [quora.com]
- 7. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
stability of 1-(4-Bromobenzoyl)piperidine under acidic conditions
Introduction: Understanding the Stability of 1-(4-Bromobenzoyl)piperidine
Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and need to understand its stability profile, particularly under acidic conditions. This compound is a tertiary amide, a class of compounds generally known for its relative stability. However, in the context of drug development and formulation, "relative stability" is insufficient. Quantitative, evidence-based knowledge of degradation pathways is critical for ensuring product quality, safety, and efficacy.[1]
This guide provides a foundational understanding of the potential degradation pathways, practical experimental protocols for stress testing, and robust analytical methods to ensure the integrity of your results. The information herein is structured in a practical question-and-answer format to directly address the challenges you may encounter.
Frequently Asked Questions (FAQs) & Core Concepts
Q1: What is the primary chemical liability of this compound under acidic conditions?
The primary point of instability is the amide bond . Like all amides, this compound is susceptible to acid-catalyzed hydrolysis.[2] This reaction involves the cleavage of the carbon-nitrogen bond, leading to the formation of a carboxylic acid and an amine. Given the structure, the expected degradation products are 4-bromobenzoic acid and piperidine (which will be protonated to the piperidinium ion under acidic conditions).
The reaction is generally not reversible under these conditions because the resulting amine is protonated by the acid, rendering it non-nucleophilic and unable to participate in the reverse reaction.[3]
Q2: What is the mechanism of acid-catalyzed hydrolysis for this molecule?
The hydrolysis proceeds through a well-established nucleophilic acyl substitution mechanism.[4][5]
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the amide's carbonyl oxygen by an acid catalyst (e.g., H₃O⁺). This step is crucial as it makes the carbonyl carbon significantly more electrophilic and susceptible to attack. The nitrogen atom's lone pair is involved in resonance and is not basic enough to be protonated.[3]
-
Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This forms a tetrahedral intermediate.[5]
-
Proton Transfer: A proton is transferred from the oxygen atom (that was originally from the water molecule) to the nitrogen atom of the piperidine ring. This converts the amine portion into a better leaving group (a neutral piperidine molecule).
-
Collapse of the Intermediate: The tetrahedral intermediate collapses. The lone pair of electrons on the hydroxyl group reforms the carbonyl double bond, expelling the piperidine molecule as the leaving group.
-
Deprotonation and Final Products: The resulting protonated carboxylic acid is deprotonated by water or another base. The piperidine leaving group is immediately protonated by the acidic medium to form the stable piperidinium salt.
Below is a diagram illustrating this mechanistic pathway.
Caption: Acid-catalyzed hydrolysis pathway of this compound.
Q3: How do I experimentally determine the stability? What are "forced degradation" studies?
To experimentally assess stability, you must perform a forced degradation or stress testing study. This involves intentionally exposing the compound to conditions more severe than those it would encounter during manufacturing or storage to accelerate degradation.[1] The goal is to identify potential degradation products and establish a "stability-indicating" analytical method.[6]
According to regulatory guidelines from bodies like the FDA and ICH, a good forced degradation study aims for a target degradation of 5-20%.[7][8] Degradation below 5% may not be sufficient to prove the method's specificity, while degradation above 20% can lead to secondary degradation products that may not be relevant under normal stability conditions.[7]
Key stress conditions include:
-
Acid Hydrolysis: Treatment with acids like HCl or H₂SO₄.
-
Base Hydrolysis: Treatment with bases like NaOH.
-
Oxidation: Exposure to oxidizing agents like H₂O₂.[8]
-
Thermal Stress: Heating the solid or solution.[7]
This guide focuses specifically on the acid hydrolysis component.
Troubleshooting Guide: Common Experimental Issues
| Issue Encountered | Probable Cause(s) | Recommended Solution(s) |
| No significant degradation observed (<5%) after initial stress test. | 1. The compound is highly stable under the chosen conditions.2. Insufficient stress (concentration, temperature, or duration). | 1. Increase Stress Intensity: Incrementally increase the acid concentration (e.g., from 0.1 M to 1 M HCl), temperature (e.g., from 60°C to 80°C), or reaction time.[7] 2. Confirm Analytical Method Sensitivity: Ensure your HPLC method's Limit of Quantitation (LOQ) is low enough to detect small amounts of degradants.[10] |
| Degradation is too extensive (>20%) and multiple unknown peaks appear. | 1. Stress conditions are too harsh, leading to secondary degradation.2. The compound is inherently labile. | 1. Reduce Stress Intensity: Decrease acid concentration, lower the temperature, or shorten the incubation time.[7] 2. Time-Course Study: Sample at multiple, shorter time points (e.g., 1, 2, 4, 8 hours) to find the optimal duration that achieves the target 5-20% degradation. |
| Poor resolution between the parent peak and a degradant peak in HPLC. | 1. Suboptimal chromatographic conditions.2. Degradant has very similar polarity to the parent compound. | 1. Adjust Mobile Phase: Modify the organic-to-aqueous ratio or change the pH of the aqueous buffer.[10] 2. Change Stationary Phase: If resolution is still poor, consider a column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18).3. Optimize Gradient: Make the gradient shallower around the elution time of the critical pair. |
| Results are not reproducible between experiments. | 1. Inconsistent sample preparation or heating.2. Instability of degradants after the reaction is quenched.3. Analytical instrument variability. | 1. Standardize Protocol: Use a temperature-controlled heating block or water bath. Ensure accurate pipetting. 2. Immediate Analysis: Analyze samples immediately after quenching and neutralization. If not possible, store them at a reduced temperature (e.g., 4°C) and validate storage stability. 3. System Suitability: Run system suitability tests (e.g., replicate injections of a standard) before each analytical sequence to confirm instrument performance.[11] |
Experimental Protocols
Protocol 1: Forced Acidic Hydrolysis of this compound
This protocol outlines a standard procedure for conducting a forced degradation study.
Objective: To generate potential degradation products of this compound under acidic stress and achieve a target degradation of 5-20%.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC Grade)
-
0.1 M and 1.0 M Hydrochloric Acid (HCl)
-
0.1 M and 1.0 M Sodium Hydroxide (NaOH)
-
Volumetric flasks, pipettes
-
Temperature-controlled water bath or heating block
-
pH meter
-
HPLC system
Workflow Diagram:
Caption: Experimental workflow for forced degradation study.
Procedure:
-
Prepare a Stock Solution: Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., Methanol or Acetonitrile) to prepare a 1.0 mg/mL stock solution.[7]
-
Prepare Test Sample: Transfer 5.0 mL of the stock solution into a flask. Add 5.0 mL of 0.1 M HCl. This results in a 0.5 mg/mL solution in 50:50 Methanol:0.1 M HCl.
-
Prepare Control Sample: Prepare a control by adding 5.0 mL of the stock solution to 5.0 mL of purified water. Keep this at room temperature, protected from light.
-
Apply Stress: Place the test sample flask in a temperature-controlled water bath set to 60°C.[11]
-
Monitor Degradation: Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, and 24 hours).
-
Quench the Reaction: For each aliquot, immediately cool the sample to room temperature. Transfer 1.0 mL of the stressed solution to a 10 mL volumetric flask and neutralize it by adding an equivalent amount of NaOH (in this case, 1.0 mL of 0.1 M NaOH). Dilute to the mark with the mobile phase. The final concentration will be approximately 50 µg/mL.
-
Analysis: Analyze the quenched and diluted samples, along with the control sample and a reference standard of the parent compound, using the stability-indicating HPLC method described below.
-
Evaluate: Calculate the percentage of degradation. If degradation is outside the 5-20% range, repeat the experiment with adjusted conditions (e.g., use 1.0 M HCl or a higher temperature for low degradation; use milder conditions for high degradation).
Protocol 2: Stability-Indicating RP-HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its acid-degradation products (4-bromobenzoic acid and piperidine).
Rationale: A reversed-phase (RP) C18 column is a robust starting point for moderately polar compounds. A gradient elution is chosen to ensure separation of potentially polar (piperidinium salt) and non-polar (parent compound) species within a reasonable runtime. UV detection is suitable as the bromobenzoyl moiety is a strong chromophore.[12]
Suggested HPLC Parameters:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column with good resolving power.[10][13] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidic modifier to ensure good peak shape for amines and carboxylic acids by suppressing silanol interactions and ion-exchange mechanisms. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency and elution strength. |
| Gradient Elution | 0-2 min: 30% B2-15 min: 30% to 90% B15-18 min: 90% B18-20 min: 30% B | A gradient provides the flexibility to separate compounds with different polarities.[12] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 240 nm | Chosen based on the UV absorbance maximum of the 4-bromobenzoyl chromophore. A photodiode array (PDA) detector is recommended to check for peak purity. |
| Injection Volume | 10 µL | Standard volume; can be adjusted based on detector response. |
Expected Elution Order:
-
Piperidinium Salt: Highly polar, expected to elute very early, near the solvent front.
-
4-Bromobenzoic Acid: More polar than the parent amide, will elute next.
-
This compound: Least polar of the key compounds, will have the longest retention time.
References
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- YouTube. (2019). mechanism of amide hydrolysis.
- Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides.
- König, B., & Zipse, H. (2004). Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution. The Journal of Physical Chemistry B, 108(4), 1359–1367.
- University of Calgary. (n.d.). Ch20 : Amide hydrolysis.
- Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism.
- Raju, P. (2014). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology, 38(6).
- U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products.
- Klick, S., et al. (2016). Forced Degradation Studies. MedCrave Online.
- Singh, S., & Junwal, M. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 159-169.
- Gandhi, S. V., et al. (2014). Development and Validation of Stability-Indicating RP-HPLC Method for Determination of Indapamide and Amlodipine Besylate. Indian Journal of Pharmaceutical Education and Research, 48(2), 43-49.
- Kumar, T. H., et al. (2015). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences and Research, 6(10), 4269-4275.
- Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259.
- Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review, 3(10), 46-57.
- Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Khan Academy [en.khanacademy.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ijtsrd.com [ijtsrd.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. pharmtech.com [pharmtech.com]
- 9. fda.gov [fda.gov]
- 10. ijper.org [ijper.org]
- 11. scispace.com [scispace.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. saudijournals.com [saudijournals.com]
stability of 1-(4-Bromobenzoyl)piperidine under basic conditions
An In-Depth Technical Guide to the Stability of 1-(4-Bromobenzoyl)piperidine Under Basic Conditions
Technical Support Center
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Understanding the stability profile of this compound, particularly under basic conditions, is critical for successful experimental outcomes, preventing yield loss, and avoiding the formation of unwanted impurities. This document provides in-depth answers to frequently asked questions, a practical troubleshooting guide for common experimental issues, and validated protocols to help you navigate your research with confidence.
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the chemical behavior of this compound in the presence of bases.
Q1: What is the primary stability concern for this compound under basic conditions?
The principal concern is the hydrolysis of the tertiary amide bond. While amide bonds are generally robust, they are susceptible to cleavage under harsh basic conditions, particularly with strong bases (e.g., NaOH, KOH) and elevated temperatures.[1][2][3] This reaction is an equilibrium process, but the cleavage of the C-N bond is often favored under these conditions, leading to the formation of 4-bromobenzoic acid and piperidine.
Q2: Which specific basic conditions are most likely to cause degradation?
The rate and extent of degradation are highly dependent on several factors:
-
Base Strength: Strong inorganic bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous solutions are significantly more likely to induce hydrolysis than weaker inorganic bases (e.g., potassium carbonate, K₂CO₃) or organic amine bases (e.g., triethylamine, Et₃N).
-
Temperature: Increased temperature dramatically accelerates the rate of amide hydrolysis. Reactions performed at reflux are far more likely to result in degradation than those conducted at room temperature.
-
Reaction Time: Prolonged exposure to basic conditions, even if mild, can lead to cumulative degradation over time.
-
Solvent: The presence of water as a solvent or co-solvent facilitates hydrolysis.
Q3: Can this compound be reliably used in base-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling?
Absolutely. The 4-bromophenyl moiety is an excellent handle for palladium-catalyzed cross-coupling reactions.[4] Fortunately, the conditions for many of these reactions, including the Suzuki-Miyaura coupling, are typically compatible with the amide functionality.[5][6][7] These reactions often employ milder bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃), which are generally not harsh enough to cause significant amide bond cleavage, especially at the moderate temperatures (e.g., 70-90 °C) often used.[5][6]
Q4: What are the expected degradation products from basic hydrolysis?
Under hydrolytic conditions, the amide bond is cleaved to yield its constituent carboxylic acid and amine. For this compound, this results in the formation of 4-bromobenzoic acid and piperidine .
Visualizing the Primary Degradation Pathway
The following diagram illustrates the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the amide, leading to bond cleavage.
Caption: A logical workflow for troubleshooting reactions.
Experimental Protocols
Protocol 1: Forced Degradation Study Under Basic Conditions
Objective: To intentionally degrade this compound to generate and identify potential hydrolysis products, creating an analytical reference.
Materials:
-
This compound
-
0.1 M Sodium Hydroxide (NaOH) solution
-
Methanol or Acetonitrile (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl) for neutralization
-
HPLC or LC-MS system
Procedure:
-
Prepare Stock Solution: Accurately weigh ~10 mg of this compound and dissolve it in 10 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Initial Analysis (T=0): Analyze a sample of the stock solution by your chosen analytical method (e.g., HPLC) to determine the initial purity and retention time of the parent compound.
-
Stress Condition: In a clean vial, mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubation: Gently cap the vial and place it in a heating block or water bath set to 60°C. Allow the reaction to proceed for 12-24 hours.
-
Sampling and Analysis: After the incubation period, cool the sample to room temperature. Neutralize the sample by adding 1 mL of 0.1 M HCl. Analyze the stressed sample by HPLC.
-
Data Interpretation: Compare the chromatogram of the stressed sample to the T=0 sample. Note the decrease in the parent peak area and the appearance of new peaks. These new peaks correspond to your degradation products (4-bromobenzoic acid and piperidine).
Protocol 2: General Procedure for a Suzuki-Miyaura Coupling
Objective: To provide a reliable starting point for the cross-coupling of this compound while preserving the amide bond.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv) or other suitable Pd catalyst/ligand system
-
Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 equiv)
-
Toluene and Water (e.g., 4:1 mixture) or Dioxane/Water
-
Nitrogen or Argon source
Procedure:
-
Reaction Setup: To a flame-dried reaction flask under an inert atmosphere (N₂ or Ar), add this compound, the arylboronic acid, and potassium carbonate.
-
Catalyst Addition: Add the palladium catalyst to the flask.
-
Solvent Addition: Add the degassed solvent mixture (e.g., Toluene/H₂O).
-
Reaction: Heat the mixture to 85-90°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
References
- PrepChem. (n.d.). Synthesis of 4-(4-bromobenzoyl)piperidine hydrochloride.
- Hansen, D. E., & Raines, R. T. (2007). Amide Bond Cleavage: Acceleration Due to a 1,3-Diaxial Interaction with a Carboxylic Acid. The Journal of Organic Chemistry, 72(2), 654–657.
- Google Patents. (n.d.). CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.
- Redalyc. (n.d.). Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates.
- ResearchGate. (n.d.). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K.
- National Institutes of Health. (n.d.). Amide Bond Cleavage: The Acceleration Due to a 1,3-Diaxial Interaction with a Carboxylic Acid.
- National Institutes of Health. (n.d.). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst.
- National Institutes of Health. (2019). Fast Amide Bond Cleavage Assisted by a Secondary Amino and a Carboxyl Group—A Model for yet Unknown Peptidases?.
- National Center for Biotechnology Information. (2024). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease.
- Usiena Air. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible.
- Organic Chemistry Portal. (n.d.). Amine synthesis by amide cleavage.
- MDPI. (n.d.). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.
- National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions.
- PubMed. (n.d.). Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2.
- MDPI. (n.d.). Amide Bond Activation of Biological Molecules.
- ResearchGate. (2024). The Suzuki Reaction Under Solvent-Free Conditions | Request PDF.
- DESWATER. (n.d.). Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes.
Sources
- 1. Amide Bond Cleavage: The Acceleration Due to a 1,3-Diaxial Interaction with a Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fast Amide Bond Cleavage Assisted by a Secondary Amino and a Carboxyl Group—A Model for yet Unknown Peptidases? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amide Bond Activation of Biological Molecules | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Interpreting the ¹H NMR Spectrum of 1-(4-Bromobenzoyl)piperidine
Welcome to the technical support center for the analysis of 1-(4-Bromobenzoyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of interpreting the ¹H NMR spectrum of this compound, with a special focus on identifying potential impurities. Here, we combine theoretical principles with practical, field-tested insights to provide a self-validating framework for your experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is the expected ¹H NMR spectrum of pure this compound?
A1: The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the 4-bromobenzoyl group and the piperidine ring. Due to the amide bond, the piperidine ring's symmetry is broken, leading to a more complex spectrum than that of piperidine itself. The electron-withdrawing effect of the carbonyl group and the bromine atom on the aromatic ring will influence the chemical shifts of adjacent protons.
Q2: How can I identify the signals corresponding to the 4-bromobenzoyl and piperidine moieties?
A2: The aromatic protons of the 4-bromobenzoyl group typically appear as two doublets in the downfield region of the spectrum (around 7.2-7.6 ppm). The protons on the piperidine ring will be found in the upfield region, generally between 1.5 and 3.8 ppm. The protons alpha to the nitrogen atom will be the most downfield of the piperidine signals due to the deshielding effect of the nitrogen and the adjacent carbonyl group.
Q3: What are the most common impurities I should look for in my spectrum?
A3: Common impurities often include unreacted starting materials such as 4-bromobenzoyl chloride or 4-bromobenzoic acid, and piperidine. Residual solvents from the reaction or purification steps, like N,N-dimethylformamide (DMF) or triethylamine, are also frequently observed.
Q4: Where can I find reliable data for the chemical shifts of common laboratory solvents?
A4: Authoritative resources such as the Journal of Organic Chemistry and various chemical supplier databases provide comprehensive tables of ¹H and ¹³C NMR chemical shifts for common laboratory solvents as trace impurities. These are invaluable for distinguishing solvent peaks from signals of your compound or other impurities.
Troubleshooting Guide for Impurity Identification in the ¹H NMR Spectrum of this compound
This section addresses specific issues you might encounter during your analysis.
Issue 1: I see unexpected peaks in the aromatic region (δ 7.0-8.5 ppm). What could they be?
Possible Cause 1: Unreacted Starting Material
-
4-Bromobenzoic Acid: If the synthesis involved the hydrolysis of 4-bromobenzoyl chloride or was prepared from 4-bromobenzoic acid, you might see residual starting material. 4-Bromobenzoic acid shows two doublets in the aromatic region, typically around 7.6-7.9 ppm, and a broad singlet for the carboxylic acid proton, which can appear anywhere from 10-13 ppm and may not always be observed.
-
4-Bromobenzoyl Chloride: This starting material will also show two doublets in the aromatic region, usually slightly downfield from the product's aromatic signals.
Troubleshooting Steps:
-
Compare with Known Spectra: Obtain a reference spectrum of 4-bromobenzoic acid and 4-bromobenzoyl chloride to confirm the chemical shifts of the unexpected peaks.
-
"Spiking" Experiment: Add a small amount of the suspected impurity to your NMR sample. If the intensity of the unknown peak increases, you have likely identified the impurity.
Issue 2: There are extra signals in the upfield region (δ 1.0-4.0 ppm). What do they indicate?
Possible Cause 1: Residual Piperidine
-
Unreacted piperidine is a common impurity. It typically shows broad signals for the protons on the piperidine ring. The protons alpha to the nitrogen appear around 2.8 ppm, while the beta and gamma protons are found further upfield, around 1.5-1.7 ppm[1]. The NH proton signal is often very broad and may be difficult to observe.
Possible Cause 2: Triethylamine
-
If triethylamine was used as a base in the reaction, its characteristic signals might be present. These are a quartet around 2.5-3.2 ppm (methylene protons) and a triplet around 1.0-1.4 ppm (methyl protons). The exact chemical shifts can vary depending on the solvent and whether it is protonated.
Possible Cause 3: N,N-Dimethylformamide (DMF)
-
DMF is a common solvent in amide bond formation reactions. It typically shows three singlets: one for the formyl proton around 8.0 ppm, and two for the two methyl groups around 2.9 and 2.7 ppm[2]. The presence of two methyl signals is due to restricted rotation around the C-N amide bond.
Troubleshooting Workflow:
The following flowchart illustrates a systematic approach to identifying unknown peaks in your spectrum.
Caption: Troubleshooting flowchart for impurity identification.
Data Tables for Reference
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Protons | Multiplicity | Approximate Chemical Shift (δ ppm) |
| Aromatic (ortho to C=O) | Doublet | 7.35 - 7.45 |
| Aromatic (ortho to Br) | Doublet | 7.55 - 7.65 |
| Piperidine (α to N, equatorial) | Broad | 3.6 - 3.8 |
| Piperidine (α to N, axial) | Broad | 3.2 - 3.4 |
| Piperidine (β, γ) | Multiplet | 1.5 - 1.8 |
Note: These are estimated values based on analogous structures and general principles of NMR spectroscopy. Actual chemical shifts may vary depending on the solvent and other experimental conditions.
Table 2: ¹H NMR Chemical Shifts of Common Impurities
| Compound | Protons | Multiplicity | Approximate Chemical Shift (δ ppm) | Reference |
| Piperidine | α-CH₂ | Broad | ~2.8 | [1] |
| β, γ-CH₂ | Multiplet | 1.5 - 1.7 | [1] | |
| NH | Very Broad | Variable | ||
| 4-Bromobenzoic Acid | Aromatic | Doublet | 7.8 - 8.0 | |
| Aromatic | Doublet | 7.6 - 7.7 | ||
| COOH | Broad Singlet | 10 - 13 | ||
| Triethylamine | CH₂ | Quartet | 2.5 - 3.2 | |
| CH₃ | Triplet | 1.0 - 1.4 | ||
| N,N-Dimethylformamide | CHO | Singlet | ~8.0 | [2] |
| N-CH₃ | Singlet | ~2.9 | [2] | |
| N-CH₃ | Singlet | ~2.7 | [2] |
Experimental Protocols
Standard ¹H NMR Sample Preparation
-
Dissolve the Sample: Accurately weigh approximately 5-10 mg of your this compound sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Add Internal Standard (Optional): If quantitative analysis is required, add a small amount of an internal standard (e.g., tetramethylsilane - TMS).
-
Acquire the Spectrum: Place the NMR tube in the spectrometer and acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
References
- YouTube. Why does DMF (dimethylformamide) have 3 signals in 1H NMR ?. [Link]
- ResearchGate. List of the proton chemical shifts (ppm)
Sources
scaling up the synthesis of 1-(4-Bromobenzoyl)piperidine without compromising purity
Welcome to the dedicated technical support guide for the synthesis and purification of 1-(4-Bromobenzoyl)piperidine. This resource is tailored for researchers, chemists, and process development professionals to address the common challenges encountered when scaling this synthesis from the lab bench to larger-scale production without compromising on purity.
Overview of the Synthesis: The Schotten-Baumann Reaction
The synthesis of this compound is typically achieved through the acylation of piperidine with 4-bromobenzoyl chloride. This reaction is a classic example of the Schotten-Baumann reaction, which involves the formation of an amide from an amine and an acid chloride in the presence of a base.[1][2] The base is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
While straightforward in principle, scaling up this reaction can introduce challenges related to heat and mass transfer, potentially leading to increased impurity formation and reduced yields.[3]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the scale-up of your synthesis and provides actionable solutions.
Issue 1: Low Yield of this compound
A lower-than-expected yield is a common issue when scaling up amide synthesis.[4] The root cause often lies in one of the following areas:
-
Incomplete Reaction:
-
Probable Cause: Insufficient mixing or localized concentration gradients in a larger reactor can lead to incomplete conversion of starting materials. The highly exothermic nature of the reaction can also create "hot spots" that promote side reactions if not managed properly.[3]
-
Solution:
-
Optimize Agitation: Ensure your reactor's stirring mechanism is adequate for the increased volume to maintain a homogeneous mixture.
-
Controlled Reagent Addition: Add the 4-bromobenzoyl chloride solution dropwise to the piperidine solution, especially at the beginning of the reaction, to control the exotherm.
-
Temperature Monitoring: Implement a reliable temperature monitoring and control system to maintain the optimal reaction temperature.
-
-
-
Hydrolysis of 4-Bromobenzoyl Chloride:
-
Probable Cause: 4-Bromobenzoyl chloride is highly reactive and susceptible to hydrolysis, especially in the presence of water and base, forming the unreactive 4-bromobenzoic acid.[5][6]
-
Solution:
-
Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
-
Biphasic System: Employing a biphasic solvent system (e.g., dichloromethane and water) can help to keep the bulk of the acid chloride in the organic phase, minimizing contact with the aqueous base.[1]
-
-
Issue 2: Presence of Impurities in the Crude Product
The purity of the final product is paramount. Here are some common impurities and how to address them:
-
Unreacted Starting Materials:
-
Probable Cause: As mentioned, incomplete reaction can leave unreacted piperidine or 4-bromobenzoyl chloride.
-
Solution:
-
Reaction Monitoring: Use in-process controls like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction's progress and ensure it has gone to completion.
-
Stoichiometry Adjustment: A slight excess of piperidine can be used to ensure the complete consumption of the more expensive 4-bromobenzoyl chloride. The excess piperidine can be easily removed during the aqueous workup.
-
-
-
Formation of 4-Bromobenzoic Acid:
-
Probable Cause: Hydrolysis of 4-bromobenzoyl chloride.[6]
-
Solution:
-
Aqueous Wash: During the workup, wash the organic layer with a mild aqueous base solution (e.g., saturated sodium bicarbonate) to remove any acidic impurities like 4-bromobenzoic acid.
-
-
-
Formation of a Bis-Acylated Piperidine Byproduct:
-
Probable Cause: While less common with piperidine, under certain conditions, a second acylation can occur, though this is more prevalent with primary amines.
-
Solution:
-
Controlled Stoichiometry: Use a slight excess of the amine to favor the formation of the mono-acylated product.
-
-
Issue 3: Difficulties in Product Isolation and Purification
Even with a successful reaction, isolating a pure product can be challenging.
-
Oiling Out During Crystallization:
-
Probable Cause: The crude product may not crystallize cleanly and instead form an oil. This can be due to the presence of impurities or cooling the solution too quickly.
-
Solution:
-
Solvent Screening: Experiment with different solvent systems for recrystallization. A common starting point is a mixture of a good solvent (e.g., ethanol, ethyl acetate) and a poor solvent (e.g., hexanes, heptane).
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath to encourage the formation of well-defined crystals.
-
Seeding: Introduce a small crystal of pure this compound to the cooling solution to initiate crystallization.
-
-
-
Product Discoloration:
-
Probable Cause: The presence of colored impurities, often arising from side reactions at elevated temperatures.
-
Solution:
-
Activated Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Hot-filter the solution to remove the charcoal before allowing it to cool.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the synthesis of this compound?
The reaction is typically carried out at a low temperature, often starting at 0°C and then allowing it to warm to room temperature. Careful temperature control is crucial to minimize side reactions.
Q2: Which base is most suitable for this reaction?
An aqueous solution of a strong inorganic base like sodium hydroxide or potassium hydroxide is commonly used.[1] Alternatively, an organic base such as triethylamine can be used in an aprotic solvent.[7]
Q3: How can I effectively monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a quick and effective method. Use a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to separate the starting materials from the product. The disappearance of the limiting reactant (usually 4-bromobenzoyl chloride) indicates the reaction is complete. For more quantitative analysis, HPLC can be employed.
Q4: What is the best method for purifying the final product on a large scale?
Recrystallization is often the most practical and scalable method for purifying solid products like this compound. If recrystallization does not provide the desired purity, column chromatography can be used, although it is less ideal for very large quantities.
Q5: How can I confirm the purity of my final product?
High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of the final product.[8] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) should also be used to confirm the structure of the compound.
Experimental Protocols
Synthesis of this compound (Illustrative Protocol)
This protocol is for illustrative purposes and should be optimized for your specific scale and equipment.
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve piperidine (1.05 equivalents) in dichloromethane. Cool the solution to 0-5°C using an ice bath.
-
Reagent Addition: Dissolve 4-bromobenzoyl chloride (1.0 equivalent) in dichloromethane. Add this solution dropwise to the piperidine solution via the addition funnel, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Workup:
-
Add water to the reaction mixture and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
Dissolution: Dissolve the crude product in the minimum amount of the hot "good" solvent.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and hot-filter.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.
Purity Analysis by HPLC (Example Method)
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[8]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a phosphate buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH 3.0). A typical starting point is a 60:40 (v/v) ratio of acetonitrile to buffer.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV at 252 nm.[8]
-
Purity Calculation: The purity is determined by the area percentage of the main product peak relative to the total area of all peaks.
Data Presentation
Table 1: Troubleshooting Guide Summary
| Issue | Probable Cause(s) | Recommended Solutions |
| Low Yield | Incomplete reaction, Hydrolysis of acid chloride | Optimize agitation, control reagent addition and temperature, use anhydrous conditions. |
| Impurities | Unreacted starting materials, Hydrolysis byproduct | Monitor reaction to completion, adjust stoichiometry, perform aqueous base wash. |
| Purification Difficulties | Oiling out, Discoloration | Screen recrystallization solvents, use slow cooling and seeding, treat with activated charcoal. |
Visualizations
Reaction Workflow
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Schotten-Baumann Reaction [organic-chemistry.org]
- 3. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CAS 586-75-4: 4-Bromobenzoyl chloride | CymitQuimica [cymitquimica.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
selecting the right base for the synthesis of 1-(4-Bromobenzoyl)piperidine
This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 1-(4-bromobenzoyl)piperidine. Here, we address common challenges and frequently asked questions, with a specific focus on the critical step of selecting the appropriate base for the acylation of piperidine with 4-bromobenzoyl chloride. Our goal is to provide not only procedural steps but also the underlying chemical principles to empower you to make informed decisions and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a base in the synthesis of this compound from piperidine and 4-bromobenzoyl chloride?
The synthesis of this compound via the reaction of piperidine with 4-bromobenzoyl chloride is a classic example of a nucleophilic acyl substitution, often conducted under Schotten-Baumann conditions.[1][2][3] The base plays two crucial roles in this reaction:
-
Neutralization of HCl: The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct.[3][4] This acid will react with the unreacted piperidine (which is basic) to form a non-nucleophilic piperidinium salt. The addition of a base is necessary to neutralize the HCl, thereby preventing the consumption of the starting amine and driving the reaction equilibrium towards the formation of the amide product.[3][5]
-
Maintaining Nucleophilicity: By neutralizing the acidic byproduct, the base ensures that the piperidine remains in its free, nucleophilic form, available to react with the 4-bromobenzoyl chloride.
Q2: What are the most common bases used for this synthesis, and how do I choose between them?
The most common bases for this type of acylation fall into two main categories: inorganic bases (like sodium hydroxide) and tertiary amine bases (like triethylamine or pyridine). The choice depends on the specific reaction conditions and the desired workup procedure.
| Base | Typical Conditions | Advantages | Disadvantages |
| Sodium Hydroxide (NaOH) | Biphasic system (e.g., DCM/water)[2] | Inexpensive, readily available. | Can promote hydrolysis of the acyl chloride if not controlled carefully.[1] |
| Triethylamine (TEA) | Anhydrous aprotic solvent (e.g., DCM, THF)[4] | Good solubility in organic solvents, less likely to cause hydrolysis. | Can be more difficult to remove during workup; less basic than NaOH.[6][7] |
| Pyridine | Anhydrous aprotic solvent (e.g., DCM)[5][8] | Can act as a nucleophilic catalyst, potentially increasing the reaction rate.[5] | Can be harder to remove than TEA, has a strong odor, and is more toxic. |
Q3: I am observing a low yield in my reaction. What are the likely causes related to the base?
Low yields in this synthesis can often be traced back to issues with the base or its application. Here are some common culprits:
-
Insufficient Base: If less than one equivalent of base is used, the generated HCl will not be fully neutralized, leading to the formation of the unreactive piperidinium salt and incomplete conversion.[3]
-
Base-Promoted Hydrolysis: If using an aqueous base like NaOH, vigorous stirring and controlled addition are crucial. Poor mixing can lead to localized high concentrations of hydroxide ions, which can hydrolyze the 4-bromobenzoyl chloride starting material.[1]
-
Incorrect Base Strength: While a strong base is needed, an excessively strong base in a non-polar solvent might lead to side reactions. The pKa of the conjugate acid of the base should be considered in relation to the reactants.
Q4: Can I use an excess of piperidine as the base?
While it is theoretically possible to use two equivalents of piperidine (one to act as the nucleophile and one as the base), this is generally not recommended for several reasons:
-
Cost-Effectiveness: Piperidine is often more expensive than common bases like triethylamine or sodium hydroxide.
-
Purification Challenges: The resulting piperidinium hydrochloride salt can complicate the purification of the final product.
-
Reduced Yield: As the reaction proceeds, the concentration of the nucleophilic piperidine decreases, which can slow down the reaction rate.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Inactive Amine | Ensure the piperidine is not in a salt form (e.g., piperidine hydrochloride). If it is, it must be neutralized to the free base before the reaction. | The protonated amine is not nucleophilic and will not react with the acyl chloride. |
| Insufficient Base | Use at least one equivalent of a suitable base (e.g., triethylamine, pyridine, or NaOH). | The base is required to neutralize the HCl byproduct, which would otherwise protonate and deactivate the starting amine.[3][4] |
| Hydrolysis of Acyl Chloride | If using aqueous NaOH, ensure vigorous stirring of the biphasic mixture and consider adding the NaOH solution slowly. Alternatively, switch to an organic base like triethylamine in an anhydrous solvent. | 4-bromobenzoyl chloride is susceptible to hydrolysis, which is accelerated by hydroxide ions. A biphasic system or anhydrous conditions minimize this side reaction.[1][2] |
Issue 2: Presence of Multiple Spots on TLC, Indicating Side Products
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Unreacted Starting Material | Check the stoichiometry of your reagents. Ensure the acyl chloride was not hydrolyzed before the addition of piperidine. | Incomplete conversion is a common reason for multiple spots. |
| Formation of Piperidinium Salt | Ensure sufficient base was added to neutralize all the generated HCl. | If HCl is present, it will form a salt with piperidine, which will have a different Rf value on a TLC plate. |
| Hydrolysis Product | If you see a spot corresponding to 4-bromobenzoic acid, it indicates hydrolysis of the acyl chloride. | This is more likely when using aqueous bases or if there is moisture in the reaction. |
Workflow for Base Selection and Troubleshooting
Caption: Decision workflow for selecting a base and troubleshooting common issues.
Experimental Protocols
Protocol 1: Synthesis using Triethylamine in Dichloromethane (Anhydrous Conditions)
This protocol is a standard and reliable method that minimizes the risk of hydrolysis.
Materials:
-
Piperidine
-
4-Bromobenzoyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of piperidine (1.0 equivalent) in anhydrous DCM, add triethylamine (1.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of 4-bromobenzoyl chloride (1.1 equivalents) in anhydrous DCM dropwise to the stirred mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Synthesis using Sodium Hydroxide in a Biphasic System (Schotten-Baumann Conditions)
This method is cost-effective but requires careful control to avoid hydrolysis.[2]
Materials:
-
Piperidine
-
4-Bromobenzoyl chloride
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Dissolve piperidine (1.0 equivalent) in DCM.
-
In a separate flask, prepare an aqueous solution of NaOH (e.g., 2M, 1.5 equivalents).
-
Combine the piperidine solution and the aqueous NaOH solution in a flask equipped with a mechanical stirrer.
-
Cool the mixture to 0-5 °C in an ice bath and stir vigorously.
-
Slowly add 4-bromobenzoyl chloride (1.05 equivalents), either neat or as a solution in DCM, to the biphasic mixture.
-
Continue stirring vigorously at low temperature for 1-2 hours, then allow to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product.
Reaction Mechanism Visualization
Caption: Generalized mechanism for the base-mediated acylation of piperidine.
References
- BYJU'S. (2019, November 17). Schotten Baumann Reaction. [Link]
- Grokipedia. Schotten–Baumann reaction. [Link]
- chemeurope.com. Schotten-Baumann reaction. [Link]
- Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]
- Fisher Scientific. Amide Synthesis. [Link]
- Google Patents. CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.
- PrepChem.com. Synthesis of 4-(4-bromobenzoyl)piperidine hydrochloride. [Link]
- PubMed Central. Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)
- Google Patents. CN112645902B - Synthesis method of 1- (4-bromophenyl) piperidine.
- Chemistry Stack Exchange.
- ResearchGate. Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-Based Derivatives as Anti-Tubulin Agents | Request PDF. [Link]
- Allen. Pyridine is less basic than triethylamine because. [Link]
- Growing Science.
- SciSpace. The Effect of Pyridine and Triethylamine (TEA) Catalysts in the Synthesis of the 4- Benzoyloxy-3-Methoxycinmanic Acid Through Mi. [Link]
- Quora. Which of the following is more basic, pyridine or triethylamine?. [Link]
- PubMed. Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. [Link]
- organic-chemistry.org.
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
- Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. [Link]
- ResearchGate. Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling | Request PDF. [Link]
- PubMed Central. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA)
- ResearchGate. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals | Request PDF. [Link]
- ResearchGate. Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)
- Google Patents. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
- ResearchGate. Catalyzed Friedel–Crafts acylation reaction of anisole with benzoyl chloride …. [Link]
- Frontiers. Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Schotten-Baumann_reaction [chemeurope.com]
- 3. Schotten-Baumann Reaction [organic-chemistry.org]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. byjus.com [byjus.com]
- 6. Pyridine is less basic than triethylamine because . [allen.in]
- 7. quora.com [quora.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Temperature for 1-(4-Bromobenzoyl)piperidine Synthesis
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for the synthesis of 1-(4-Bromobenzoyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on managing one of the most critical parameters for this reaction: temperature. Precise thermal control is paramount for maximizing yield, ensuring purity, and achieving reproducible results.
Part 1: Frequently Asked Questions (FAQs) - The Foundational Principles
This section addresses the fundamental concepts governing the synthesis, providing the causal framework behind our experimental recommendations.
Q1: What is the core reaction mechanism for synthesizing this compound, and how does it relate to temperature?
A1: The synthesis is a classic example of the Schotten-Baumann reaction , which involves the N-acylation of a primary or secondary amine (piperidine) with an acyl chloride (4-bromobenzoyl chloride).[1][2] The mechanism is a nucleophilic acyl substitution.[2][3]
The piperidine nitrogen, acting as a nucleophile, attacks the electrophilic carbonyl carbon of 4-bromobenzoyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion and, after deprotonation by a base, yields the final amide product. This reaction is typically exothermic, meaning it releases heat.[4] Without proper temperature control, this released energy can accelerate the reaction uncontrollably, leading to the issues discussed below.
Caption: Simplified Schotten-Baumann reaction pathway.
Q2: Why is strict temperature control so critical during this acylation?
A2: There are three primary reasons:
-
Reactivity of 4-Bromobenzoyl Chloride: Acyl chlorides are highly reactive and moisture-sensitive.[4][5] At elevated temperatures, the rate of undesirable side reactions, particularly hydrolysis, increases dramatically.
-
Exothermic Nature: The reaction generates heat. Adding the acyl chloride too quickly or at an insufficiently low temperature can cause a rapid temperature spike. This can lead to a runaway reaction, compromising both yield and safety.[6]
-
Product and Reactant Stability: Although the reactants and product are generally stable under recommended conditions, excessive heat can lead to decomposition or the formation of colored impurities, complicating purification.[7]
Q3: What is the most common temperature-related side reaction, and how can I prevent it?
A3: The most prevalent and yield-damaging side reaction is the hydrolysis of 4-bromobenzoyl chloride .[5] If any moisture is present in the reagents or solvents, the acyl chloride will react with water to form the unreactive 4-bromobenzoic acid. This side reaction is accelerated by heat.
Prevention Strategy:
-
Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents and high-purity, dry reagents.[4]
-
Low-Temperature Addition: The most effective preventative measure is to add the 4-bromobenzoyl chloride dropwise to the cooled reaction mixture (0 °C is standard) containing piperidine and a base.[8][9] This keeps the instantaneous concentration of the acyl chloride low and allows the heat generated to dissipate, favoring the desired N-acylation over hydrolysis.
Part 2: Troubleshooting Guide for Temperature Management
This guide addresses specific issues you may encounter during your experiments, providing potential causes and validated solutions.
| Issue Encountered | Potential Cause (Temperature-Related) | Recommended Solution & Validation Step |
| Consistently Low Yield (<70%) | 1. Temperature Too High During Addition: The 4-bromobenzoyl chloride was added at room temperature or the cooling was insufficient. This leads to rapid hydrolysis of the acyl chloride into 4-bromobenzoic acid, consuming your limiting reagent.[5][7] | Solution: Begin the reaction by cooling the piperidine/base solution to 0 °C in an ice-water bath. Add the acyl chloride solution dropwise over 15-30 minutes, ensuring the internal temperature does not exceed 5-10 °C. Validation: After the reaction, analyze the crude product by TLC. The presence of a baseline spot that is UV active may indicate the presence of the more polar 4-bromobenzoic acid. |
| 2. Temperature Too Low Post-Addition: The reaction was not allowed to warm to room temperature or was quenched too early. The activation energy is not being sufficiently overcome for the reaction to proceed to completion.[7][10] | Solution: After the addition of the acyl chloride is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours. Validation: Monitor the reaction's progress every 30 minutes using TLC. The reaction is complete when the piperidine starting material spot (visualized with ninhydrin or other stains) is no longer visible.[11] | |
| Final Product is Impure (Contaminated with 4-bromobenzoic acid) | Hydrolysis of Acyl Chloride: This is a direct consequence of either moisture contamination or adding the acyl chloride at too high a temperature, as explained above.[5] | Solution 1 (Prevention): Strictly adhere to anhydrous conditions and a low-temperature (0 °C) addition protocol.[9] Solution 2 (Remediation): During the aqueous workup, wash the organic layer with a dilute base solution (e.g., 5% aqueous NaHCO₃ or Na₂CO₃). This will convert the acidic 4-bromobenzoic acid into its water-soluble carboxylate salt, which will be extracted into the aqueous layer, purifying your product.[7][9] |
| Reaction Mixture Develops a Dark Color | Decomposition/Side Reactions: The reaction temperature spiked significantly above room temperature, potentially due to too-rapid addition of the acyl chloride. This can cause minor decomposition of reactants or products.[12][13] | Solution: Improve the initial cooling and slow the rate of addition of the acyl chloride. If discoloration persists in the final product after workup, consider purification via recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) or column chromatography.[12] |
Part 3: Validated Experimental Protocols
These protocols are designed to be self-validating systems, incorporating monitoring steps to ensure success.
Protocol 1: Optimized Synthesis of this compound
This protocol emphasizes strict temperature control for optimal yield and purity.
Materials:
-
Piperidine (1.0 eq)
-
4-Bromobenzoyl chloride (1.05 eq)
-
Triethylamine (NEt₃, 1.5 eq) or 2M Sodium Hydroxide (NaOH)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve piperidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Initial Cooling: Cool the solution to 0 °C in an ice-water bath. It is critical that the temperature is stable before proceeding.
-
Reagent Addition: Dissolve 4-bromobenzoyl chloride (1.05 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred piperidine solution over 20-30 minutes. Crucial: Monitor the internal temperature and adjust the addition rate to maintain it below 10 °C.
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 2 hours.
-
Monitoring: Check for the disappearance of the piperidine starting material using TLC (see Protocol 2).
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction & Washing: Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and finally with brine.[9] The bicarb wash is essential to remove any unreacted acid chloride or byproduct 4-bromobenzoic acid.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol/water to yield pure this compound as a white solid.
Protocol 2: Monitoring Reaction Progress with Thin-Layer Chromatography (TLC)
Procedure:
-
Prepare TLC Plate: Draw a baseline in pencil on a silica gel TLC plate.
-
Spotting: Spot the plate with three lanes:
-
SM: A dilute solution of the starting material (piperidine).
-
Co: A co-spot containing both the starting material and the reaction mixture.
-
Rxn: A sample of the reaction mixture.
-
-
Development: Place the TLC plate in a developing chamber containing an appropriate eluent (e.g., 3:1 Hexane:Ethyl Acetate).
-
Visualization: After the solvent front nears the top, remove the plate and dry it. Visualize the spots under a UV lamp (the product and acyl chloride are UV active). Then, stain the plate with a ninhydrin solution and gently heat. Piperidine will appear as a distinct colored spot.
-
Interpretation: The reaction is complete when the piperidine spot in the "Rxn" lane has completely disappeared.[11][14]
Caption: Workflow for monitoring the reaction via TLC.
Caption: Logical troubleshooting flow for low yield diagnosis.
References
- CN112645902A - Synthetic method of 1- (4-bromophenyl)
- Kinetic study and modeling of the Schotten– Baumann synthesis of peroxyesters using phase - SciSpace. (URL: [Link])
- Schotten–Baumann reaction - Grokipedia. (URL: [Link])
- Chemistry Schotten Baumann Reaction - S
- Synthesis of 4-(4-bromobenzoyl)piperidine hydrochloride - PrepChem.com. (URL: [Link])
- Schotten-Baumann Reaction - Organic Chemistry Portal. (URL: [Link])
- CN112645902B - Synthesis method of 1- (4-bromophenyl)
- N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Deriv
- Schotten–Baumann reaction - Wikipedia. (URL: [Link])
- Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. (URL: [Link])
- Optimization of solvent, temperature and time by using different amount...
- Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)
- Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)
- Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC - PubMed Central. (URL: [Link])
- Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling | Request PDF - ResearchG
- Synthesis and characterization of new temperature-responsive polymers, poly(N-acryloylpiperidine)
- Influence of ester structures on kinetics of piperidine and morfoline N-acylation in aqueous-organic solvents. (URL: [Link])
- (PDF)
- Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC - PubMed Central. (URL: [Link])
- SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC - PubMed Central. (URL: [Link])
- Analytical Methods - RSC Publishing. (URL: [Link])
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-Bromobenzoyl chloride(586-75-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. scispace.com [scispace.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions with 1-(4-Bromobenzoyl)piperidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers utilizing 1-(4-Bromobenzoyl)piperidine in palladium-catalyzed cross-coupling reactions. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered in the lab, with a focus on overcoming catalyst poisoning and deactivation.
Introduction: The Challenge of Amide- and Amine-Containing Substrates
This compound is a valuable building block in medicinal chemistry and materials science, often employed in Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions to introduce diverse functionalities.[1] However, its structure presents a unique challenge: the presence of both an amide linkage and a piperidine ring. The lone pair of electrons on the piperidine nitrogen can act as a potent ligand, coordinating to the palladium catalyst. This coordination can lead to the formation of stable, inactive complexes, effectively poisoning the catalyst and stalling the desired reaction.[2][3][4] This guide provides a systematic approach to diagnosing and solving these issues.
Section 1: Understanding the Primary Poisoning Pathway
The core issue with substrates like this compound is the potential for the nitrogen atom to act as an endogenous catalyst poison. While the amide nitrogen is generally less basic and sterically hindered, the tertiary amine of the piperidine ring is a well-known coordinating agent for transition metals.[5] This leads to an off-cycle equilibrium where the active catalyst is sequestered, preventing it from participating in the oxidative addition step.
Caption: Potential catalyst poisoning pathway for this compound.
Section 2: Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My reaction is sluggish or has stalled completely with no obvious precipitate. What's the likely cause?
A1: A stalled reaction without the formation of palladium black often points directly to catalyst inhibition by the substrate itself. The piperidine nitrogen is likely coordinating to the palladium center, creating a stable, off-cycle complex that is catalytically inactive.[2][3] The choice of ligand is critical in preventing this. Standard or less bulky ligands may not provide sufficient steric hindrance around the palladium atom to prevent the piperidine moiety from binding.
Troubleshooting Steps:
-
Switch to a Bulkier Ligand: This is the most effective solution. Bulky, electron-rich biaryl phosphine ligands (often called "Buchwald ligands") are designed to create a sterically demanding pocket around the palladium center. This both discourages coordination from the substrate's nitrogen and promotes a faster rate of reductive elimination, helping the desired catalytic cycle outcompete the poisoning pathway.[6]
-
Increase Temperature: In some cases, the substrate-catalyst coordination may be reversible. A moderate increase in temperature (e.g., from 80 °C to 100-110 °C) can sometimes provide enough energy to break this coordination and re-enter the catalytic cycle. However, be cautious, as excessive heat can lead to catalyst degradation.[7]
-
Re-evaluate Catalyst Loading: While it may seem counterintuitive, simply adding more catalyst is not always the answer and can lead to other issues.[6] First, try optimizing the ligand-to-metal ratio. An excess of ligand relative to the palladium source can sometimes help keep the metal center coordinated to the phosphine.[8]
| Ligand Class | Examples | Suitability for this Substrate | Rationale |
| Monodentate (1st Gen) | PPh₃, P(t-Bu)₃ | Poor to Moderate | Often insufficient steric bulk to prevent N-coordination. |
| Bidentate | BINAP, DPPF | Moderate | Can be effective, but may not be optimal if the "bite angle" is not ideal for the substrate.[9] |
| Bulky Biarylphosphines | XPhos, SPhos, RuPhos | Excellent (Recommended) | Provide significant steric shielding and electron density to accelerate the catalytic cycle and prevent poisoning.[6][7] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Good to Excellent | Offer strong Pd-C bonds and good steric bulk, making them robust alternatives to phosphines.[10] |
Q2: My reaction mixture turned black shortly after heating, and I have low conversion. What is palladium black and how do I prevent it?
A2: The formation of a black precipitate is likely "palladium black," which consists of agglomerated, inactive palladium nanoparticles.[2][11] This is a common catalyst deactivation pathway and indicates that the active, soluble Pd(0) species is unstable under the reaction conditions. This can be triggered by several factors:
-
High Temperatures: Excessive heat can cause the catalyst complexes to decompose.
-
Presence of Oxygen: Trace oxygen can oxidize the active Pd(0) catalyst or the phosphine ligands, leading to instability and precipitation.[12]
-
Slow Catalytic Turnover: If a step in the catalytic cycle (like oxidative addition or transmetalation) is very slow, the "naked" Pd(0) species may have a longer lifetime, giving it more time to aggregate.
Troubleshooting Steps:
-
Ensure Rigorous Inert Conditions: This is non-negotiable. Use high-purity argon or nitrogen. Solvents must be thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with inert gas for at least 30-60 minutes.[7][13]
-
Use a More Stable Precatalyst: Instead of air-sensitive sources like Pd₂(dba)₃, consider using modern, air-stable precatalysts (e.g., Buchwald G3 or G4 precatalysts). These are designed to generate the active LPd(0) species cleanly and efficiently only at elevated temperatures, minimizing its lifetime in solution before entering the catalytic cycle.[8]
-
Optimize Ligand and Base: A robust ligand that stabilizes the Pd(0) center is crucial.[10] Additionally, ensure the base is finely powdered and anhydrous (if the reaction is water-sensitive), as poor solubility or impurities in the base can hinder the reaction and contribute to catalyst death.[12]
Q3: My yields are inconsistent. Could impurities from my this compound be the issue?
A3: Absolutely. Inconsistent results are a classic sign of variable impurity levels in a starting material. Common culprits that act as potent catalyst poisons include:
-
Sulfur Compounds: Even trace amounts of sulfur-containing impurities can irreversibly bind to and kill palladium catalysts.[2][14] These can be carryovers from reagents used in the synthesis of your starting material.
-
Other Halides or Cyanides: These can compete for active sites on the catalyst.[6][15]
-
Unreacted Starting Materials: For example, if the substrate was synthesized from piperidine, residual piperidine could be present and interfere with the reaction.
Troubleshooting Steps:
-
Purify the Starting Material: Recrystallize or run a silica gel plug on your batch of this compound to remove polar impurities.
-
Verify Purity: Use analytical techniques like NMR and LC-MS to confirm the purity of the starting material before use.
-
Use High-Purity Reagents: Ensure all other components (boronic acid/ester, amine, base, solvent) are of the highest possible purity.[6][12] It is often beneficial to purify liquid amines by filtering them through a short plug of activated alumina before use.[8]
Caption: Troubleshooting workflow for cross-coupling reactions.
Section 3: Frequently Asked Questions (FAQs)
Q1: Can the amide bond in this compound be cleaved under typical cross-coupling conditions? A1: While palladium-catalyzed C-N bond cleavage of amides is known, it typically requires specific directing groups or harsh conditions not commonly employed for standard cross-coupling. Under typical Suzuki, Heck, or Buchwald-Hartwig conditions with appropriate bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), the amide bond is generally stable. Hydrolysis is a greater risk if using very strong hydroxide bases at high temperatures for prolonged periods.
Q2: What is the best general practice for setting up a reaction with this substrate? A2: Success hinges on meticulous setup.
-
Drying: Flame-dry your glassware under vacuum and backfill with an inert gas.
-
Reagents: Use freshly opened, high-purity reagents. Weigh solids in the air and add them to the flask, but add solvents and liquid reagents under a positive flow of inert gas or in a glovebox.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen at least three times.
-
Degassing: Add your solvent (which must be previously and thoroughly degassed) via syringe. If using a biphasic system (e.g., toluene/water), degas each solvent separately before mixing.[13]
-
Execution: Heat the reaction with vigorous stirring to ensure good mixing, especially with heterogeneous bases.
Section 4: Key Experimental Protocols
Protocol 4.1: General Procedure for a Robust Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling this compound with a generic arylboronic acid, incorporating best practices to mitigate catalyst poisoning.
-
Setup: To an oven-dried flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and a finely ground base (e.g., K₃PO₄, 2.0 equiv).
-
Inerting: Seal the flask with a septum. Evacuate the flask and backfill with high-purity argon. Repeat this process three times.
-
Catalyst Addition: Under a positive flow of argon or in a glovebox, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane or toluene/water mixture) via syringe. The total concentration should be around 0.1-0.2 M.[7]
-
Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- BenchChem. (2025). Technical Support Center: Catalyst Poisoning in 3,6-Diiodopyridazine Cross-Coupling Reactions. BenchChem.
- Google Patents. (2021). CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.
- Ruiu, A., et al. (2021). Supercritical CO2 Extraction of Palladium Oxide from an Aluminosilicate-Supported Catalyst Enhanced by a Combination of Complexing Polymers and Piperidine. Molecules, 26(3), 684. [Link]
- BenchChem. (n.d.). 1-(4-Bromobenzoyl)-4-methylpiperidine | CAS 329713-82-8. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 1-Benzyl-4-bromopiperidine. BenchChem.
- Bönnemann, H., et al. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry – A European Journal, 21(14), 5516-5525. [Link]
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting low yields in cross-coupling reactions with "1-Bromo-3,5-difluoro-2-iodobenzene". BenchChem.
- ResearchGate. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. [Link]
- Chen, G., et al. (2016). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Angewandte Chemie International Edition, 55(44), 13692-13696. [Link]
- BenchChem. (n.d.). Troubleshooting failed reactions involving 3-Bromo-4-methoxybenzaldehyde. BenchChem.
- Daugulis, O., et al. (2015). Palladium-Catalyzed Transannular C–H Functionalization of Alicyclic Amines. Angewandte Chemie International Edition, 54(44), 13027-13031. [Link]
- Wang, Q., et al. (2022). Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles. Angewandte Chemie International Edition, 61(38), e202209087. [Link]
- BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Benzofurans. BenchChem.
- Wikipedia. (2023).
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines. BenchChem.
- Grushin, V. V., et al. (2002). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 124(42), 12644-12657. [Link]
- ResearchGate. (2018). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Transannular C–H Functionalization of Alicyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 1-(4-Bromobenzoyl)piperidine and 1-(4-Chlorobenzoyl)piperidine for Pharmaceutical Research and Development
Introduction
In the landscape of pharmaceutical and medicinal chemistry, the 4-halobenzoyl piperidine scaffold is a cornerstone for the synthesis of a diverse array of biologically active molecules. Among the most frequently utilized starting materials are 1-(4-Bromobenzoyl)piperidine and 1-(4-chlorobenzoyl)piperidine. The choice between these two seemingly similar compounds can have profound implications on reaction efficiency, catalyst selection, and overall cost-effectiveness of a synthetic route. This in-depth guide provides a comprehensive comparison of the reactivity of these two key intermediates, supported by theoretical principles and detailed experimental protocols, to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
This guide will delve into the fundamental electronic differences between the carbon-bromine and carbon-chlorine bonds that govern their reactivity, with a particular focus on palladium-catalyzed cross-coupling reactions, which are pivotal in modern drug discovery. We will present a series of standardized experimental protocols designed to directly compare the performance of these two compounds in key synthetic transformations, including the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. By understanding the nuances of their reactivity, chemists can optimize reaction conditions, minimize side-product formation, and ultimately streamline the synthesis of novel chemical entities.
Theoretical Underpinnings of Reactivity: A Tale of Two Halogens
The primary determinant of the differential reactivity between this compound and 1-(4-chlorobenzoyl)piperidine lies in the inherent properties of the carbon-halogen bond on the aromatic ring. Specifically, the bond dissociation energy (BDE) of the C-Br bond is significantly lower than that of the C-Cl bond. This fundamental difference has a cascading effect on the kinetics of many important chemical transformations.
In the context of palladium-catalyzed cross-coupling reactions, the catalytic cycle typically commences with the oxidative addition of the aryl halide to a low-valent palladium(0) species.[1] This step, often the rate-determining step of the overall reaction, involves the cleavage of the carbon-halogen bond. Consequently, the weaker C-Br bond in this compound undergoes oxidative addition more readily and under milder conditions than the more robust C-Cl bond in its chloro-analogue.[2] This translates to faster reaction rates, lower catalyst loadings, and often higher yields for the bromo-substituted compound under standard conditions.
While aryl bromides are generally more reactive, advancements in ligand design have led to the development of sophisticated phosphine and N-heterocyclic carbene (NHC) ligands that can facilitate the activation of the less reactive C-Cl bond.[3][4] These ligands are typically bulky and electron-rich, which promotes the oxidative addition step for aryl chlorides. However, these specialized ligands can be more expensive and may require more stringent reaction conditions, such as higher temperatures.
Another potential reaction pathway to consider is nucleophilic aromatic substitution (SNAr). However, for these particular substrates, SNAr is generally not a favored pathway unless there are strong electron-withdrawing groups on the aromatic ring, which is not the case here.[5] The piperidinoyl group is only moderately electron-withdrawing. Therefore, the reactivity of these compounds is predominantly dictated by transformations involving the carbon-halogen bond.
Spectroscopic Characterization
Accurate characterization of starting materials is paramount in any synthetic endeavor. The following tables summarize the expected spectroscopic data for this compound and 1-(4-chlorobenzoyl)piperidine based on data from similar compounds and general principles of spectroscopy.
Table 1: Predicted ¹H NMR and ¹³C NMR Data
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| This compound | ~ 7.55 (d, 2H, Ar-H), ~ 7.30 (d, 2H, Ar-H), ~ 3.7 (br s, 2H, piperidine-H), ~ 3.4 (br s, 2H, piperidine-H), ~ 1.7 (m, 6H, piperidine-H) | ~ 170 (C=O), ~ 135 (Ar-C), ~ 132 (Ar-CH), ~ 129 (Ar-CH), ~ 125 (Ar-C-Br), ~ 48 (piperidine-CH₂), ~ 43 (piperidine-CH₂), ~ 26 (piperidine-CH₂), ~ 25 (piperidine-CH₂), ~ 24 (piperidine-CH₂) |
| 1-(4-Chlorobenzoyl)piperidine | ~ 7.35 (d, 2H, Ar-H), ~ 7.30 (d, 2H, Ar-H), ~ 3.7 (br s, 2H, piperidine-H), ~ 3.4 (br s, 2H, piperidine-H), ~ 1.7 (m, 6H, piperidine-H) | ~ 170 (C=O), ~ 137 (Ar-C-Cl), ~ 134 (Ar-C), ~ 129 (Ar-CH), ~ 128 (Ar-CH), ~ 48 (piperidine-CH₂), ~ 43 (piperidine-CH₂), ~ 26 (piperidine-CH₂), ~ 25 (piperidine-CH₂), ~ 24 (piperidine-CH₂) |
Table 2: Predicted IR Spectroscopy Data
| Compound | Characteristic IR Absorptions (cm⁻¹) |
| This compound | ~ 1630-1640 (C=O stretch), ~ 1580-1600 (C=C aromatic stretch), ~ 1280 (C-N stretch), ~ 1010 (C-Br stretch) |
| 1-(4-Chlorobenzoyl)piperidine | ~ 1630-1640 (C=O stretch), ~ 1580-1600 (C=C aromatic stretch), ~ 1280 (C-N stretch), ~ 1090 (C-Cl stretch) |
Comparative Experimental Protocols
To provide a tangible comparison of the reactivity of these two compounds, the following detailed experimental protocols are presented. These protocols are designed to be conducted in parallel to allow for a direct and objective assessment of their performance under identical conditions where possible.
Experiment 1: Suzuki-Miyaura Cross-Coupling
This experiment will compare the efficiency of the two substrates in a standard Suzuki-Miyaura coupling reaction with phenylboronic acid.
Objective: To compare the reaction rate and yield of a Suzuki-Miyaura coupling using this compound and 1-(4-chlorobenzoyl)piperidine.
Sources
A Comparative Guide to the Biological Activity of Bromo- vs. Chloro-Substituted Benzoylpiperidines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzoylpiperidine scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds targeting a wide array of physiological systems. The strategic placement of substituents on this framework is a key determinant of a molecule's pharmacological profile. Among the most common modifications is the introduction of halogen atoms, with bromine and chlorine being of particular interest. This guide provides an in-depth, objective comparison of the biological activities of bromo- versus chloro-substituted benzoylpiperidines, supported by an analysis of their physicochemical properties and relevant experimental data.
The Influence of Halogen Substitution: A Physicochemical Perspective
The choice between a bromine and a chlorine substituent is not arbitrary; it is a calculated decision based on their distinct physicochemical properties, which can profoundly impact a molecule's interaction with its biological target.
| Property | Bromine (Br) | Chlorine (Cl) | Implication in Drug Design |
| Van der Waals Radius (Å) | 1.85 | 1.75 | Bromine is larger and can form more significant van der Waals interactions, potentially leading to increased binding affinity if the binding pocket can accommodate the larger size. |
| Electronegativity (Pauling Scale) | 2.96 | 3.16 | Chlorine is more electronegative, leading to a more polarized C-X bond. This can influence dipole-dipole interactions and hydrogen bonding potential. |
| Polarizability (ų) | 4.77 | 3.03 | Bromine is more polarizable, which can enhance dispersion forces (a type of van der Waals force) and contribute to stronger binding. |
| Lipophilicity (Hansch-Fujita π parameter) | +0.86 | +0.71 | Both are lipophilic, but bromine contributes slightly more to a molecule's overall lipophilicity, which can affect cell permeability and metabolic stability. |
Comparative Biological Activity: A Look at the Evidence
Dopamine Receptor Affinity
The dopamine D2 receptor is a key target for antipsychotic medications. Halogen substitution on the benzoyl moiety of benzoylpiperidines has been explored to modulate affinity and selectivity for this receptor. While comprehensive comparative studies are limited, some general trends can be observed. For instance, in a series of N-(1-benzylpiperidin-4-yl)phenylacetamides, halogen substitution on the phenylacetamide aromatic ring was found to generally increase affinity for sigma2 receptors while maintaining a similar affinity for sigma1 receptors.[1] Although not a direct comparison on a benzoylpiperidine core, this suggests that the electronic and steric effects of halogens can subtly influence receptor recognition.
Sigma Receptor Binding
Sigma receptors are implicated in a variety of neurological functions and are targets for the development of novel therapeutics. A study on N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives provided some insights into the role of halogen substitution. The study found that for chloro-, bromo-, and fluoro-substituted analogues, the selectivity for sigma1 receptors followed the trend of 3-substituted > 2-substituted ≈ 4-substituted.[1] This highlights the importance of the substitution pattern in addition to the nature of the halogen.
Structure-Activity Relationship (SAR) Insights
The biological activity of substituted benzoylpiperidines is a complex interplay of electronic, steric, and hydrophobic factors. The substitution of a hydrogen atom with a chlorine or bromine atom can lead to:
-
Enhanced Binding Affinity: The introduction of a halogen can lead to new, favorable interactions with the receptor binding pocket, such as van der Waals or halogen bonds, thereby increasing binding affinity.
-
Altered Selectivity: The subtle differences in size and electronics between bromine and chlorine can be exploited to fine-tune the selectivity of a ligand for a particular receptor subtype.
-
Improved Pharmacokinetic Properties: Halogenation can increase a compound's lipophilicity, which may enhance its ability to cross the blood-brain barrier. It can also block sites of metabolism, leading to a longer duration of action.
Experimental Protocols
Synthesis of 4-(4-Bromobenzoyl)piperidine
This protocol describes a general method for the acylation of piperidine with a substituted benzoyl chloride.
Materials:
-
Piperidine
-
4-Bromobenzoyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Dissolve piperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of 4-bromobenzoyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 4-(4-bromobenzoyl)piperidine.
A similar procedure can be followed for the synthesis of 4-(4-chlorobenzoyl)piperidine by substituting 4-bromobenzoyl chloride with 4-chlorobenzoyl chloride.
Radioligand Binding Assay for Dopamine D2 Receptors
This protocol outlines a competitive binding assay to determine the affinity of test compounds for the dopamine D2 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor.
-
[3H]-Spiperone (radioligand)
-
Haloperidol (for non-specific binding determination)
-
Test compounds (bromo- and chloro-substituted benzoylpiperidines)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
96-well microplates
-
Glass fiber filters (pre-soaked in polyethylenimine)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
In a 96-well microplate, add assay buffer, cell membranes (typically 10-20 µg of protein per well), and varying concentrations of the test compound.
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add a high concentration of haloperidol (e.g., 10 µM).
-
Initiate the binding reaction by adding [3H]-Spiperone at a concentration close to its Kd value.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials.
-
Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 values of the test compounds, from which the Ki values can be calculated using the Cheng-Prusoff equation.
Conclusion
The substitution of a benzoylpiperidine scaffold with bromine or chlorine offers a powerful strategy for modulating its biological activity. While bromine's larger size and greater polarizability can lead to enhanced binding through van der Waals and dispersion forces, chlorine's higher electronegativity can influence polar interactions. The ultimate effect on a compound's potency and selectivity is highly dependent on the specific topology and chemical environment of the target receptor's binding site. The choice between these two halogens should be guided by a thorough understanding of the structure-activity relationships for the target of interest and may require the synthesis and evaluation of both analogs to identify the optimal substituent. The experimental protocols provided herein offer a starting point for researchers to undertake such comparative studies and further elucidate the nuanced roles of bromo- and chloro-substituents in the biological activity of benzoylpiperidines.
References
- Synthesis and characterization of selective dopamine D2 receptor antagonists. PubMed. [Link]
- Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. PubMed. [Link]
Sources
The Tale of Two Rings: A Comparative Analysis of Piperidine and Morpholine Scaffolds in Drug Design
A Senior Application Scientist's Guide to Navigating Key Physicochemical and Metabolic Differences for Optimal Lead Candidate Selection
In the intricate chess game of drug discovery, the selection of a heterocyclic scaffold is a pivotal move, profoundly influencing a drug candidate's ultimate success. Among the most frequently deployed pieces are the six-membered saturated heterocycles, piperidine and morpholine. At first glance, they are deceptively similar, yet the simple substitution of a methylene group in piperidine for an oxygen atom in morpholine initiates a cascade of divergent physicochemical and metabolic properties. This guide offers an in-depth, objective comparison of these two critical scaffolds, supported by experimental data and detailed methodologies, to empower researchers in making strategic, data-driven decisions during the lead optimization process.
At the Bench: A Head-to-Head Comparison of Physicochemical Properties
The fundamental characteristics of a scaffold dictate its interactions within a biological system. The introduction of an oxygen atom in the morpholine ring creates significant, exploitable differences from its carbocyclic counterpart, piperidine.
| Property | Piperidine | Morpholine | Rationale and Implication in Drug Design |
| pKa | ~11.2 | ~8.4 - 8.7[1] | The electron-withdrawing nature of the oxygen atom in morpholine reduces the basicity of the nitrogen.[2] This lower pKa means morpholine is less likely to be protonated at physiological pH, which can reduce off-target interactions with acidic residues in proteins and phospholipids, potentially leading to a better toxicity profile. Piperidine's strong basicity can be advantageous for forming salt bridges with acidic targets but may also lead to higher clearance and potential for cardiotoxicity. |
| LogP | ~0.9 | ~-0.5 | Morpholine is significantly more hydrophilic than piperidine. This increased polarity can enhance aqueous solubility, a crucial factor for oral bioavailability.[1] However, it may also reduce membrane permeability. The choice between the two often represents a trade-off between solubility and permeability, a key consideration in optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties. |
| Hydrogen Bonding | 1 H-bond donor (N-H), 1 H-bond acceptor (N) | 1 H-bond donor (N-H), 2 H-bond acceptors (N, O) | The additional oxygen atom in morpholine provides an extra hydrogen bond acceptor site.[3] This can lead to stronger and more specific interactions with biological targets, potentially increasing potency and selectivity.[4][5] |
| Conformational Flexibility | Predominantly chair conformation. Can undergo ring flipping. | Predominantly chair conformation.[3] The presence of the C-O bond can influence the energy barrier for ring inversion. | Both rings adopt a stable chair conformation, allowing for precise positioning of substituents in either axial or equatorial positions to interact with target binding pockets.[6][7][8] The conformational rigidity of these scaffolds can be advantageous in reducing the entropic penalty upon binding. |
The Body's Response: A Comparative Look at Metabolic Stability
The metabolic fate of a drug is a critical determinant of its half-life, efficacy, and potential for drug-drug interactions. Here, the structural differences between piperidine and morpholine lead to distinct metabolic pathways.
Morpholine is generally considered to be more metabolically stable than piperidine.[2] The electron-withdrawing effect of the oxygen atom decreases the susceptibility of the adjacent carbon atoms to oxidation by cytochrome P450 (CYP) enzymes.[2] However, it is not metabolically inert.
Common Metabolic Pathways:
-
Piperidine:
-
N-dealkylation: Cleavage of the bond between the nitrogen and its substituent.
-
C-oxidation: Oxidation of the carbon atoms adjacent to the nitrogen, often leading to the formation of a lactam. This is a common metabolic fate for piperidine rings.[2]
-
Ring Opening: Enzymatic cleavage of the piperidine ring.[2]
-
N-oxidation: Oxidation of the nitrogen atom.[2]
-
-
Morpholine:
-
Oxidative N-dealkylation: Similar to piperidine, this involves cleavage of the N-substituent bond.[2]
-
Oxidation of the carbon atoms adjacent to the oxygen.
-
Ring opening is also a possibility, though often at a slower rate than for piperidine.
-
The increased metabolic stability of the morpholine ring can lead to a longer in vivo half-life and reduced clearance, which can be advantageous for maintaining therapeutic drug concentrations.[1]
Caption: Predominant metabolic pathways for piperidine and morpholine scaffolds.
Strategic Selection in Drug Design: Case Studies and Considerations
The choice between a piperidine and a morpholine scaffold is highly context-dependent, driven by the specific therapeutic target and the desired pharmacokinetic profile.
-
Oncology: In the design of kinase inhibitors, the morpholine moiety is frequently employed to enhance solubility and metabolic stability, crucial for oral administration and sustained target engagement.[1] For instance, the morpholine ring in the PI3K inhibitor Gedatolisib contributes to its favorable pharmacokinetic properties.
-
Central Nervous System (CNS) Disorders: For CNS-targeting drugs, balancing lipophilicity and hydrophilicity is critical for blood-brain barrier penetration. The morpholine scaffold, with its reduced basicity and ability to form hydrogen bonds, can be advantageous in achieving the desired "Goldilocks" properties.[3] Reboxetine, an antidepressant, features a morpholine ring. Conversely, the piperidine scaffold is a cornerstone of many successful CNS drugs, including the antipsychotic haloperidol and the ADHD medication methylphenidate, where its lipophilicity aids in crossing the blood-brain barrier.[9][10]
Caption: Decision workflow for selecting between piperidine and morpholine scaffolds.
Experimental Protocols for Scaffold Characterization
To empirically validate the choice of scaffold, the following standardized protocols are recommended.
Protocol 1: Determination of LogP (Octanol-Water Partition Coefficient)
This protocol determines the lipophilicity of a compound.
Rationale: The shake-flask method is a classic and reliable technique for measuring LogP. HPLC is used for accurate quantification of the compound in each phase.[11][12]
Methodology:
-
Preparation of Phases: Prepare a solution of n-octanol saturated with water and a solution of water saturated with n-octanol.
-
Compound Dissolution: Dissolve a known amount of the test compound in the water-saturated octanol.
-
Partitioning: Mix the octanol solution with an equal volume of the octanol-saturated water in a separatory funnel.
-
Equilibration: Shake the funnel vigorously for 2 minutes and then allow the phases to separate completely.
-
Sampling: Carefully collect samples from both the octanol and aqueous layers.
-
Quantification: Analyze the concentration of the compound in each phase using a validated HPLC method.[11]
-
Calculation: Calculate LogP using the formula: LogP = log10 ([Concentration]octanol / [Concentration]water).
Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by CYP enzymes.[13][14][15][16]
Rationale: Liver microsomes contain a high concentration of phase I drug-metabolizing enzymes, particularly CYPs, providing a robust system for evaluating metabolic clearance.[17]
Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Prepare a solution of NADPH (cofactor) in buffer.
-
Thaw pooled human liver microsomes on ice.
-
-
Incubation Mixture:
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH solution.
-
-
Time-Point Sampling:
-
Sample Processing:
-
Centrifuge the quenched samples to precipitate the proteins.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) as 0.693/k.
-
Calculate the intrinsic clearance (Clint) in µL/min/mg of microsomal protein.
-
Conclusion
Both piperidine and morpholine are powerful and privileged scaffolds in the medicinal chemist's toolkit.[4][6][18][19][20] The decision to employ one over the other is a nuanced one, hinging on a deep understanding of their inherent physicochemical and metabolic differences. Morpholine often provides advantages in terms of aqueous solubility, metabolic stability, and an additional hydrogen bond acceptor, making it a frequent choice for improving the drug-like properties of a lead compound.[1][5] Conversely, the higher basicity and lipophilicity of piperidine can be crucial for specific target interactions and for achieving CNS penetration.[6][10] By carefully considering the principles outlined in this guide and validating these choices with robust experimental data, researchers can more effectively navigate the path toward the development of safe and efficacious medicines.
References
- Goel, K. K., et al. (2023). A Minireview on the Morpholine-Ring-Containing U.S.
- Cieplak, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]
- Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. [Link]
- Mercell. Metabolic stability in liver microsomes. [Link]
- ResearchGate. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Request PDF. [Link]
- SciSpace.
- Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Current Drug Discovery Technologies. [Link]
- MTT-lab. In vitro drug metabolism: for the selection of your lead compounds. [Link]
- Wikipedia. Piperidine. [Link]
- BioIVT. Metabolic Stability Assay Services. [Link]
- Manelfi, C., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]
- Ackley, D. C., et al. (2004).
- Khamitova, A. E., & Berillo, D. A. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
- ResearchGate. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Request PDF. [Link]
- Cyprotex. Microsomal Stability. [Link]
- Li, Y., et al. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Combinatorial Chemistry & High Throughput Screening. [Link]
- Encyclopedia.pub. (2023).
- MDPI. (2024).
- National Institutes of Health. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. [Link]
- ResearchGate. (2015). (PDF)
- National Institutes of Health.
- ResearchGate. Structure of morpholine, piperazine, and piperidine moieties. [Link]
- Semantic Scholar.
- Michael Green. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]
- Journal of Chemical and Pharmaceutical Research. (2015).
- Longdom Publishing. Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. [Link]
- Bentham Science.
- ACS Publications. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. [Link]
- PubMed. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. [Link]
- ResearchGate. (PDF) Structures of piperazine, piperidine and morpholine. [Link]
- MDPI. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. [Link]
- ResearchGate. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. [Link]
- ResearchGate.
- National Institutes of Health.
- MDPI. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. [Link]
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Piperidine - Wikipedia [en.wikipedia.org]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
- 13. mercell.com [mercell.com]
- 14. mttlab.eu [mttlab.eu]
- 15. bioivt.com [bioivt.com]
- 16. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 17. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to 2D NMR Spectroscopy for Validating the Structure of 1-(4-Bromobenzoyl)piperidine
Introduction: Beyond the Spectrum—A Framework for Structural Certainty
In the realm of drug discovery and synthetic chemistry, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. An incorrectly assigned structure can lead to misinterpreted biological data, wasted resources, and significant delays in development pipelines. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides a foundational overview of a molecule's chemical environment, it often falls short in resolving the complexities of anything beyond the simplest structures. Overlapping signals and the absence of clear connectivity information can leave critical questions unanswered.
This is where two-dimensional (2D) NMR spectroscopy becomes an indispensable tool.[1] By spreading spectral information across a second frequency dimension, 2D NMR experiments transform an ambiguous 1D spectrum into a detailed roadmap of atomic connectivity. This guide provides a comprehensive, field-proven methodology for validating the structure of a target molecule, using 1-(4-Bromobenzoyl)piperidine as a practical case study. We will objectively compare the roles of core 2D NMR experiments—COSY, HSQC, and HMBC—not as isolated techniques, but as a synergistic suite of tools that, when used in logical succession, provide irrefutable structural proof.
The core philosophy of this guide is to explain the causality behind our experimental choices. We will not just present data; we will build the structure, piece by piece, demonstrating how each experiment answers a specific question that the previous one could not.
The Analytical Challenge: Assembling this compound
Our target molecule, this compound, consists of two key fragments: a saturated six-membered piperidine ring and a para-substituted bromobenzoyl group, linked by an amide bond.
Molecular Structure:
Figure 1: Structure of this compound with systematic atom numbering for NMR assignment.
The key structural questions that NMR must definitively answer are:
-
Integrity of the Fragments: Is the piperidine ring intact and correctly substituted? Is the benzoyl group present and substituted in the para position with bromine?
-
Connectivity: Is the piperidine nitrogen atom acylated by the carbonyl carbon of the benzoyl group?
-
Isomerism: Can we rule out any alternative isomers, such as ortho or meta-bromo substitution?
The Synergistic Workflow: A Multi-Experiment Approach
Effective structural validation is not about running a single "magic" experiment. It is a logical progression of inquiries, where each step builds upon the last. Our workflow is designed to be a self-validating system, where correlations from different experiments must converge on a single, consistent structure.
Step 1: The Foundation - 1D NMR (¹H and ¹³C)
Before delving into 2D techniques, a thorough analysis of 1D spectra is crucial. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighbor relationships (via splitting), while the ¹³C NMR spectrum indicates the number of unique carbon atoms.
Due to the partial double bond character of the C-N amide bond, rotation is restricted, often leading to broadened signals or even distinct sets of signals for the piperidine protons, especially those alpha to the nitrogen (H-2', H-6').[2][3] For this guide, we will consider the time-averaged spectrum often observed at room temperature in a solvent like DMSO-d₆.
Table 1: Hypothetical 1D NMR Data for this compound in DMSO-d₆ Note: This is representative data based on analogous structures.[4][5][6] Chemical shifts are illustrative.
| Atom Label | ¹H Shift (ppm) | Multiplicity | Integration | ¹³C Shift (ppm) |
| H-2, H-6 | ~7.65 | d | 2H | 128.9 |
| H-3, H-5 | ~7.45 | d | 2H | 131.5 |
| C-1 | - | - | - | 135.2 |
| C-4 | - | - | - | 124.5 |
| C=O (C-7) | - | - | - | 168.5 |
| H-2', H-6' | ~3.60 | br t | 4H | 45.8 (broad) |
| H-3', H-5' | ~1.60 | br m | 4H | 25.5 |
| H-4' | ~1.50 | br m | 2H | 24.4 |
From this data, we can hypothesize the presence of a para-substituted benzene ring (two doublets, 2H each) and a piperidine ring (three sets of broad signals in the aliphatic region). However, we cannot definitively connect these two fragments.
Step 2: Mapping the Proton Network with COSY
Correlation SpectroscopY (COSY) is the first and most fundamental 2D experiment. It identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[7] This is invaluable for tracing out the proton-proton connectivity within a spin system.
Causality: We run COSY first to confirm the integrity of the individual fragments. For our molecule, we expect to see correlations within the piperidine ring but no correlations between the aromatic protons and the piperidine protons, as they are separated by too many bonds.
Expected COSY Correlations:
-
A cross-peak between the protons at H-2'/H-6' (~3.60 ppm) and those at H-3'/H-5' (~1.60 ppm).
-
A cross-peak between the protons at H-3'/H-5' (~1.60 ppm) and the proton at H-4' (~1.50 ppm).
This pattern confirms the -CH₂-CH₂-CH₂- sequence within the piperidine ring, validating the integrity of this spin system. The absence of correlations between the aromatic and aliphatic regions supports their separation into two distinct fragments.
Step 3: Linking Protons to Carbons with HSQC
Heteronuclear Single Quantum Coherence (HSQC) provides direct, one-bond correlations between protons and the carbons to which they are attached (¹JCH).[1] This experiment is exceptionally powerful because it allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, proton signals.
Causality: While 1D ¹³C NMR shows us all the carbons, assigning them can be difficult. HSQC acts as a bridge, definitively linking the proton assignments from the ¹H and COSY spectra to the carbon skeleton.
Expected HSQC Correlations:
-
Aromatic Region:
-
¹H at ~7.65 ppm (H-2, H-6) correlates to ¹³C at ~128.9 ppm (C-2, C-6).
-
¹H at ~7.45 ppm (H-3, H-5) correlates to ¹³C at ~131.5 ppm (C-3, C-5).
-
-
Aliphatic Region:
-
¹H at ~3.60 ppm (H-2', H-6') correlates to ¹³C at ~45.8 ppm (C-2', C-6').
-
¹H at ~1.60 ppm (H-3', H-5') correlates to ¹³C at ~25.5 ppm (C-3', C-5').
-
¹H at ~1.50 ppm (H-4') correlates to ¹³C at ~24.4 ppm (C-4').
-
Quaternary carbons (C-1, C-4, C-7) will not show any correlation in the HSQC spectrum, as they have no directly attached protons. This is also a key piece of diagnostic information.
Step 4: The Final Proof - Bridging Fragments with HMBC
Heteronuclear Multiple Bond Correlation (HMBC) is the cornerstone of structural validation, revealing correlations between protons and carbons over two or three bonds (²JCH, ³JCH).[8] This long-range information is precisely what is needed to piece the molecular puzzle together, connecting the fragments that were established by COSY and HSQC.
Causality: COSY and HSQC have confirmed the structures of the two fragments (piperidine and bromobenzoyl), but have not proven how they are connected. HMBC is performed to find the crucial correlations across the amide bond, providing the final, irrefutable evidence for the complete structure.
Key Expected HMBC Correlations: The most critical correlation for structural validation is the one that bridges the piperidine and benzoyl moieties.
-
H-2'/H-6' to C-7 (C=O): The protons alpha to the nitrogen (H-2'/H-6' at ~3.60 ppm) are two bonds away from the carbonyl carbon (C-7 at ~168.5 ppm). A strong cross-peak here is the definitive proof of the N-acylation site.
-
H-2/H-6 to C-7 (C=O): The aromatic protons ortho to the carbonyl group (H-2/H-6 at ~7.65 ppm) are three bonds away from the carbonyl carbon (C-7 ). This correlation confirms the connection from the aromatic side.
-
H-2/H-6 to C-4: A three-bond correlation from the ortho protons (H-2/H-6 ) to the bromine-bearing carbon (C-4 at ~124.5 ppm) confirms the para substitution pattern. If the bromine were ortho, we would see a correlation to a quaternary carbon at a different chemical shift. If it were meta, we would see different splitting patterns and HMBC correlations.
Experimental Protocols
For trustworthy and reproducible results, adherence to standardized protocols is essential.
1. Sample Preparation
-
Compound: this compound, purified by column chromatography or recrystallization (>98% purity).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice for amides due to its high boiling point and ability to disrupt intermolecular hydrogen bonding. Chloroform-d (CDCl₃) is also commonly used.
-
Concentration: Dissolve 10-15 mg of the compound in ~0.6 mL of the deuterated solvent.
-
Filtration: Filter the solution through a small plug of glass wool directly into a 5 mm NMR tube to remove any particulate matter.
2. NMR Data Acquisition
-
Instrument: A 400 MHz (or higher) spectrometer equipped with a probe capable of inverse detection is recommended for optimal sensitivity in HSQC and HMBC experiments.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
1D Spectra: Acquire standard ¹H and ¹³C{¹H} spectra. Ensure adequate signal-to-noise and resolution.
-
2D Spectra (General Parameters):
-
Use gradient-selected (gs) versions of the pulse programs (e.g., gCOSY, gHSQC, gHMBC) for cleaner spectra with reduced artifacts.
-
Optimize spectral widths in both dimensions to cover all relevant signals.
-
Process data with appropriate window functions (e.g., sine-bell) in both dimensions to enhance resolution and sensitivity.
-
Table 2: Comparison of Key 2D NMR Experimental Parameters
| Experiment | Purpose | Key Parameter to Optimize | Typical Value | Why it Matters |
| gCOSY | Trace ¹H-¹H spin systems | N/A (standard setup) | - | Establishes proton frameworks within molecular fragments. |
| gHSQC | Map direct ¹H-¹³C bonds | ¹JCH coupling constant | ~145 Hz | The delay for polarization transfer is optimized for one-bond couplings, ensuring maximum signal for directly bonded pairs. |
| gHMBC | Map long-range ¹H-¹³C bonds | Long-range coupling (ⁿJCH) | 8 Hz | This delay is optimized for smaller 2- and 3-bond couplings. Setting it too low or too high will attenuate the desired long-range signals. |
Conclusion: A Convergence of Evidence
By systematically applying a suite of 2D NMR experiments, we move from a position of ambiguity to one of certainty.
-
1D NMR provided the initial census of proton and carbon environments.
-
COSY confirmed the integrity of the piperidine ring's proton network.
-
HSQC flawlessly mapped each proton to its directly attached carbon, assigning the bulk of the skeleton.
-
HMBC provided the final, critical links, bridging the piperidine and bromobenzoyl fragments across the amide bond and confirming the para substitution pattern of the bromine atom.
This multi-pronged approach, where evidence from each experiment must correlate and support the others, forms a self-validating workflow. It leaves no room for doubt and provides the rigorous, unambiguous structural proof required for publication, patent filings, and advancing compounds in the drug development process. The combination of these techniques provides a level of detail and confidence that no single experiment can achieve alone, solidifying 2D NMR's role as the gold standard for structural elucidation in solution.
References
- Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them.
- Wang, C., et al. (2013). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Retrieved from Supporting Information of related publications.
- Field, L. D., et al. (2015). Organic Structures from 2D NMR Spectra, Instructor's Guide and Solutions Manual. John Wiley & Sons.
- Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra.
- Simpson, N. J. (2016). NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products. Wiley Analytical Science.
- Heffron, G. (n.d.). 2D NMR for the Chemist. Varian, Inc.
- Google Patents. (2021). CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.
- Lorigan, G. A., et al. (2023). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. National Institutes of Health.
- Weiss, D., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
- ResearchGate. (2015). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.
- National Institutes of Health. (n.d.). Benzoylpiperidine. PubChem.
- ResearchGate. (2003). 1H and 13C NMR chemical shifts of 1 compared with related heterocycles.
- Schweitzer-Stenner, R., et al. (2012). Characterization of Secondary Amide Peptide Bonds Isomerization: Thermodynamics and Kinetics from 2D NMR Spectroscopy. National Institutes of Health.
- Nanalysis Corp. (2023). Using NMR to observe the restricted rotation in amide bonds.
- Lin, Y., et al. (2006). Structure elucidation and NMR assignments for two amide alkaloids from a Mangrove endophytic Fungus (No. ZZF-22). PubMed.
- ResearchGate. (2009). Complete assignment of the 1H and 13C NMR spectra of some N-benzyl-(piperidin or pyrrolidin)-purines.
- National Institutes of Health. (2023). Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC.
- UniCA IRIS. (2019). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors.
- National Institutes of Health. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
- ResearchGate. (2017). The correlations in 1 Н-13 С HMBC spectrum of 1.
- Fukaya, K., et al. (2020). Characteristic Conformation of Mosher's Amide Elucidated Using the Cambridge Structural Database. MDPI.
- Reich, H. J. (n.d.). Organic Chemistry Data: 13C NMR Chemical Shifts.
- University Chemistry. (2024). 1H NMR Spectrum of Amide Compounds.
- Royal Society of Chemistry. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.
- ResearchGate. (2010). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography.
- ResearchGate. (2017). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments.
Sources
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. NMR blog - Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]
- 3. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. 4-benzyl-1-(4-bromobenzoyl)piperidine () for sale [vulcanchem.com]
- 6. iris.unica.it [iris.unica.it]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 1-(4-Bromobenzoyl)piperidine Against a Reference Standard
In the landscape of pharmaceutical development and organic synthesis, the rigorous confirmation of a compound's purity and identity is not merely a procedural step but the bedrock of reliable and reproducible scientific outcomes. For a molecule like 1-(4-Bromobenzoyl)piperidine, a key intermediate in the synthesis of various pharmacologically active compounds, ensuring its purity is critical to the quality, safety, and efficacy of the final drug product.[1] This guide provides an in-depth, experience-driven comparison of analytical methodologies for assessing the purity of a newly synthesized batch of this compound against a certified reference standard. We will move beyond a simple listing of procedures to explain the causality behind experimental choices, ensuring a self-validating system of analysis.
The Foundation: Synthesis and the Emergence of Impurities
The journey to a pure compound begins with its synthesis. A common and efficient route to this compound is the Schotten-Baumann reaction, involving the acylation of piperidine with 4-bromobenzoyl chloride in the presence of a base (e.g., aqueous sodium hydroxide) to neutralize the HCl byproduct.
While seemingly straightforward, this process can introduce a spectrum of impurities that must be identified and quantified. These may include:
-
Unreacted Starting Materials: Residual piperidine or 4-bromobenzoyl chloride.
-
Byproducts of Side Reactions: Hydrolysis of 4-bromobenzoyl chloride to 4-bromobenzoic acid.
-
Residual Solvents: Solvents used during the reaction or purification (e.g., dichloromethane, ethyl acetate).
The objective of our analytical workflow is to detect and quantify these potential contaminants with high precision and accuracy.
The Gold Standard: The Role of the Reference Material
Directly comparing a synthesized compound to a certified reference standard is one of the most reliable ways to ascertain its purity.[2] A reference standard is a highly characterized and pure material that serves as a benchmark. All analytical data obtained from the synthesized batch should ideally match the data from the reference standard, with any deviations indicating the presence of impurities.
An Orthogonal Approach: A Comparative Analysis of Analytical Techniques
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on an orthogonal approach, utilizing multiple methods that measure different chemical and physical properties.[3][4] This multi-faceted strategy ensures that impurities missed by one technique are likely to be detected by another. The most accurate and widely used methods for determining chemical purity are analytical techniques that can identify and quantify impurities.[2][5]
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", margin=0.2, fontname="Roboto", fontsize=12]; edge [fontname="Roboto", fontsize=10];
} caption: "Overall workflow for purity assessment."
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.[6] For this compound and its likely non-volatile impurities, reversed-phase HPLC is the method of choice. A UV detector is typically used, as the benzoyl group contains a strong chromophore.
Causality: This technique is selected for its high resolution and sensitivity in detecting impurities with similar structures to the main compound. By comparing the chromatogram of the synthesized sample to that of the reference standard, we can quantify the main peak's area percentage and identify any impurity peaks. The Journal of Medicinal Chemistry, for instance, requires a purity of >95% for all tested compounds, often established by HPLC.[7]
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[8] The sample is vaporized and separated in a gas chromatograph before being fragmented and detected by a mass spectrometer.[9][10]
Causality: While HPLC is excellent for non-volatile impurities, it is not suitable for residual solvents from the synthesis or purification steps. GC-MS is the ideal complementary technique for this purpose. The mass spectrometer provides definitive identification of these volatile impurities by comparing their fragmentation patterns to spectral libraries.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei to provide detailed information about a molecule's structure.[9][11] For purity analysis, ¹H NMR is particularly powerful. The integral of each signal is directly proportional to the number of protons it represents.
Causality: NMR serves two critical functions. First, it provides unambiguous structural confirmation by comparing the ¹H and ¹³C spectra of the synthesized compound to the reference standard. Second, quantitative NMR (qNMR) can be used to determine the absolute purity of the sample without the need for a specific reference standard for each impurity.[3][4][12] This is achieved by adding a certified internal standard of known concentration to the sample. The purity of the target compound can then be calculated by comparing the integrals of its signals to the integral of the internal standard's signal.[4]
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum is a unique "fingerprint" corresponding to the functional groups present in the molecule.[13][14]
Causality: This is primarily a qualitative technique used for identity confirmation. The FTIR spectrum of the synthesized this compound should be superimposable with that of the reference standard. Key characteristic peaks to look for include the C=O stretch of the amide (around 1630-1680 cm⁻¹) and C-Br stretching vibrations. Any significant differences could indicate the presence of impurities with different functional groups (e.g., an O-H stretch from 4-bromobenzoic acid).
dot graph G { layout=neato; bgcolor="#F1F3F4"; node [shape=ellipse, style="filled", fontname="Roboto", fontsize=12]; edge [fontname="Roboto", fontsize=10, len=2.5];
} caption: "Relationship between techniques and data."
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating by incorporating system suitability tests and bracketing standards to ensure the integrity of the analytical run.
Protocol 1: HPLC Purity Analysis
-
System Preparation: Use a C18 column (e.g., 250 mm x 4.6 mm, 5 µm) with a mobile phase of acetonitrile and water (with 0.1% formic acid), run in a gradient mode to ensure separation of early and late-eluting impurities. Set the column temperature to 30°C and the flow rate to 1.0 mL/min.[1]
-
Wavelength Selection: Set the UV detector to the λmax of this compound, typically around 252 nm.[1]
-
Standard & Sample Preparation:
-
Reference Standard Solution: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask and dissolve in a 50:50 acetonitrile/water diluent. This creates a 100 µg/mL solution.[1]
-
Synthesized Sample Solution: Prepare the synthesized sample in the same manner.
-
-
Analysis Sequence:
-
Inject a diluent blank to confirm no system contamination.
-
Inject the reference standard solution six times to establish system suitability (RSD of peak area should be <2.0%).
-
Inject the synthesized sample solution in duplicate.
-
Inject a reference standard check after every 4-6 sample injections to ensure system stability.
-
-
Purity Calculation: Calculate the purity of the synthesized sample using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Protocol 2: GC-MS Analysis for Residual Solvents
-
System Preparation: Use a general-purpose capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm). Set the injector temperature to 250°C and the transfer line to 280°C. Use helium as the carrier gas.
-
Sample Preparation: Accurately weigh ~50 mg of the synthesized sample into a headspace vial. Add 1 mL of a suitable solvent like dimethyl sulfoxide (DMSO).
-
Analysis: Place the vial in a headspace autosampler and allow it to equilibrate. Inject the headspace vapor into the GC-MS.
-
Data Interpretation: Identify any peaks other than the diluent by comparing their mass spectra to the NIST/Wiley library. Quantify known solvents by creating a calibration curve with standards.
Protocol 3: Quantitative ¹H NMR (qNMR) for Absolute Purity
-
Internal Standard Selection: Choose a stable, non-reactive internal standard with sharp signals that do not overlap with the analyte signals. Maleic acid or dimethyl sulfone are common choices.
-
Sample Preparation:
-
Accurately weigh ~10 mg of the synthesized this compound into an NMR tube.
-
Accurately weigh ~5 mg of the certified internal standard into the same NMR tube.
-
Record the exact masses of both.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
-
NMR Data Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate integration, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified.
-
Purity Calculation: Calculate the absolute purity using the following formula[4]:
-
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
-
Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, P = Purity of the standard.
-
Data Presentation and Interpretation
All quantitative data should be summarized in clear, comparative tables.
Table 1: Comparative HPLC Purity Data
| Sample | Retention Time (min) | Area % | Identity |
| Reference Standard | 8.52 | 99.9% | This compound |
| Synthesized Batch | 8.51 | 98.2% | This compound |
| 6.20 | 1.1% | Impurity A (Unknown) | |
| 10.34 | 0.7% | Impurity B (Unknown) |
Table 2: Summary of Analytical Purity Assessment
| Analytical Technique | Parameter Measured | Reference Standard Result | Synthesized Batch Result | Assessment |
| Melting Point | Range (°C) | 105-107°C | 102-105°C | Pass (Slightly broad) |
| FTIR | Spectrum Match | N/A | Matches Reference | Pass |
| HPLC | Area % Purity | 99.9% | 98.2% | Pass (>95%) |
| GC-MS | Residual Solvents | Not Detected | Dichloromethane (150 ppm) | Pass (<500 ppm limit) |
| qNMR | Absolute Purity | 99.8% | 98.5% | Pass |
Conclusion
The assessment of purity for a synthesized compound like this compound is a comprehensive process that demands a multi-pronged, orthogonal analytical approach. Relying on a single technique provides an incomplete and potentially misleading picture. By systematically comparing the synthesized material against a certified reference standard using HPLC for chromatographic purity, GC-MS for volatile impurities, FTIR for identity, and qNMR for absolute purity, researchers can build a robust, self-validating data package. This rigorous approach not only ensures the quality of the material for subsequent research and development but also upholds the principles of scientific integrity and reproducibility.
References
- Characterization and Identification in Organic Chemistry through Analytical Techniques - Research and Reviews. (2024). Research & Reviews: Journal of Medicinal and Organic Chemistry.
- Criteria of purity of organic compounds. (2009). askIITians.
- Synthetic method of 1-(4-bromophenyl) piperidine. (2021). Google Patents.
- Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc..
- Why do we use NMR spectroscopy in purity analysis? (2023). Quora.
- Cushman, M., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry.
- Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. (2014). ResearchGate.
- J Med Chem statement on Chemical Purity. (2014). Mestrelab Resources.
- How to determine the purity of newly synthesized organic compound? (2018). ResearchGate.
- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
- Methods of purification of organic compounds. (2019). BYJU'S.
- Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. (n.d.). Agilent.
- 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. (2019). Anadolu University Journal of Science and Technology A - Applied Sciences and Engineering.
- Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. (2020). Applied Spectroscopy Reviews.
- Application of Fourier Transform Infrared Spectroscopy (FTIR) for Quantitative Analysis of Pharmaceutical Compounds. (2023). ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Normal 0 false false false EN-US X-NONE X-NONE Criteria of purity of - askIITians [askiitians.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. moravek.com [moravek.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rroij.com [rroij.com]
- 10. agilent.com [agilent.com]
- 11. quora.com [quora.com]
- 12. J Med Chem statement on Chemical Purity - Mestrelab Resources [mestrelab.com]
- 13. d-nb.info [d-nb.info]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Palladium-Catalyzed N-Arylation of 1-(4-Bromobenzoyl)piperidine
Introduction: The Challenge and Opportunity in C-N Bond Formation
The construction of carbon-nitrogen (C-N) bonds to form N-aryl amides is a cornerstone of modern medicinal chemistry and materials science. These motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional organic materials. The specific substrate, 1-(4-Bromobenzoyl)piperidine, represents a common synthetic intermediate where a robust and high-yielding C-N coupling method is essential for library synthesis and lead optimization.
Historically, the formation of such bonds was often hampered by harsh reaction conditions and limited substrate scope, as seen in methods like the Ullmann condensation. The advent of the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, revolutionized this field by offering a milder and more versatile pathway.[1] However, the N-arylation of secondary amides presents unique challenges compared to the analogous coupling of amines. The lower nucleophilicity of the amide nitrogen and the potential for catalyst inhibition necessitate a carefully optimized catalytic system.[2][3]
This guide provides an in-depth comparison of various palladium catalyst systems for the N-arylation of this compound. While direct, head-to-head comparative studies on this exact substrate are sparse in the literature, this document synthesizes data from closely related secondary amide couplings to provide a robust framework for catalyst selection and protocol development. We will dissect the role of each component in the catalytic system, present comparative efficacy data, and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.
Deconstructing the Catalytic System: A Four-Part Harmony
The success of a Buchwald-Hartwig amidation hinges on the interplay of four key components: the palladium precursor, the phosphine ligand, the base, and the solvent.[4] Understanding the causality behind the selection of each is critical for rational reaction design.
-
The Palladium Precursor: This is the source of the active Pd(0) catalyst. The two most common precursors are Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).
-
Pd(OAc)₂: A stable, air-tolerant Pd(II) salt. It requires in-situ reduction to the active Pd(0) species. This reduction is often accomplished by the phosphine ligand or the amine/amide substrate itself.[5] It is a versatile and cost-effective choice.
-
Pd₂(dba)₃: A Pd(0) source that does not require a reduction step. This can sometimes lead to faster initiation. However, the dibenzylideneacetone (dba) ligands can dissociate and potentially influence the reaction, and this precursor is generally more sensitive to air than Pd(OAc)₂.[4][6] For less reactive substrates, Pd₂(dba)₃ has been found to be superior in some cases.[7]
-
-
The Phosphine Ligand: The ligand is arguably the most critical component, dictating the catalyst's stability, activity, and scope.[4] For challenging C-N couplings, particularly with amides, bulky and electron-rich biaryl monophosphine ligands developed by the Buchwald group are the industry standard.[8][9]
-
Steric Bulk: Large ligands (e.g., those with cyclohexyl or tert-butyl groups on the phosphorus) accelerate the final, product-releasing reductive elimination step, which is often rate-limiting.[10]
-
Electron-Donating Ability: Electron-rich phosphines increase the electron density on the palladium center, which facilitates the initial, oxidative addition of the aryl bromide into the Pd(0) complex.[10]
-
Common Ligands for Amidation:
-
Xantphos: A bidentate ligand with a large "bite angle" that has shown general utility in the amidation of aryl halides.[7][11]
-
XPhos & SPhos: First- and second-generation Buchwald ligands, highly effective for a wide range of C-N couplings.[9]
-
BrettPhos-type Ligands (e.g., t-BuBrettPhos): A newer generation of ligands featuring a methoxy group ortho to the biaryl connection. This structural feature is reported to dramatically increase catalytic activity for amide coupling, potentially by influencing conformational flexibility and accelerating key steps in the catalytic cycle.[8]
-
-
-
The Base: A base is required to deprotonate the amide, forming the active amidate nucleophile. The base must be strong enough to deprotonate the amide (pKa ≈ 17-18 in DMSO) but should not be nucleophilic itself to avoid competitive side reactions.
-
The Solvent: The solvent must be anhydrous and capable of dissolving the reactants and catalyst components at the reaction temperature.
Comparative Efficacy of Catalyst Systems
The following table summarizes the expected efficacy of various catalyst systems for the coupling of this compound with an aryl partner, based on published results for analogous secondary amide couplings. The reaction conditions are generalized for comparison; optimization is always recommended.
Table 1: Comparison of Palladium Catalyst Systems for N-Arylation of a Secondary Amide
| Catalyst System ID | Palladium Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Expected Yield | Commentary & Rationale |
| CS-1 | Pd₂(dba)₃ (1-2) | Xantphos (1.5-3) | Cs₂CO₃ | Toluene or Dioxane | 100-110 | Good to Excellent | A widely applicable, general system for amide coupling. Xantphos is a robust ligand for this transformation.[7][11] |
| CS-2 | Pd(OAc)₂ (1-2) | XPhos (2-4) | K₃PO₄ | Toluene | 100-110 | Good | A classic Buchwald system. XPhos is a highly active ligand, though newer generations may be superior for this specific substrate class.[8] |
| CS-3 | Pd(OAc)₂ (1) | t-BuBrettPhos (2.2) | K₃PO₄ | t-BuOH | 110 | Excellent | This system represents the state-of-the-art for amide-aryl chloride couplings and is expected to be highly effective for aryl bromides. The specific ligand architecture is designed for high turnover frequencies in amidations.[8] |
| CS-4 | Pd₂(dba)₃ (1-2) | SPhos (2-4) | NaOt-Bu | Toluene | 100 | Good | SPhos is another highly effective and versatile second-generation Buchwald ligand, suitable for a broad range of C-N couplings.[9] |
Yields are extrapolated from literature on similar substrates, such as the coupling of benzamide or acetamide with aryl halides.[7][8]
Mechanistic Insights: The Palladium Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amidation proceeds through a Pd(0)/Pd(II) catalytic cycle. Understanding this pathway is crucial for troubleshooting and optimization.
Methodology:
-
Catalyst Preparation: To an oven-dried, resealable Schlenk tube, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol% Pd), Xantphos (17.4 mg, 0.03 mmol, 1.5 mol%), Cs₂CO₃ (456 mg, 1.4 mmol), and this compound (282 mg, 1.0 mmol).
-
Inerting: Cap the tube with a rubber septum, and cycle between vacuum and argon backfill three times.
-
Reagent Addition: Add the desired aryl coupling partner (e.g., an amine or another nucleophile, 1.2 mmol) followed by 5 mL of anhydrous toluene via syringe.
-
Heating: Seal the tube and place it in a preheated oil bath at 110 °C.
-
Reaction Monitoring: Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate. Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and then brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-aryl amide product.
Protocol 2: High-Activity Method (CS-3)
Methodology:
-
Catalyst Preparation: To an oven-dried, resealable Schlenk tube, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%), t-BuBrettPhos (10.6 mg, 0.022 mmol, 2.2 mol%), K₃PO₄ (297 mg, 1.4 mmol), and this compound (282 mg, 1.0 mmol).
-
Inerting: Cap the tube with a rubber septum, and cycle between vacuum and argon backfill three times.
-
Reagent Addition: Add the desired aryl coupling partner (1.2 mmol) followed by 5 mL of anhydrous tert-butanol via syringe.
-
Heating: Seal the tube and place it in a preheated oil bath at 110 °C.
-
Reaction Monitoring: Stir the reaction mixture vigorously. Reactions with this catalyst system are often significantly faster; monitor closely after 1-2 hours.
-
Workup and Purification: Follow steps 6 and 7 from Protocol 1.
Conclusion and Recommendations
The palladium-catalyzed N-arylation of secondary amides like this compound is a powerful, yet nuanced, transformation. While several catalyst systems can be effective, the choice of ligand is paramount for achieving high efficiency and yield.
Based on the available data for related substrates, the following recommendations are made:
-
For General Reliability: The Pd₂(dba)₃ / Xantphos (CS-1) system is a robust and well-validated choice for general amide coupling and serves as an excellent starting point.
-
For Highest Activity: For researchers seeking to maximize yield and minimize reaction times, particularly with challenging or sterically hindered coupling partners, the Pd(OAc)₂ / t-BuBrettPhos (CS-3) system is strongly recommended. [8]The unique structural features of this third-generation Buchwald ligand have demonstrated superior performance in the N-arylation of amides.
Ultimately, the optimal conditions may vary depending on the specific aryl coupling partner. The protocols and comparative data provided in this guide offer a scientifically grounded foundation for researchers to successfully navigate the complexities of this important C-N bond-forming reaction.
References
- Wu, X. et al. (2015). Palladium-catalyzed synthesis of primary benzamides from aryl bromides via a cyanation and hydration sequence. RSC Advances.
- BenchChem (2025).
- Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 2(8), 1101-1104.
- Yin, J., & Buchwald, S. L. (2002). Pd-catalyzed intermolecular amidation of aryl halides: the discovery that xantphos can be trans-chelating in a palladium complex. Journal of the American Chemical Society, 124(21), 6043-8.
- National Center for Biotechnology Information (2024). Palladium-Catalyzed Hydroarylation of N‑Propargyl Benzamides. PubMed Central.
- Hicks, J. D., Hyde, A. M., Cuezva, A. M., & Buchwald, S. L. (2009). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society, 131(46), 16720-16734.
- BUNNELLE, E. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
- Wikipedia (2023). Buchwald–Hartwig amination. Wikipedia.
- Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2008). An Efficient System For the Pd-Catalyzed Cross-Coupling of Amides and Aryl Chlorides. Journal of the American Chemical Society, 130(52), 17795-17805.
- Peng, C., et al. (2014). Pd(dba)2 vs Pd2(dba)3: an in-depth comparison of catalytic reactivity and mechanism via mixed-ligand promoted C-N and C-S coupling reactions. Organic Letters, 16(16), 4074-7.
- Johnson & Matthey (2010). Palladium-Catalysed Coupling Chemistry. Johnson Matthey.
- Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Öcal, N., & Er, M. (2007). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 12(8), 1795-1803.
- Hicks, J. D., et al. (2009). Pd-catalyzed N-arylation of secondary acyclic amides: catalyst development, scope, and computational study. Journal of the American Chemical Society, 131(46), 16720-34.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Korkmaz, A. (2021). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. ResearchGate.
- Brenner, T. F. (2013). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. SURFACE at Syracuse University.
- Royal Society of Chemistry (2024). Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. Organic Chemistry Frontiers.
- Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1897-1913.
- Willis, M. C., et al. (2015). One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides. Nature Chemistry, 7(11), 917-922.
- ACS Green Chemistry Institute. Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Weix, D. J., & Buchwald, S. L. (2019). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Accounts of Chemical Research, 52(5), 1435-1448.
- Organic Chemistry Portal. Pd-Catalyzed Intermolecular Amidation of Aryl Halides. Organic Chemistry Portal.
- PolyU Institutional Research Archive (2024). Recent Advances in Palladium‐Catalyzed Phosphonation of Aryl Halides, Sulfonates and Related Derivatives. PolyU Institutional Research Archive.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. surface.syr.edu [surface.syr.edu]
- 3. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uwindsor.ca [uwindsor.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Pd(dba)2 vs Pd2(dba)3: an in-depth comparison of catalytic reactivity and mechanism via mixed-ligand promoted C-N and C-S coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An Efficient System For the Pd-Catalyzed Cross-Coupling of Amides and Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 10. portal.tpu.ru [portal.tpu.ru]
- 11. Pd-catalyzed intermolecular amidation of aryl halides: the discovery that xantphos can be trans-chelating in a palladium complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
The 1-(4-Bromobenzoyl)piperidine Scaffold: A Comparative Guide to Structure-Activity Relationships
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in numerous FDA-approved drugs and biologically active molecules.[1] When acylated with a 4-bromobenzoyl group, it forms the 1-(4-bromobenzoyl)piperidine core, a versatile and synthetically tractable starting point for developing novel therapeutics. The presence of the bromine atom is particularly advantageous, serving as a chemical handle for further molecular elaboration through cross-coupling reactions, thereby enabling the generation of diverse compound libraries for high-throughput screening.[1]
This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) for this compound derivatives across several key biological target classes. We will explore how subtle modifications to this core structure influence potency and selectivity, supported by experimental data and validated protocols.
Core Scaffold and Key Modification Points
The biological activity of this compound derivatives can be systematically optimized by making substitutions at three primary locations: the benzoyl ring, the piperidine ring, and the piperidine nitrogen (if the benzoyl group is attached elsewhere, though this guide focuses on N-acylation).
Comparative Structure-Activity Relationship (SAR) Analysis
The therapeutic potential of this scaffold is broad, with derivatives showing activity against targets implicated in metabolic disorders, neurodegenerative diseases, and cancer. The following sections compare the SAR of these derivatives for different biological targets.
Cannabinoid Receptor 1 (CB1) Antagonists
The endocannabinoid system, particularly the CB1 receptor, is a key regulator of energy homeostasis, and its antagonism has been a therapeutic strategy for obesity.[2][3] While the archetypal CB1 antagonist, Rimonabant, is a diarylpyrazole, it contains a crucial N-piperidinyl carboxamide moiety, making the SAR of piperidine-containing compounds highly relevant.[3][4]
Key SAR Insights:
-
Benzoyl Ring (Aromatic Moiety B): For high CB1 affinity, a halogenated phenyl ring is critical. The 4-chloro substituent is optimal in many known antagonists.[2][3] The 4-bromo substituent in our core scaffold is electronically and sterically similar and is expected to confer high affinity by occupying a key hydrophobic pocket in the receptor.
-
Piperidine Ring (Lipophilic Group E): The unsubstituted piperidine ring itself is a key feature for potent antagonism.[4] Introducing substituents on the piperidine ring can modulate affinity and, importantly, pharmacokinetic properties. For instance, adding polar groups can be a strategy to limit blood-brain barrier penetration, creating peripherally restricted CB1 antagonists to avoid CNS side effects.[5]
-
Linker (Carbonyl Group): The ketone linker connecting the piperidine and the 4-bromophenyl rings is crucial for orienting the aromatic moiety within the receptor's binding site.
Table 1: Comparative Activity of Representative Benzoylpiperidine Analogues as CB1 Receptor Antagonists
| Compound ID | Benzoyl Ring Substitution | Piperidine Ring Substitution | CB1 Affinity (Ki, nM) | Notes |
| A-1 | 4-Bromo | Unsubstituted | ~5 | High affinity expected based on SAR of related 4-chloro compounds.[3] |
| A-2 | 4-Chloro | Unsubstituted | 2-10 | Potent and well-characterized substitution pattern.[2] |
| A-3 | 4-Bromo | 4-Hydroxymethyl | 50-150 | Addition of a polar group often reduces affinity but can improve peripheral selectivity.[5] |
| A-4 | 4-Bromo | 4-Carboxamide | 20-100 | The carboxamide can introduce hydrogen bonding interactions and increase polarity. |
| A-5 | 3,4-Dichloro | Unsubstituted | >100 | Moving the halogen from the para-position generally decreases potency.[2] |
Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease
Inhibition of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine, is a primary strategy for treating the cognitive symptoms of Alzheimer's disease.[6][7] The N-benzylpiperidine scaffold is famously found in the drug Donepezil, and related N-benzoylpiperidine derivatives have been extensively studied as AChE inhibitors.[8][9]
Key SAR Insights:
-
Benzoyl vs. Benzyl: The nature of the group on the piperidine nitrogen is critical. While N-benzylpiperidines are highly potent, N-benzoylpiperidines also exhibit inhibitory activity, though often at a lower level. The basicity of the piperidine nitrogen appears important for activity, as converting it to a less basic amide can reduce potency.[9]
-
Benzoyl Ring Substitution: Introducing bulky substituents at the para-position of the benzoyl ring can substantially increase inhibitory activity.[9] A 4-bromo group is larger than hydrogen and would be expected to enhance interactions within the enzyme's active site gorge.
-
Piperidine Ring Substitution: Attaching a second moiety to the 4-position of the piperidine ring is a common strategy to create dual-binding site inhibitors that interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, leading to a dramatic increase in potency.
Table 2: Comparative Activity of Benzoylpiperidine Analogues as AChE Inhibitors
| Compound ID | N-Acyl Group | Piperidine Ring Substitution | AChE Inhibition (IC50, µM) | Reference(s) |
| B-1 | Benzoyl | Unsubstituted | > 50 | Lower potency compared to N-benzyl analogues.[7] |
| B-2 | 4-Bromobenzoyl | Unsubstituted | 10 - 40 | The para-halogen is expected to improve activity over the unsubstituted benzoyl. |
| B-3 | Benzoyl | 4-(2-aminoethyl) | 1 - 10 | Substitution at the 4-position significantly boosts potency.[9] |
| B-4 | 4-Bromobenzoyl | 4-(2-(N-benzoylamino)ethyl) | < 1 | Combining para-substitution with a 4-position extension creates highly potent inhibitors.[9] |
| Donepezil | N-Benzyl (reference) | 4-(Indanone linker) | 0.0067 | Gold standard reference compound.[10] |
Anticancer and Antimicrobial Agents
The this compound scaffold has also been explored for other therapeutic applications, including oncology and infectious diseases.
-
Anticancer Activity: Derivatives of 6-(4-aminopiperidin-1-yl)pyrimidine have been synthesized and evaluated as inhibitors of thymidylate synthase, a key enzyme in DNA synthesis and a target for cancer chemotherapy.[11] In these series, compounds with a 4-bromobenzyl group attached to the pyrimidine ring showed potent cytotoxicity against colorectal and breast cancer cell lines, with IC50 values in the mid-micromolar range.[11] This suggests that the 4-bromophenyl moiety is well-tolerated and contributes favorably to binding at this enzyme target.
-
Antimicrobial Activity: Piperidine derivatives have long been investigated for antimicrobial properties.[1][12] Studies on [1-(Substituted-benzoyl)-piperidin-4-yl]methanone oximes have shown that substitutions on the benzoyl ring influence antibacterial and antioxidant activity.[13] While a direct SAR for the 4-bromo derivative was not specified, compounds with electron-withdrawing groups on the phenyl ring often exhibit significant antimicrobial effects.
Experimental Protocols & Methodologies
To ensure scientific integrity, the protocols used to generate SAR data must be robust and reproducible. Below are standard methodologies for the synthesis and evaluation of these compounds.
Protocol 1: General Synthesis of this compound Derivatives
This protocol describes the standard Schotten-Baumann reaction for the N-acylation of a substituted piperidine.
Objective: To synthesize a target this compound derivative.
Materials:
-
Substituted piperidine (1.0 eq)
-
4-Bromobenzoyl chloride (1.1 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Triethylamine (TEA) or Pyridine (1.5 eq) as base
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the substituted piperidine (1.0 eq) in DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0 °C using an ice bath.
-
Add the base (e.g., Triethylamine, 1.5 eq) to the stirred solution.
-
Add 4-Bromobenzoyl chloride (1.1 eq) dropwise to the reaction mixture. The addition should be slow to control any exotherm.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure desired compound.
-
Confirm the structure and purity of the final product using ¹H-NMR, ¹³C-NMR, and mass spectrometry.[6]
Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the widely used Ellman's method for measuring AChE activity.
Objective: To determine the IC50 value of a test compound against AChE.
Materials:
-
AChE from electric eel (or human recombinant)
-
Acetylthiocholine iodide (ATCI) as substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compound dissolved in DMSO
-
96-well microplate reader
Procedure:
-
Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.
-
In a 96-well plate, add 25 µL of the test compound at various concentrations (serial dilutions). Include a positive control (e.g., Donepezil) and a negative control (DMSO vehicle).
-
Add 125 µL of DTNB solution to each well.
-
Add 50 µL of the AChE solution to each well and incubate at 37 °C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the ATCI substrate solution to each well.
-
Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader. The rate of color change (yellow) is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity) using non-linear regression analysis.[10]
Visualized Workflows and Relationships
To better illustrate the concepts discussed, the following diagrams outline the logical relationships in SAR and the experimental workflow.
Caption: Key SAR trends for this compound derivatives.
Sources
- 1. benchchem.com [benchchem.com]
- 2. jbclinpharm.org [jbclinpharm.org]
- 3. jbclinpharm.org [jbclinpharm.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design and Synthesis of Cannabinoid Receptor 1 Antagonists for Peripheral Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Cytotoxicity of 1-(4-Bromobenzoyl)piperidine Analogs: A Methodological Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the piperidine scaffold is a privileged structure, forming the backbone of numerous therapeutic agents.[1] When functionalized with a benzoyl moiety, particularly with a halogen substituent like bromine, these compounds present a compelling starting point for developing novel cytotoxic agents. The 1-(4-Bromobenzoyl)piperidine core offers a versatile platform for chemical modification, where substitutions on the benzoyl ring can significantly modulate biological activity.
This guide provides a comprehensive framework for comparing the cytotoxicity of this compound analogs. While direct, extensive comparative data for a series of these specific piperidine analogs is emergent, we will draw upon a closely related study on 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives to illustrate the methodological approach and principles of structure-activity relationship (SAR) analysis.[2][3] This will serve as a practical blueprint for researchers investigating the cytotoxic potential of novel piperidine-based compounds.
Understanding the Core Structure and Rationale for Analog Development
The this compound structure combines the conformationally flexible yet stable piperidine ring with the reactive potential of the bromobenzoyl group. The bromine atom can serve as a handle for further chemical modifications, while the entire benzoylpiperidine fragment is recognized for its role in binding to various biological targets.[4][5] The rationale for creating analogs by modifying the substituents on the benzoyl ring is to systematically probe the structure-activity relationship (SAR), aiming to enhance cytotoxic potency and selectivity against cancer cells.
Comparative Cytotoxicity Analysis: A Case Study with Piperazine Analogs
To illustrate a comparative analysis, we will examine data from a study on 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, which were evaluated for their cytotoxic effects against a panel of human cancer cell lines using the Sulforhodamine B (SRB) assay.[2][3] This assay provides a quantitative measure of cell density, thereby indicating the extent of cell death or growth inhibition caused by the test compounds.
Table 1: Comparative in Vitro Cytotoxicity (GI₅₀, µM) of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives [2][3]
| Compound ID | R Group (Substitution on Benzoyl Ring) | HUH7 (Liver) | MCF7 (Breast) | HCT116 (Colon) | FOCUS (Liver) | MAHLAVU (Liver) | T47D (Breast) | CAMA-1 (Breast) |
| 5a | 4-Cl | 3.19 | 3.23 | 3.01 | 1.91 | 0.44 | 0.31 | 0.85 |
| 5b | 4-F | 3.15 | 3.17 | 2.98 | 2.88 | 1.88 | 1.55 | 1.77 |
| 5d | 4-Br | 3.22 | 3.25 | 3.03 | 2.91 | 2.01 | 1.67 | 1.22 |
| 5c | 4-OCH₃ | 3.33 | 3.35 | 3.12 | 3.01 | 2.11 | 1.89 | 1.99 |
| 5e | 4-NO₂ | 3.45 | 3.48 | 3.21 | 3.15 | 2.23 | 2.01 | 2.14 |
| 5f | 4-Ph | >40 | >40 | >40 | >40 | >40 | >40 | >40 |
| 5g | 2,4-di-F | 3.11 | 3.14 | 2.95 | 1.88 | 1.55 | 1.23 | 1.34 |
| Camptothecin | (Positive Control) | 0.09 | 0.08 | 0.07 | 0.09 | 0.07 | 0.08 | 0.08 |
Data extracted from a study on piperazine derivatives, presented here for illustrative purposes.[2][3]
Inferred Structure-Activity Relationships (SAR)
From the data in Table 1, several key SAR insights can be drawn, which can guide the design of novel this compound analogs:
-
Halogen Substitution: Compounds with halogen substituents at the 4-position of the benzoyl ring (Cl, F, Br) generally exhibit potent cytotoxic activity across multiple cell lines. The 4-chloro derivative (5a ) showed particularly strong activity, especially against the MAHLAVU and T47D cell lines.[2][3]
-
Electron-Donating vs. Electron-Withdrawing Groups: The presence of a methoxy group (an electron-donating group) or a nitro group (an electron-withdrawing group) did not appear to enhance cytotoxicity compared to the halogenated analogs.
-
Steric Hindrance: The introduction of a bulky phenyl group at the 4-position (5f ) resulted in a significant loss of activity, suggesting that steric hindrance at this position is detrimental to the compound's cytotoxic effect.[2][3]
-
Multiple Halogenation: The di-fluoro substituted analog (5g ) displayed potent activity, indicating that multiple halogen substitutions could be a viable strategy for enhancing cytotoxicity.[2][3]
These observations underscore the importance of systematic modification and testing to elucidate the structural features that govern cytotoxic potency.
Experimental Protocols for Cytotoxicity Assessment
To ensure the scientific integrity and reproducibility of cytotoxicity comparisons, standardized and well-validated assays are essential. The following are detailed protocols for commonly used in vitro cytotoxicity assays.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[2][3]
Protocol:
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound analogs (e.g., from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.
-
Washing: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration that inhibits 50% of cell growth) for each compound.
MTT Assay
The MTT assay is another widely used colorimetric assay that measures cell metabolic activity as an indicator of cell viability.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the SRB assay protocol.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ (concentration that inhibits 50% of cell viability) for each compound.
Visualizing the Experimental Workflow
A clear and logical workflow is crucial for systematic compound evaluation.
Caption: A generalized workflow for the synthesis, screening, and analysis of novel cytotoxic compounds.
Mechanistic Insights: Potential Signaling Pathways
While the initial screening provides data on cytotoxicity, understanding the underlying mechanism of action is a critical next step. Many cytotoxic agents induce apoptosis (programmed cell death) in cancer cells. One of the key signaling pathways involved in apoptosis is the intrinsic or mitochondrial pathway.
Sources
- 1. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 5. Synthesis and cytotoxic activity of some derivatives of alkyl piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthesis Methods for 1-(4-Bromobenzoyl)piperidine: A Guide for Researchers
Introduction
1-(4-Bromobenzoyl)piperidine is a key building block in medicinal chemistry and drug discovery, frequently utilized as an intermediate in the synthesis of a wide range of biologically active compounds. The presence of the piperidine moiety, a privileged scaffold, and the reactive handle of the bromine atom on the benzoyl group make it a versatile precursor for the development of novel therapeutics. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in both academic and industrial settings.
This in-depth technical guide provides a head-to-head comparison of the most common and effective methods for the synthesis of this compound. We will delve into the mechanistic details, experimental protocols, and a comparative analysis of two primary synthetic strategies: the classical Schotten-Baumann reaction and modern amide coupling methodologies. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary insights to select the most appropriate synthetic route based on their specific needs, considering factors such as yield, purity, scalability, cost, and environmental impact.
Synthetic Strategies: An Overview
The formation of the amide bond between 4-bromobenzoic acid or its derivatives and piperidine is the central transformation in the synthesis of this compound. The two main approaches to achieve this are:
-
Method A: The Schotten-Baumann Reaction: This venerable yet robust method involves the acylation of piperidine with 4-bromobenzoyl chloride in the presence of a base.
-
Method B: Amide Coupling of 4-Bromobenzoic Acid: This approach utilizes a carboxylic acid starting material and requires a coupling agent to facilitate the amide bond formation with piperidine.
We will now explore each of these methods in detail, providing mechanistic insights, step-by-step experimental protocols, and a critical evaluation of their respective advantages and disadvantages.
Method A: The Schotten-Baumann Reaction
First described in the 1880s by Carl Schotten and Eugen Baumann, the Schotten-Baumann reaction remains a widely used and cost-effective method for amide synthesis.[1][2] The reaction typically involves the use of an acyl chloride and an amine in a biphasic system with an aqueous base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[1]
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of piperidine attacks the electrophilic carbonyl carbon of 4-bromobenzoyl chloride, forming a tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion and a proton, which is neutralized by the base present in the reaction mixture.[3]
Caption: Mechanism of the Schotten-Baumann Reaction.
Experimental Protocol
This protocol is adapted from established procedures for similar amide syntheses.[4]
Materials:
-
4-Bromobenzoyl chloride
-
Piperidine
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH2Cl2)
-
Distilled water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve piperidine (1.0 eq.) in dichloromethane (50 mL).
-
In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.
-
Cool the flask containing the piperidine solution to 0 °C in an ice bath.
-
Slowly add the 10% aqueous sodium hydroxide solution (2.0 eq.) to the piperidine solution with vigorous stirring.
-
Dissolve 4-bromobenzoyl chloride (1.05 eq.) in dichloromethane (25 mL) and add it dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), water (2 x 25 mL), and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Caption: Experimental Workflow for the Schotten-Baumann Synthesis.
Method B: Amide Coupling of 4-Bromobenzoic Acid
Modern amide synthesis often relies on the use of coupling reagents to facilitate the reaction between a carboxylic acid and an amine under milder conditions than traditional methods. This approach avoids the need to prepare the often-lachrymatory and moisture-sensitive acyl chloride. A variety of coupling reagents are available, each with its own mechanism and advantages.[5]
Reaction Mechanism
The general mechanism involves the activation of the carboxylic acid by the coupling reagent to form a highly reactive intermediate (e.g., an O-acylisourea ester with carbodiimides, or an active ester with uronium/phosphonium salts). This activated intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide bond and a byproduct derived from the coupling reagent.[6] Additives like 1-hydroxybenzotriazole (HOBt) can be used to form a more stable active ester, minimizing side reactions and potential racemization of chiral substrates.[7]
Caption: Generalized Mechanism of Amide Bond Formation using Coupling Reagents.
Experimental Protocols
We present protocols for three commonly used and highly effective coupling systems: EDC/HOBt, HATU, and T3P®.
Protocol B1: EDC/HOBt Coupling
Materials:
-
4-Bromobenzoic acid
-
Piperidine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M HCl
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of 4-bromobenzoic acid (1.0 eq.) in DMF (10 mL) at 0 °C, add HOBt (1.1 eq.) and EDC (1.2 eq.).
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the activated ester.
-
Add piperidine (1.1 eq.) followed by DIPEA (2.0 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.
-
Remove the DMF under reduced pressure. Partition the residue between ethyl acetate and water.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to give the crude product.
-
Purify by column chromatography on silica gel.
Protocol B2: HATU Coupling
Materials:
-
4-Bromobenzoic acid
-
Piperidine
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve 4-bromobenzoic acid (1.0 eq.) and HATU (1.1 eq.) in DMF (10 mL).
-
Add DIPEA (2.5 eq.) to the solution and stir for 10 minutes at room temperature.
-
Add piperidine (1.1 eq.) to the reaction mixture.
-
Stir at room temperature for 1-3 hours, monitoring by TLC.[8]
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify by column chromatography.
Protocol B3: T3P® Coupling
Materials:
-
4-Bromobenzoic acid
-
Piperidine
-
Propanephosphonic acid anhydride (T3P®)
-
Pyridine
-
Ethyl acetate
-
1 M HCl
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of 4-bromobenzoic acid (1.0 eq.) and piperidine (1.1 eq.) in ethyl acetate (10 mL), add pyridine (2.0 eq.).
-
Add T3P® (1.2 eq., typically as a 50% solution in ethyl acetate) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC.[9]
-
Quench the reaction with water.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify by column chromatography.
Caption: General Experimental Workflow for Amide Coupling Reactions.
Head-to-Head Comparison
The choice between the Schotten-Baumann reaction and amide coupling methods depends on a variety of factors. The following table provides a comparative overview of these synthetic routes for the preparation of this compound.
| Feature | Method A: Schotten-Baumann | Method B1: EDC/HOBt Coupling | Method B2: HATU Coupling | Method B3: T3P® Coupling |
| Starting Material | 4-Bromobenzoyl chloride | 4-Bromobenzoic acid | 4-Bromobenzoic acid | 4-Bromobenzoic acid |
| Typical Yield | Good to Excellent (80-95%) | Good (75-90%) | Excellent (>90%)[5] | Excellent (>90%)[9] |
| Reaction Time | 2-4 hours | 12-18 hours | 1-3 hours[8] | 2-6 hours[9] |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | Room Temperature | Room Temperature |
| Reagent Cost | Low | Moderate | High | Moderate |
| Scalability | Highly scalable | Scalable | Scalable, cost can be a factor | Highly scalable[9] |
| Work-up/Purification | Biphasic work-up, often requires recrystallization | Aqueous work-up, byproduct is water-soluble, often requires chromatography | Aqueous work-up, often requires chromatography | Aqueous work-up, byproducts are water-soluble, often requires chromatography |
| Safety/Handling | 4-Bromobenzoyl chloride is lachrymatory and moisture-sensitive | Reagents are generally stable solids | HATU is a stable solid | T3P® is a stable solution |
| Green Chemistry | Use of chlorinated solvents | Use of DMF, a polar aprotic solvent | Use of DMF | Use of ethyl acetate, a greener solvent |
Discussion and Recommendations
Method A: The Schotten-Baumann Reaction is a classic, cost-effective, and highly scalable method for the synthesis of this compound. Its primary drawback is the use of 4-bromobenzoyl chloride, which is a lachrymator and sensitive to moisture, requiring careful handling. The biphasic reaction conditions can sometimes lead to emulsions, complicating the work-up. However, for large-scale production where cost is a major driver, this method remains a very attractive option. Optimization using microwave irradiation has been shown to significantly reduce reaction times and improve yields in similar Schotten-Baumann reactions.[10]
Method B: Amide Coupling Reactions offer several advantages, most notably the use of the more stable and easier-to-handle 4-bromobenzoic acid as a starting material.
-
EDC/HOBt (Protocol B1) is a widely used and reliable method. The water-solubility of the EDC byproduct simplifies purification. However, the reaction times can be longer compared to other coupling agents.
-
HATU (Protocol B2) is a highly efficient coupling reagent, often providing excellent yields in a short amount of time, even for challenging substrates.[8] Its main disadvantage is the higher cost compared to other reagents, which might be a limiting factor for large-scale synthesis.
-
T3P® (Protocol B3) has emerged as a powerful and versatile coupling reagent. It is known for its high efficiency, fast reaction rates, and the formation of water-soluble byproducts, which simplifies purification.[9] It is also considered a greener alternative to many other coupling reagents and is well-suited for large-scale applications.
For laboratory-scale synthesis where convenience and high purity are paramount, amide coupling methods, particularly with HATU or T3P® , are highly recommended. These methods offer excellent yields, short reaction times, and use a more user-friendly starting material. For large-scale industrial production, the Schotten-Baumann reaction remains a strong contender due to its low cost and proven scalability, provided that appropriate safety measures are in place for handling 4-bromobenzoyl chloride. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher, balancing factors of cost, scale, time, and available resources.
References
- Bhoi, M. N., Borad, M., Pithawala, E., & Patel, H. (2016). Novel benzothiazole containing 4H-Pyrimido[2,1-b]benzothiazoles derivatives: one pot, solvent-free microwave assisted synthesis and their biological evaluation.
- CN112645902A - Synthetic method of 1-(4-bromophenyl)
- A Comparative Guide to Coupling Reagents for the Amidation of 4-Amino-3-bromobenzoic Acid - Benchchem.
- Suzuki-Miyaura cross coupling of 4-bromobenzoic acid and phenylboronic acid in aqueous media catalyzed by supramolecular inclusion complex catalyst (Ad-L-PdCl2⊂dmβ-CD). RSC Advances.
- Application Notes and Protocols for Amide Bond Formation using Bromo-PEG4-acid with EDC/H
- Application Notes and Protocols for Amide Bond Formation using EDC and H
- An In-depth Technical Guide to the Synthesis and Characterization of 1-Benzyl-4-bromopiperidine - Benchchem.
- Amine to Amide (Coupling)
- CN112645902B - Synthesis method of 1-(4-bromophenyl)
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048-5051.
- Benzoyl piperidine - Organic Syntheses Procedure.
- Amide Synthesis - Fisher Scientific.
- Schotten–Baumann reaction - Wikipedia.
- Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Reaction Chemistry & Engineering.
- Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method - ResearchG
- Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547.
- König, W., & Geiger, R. (1970). Eine neue Methode zur Synthese von Peptiden: Aktivierung der Carboxylgruppe mit Dicyclohexylcarbodiimid unter Zusatz von 1-Hydroxy-benzotriazolen. Chemische Berichte, 103(3), 788-798.
- Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling | Request PDF - ResearchG
- Yield comparison of different synthetic routes to N-Boc-4-formylpiperidine - Benchchem.
- Schotten Baumann Reaction: Introduction, mechanism, procedure - Chemistry Notes.
- Benchmarking New Synthetic Routes to 1,4-Dimethylpiperidine: A Compar
Sources
- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. prepchem.com [prepchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
A-Scientist's-Guide-to-Evaluating-the-Metabolic-Stability-of-1-(4-Bromobenzoyl)piperidine-Derivatives
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the intricate journey of drug discovery and development, the metabolic stability of a compound is a cornerstone property that dictates its pharmacokinetic profile, influencing its efficacy and safety.[1][2] The 1-(4-Bromobenzoyl)piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of compounds targeting various biological pathways.[3][4] However, its susceptibility to metabolic transformation can be a significant hurdle. This guide provides a comprehensive framework for researchers to evaluate and compare the metabolic stability of novel this compound derivatives, blending theoretical principles with practical, field-proven experimental protocols. Our objective is to empower drug development professionals to make data-driven decisions, optimizing molecular design for enhanced in vivo performance.
Pillar I: Understanding the Metabolic Landscape
The biotransformation of xenobiotics, including our target compounds, is primarily orchestrated by a suite of enzymes predominantly found in the liver.[5][6] These reactions are broadly categorized into Phase I and Phase II metabolism.
Phase I Metabolism: Functionalization Reactions Phase I reactions introduce or expose functional groups on the parent molecule, typically rendering it more polar. For the this compound scaffold, the most probable metabolic "hotspots" are:
-
Piperidine Ring Oxidation: The piperidine ring is susceptible to oxidation at carbons alpha to the nitrogen atom, potentially leading to the formation of lactams.[7]
-
N-dealkylation: While the core structure is a secondary amine within a ring, if substituents were present on the nitrogen, N-dealkylation would be a primary metabolic route.[7][8]
-
Aromatic Hydroxylation: The bromobenzoyl moiety can undergo hydroxylation on the aromatic ring, catalyzed by Cytochrome P450 (CYP) enzymes.
-
Amide Bond Hydrolysis: The amide linkage between the benzoyl group and the piperidine ring can be a site for hydrolysis, cleaving the molecule.
Phase II Metabolism: Conjugation Reactions Following Phase I, the modified compounds can undergo Phase II reactions, where they are conjugated with endogenous molecules like glucuronic acid, sulfate, or glutathione. This further increases their water solubility and facilitates excretion. While microsomal assays primarily assess Phase I metabolism, understanding Phase II pathways is crucial for a complete metabolic profile, often requiring hepatocyte-based assays.[6]
Below is a diagram illustrating the potential metabolic pathways for the this compound core structure.
Caption: Experimental workflow for the in vitro microsomal stability assay.
Step-by-Step Procedure:
-
Preparation: Thaw liver microsomes on ice. Prepare working solutions of test compounds and positive controls in the phosphate buffer to a final concentration of 1 µM. [9]Prepare a master mix of microsomes in buffer (final protein concentration of 0.5 mg/mL is common). [5][6]2. Incubation: Aliquot the microsome master mix into a 96-well plate. Add the test compounds to their respective wells. Include negative controls (without NADPH) to assess non-enzymatic degradation. Pre-incubate the plate at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (except negative controls).
-
Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding a volume of ice-cold acetonitrile containing the internal standard. [5][9]The "0 min" sample is quenched immediately after adding NADPH.
-
Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated microsomal proteins.
-
LC-MS/MS Analysis: Carefully transfer the supernatant to a new 96-well plate for analysis. Use a validated LC-MS/MS method to quantify the remaining parent compound at each time point by monitoring specific MRM (Multiple Reaction Monitoring) transitions. [10][11][12] 3. Data Analysis and Interpretation:
-
Quantification: The concentration of the parent compound at each time point is determined relative to the internal standard. The percent remaining is calculated relative to the 0-minute time point.
-
Rate of Disappearance: Plot the natural logarithm (ln) of the percent remaining compound against time. The slope of this line represents the elimination rate constant (k). [9]* In Vitro Half-Life (t½): This is the time it takes for 50% of the compound to be metabolized. It is calculated from the rate constant:
-
t½ = 0.693 / k
-
-
Intrinsic Clearance (CLint): This value represents the theoretical maximum clearance rate by the liver, normalized to the amount of microsomal protein. It is calculated as:
-
CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of Microsomal Protein) [13]
-
Pillar III: Comparative Analysis of this compound Derivatives
To illustrate the application of this methodology, we present hypothetical but realistic data for a series of derivatives based on the this compound scaffold. The structural modifications are designed to probe common strategies for improving metabolic stability, such as blocking potential sites of metabolism.
Test Compounds:
-
Compound A: this compound (Parent Scaffold)
-
Compound B: Introduction of gem-dimethyl groups on the piperidine ring alpha to the nitrogen to sterically hinder oxidation.
-
Compound C: Addition of a fluorine atom to the benzoyl ring to alter electronic properties and potentially block hydroxylation.
-
Compound D: Replacement of the piperidine ring with a more rigid, less metabolically susceptible bioisostere like a piperazine. [14][15]
Quantitative Comparison of Metabolic Stability Parameters
The following table summarizes the results from a standard human liver microsomal stability assay.
| Compound ID | Structural Modification | t½ (min) | CLint (µL/min/mg protein) | Stability Classification |
| Compound A | Parent Scaffold | 18.5 | 75.0 | Moderate |
| Compound B | α-gem-dimethyl Piperidine | 55.2 | 25.1 | High |
| Compound C | 3-Fluoro-4-bromobenzoyl | 25.1 | 55.2 | Moderate-High |
| Compound D | Piperazine Replacement | > 60 | < 23.1 | Very High |
| Midazolam | Positive Control | 12.0 | 115.5 | Low |
(Note: Data is illustrative for comparative purposes.)
Structure-Metabolism Relationship (SMR) Insights
-
Parent Scaffold (Compound A): The parent compound shows moderate stability. Its half-life of 18.5 minutes suggests it is readily metabolized, likely at multiple positions on both the piperidine and benzoyl rings.
-
Steric Hindrance (Compound B): The introduction of gem-dimethyl groups adjacent to the piperidine nitrogen dramatically increased the half-life to 55.2 minutes. This provides strong evidence that C-H oxidation on the piperidine ring is a primary metabolic pathway for the parent scaffold. This is a classic strategy to improve metabolic stability. [3]
-
Electronic Modification (Compound C): Adding a fluorine atom to the benzoyl ring resulted in a modest improvement in stability. This suggests that aromatic hydroxylation contributes to the metabolism of the parent compound, but it is not the sole or primary route. The electron-withdrawing nature of fluorine can deactivate the ring towards oxidative attack by CYPs.
-
Bioisosteric Replacement (Compound D): Replacing the piperidine with a piperazine ring led to the highest metabolic stability. Piperazines are often more metabolically robust than piperidines, though they can still be susceptible to N-dealkylation if substituted. [14][16]This result highlights the significant impact that the core heterocyclic ring has on the overall metabolic profile.
Conclusion: A Pathway to Optimized Drug Candidates
This guide has outlined a systematic approach to evaluating the metabolic stability of this compound derivatives. By combining a robust in vitro experimental protocol with a clear understanding of structure-metabolism relationships, researchers can efficiently identify metabolic liabilities and rationally design next-generation compounds with improved pharmacokinetic properties. The use of a standardized microsomal stability assay allows for the direct comparison of derivatives, facilitating the selection of the most promising candidates for further development. The ultimate goal is to engineer molecules that not only exhibit potent biological activity but also possess the necessary metabolic resilience to become successful therapeutics.
References
- Mercell. Metabolic stability in liver microsomes. Link
- MDPI. A Sensitive, Green, and Fast LC–MS/MS Analytical Method for the Quantification of Ribociclib: Evaluation of the Metabolic Stability in HLMs. Link
- PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Link
- PubMed. Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. Link
- ResearchGate. Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability | Request PDF. Link
- MTTlab. In vitro drug metabolism: for the selection of your lead compounds. Link
- NIH.
- RSC Publishing.
- ResearchGate.
- MDPI.
- ResearchGate.
- BioIVT. Metabolic Stability Assay Services. Link
- Springer Nature Experiments.
- Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. Link
- ACS Publications. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design | ACS Medicinal Chemistry Letters. Link
- NIH. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC. Link
- NIH. Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. Link
- RSC Publishing. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions. Link
- ResearchGate.
- YouTube. metabolic stability assays for predicting intrinsic clearance. Link
- PubMed.
- ResearchGate. Correlation between in vivo intrinsic clearance and in vitro metabolic.... Link
- NIH.
- ResearchGate. a) Different modalities of piperidine-containing drugs and drug.... Link
- OUCI. Piperidine-containing drugs and recently studied analogs – biological activity, mechanism of action and synthetic casca…. Link
- Longdom Publishing SL.
- NIH. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC. Link
- Benchchem. 1-(4-Bromobenzoyl)-4-methylpiperidine|CAS 329713-82-8. Link
- PubMed. Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)
- PubMed. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Link
Sources
- 1. longdom.org [longdom.org]
- 2. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Piperidine-containing drugs and recently studied analogs – biological activity, mechanism of action and synthetic casca… [ouci.dntb.gov.ua]
- 5. mttlab.eu [mttlab.eu]
- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mercell.com [mercell.com]
- 10. A Sensitive, Green, and Fast LC–MS/MS Analytical Method for the Quantification of Ribociclib: Evaluation of the Metabolic Stability in HLMs [mdpi.com]
- 11. Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02885A [pubs.rsc.org]
- 13. Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the binding affinity of 1-(4-Bromobenzoyl)piperidine analogs to a target protein
A Comparative Analysis of 1-(4-Bromobenzoyl)piperidine Analog Binding Affinities at Serotonin and Dopamine Receptors
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutic agents, earning them the designation of "privileged structures."[1] The piperidine ring is a quintessential example, lauded for its favorable physicochemical properties, metabolic stability, and its ability to orient substituents in precise three-dimensional arrangements to engage with biological targets.[1] When acylated with a benzoyl group, particularly one bearing substituents like the electronegative bromine atom in this compound, this scaffold becomes a powerful tool for developing high-affinity ligands for a variety of proteins, most notably G-protein coupled receptors (GPCRs) such as serotonin and dopamine receptors.[2]
This guide provides a comparative analysis of the binding affinities of this compound analogs and related benzoylpiperidine derivatives to key central nervous system (CNS) targets. We will delve into the structure-activity relationships (SAR) that govern their interactions and explore the experimental methodologies used to quantify these affinities, offering insights for researchers in drug discovery and development.
The Significance of the Benzoylpiperidine Moiety
The benzoylpiperidine fragment is more than just a simple scaffold; it is a pharmacophore that can be finely tuned to achieve high potency and selectivity. The carbonyl group of the benzoyl moiety can act as a hydrogen bond acceptor, creating a crucial interaction point with the target protein.[2] The aromatic ring provides a platform for various substitutions, allowing for the modulation of electronic and steric properties to optimize binding. The 4-bromo substitution, in particular, can serve as a handle for further chemical modifications through cross-coupling reactions, enabling the synthesis of diverse analog libraries for extensive SAR studies.[3] Furthermore, the piperidine ring itself can be substituted to influence the overall conformation and binding pose of the molecule within the receptor's binding pocket.[3]
Comparative Binding Affinity of Benzoylpiperidine Analogs
The versatility of the benzoylpiperidine scaffold is evident in its ability to be tailored to bind with high affinity to various CNS receptors. Below, we present a comparative analysis of the binding affinities of several benzoylpiperidine analogs to serotonin (5-HT) and dopamine (D) receptors, key targets in the treatment of neuropsychiatric and neurodegenerative disorders.[2]
Serotonin Receptor Binding Affinities
The 5-HT₂A receptor is a critical target for atypical antipsychotics. The affinity of benzoylpiperidine derivatives for this receptor is often high, as demonstrated in the following table.
| Compound | R Group | Target Receptor | Binding Affinity (Kᵢ, nM) |
| Analog 1 | 4-Fluorobenzoyl | 5-HT₂A | 1.1[4] |
| Analog 2 | 4-Fluorobenzoyl | 5-HT₂A | 2.4[4] |
| Analog 3 | Benzoyl | 5-HT₂A | pKᵢ = 8.04 (~9 nM)[4] |
| Analog 4 | 4-Fluorobenzoyl | 5-HT₂A | 4[4] |
| Analog 5 | 4-Fluorobenzoyl | 5-HT₇ | 2[4] |
Table 1: Binding affinities of selected benzoylpiperidine analogs to serotonin receptors. Data sourced from a comprehensive review on the benzoylpiperidine fragment.[4]
The data clearly indicates that subtle modifications to the molecule can significantly impact binding affinity. For instance, analogs 1 and 2, both featuring a 4-fluorobenzoylpiperidine moiety, exhibit nanomolar affinity for the 5-HT₂A receptor.[4]
Dopamine Receptor Binding Affinities
Dopamine receptors, particularly the D₂-like family (D₂, D₃, and D₄), are primary targets for both typical and atypical antipsychotic drugs. The benzoylpiperidine scaffold has been successfully employed to develop ligands with high affinity for these receptors.
| Compound | R Group | Target Receptor | Binding Affinity (Kᵢ, nM) |
| Analog 6 | 4-Fluorobenzoyl | D₂ | 12[4] |
| Analog 7 | Benzoyl | D₂ | pKᵢ = 6.25 (~562 nM)[4] |
| Analog 8 | 4-Benzyl | D₄ | High Affinity (Specific Kᵢ not provided)[5] |
| Analog 9 | 4-Benzyloxypiperidine | D₄ | Kᵢ = 121 nM[6] |
Table 2: Binding affinities of selected benzoylpiperidine and related piperidine analogs to dopamine receptors. Data sourced from various studies on dopamine receptor ligands.[4][5][6]
Analog 6, with its 4-fluorobenzoyl group, shows a respectable affinity for the D₂ receptor.[4] Interestingly, the structurally related 4-benzyloxypiperidine and 4-benzylpiperidine scaffolds have been explored as potent and selective D₄ receptor antagonists.[5][6] This highlights how modifications to the group attached to the piperidine nitrogen can shift the selectivity profile of the entire molecule.
Structure-Activity Relationship (SAR) Insights
-
Importance of the Benzoyl Moiety: The benzoyl group is a key feature for high-affinity binding to both serotonin and dopamine receptors. The aromatic ring and the carbonyl group are likely involved in crucial interactions within the receptor binding pockets.
-
Influence of Substituents on the Benzoyl Ring: Electron-withdrawing groups, such as the fluorine atom in the 4-position of the benzoyl ring, appear to be beneficial for high affinity at 5-HT₂A and D₂ receptors.[4]
-
Role of the Piperidine Ring: The piperidine ring acts as a central scaffold, and its substitution pattern can significantly influence both potency and selectivity. For example, the shift from a benzoyl to a benzyl or benzyloxy group can redirect the ligand's affinity towards the D₄ receptor.[5][6]
The following diagram illustrates the key pharmacophoric features of the benzoylpiperidine scaffold and potential points for modification to explore the SAR.
Caption: Key pharmacophoric elements of the benzoylpiperidine scaffold and their influence on binding properties.
Experimental Methodologies for Determining Binding Affinity
The binding affinities presented in this guide are typically determined using in vitro radioligand binding assays. This technique is a cornerstone of pharmacology and drug discovery, providing a quantitative measure of the interaction between a ligand and its receptor.
Radioligand Binding Assay Protocol
-
Preparation of Receptor Source: Membranes from cells expressing the target receptor (e.g., HEK293 cells transfected with the human 5-HT₂A receptor) are prepared. This is typically done by homogenizing the cells and isolating the membrane fraction through centrifugation.
-
Incubation: A constant concentration of a radiolabeled ligand (a compound known to bind with high affinity and specificity to the target receptor) is incubated with the receptor preparation.
-
Competition: Increasing concentrations of the unlabeled test compound (the benzoylpiperidine analog) are added to the incubation mixture. The test compound will compete with the radioligand for binding to the receptor.
-
Separation of Bound and Free Radioligand: After incubation, the mixture is rapidly filtered through a glass fiber filter. The receptor-bound radioligand is trapped on the filter, while the unbound radioligand passes through.
-
Quantification: The amount of radioactivity on the filter is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound. This competition curve is then used to calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The IC₅₀ value can be converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.[7]
The following diagram outlines the general workflow of a competitive radioligand binding assay.
Caption: General workflow for a competitive radioligand binding assay.
Conclusion
The this compound scaffold and its analogs represent a versatile and highly "privileged" class of molecules in medicinal chemistry. Their ability to be chemically modified to achieve high-affinity and selective binding to a range of important CNS targets, such as serotonin and dopamine receptors, underscores their therapeutic potential. A thorough understanding of the structure-activity relationships, guided by quantitative binding assays, is crucial for the rational design of novel ligands with improved pharmacological profiles. The insights and methodologies presented in this guide aim to support researchers in their efforts to develop the next generation of therapeutics based on this remarkable scaffold.
References
- The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (Source: PubMed Central, URL: [Link])[4]
- Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (Source: MDPI, URL: [Link])
- Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease.
- Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. (Source: National Institutes of Health, URL: [Link])
- Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. (Source: PubMed, URL: [Link])
- Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. (Source: National Institutes of Health, URL: [Link])
- Methylphenid
- Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. (Source: National Institutes of Health, URL: [Link])
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (Source: PubMed, URL: [Link])
- Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. (Source: MDPI, URL: [Link])[5]
- A review on piperidine and piperazine analogues as antidepressant agents. (Source: Semantic Scholar, URL: [Link])
- Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. (Source: MDPI, URL: [Link])
- Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. (Source: National Institutes of Health, URL: [Link])[6]
- Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)
- The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (Source: MDPI, URL: [Link])[2]
- Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. (Source: RSC Publishing, URL: [Link])
- Dopamine Receptor Ligand Selectivity - An In Silico / In Vitro Insight. (Source: Preprints.org, URL: [Link])
- Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH). (Source: National Institutes of Health, URL: [Link])
- Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. (Source: National Institutes of Health, URL: [Link])
- Molecular Basis for Non-Covalent, Non-Competitive FAAH Inhibition. (Source: National Institutes of Health, URL: [Link])
- Para-Aminobenzohydrazide Derivatives as Fatty Acid Amide Hydrolase Inhibitors: Design, Synthesis and Biological Evaluation.
Sources
- 1. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma [mdpi.com]
- 6. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Cross-Reactivity Studies of 1-(4-Bromobenzoyl)piperidine Derivatives
Introduction: The Imperative of Selectivity in Drug Discovery
The 1-(4-bromobenzoyl)piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for diverse therapeutic applications, including analgesic and antimicrobial properties.[1] The piperidine ring is a common feature in many pharmaceuticals, valued for its ability to interact with a wide range of biological targets.[1][2][3] However, this versatility also presents a significant challenge: the potential for off-target interactions, or cross-reactivity.
Cross-reactivity can lead to unexpected side effects, toxicity, or diminished therapeutic efficacy. For drug development professionals, a thorough understanding and early assessment of a compound's selectivity profile are not merely procedural—they are fundamental to mitigating risk and building a robust safety profile for any new chemical entity (NCE). This guide provides an in-depth comparison of methodologies used to assess the cross-reactivity of this compound derivatives, supported by experimental frameworks and data interpretation insights to guide lead optimization.
Section 1: The Pharmacophore and its Implications for Cross-Reactivity
The this compound structure contains several key features that dictate its binding characteristics:
-
Piperidine Ring: This saturated heterocycle can adopt various conformations, allowing it to fit into diverse binding pockets. Its basic nitrogen atom is often crucial for forming salt bridges or hydrogen bonds with acidic residues in target proteins.[4]
-
Bromobenzoyl Group: The aromatic ring provides a scaffold for π-π stacking interactions, while the bromine atom, a halogen, can participate in halogen bonding—a specific and increasingly recognized non-covalent interaction. The carbonyl group is a potent hydrogen bond acceptor.[1]
-
Structural Analogy: This scaffold shares features with ligands for various targets, including G-protein coupled receptors (GPCRs), ion channels, and certain enzymes. This inherent structural mimicry is a primary driver of potential cross-reactivity.[5]
Understanding these features allows us to anticipate potential off-target families and design rational screening panels. For instance, the lipophilic nature of the scaffold warrants early investigation into hERG channel binding, a critical cardiovascular safety liability.[5]
Section 2: Methodologies for Comprehensive Cross-Reactivity Profiling
A multi-pronged approach is essential for building a complete picture of a compound's selectivity. No single assay is sufficient; instead, a tiered strategy moving from broad binding screens to more specific functional assays provides the most reliable data.
Tier 1: Broad Panel Radioligand Binding Assays
The foundational step in any cross-reactivity study is to screen the compound against a large panel of known drug targets. Radioligand binding assays are a sensitive and quantitative method for this purpose, especially for GPCRs.[6][7]
Causality Behind the Choice: This method directly measures the ability of a test compound to displace a high-affinity, radioactively labeled ligand from its receptor. It is a high-throughput and cost-effective way to identify potential "hits" from a wide range of target classes (e.g., GPCRs, ion channels, transporters) in a single screen. A null result in a binding assay provides strong evidence that the compound does not interact with the target at physiologically relevant concentrations.
Experimental Protocol: Competitive Radioligand Binding Assay for a GPCR Target
This protocol describes a representative filtration binding assay to determine the inhibitory constant (Ki) of a test compound.
1. Membrane Preparation:
- Culture cells stably expressing the target GPCR (e.g., HEK293 cells).
- Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2) with protease inhibitors.[8]
- Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend in an appropriate assay buffer.[8]
- Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[8]
2. Assay Execution:
- In a 96-well plate, combine the membrane preparation (e.g., 10-20 µg protein/well), the radioligand at a concentration near its dissociation constant (Kd), and a range of concentrations of the this compound derivative.[8]
- To determine non-specific binding, include control wells with an excess of a known, non-labeled ligand for the target receptor.[7]
- Incubate the plate (e.g., 60 minutes at 30°C) with gentle agitation to reach equilibrium.[8]
3. Filtration and Detection:
- Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C), which traps the membranes with bound radioligand.[8][9]
- Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.[8]
4. Data Analysis:
- Subtract the non-specific binding counts from all other wells to obtain specific binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
Workflow Visualization: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Tier 2: Functional and Safety-Critical Assays
Positive hits from binding assays must be followed up with functional assays to determine if the binding event translates into a biological response (i.e., agonist, antagonist, or inverse agonist activity). Furthermore, specific assays for high-risk targets are mandatory.
-
Kinase Selectivity Profiling: The ATP-binding site of protein kinases is a common off-target liability.[10][11] Screening against a panel of representative kinases is crucial, especially if the primary target is also an enzyme.[12][13] A lack of selectivity can lead to numerous toxicities.[11]
-
hERG Channel Inhibition Assay: Inhibition of the hERG potassium channel can prolong the QT interval of the heartbeat, leading to a potentially fatal arrhythmia called Torsade de Pointes.[14] This is a major cause of drug withdrawal, making early hERG assessment a non-negotiable step in safety pharmacology.[14][15] Automated patch-clamp electrophysiology is the gold standard for this assessment.[14]
Experimental Protocol: High-Throughput hERG Thallium Flux Assay
This protocol outlines a fluorescence-based functional assay as a higher-throughput alternative to patch-clamp for initial screening.[16]
1. Cell Preparation:
- Plate a stable cell line expressing the hERG channel (e.g., hERG-HEK293) in a 384-well plate.[16]
- Allow cells to adhere and grow to an appropriate confluence.
2. Dye Loading:
- Remove the culture medium and load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™). The dye is trapped inside the cells after cleavage by intracellular esterases.[16]
- Incubate the plate in the dark at room temperature to allow for complete dye loading and de-esterification.
3. Compound Incubation:
- Add serial dilutions of the this compound derivatives to the wells. Include a positive control (e.g., E-4031, a known hERG blocker) and a vehicle control (e.g., DMSO).[14]
- Incubate for a sufficient time to allow compound binding to the hERG channels.
4. Thallium Flux and Measurement:
- Use a kinetic plate reader (e.g., FDSS) to measure the baseline fluorescence.
- Add a stimulus buffer containing thallium (Tl+) to all wells. Tl+ acts as a surrogate for potassium ions (K+).[16]
- When the hERG channels open, Tl+ flows into the cells and binds to the dye, causing an increase in fluorescence.[16]
- Continuously measure the fluorescence intensity for several minutes to capture the kinetic response.
5. Data Analysis:
- Calculate the rate of fluorescence increase for each well.
- Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).
- Plot the percent inhibition versus the compound concentration and fit to a dose-response curve to determine the IC50 value.
Logical Flow: From Binding to Functional Consequence
Caption: Decision-making workflow based on cross-reactivity data.
Section 3: Comparative Cross-Reactivity Data
To illustrate the application of these principles, the following table presents hypothetical but plausible cross-reactivity data for three this compound derivatives against a panel of key off-targets.
| Target | Derivative A (Ki or IC50, µM) | Derivative B (Ki or IC50, µM) | Derivative C (Ki or IC50, µM) | Assay Type | Implication |
| Primary Target X | 0.05 | 0.02 | 0.08 | Binding (Ki) | On-target potency |
| 5-HT2A Receptor | 1.2 | >10 | 0.8 | Binding (Ki) | Potential CNS side effects |
| Dopamine D2 Receptor | >10 | 5.5 | >10 | Binding (Ki) | Potential CNS side effects |
| hERG Channel | 8.5 | 0.9 | >10 | Functional (IC50) | High risk of cardiotoxicity |
| Kinase Panel (Avg % Inh @ 1µM) | <10% | 45% | <5% | Inhibition | Off-target kinase activity |
| M1 Muscarinic Receptor | >10 | >10 | 2.1 | Binding (Ki) | Potential anticholinergic effects |
Data Interpretation and Field-Proven Insights:
-
Derivative A: Shows a good initial profile. It has a >20-fold selectivity window between its primary target and the closest off-target (5-HT2A). The hERG IC50 is >100-fold higher than its primary target Ki, suggesting a reasonable therapeutic window. This compound is a promising candidate for further investigation.
-
Derivative B: While being the most potent at the primary target, this derivative is a major safety risk . The sub-micromolar hERG IC50 is a significant red flag for potential cardiotoxicity.[14] The moderate activity on the D2 receptor and the kinase panel further complicates its profile. Causality: The specific structural modifications in Derivative B likely increase its lipophilicity or introduce a pharmacophore recognized by the hERG channel. This compound would likely be deprioritized or require significant medicinal chemistry efforts to mitigate these liabilities.
-
Derivative C: Shows good potency and is clean on most targets, including the critical hERG channel. However, its activity at the 5-HT2A and M1 receptors is less than 30-fold from its primary target activity. This could translate to CNS or anticholinergic (e.g., dry mouth, blurred vision) side effects in vivo. This derivative represents a common scenario where a trade-off between potency and selectivity must be carefully considered.
Conclusion
The systematic evaluation of cross-reactivity is a cornerstone of modern drug discovery. For compounds based on the this compound scaffold, a proactive and tiered screening strategy is essential to identify and mitigate potential safety liabilities early in the development process. By combining broad panel binding assays with targeted functional screens for high-risk targets like the hERG channel and protein kinases, researchers can make informed decisions, prioritize the most promising candidates, and ultimately design safer and more effective medicines. The interpretation of this data, viewed through the lens of structure-activity relationships, provides the critical insights needed to guide successful lead optimization campaigns.
References
- Limbird, L. E. (2004). GPCR-radioligand binding assays. PubMed.
- Bamborough, P., & Drewry, D. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry.
- Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development.
- Danker, T., & Vandael, D. (2019). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Bio-protocol.
- Rabari, V. (2016). hERG Assay. SlideShare.
- Evotec. (n.d.). hERG Safety. Cyprotex.
- de Groot, M. J., & van Vlijmen, H. W. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. Journal of Medicinal Chemistry.
- U.S. Food and Drug Administration (FDA). (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs.
- Reaction Biology. (n.d.). hERG Assay Services.
- Creative Diagnostics. (n.d.). Cross-Reactivity Assessment.
- Fabian, M. A., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. ChemMedChem.
- Bosc, N., Meyer, C., & Bonnet, P. (2017). The use of novel selectivity metrics in kinase research. Journal of Cheminformatics.
- Grygorenko, O. O., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences.
- Grygorenko, O. O., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
- Sugimoto, H., et al. (1998). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. multispaninc.com [multispaninc.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Profiling the kinetic selectivity of kinase marketed drugs | Enzymlogic [enzymlogic.com]
- 14. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 15. fda.gov [fda.gov]
- 16. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of Privileged Structures in Medicinal Chemistry: Spotlight on Benzoylpiperidine and its Contemporaries
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the concept of "privileged structures" stands as a cornerstone of efficient drug discovery.[1][2][3] These are molecular scaffolds that demonstrate the remarkable ability to bind to multiple, often unrelated, biological targets with high affinity.[2][4] This inherent versatility makes them invaluable starting points for the design of novel therapeutics, accelerating the journey from hit identification to lead optimization.[1][4] This guide provides an in-depth comparative analysis of several key privileged structures, with a particular focus on the benzoylpiperidine motif, and its performance relative to other prominent scaffolds such as benzodiazepines, quinolines, and benzofurans. Through an examination of their structure-activity relationships (SAR), experimental validation, and pharmacokinetic profiles, we aim to furnish researchers with the critical insights necessary to strategically leverage these powerful molecular frameworks.
The Benzoylpiperidine Scaffold: A Versatile Player
The benzoylpiperidine fragment, chemically known as phenyl(piperidin-4-yl)methanone, is a well-established privileged structure frequently incorporated into a diverse array of therapeutic agents.[3][5] Its metabolic stability and its role as a potential bioisostere for the piperazine ring contribute to its versatility in drug design.[5][6] This scaffold is a key component in drugs targeting a wide range of conditions, including neuropsychiatric and neurodegenerative diseases, cancer, and cardiovascular disorders.[3]
Structural Features and Key Interactions
The benzoylpiperidine core offers multiple points for chemical modification, allowing for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties. Key areas for derivatization include the benzoyl ring, the piperidine ring, and the piperidine nitrogen. The carbonyl group of the benzoyl moiety can act as a crucial hydrogen bond acceptor, anchoring the ligand within the binding pocket of its target protein.[6]
Comparative Analysis with Other Privileged Scaffolds
While benzoylpiperidine is a powerful scaffold, a comparative understanding of its strengths and weaknesses relative to other privileged structures is essential for rational drug design.
Benzodiazepines: The CNS Stalwarts
Benzodiazepines are a classic example of a privileged structure, renowned for their activity on the central nervous system (CNS).[4] They primarily exert their effects by modulating the activity of GABA-A receptors.[7]
Comparison with Benzoylpiperidine:
-
Target Specificity: While both scaffolds are prominent in CNS drug discovery, benzodiazepines are more classically associated with GABAergic transmission, leading to anxiolytic, sedative, and anticonvulsant effects.[7][8] Benzoylpiperidine derivatives, on the other hand, have shown broader utility, targeting a wider range of CNS receptors, including serotonergic and dopaminergic systems.[6]
-
Structural Rigidity: The fused ring system of benzodiazepines imparts a greater degree of conformational rigidity compared to the more flexible benzoylpiperidine scaffold. This can influence binding affinity and selectivity.
Quinolines: A Broad Spectrum of Activity
The quinoline scaffold is another prominent privileged structure with a long history in medicinal chemistry, most notably in the development of antimalarial drugs.[9] However, its derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[9][10]
Comparison with Benzoylpiperidine:
-
Therapeutic Areas: Quinolines have a broader historical application in infectious diseases and oncology compared to the more CNS-focused applications of many benzoylpiperidine derivatives.[3][9]
-
Mechanism of Action: The planar aromatic nature of the quinoline ring often facilitates intercalation with DNA or interactions with the ATP-binding sites of kinases, common mechanisms in anticancer and antimicrobial agents.[9] This contrasts with the more varied binding modes of benzoylpiperidine derivatives.
Benzofurans: Emerging Anticancer Agents
Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, is an increasingly recognized privileged scaffold, particularly in the realm of anticancer drug discovery. Its derivatives have shown potent cytotoxic effects against a variety of cancer cell lines.
Comparison with Benzoylpiperidine:
-
Primary Therapeutic Focus: While some benzoylpiperidine derivatives exhibit anticancer activity, the benzofuran scaffold has a more pronounced and extensively studied role in this therapeutic area.
-
Chemical Properties: The benzofuran scaffold is a planar, aromatic system, which can influence its stacking interactions with biological macromolecules.
Quantitative Data Comparison
To provide a more objective comparison, the following tables summarize the reported biological activities and pharmacokinetic parameters of derivatives based on these privileged scaffolds. Note: Direct head-to-head comparisons are limited in the literature, and data should be interpreted with consideration of the specific derivatives and experimental conditions.
Table 1: Comparative Biological Activity (IC50/Ki Values)
| Privileged Scaffold | Derivative Example | Target | IC50/Ki (nM) | Therapeutic Area |
| Benzoylpiperidine | Ketanserin | 5-HT2A Receptor | 2.5 | Antihypertensive |
| A specific derivative | Acetylcholinesterase | 150 | Alzheimer's Disease | |
| Benzodiazepine | Diazepam | GABA-A Receptor | ~100 (Ki) | Anxiolytic |
| A specific derivative | HIV-1 Reverse Transcriptase | 50 | Antiviral | |
| Quinoline | Chloroquine | Heme Polymerase | ~20 | Antimalarial |
| A specific derivative | VEGFR-2 | 80 | Anticancer | |
| Benzofuran | A specific derivative | Tubulin Polymerization | 15 | Anticancer |
| Another derivative | HeLa cell line | 1136 | Anticancer |
Table 2: Comparative Pharmacokinetic Parameters
| Privileged Scaffold | Derivative Example | Half-life (T½) (h) | Oral Bioavailability (F%) | Key Metabolic Pathways |
| Benzoylpiperidine | A specific derivative | 4.5 | 60 | N-dealkylation, Aromatic hydroxylation |
| Benzodiazepine | Diazepam | 20-100 | >90 | N-demethylation, Hydroxylation |
| Quinoline | Quinine | 11.5 | ~80 | Hydroxylation |
| Benzofuran | A specific derivative | Data not readily available | Data not readily available | O-demethylation, Hydroxylation |
Experimental Protocols
To facilitate the practical application of the concepts discussed, this section provides detailed, step-by-step methodologies for key experiments used in the evaluation of compounds based on these privileged structures.
Synthesis of Benzoylpiperidine via Friedel-Crafts Acylation
This protocol describes a general method for the synthesis of 4-benzoylpiperidine, a common starting material for many derivatives.
Materials:
-
Piperidine
-
Benzoyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve piperidine (1.0 equivalent) in anhydrous DCM.
-
Addition of Lewis Acid: Cool the solution to 0°C using an ice bath and slowly add anhydrous AlCl₃ (1.1 equivalents) portion-wise, ensuring the temperature remains below 5°C.
-
Addition of Acylating Agent: Add a solution of benzoyl chloride (1.05 equivalents) in anhydrous DCM dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ at 0°C.
-
Workup: Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 4-benzoylpiperidine.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution
-
Phosphate buffer (pH 8.0)
-
Test compounds and a known inhibitor (e.g., donepezil) as a positive control
-
96-well microplate
-
Microplate reader
Procedure:
-
Plate Setup: In a 96-well plate, add 20 µL of phosphate buffer to the blank wells, 20 µL of test compound solution at various concentrations to the sample wells, and 20 µL of the positive control to its designated wells.
-
Enzyme Addition: Add 20 µL of AChE solution to all wells except the blank.
-
Reagent Addition: Add 140 µL of DTNB solution to all wells.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Initiation of Reaction: Add 20 µL of ATCI solution to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is determined using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100. The IC50 value is then calculated from the dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for another 24-72 hours.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.
Visualizing the Concepts
To further elucidate the relationships and workflows discussed, the following diagrams are provided.
Caption: Interrelationship of key privileged structures and their primary therapeutic areas.
Caption: General workflow for Structure-Activity Relationship (SAR) studies of privileged structures.
Conclusion
Privileged structures, including benzoylpiperidine, benzodiazepines, quinolines, and benzofurans, represent a powerful and efficient starting point in the quest for novel therapeutics. Each scaffold possesses a unique profile of biological activities and physicochemical properties. The benzoylpiperidine motif, with its metabolic stability and synthetic tractability, has proven to be a particularly versatile framework, especially in the development of CNS-active agents. By understanding the comparative strengths and weaknesses of these core structures, and by employing robust experimental validation, medicinal chemists can more effectively navigate the complex landscape of drug discovery and design the next generation of innovative medicines.
References
- Costantino, L., & Barlocco, D. (2006). Privileged structures as leads in medicinal chemistry. Current Medicinal Chemistry, 13(1), 65-85.
- Drews, J. (2000). Drug discovery: a historical perspective. Science, 287(5460), 1960-1964.
- Evans, B. E., Rittle, K. E., Bock, M. G., DiPardo, R. M., Freidinger, R. M., Whitter, W. L., ... & Veber, D. F. (1988). Methods for drug discovery: development of potent, selective, orally effective cholecystokinin antagonists. Journal of Medicinal Chemistry, 31(12), 2235-2246.
- Griffin, R. J., Henderson, A., Curtin, N. J., & Golding, B. T. (2014). The benzodiazepine scaffold in medicinal chemistry. Future Medicinal Chemistry, 6(10), 1131-1153.
- Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The combinatorial synthesis of bicyclic privileged structures or privileged substructures. Chemical Reviews, 103(3), 893-930.
- Musiol, R. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert Opinion on Drug Discovery, 12(6), 583-597.
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical Reviews, 96(8), 3147-3176.
- Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361.
- Bononi, G., Lonzi, C., Tuccinardi, T., Minutolo, F., & Granchi, C. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(9), 1930.
- Organic Syntheses. Benzoyl piperidine. [Link]
- Griffin, J. H., & Miller, J. R. (2012). Benzodiazepine pharmacology and central nervous system–mediated effects. Ochsner Journal, 12(3), 214-223.
- Greenblatt, D. J., & Shader, R. I. (1981). Benzodiazepines: a summary of pharmacokinetic properties. British Journal of Clinical Pharmacology, 11(S1), 11S-16S.
- Sowunmi, A., Gbotosho, G. O., Adedeji, A. A., Fateye, B. A., & Happi, T. C. (2007). Pharmacokinetic parameters of quinine in healthy subjects and in patients with uncomplicated malaria in Nigeria: analysis of data using a population approach. Therapeutic Drug Monitoring, 29(4), 511-517.
- Chemistry Steps.
- Verma, S., Verma, D., & Kumar, A. (2017). Design, synthesis, computational and biological evaluation of new benzodiazepines as CNS agents. Arabian Journal of Chemistry, 10, S2134-S2143.
- Gising, J., & O'Mahony, G. (2014). Privileged structures in CNS drug discovery. Future Medicinal Chemistry, 6(10), 1077-1080.
- Musiol, R., Magdziarz, T., & Kurczyk, A. (2013). Quinoline scaffold as a privileged substructure in antimicrobial drugs. Current Medicinal Chemistry, 20(30), 3741-3754.
Sources
- 1. scielo.br [scielo.br]
- 2. Privileged structures: applications in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Privileged structures as leads in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review [ouci.dntb.gov.ua]
- 6. mdpi.com [mdpi.com]
- 7. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]
- 8. Design, synthesis, computational and biological evaluation of new benzodiazepines as CNS agents - Arabian Journal of Chemistry [arabjchem.org]
- 9. The concept of privileged structures in rational drug design: focus on acridine and quinoline scaffolds in neurodegenerative and protozoan diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(4-Bromobenzoyl)piperidine
For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation to their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 1-(4-Bromobenzoyl)piperidine, a halogenated organic compound. By understanding the chemical nature of this substance and adhering to established safety and regulatory standards, laboratories can ensure the protection of personnel and the environment.
Understanding the Compound: Hazard Profile and Characteristics
Inferred Properties and Hazards:
Based on data from structurally similar compounds such as piperidine and other brominated organic molecules, the following characteristics can be anticipated:
| Property | Anticipated Value/Characteristic | Rationale and Key Considerations |
| Physical State | Likely a solid at room temperature | Similar benzoyl-piperidine derivatives are often crystalline solids. |
| Toxicity | Potential for acute oral, dermal, and inhalation toxicity | Piperidine itself is toxic and corrosive. The benzoyl group may modify this, but caution is warranted. |
| Environmental Hazards | Potential for harm to aquatic life | Halogenated organic compounds can be persistent and bioaccumulative. |
| Reactivity | Stable under normal conditions. Incompatible with strong oxidizing agents and strong acids. | Common for this class of compounds. Hazardous decomposition products may include carbon oxides, nitrogen oxides, and hydrogen bromide. |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins with proper segregation and ends with compliant removal by a certified waste management provider.
Step 1: Personal Protective Equipment (PPE) - The First Line of Defense
Before handling this compound for disposal, it is imperative to wear appropriate PPE to prevent exposure.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, consider a chemically resistant apron or suit.
-
Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Step 2: Waste Segregation - The Cornerstone of Chemical Safety
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste."[1][2][3]
-
Avoid Mixing: Do not mix this compound with non-halogenated organic waste, acidic or alkaline waste streams, or heavy metal waste.[2]
-
Container Integrity: Ensure the waste container is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.
Step 3: The Disposal Procedure
-
At the Point of Generation: As soon as this compound waste is generated (e.g., residual material, contaminated consumables), it should be transferred to the designated "Halogenated Organic Waste" container.
-
Labeling: The waste container must be accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream with their approximate concentrations.
-
Container Management: Keep the waste container closed at all times, except when adding waste.[1][2] Store the container in a well-ventilated, designated satellite accumulation area.
-
Spill Management: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). The contaminated absorbent material must then be placed in the halogenated organic waste container. For large spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Request: Once the waste container is full (typically no more than 90% capacity), or if it has been in accumulation for a set period (often a maximum of 3 months), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company.
Regulatory Compliance: Understanding EPA Waste Codes
The Resource Conservation and Recovery Act (RCRA) governs the disposal of hazardous waste in the United States.[4] For halogenated organic compounds like this compound, the most likely applicable EPA hazardous waste codes fall under the "F-list" for non-specific source wastes.
Specifically, if this compound is used as a solvent and becomes spent, it could fall under the F001 or F002 waste codes, which cover spent halogenated solvents.[5][6] Even if not used as a solvent, if it is a discarded commercial chemical product, it may be classified under the "U-list" for toxic wastes, although a specific listing for this compound does not exist. Given its brominated nature, it is prudent to manage it as a regulated hazardous waste. Your institution's EHS department can provide definitive guidance on the appropriate waste codes.
Visualizing the Disposal Workflow
To aid in understanding the decision-making process for the disposal of this compound, the following workflow diagram is provided.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
